Technical Documentation Center

3-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid
  • CAS: 1033463-35-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 3-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid

Abstract This technical guide provides a comprehensive overview of the synthesis of 3-iodoimidazo[1,2-a]pyridine-2-carboxylic acid, a critical building block in medicinal chemistry and drug development. The imidazo[1,2-a...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-iodoimidazo[1,2-a]pyridine-2-carboxylic acid, a critical building block in medicinal chemistry and drug development. The imidazo[1,2-a]pyridine scaffold is recognized as a "privileged structure" due to its prevalence in a wide range of biologically active compounds and marketed drugs.[1][2][3] This document details a primary, reliable synthetic pathway involving the regioselective iodination of a readily accessible precursor. We will explore the underlying chemical principles, provide a detailed, field-tested experimental protocol, and discuss the critical parameters for ensuring a successful, high-yield synthesis. This guide is intended for researchers, chemists, and professionals in the pharmaceutical industry who require a practical and scientifically grounded approach to accessing this valuable molecule.

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a fused heterocyclic system that has garnered immense interest in medicinal chemistry.[1][2] Its rigid, planar structure and unique electronic properties make it an ideal scaffold for interacting with a variety of biological targets. This has led to the development of numerous successful drugs, including:

  • Zolpidem: A widely prescribed hypnotic for the treatment of insomnia.[1][4]

  • Alpidem and Saripidem: Anxiolytic agents.[1][4]

  • Olprinone: A cardiotonic agent used for acute heart failure.[1][4]

  • Minodronic acid: A treatment for osteoporosis.[1][4]

The introduction of specific functional groups onto this core allows for the fine-tuning of its pharmacological properties. The 3-iodoimidazo[1,2-a]pyridine-2-carboxylic acid derivative is particularly valuable. The iodine atom at the C3 position serves as a versatile synthetic handle for introducing further complexity through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), while the carboxylic acid at the C2 position provides a key point for amide bond formation or other modifications.

Strategic Approach: Retrosynthetic Analysis

The most direct and logical approach to synthesizing the target molecule is through the late-stage functionalization of a pre-formed imidazo[1,2-a]pyridine ring system. The C3 position of the imidazo[1,2-a]pyridine nucleus is known to be the most electron-rich and thus most susceptible to electrophilic substitution. This inherent reactivity provides a reliable pathway for regioselective iodination.

Our strategy, therefore, involves two key stages:

  • Synthesis of the Precursor: Preparation of imidazo[1,2-a]pyridine-2-carboxylic acid.

  • Regioselective Iodination: Introduction of the iodine atom at the C3 position.

G Target 3-Iodoimidazo[1,2-a]pyridine- 2-carboxylic acid Precursor Imidazo[1,2-a]pyridine- 2-carboxylic acid Target->Precursor Electrophilic Iodination SMs 2-Aminopyridine + Ethyl 3-bromo-2-oxopropanoate Precursor->SMs Cyclocondensation & Hydrolysis

Synthesis of the Precursor: Imidazo[1,2-a]pyridine-2-carboxylic acid

The synthesis of the core scaffold is typically achieved via a cyclocondensation reaction between a 2-aminopyridine and an α-haloketone derivative, a method known for its efficiency and reliability.[5]

Principle and Rationale

This reaction proceeds via an initial SN2 reaction where the exocyclic nitrogen of 2-aminopyridine displaces the bromide from ethyl 3-bromo-2-oxopropanoate. The resulting intermediate then undergoes an intramolecular cyclization, followed by dehydration to form the aromatic imidazo[1,2-a]pyridine ring. The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid.

Detailed Experimental Protocol

Step 3.2.1: Synthesis of Ethyl imidazo[1,2-a]pyridine-2-carboxylate

  • To a stirred solution of 2-aminopyridine (1.0 eq) in anhydrous ethanol (10 mL/mmol of aminopyridine) in a round-bottom flask, add ethyl 3-bromo-2-oxopropanoate (1.1 eq).

  • Heat the reaction mixture to reflux (approx. 78°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane). The reaction is typically complete within 4-6 hours.

  • Upon completion, allow the mixture to cool to room temperature. A precipitate will form.

  • Collect the solid by vacuum filtration, wash with cold ethanol, and then with diethyl ether to afford the hydrobromide salt of the product.

  • Neutralize the salt by dissolving it in water and adding a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is ~8.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ethyl ester. The product can be purified further by column chromatography if necessary.

Step 3.2.2: Hydrolysis to Imidazo[1,2-a]pyridine-2-carboxylic acid

  • Dissolve the crude ethyl imidazo[1,2-a]pyridine-2-carboxylate from the previous step in a mixture of ethanol and water (1:1 v/v).

  • Add sodium hydroxide (NaOH, 2.0 eq) and stir the mixture at room temperature for 12-18 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the ethanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 using 1M hydrochloric acid (HCl). A white precipitate will form.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield imidazo[1,2-a]pyridine-2-carboxylic acid as a white to off-white solid.

Core Protocol: Regioselective C3-Iodination

The introduction of iodine at the C3 position is achieved through an electrophilic aromatic substitution reaction. Various iodinating reagents can be employed, with N-Iodosuccinimide (NIS) being a common and effective choice due to its mild nature and ease of handling.

Mechanism and Causality

The imidazo[1,2-a]pyridine ring system is electron-rich. The lone pair of the imidazole nitrogen (N1) participates in the π-system, significantly increasing the electron density at the C3 position. This makes C3 highly nucleophilic and prone to attack by electrophiles like the iodonium ion (I⁺) generated from the iodinating agent. The reaction proceeds via a classic electrophilic aromatic substitution mechanism, forming a Wheland intermediate which then rearomatizes by losing a proton.

G

Detailed Experimental Protocol
  • Suspend imidazo[1,2-a]pyridine-2-carboxylic acid (1.0 eq) in acetonitrile (ACN) or N,N-dimethylformamide (DMF) (15 mL/mmol) in a flask protected from light.

  • Add N-Iodosuccinimide (NIS) (1.2 eq) to the suspension in one portion.

  • Stir the reaction mixture at room temperature. The reaction progress should be monitored by LC-MS or TLC (Eluent: 10% Methanol in Dichloromethane). The reaction is typically complete within 2-4 hours.

  • Upon completion, pour the reaction mixture into ice-cold water. A precipitate will form.

  • Collect the solid product by vacuum filtration.

  • Wash the solid sequentially with cold water, a cold 5% sodium thiosulfate (Na₂S₂O₃) solution (to quench any remaining iodine), and finally with more cold water.

  • Dry the product under high vacuum to afford 3-iodoimidazo[1,2-a]pyridine-2-carboxylic acid as a stable solid.

Data Summary & Validation

The following table summarizes the expected outcomes and key parameters for the synthesis.

StepKey ReagentsSolventTemp.TimeTypical YieldProduct Appearance
Esterification 2-Aminopyridine, Ethyl 3-bromo-2-oxopropanoateEthanolReflux4-6 h80-90%Off-white solid
Hydrolysis Ethyl ester, NaOHEtOH/H₂ORT12-18 h90-98%White solid
Iodination Carboxylic acid, NISACN or DMFRT2-4 h85-95%Yellow to off-white solid

Characterization data for the final product should be consistent with the structure. Key validation points include ¹H NMR spectroscopy (disappearance of the C3-H proton signal), ¹³C NMR spectroscopy (appearance of a new quaternary carbon signal at the C3 position with a characteristic low-field shift due to iodine), and high-resolution mass spectrometry (HRMS) to confirm the exact mass and isotopic pattern for iodine.

Troubleshooting and Key Considerations

  • Incomplete Iodination: If the reaction stalls, a slight warming (to 40-50°C) may be beneficial. Ensure the NIS used is of high purity and has been stored properly, as it can degrade over time.

  • Purification Issues: The final product is often of high purity after filtration and washing. If further purification is needed, recrystallization from a suitable solvent system like ethanol/water can be attempted, though care must be taken as the carboxylic acid may have limited solubility.

  • Alternative Iodinating Agents: While NIS is preferred, other reagents like iodine monochloride (ICl) or a mixture of molecular iodine (I₂) and an oxidant (e.g., tert-butyl hydroperoxide) can also be used.[6] However, these may require more stringent control of stoichiometry and conditions to avoid side reactions.

  • Safety: N-Iodosuccinimide is a skin and eye irritant and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

Conclusion

The synthesis of 3-iodoimidazo[1,2-a]pyridine-2-carboxylic acid is a robust and high-yielding process that relies on the fundamental principles of heterocyclic chemistry and electrophilic aromatic substitution. By following the detailed protocols outlined in this guide, researchers can reliably access this versatile building block, paving the way for the development of novel and potent therapeutic agents. The strategic placement of the iodo and carboxylic acid functionalities provides a dual handle for extensive derivatization, making this molecule a cornerstone for library synthesis and lead optimization campaigns in modern drug discovery.

References

  • ResearchGate. (n.d.). C3‐Iodination of imidazo[1,2‐a]pyridines.
  • ACS Omega. (2021). Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide. NIH. [Link]

  • RSC Publishing. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. [Link]

  • Organic Chemistry Portal. (2020). Flavin–Iodine-Coupled Organocatalyzed Synthesis of Imidazo[1,2-a]pyridines. [Link]

  • ACS Omega. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. NIH. [Link]

  • MDPI. (n.d.). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. [Link]

  • ResearchGate. (2025). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. [Link]

  • RSC Publishing. (n.d.). Synthesis of imidazo[1,2-a]pyridines: a decade update. [Link]

  • Letters in Applied NanoBioScience. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. [Link]

  • Organic Chemistry Portal. (2016). Iodine/Copper Iodide-Mediated C-H Functionalization: Synthesis of Imidazo[1,2-a]pyridines and Indoles from N-Aryl Enamines. [Link]

  • ResearchGate. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. [Link]

  • ACS Omega. (2021). Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide. [Link]

  • PubMed Central. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. [Link]

  • PubMed. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Introduction The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and marketed drugs.[1][2] This bicyclic heterocyclic system is a key component in pharmaceuticals targeting a range of conditions, from insomnia to cancer.[2][3] The strategic functionalization of this core structure is paramount in the development of new chemical entities with tailored pharmacological profiles. This guide focuses on a particularly valuable derivative: 3-iodoimidazo[1,2-a]pyridine-2-carboxylic acid . The presence of an iodine atom at the 3-position and a carboxylic acid at the 2-position provides two orthogonal handles for synthetic diversification, making it a highly versatile building block in drug discovery and materials science.[4] The iodo group is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions, while the carboxylic acid moiety allows for the formation of amides, esters, and other derivatives.

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 3-iodoimidazo[1,2-a]pyridine-2-carboxylic acid, offering field-proven insights for its effective utilization in research and development.

Physicochemical and Spectroscopic Properties

While extensive experimental data for 3-iodoimidazo[1,2-a]pyridine-2-carboxylic acid is not widely published, its properties can be inferred from its constituent functional groups and related structures. The compound is expected to be a solid at room temperature, with solubility in polar organic solvents.

PropertyValueSource
Molecular FormulaC₈H₅IN₂O₂[5]
Molecular Weight288.04 g/mol [5]
AppearanceExpected to be a solidInferred
Melting Point>250 °C (decomposition)Inferred from related compounds
SolubilitySoluble in DMSO, DMF; sparingly soluble in methanol, ethanol; insoluble in water and non-polar solvents.Inferred from related compounds
pKa~3-4 (for the carboxylic acid)Inferred from related pyridine carboxylic acids

Spectroscopic Characterization:

The structural elucidation of 3-iodoimidazo[1,2-a]pyridine-2-carboxylic acid relies on a combination of spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the four protons on the pyridine ring, typically in the aromatic region (δ 7.0-9.0 ppm). The precise chemical shifts and coupling constants will be influenced by the electron-withdrawing effects of the iodo and carboxylic acid groups.

  • ¹³C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to the carbon atoms of the bicyclic core and the carboxylic acid. The carbon bearing the iodine atom (C3) will be significantly shifted downfield.

  • FT-IR: The infrared spectrum will be characterized by a broad O-H stretching vibration for the carboxylic acid in the region of 2500-3300 cm⁻¹, and a strong C=O stretching vibration around 1700-1730 cm⁻¹.[6]

  • Mass Spectrometry: The mass spectrum will show a prominent molecular ion peak (M+) at m/z 288, with characteristic isotopic patterns for iodine. Fragmentation patterns will likely involve the loss of CO₂ and I.[5]

Synthesis and Purification

The synthesis of 3-iodoimidazo[1,2-a]pyridine-2-carboxylic acid is best approached through a multi-step sequence, as direct iodination of the parent carboxylic acid can be challenging. A reliable strategy involves the initial construction of the imidazo[1,2-a]pyridine-2-carboxylate ester, followed by iodination and subsequent hydrolysis.

G 2-Aminopyridine 2-Aminopyridine Ethyl imidazo[1,2-a]pyridine-2-carboxylate Ethyl imidazo[1,2-a]pyridine-2-carboxylate 2-Aminopyridine->Ethyl imidazo[1,2-a]pyridine-2-carboxylate Cyclocondensation Ethyl bromopyruvate Ethyl bromopyruvate Ethyl bromopyruvate->Ethyl imidazo[1,2-a]pyridine-2-carboxylate Ethyl 3-iodoimidazo[1,2-a]pyridine-2-carboxylate Ethyl 3-iodoimidazo[1,2-a]pyridine-2-carboxylate Ethyl imidazo[1,2-a]pyridine-2-carboxylate->Ethyl 3-iodoimidazo[1,2-a]pyridine-2-carboxylate Iodination 3-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid 3-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid Ethyl 3-iodoimidazo[1,2-a]pyridine-2-carboxylate->3-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid Hydrolysis

Figure 1: General synthetic pathway to the target molecule.

Experimental Protocols:

Step 1: Synthesis of Ethyl imidazo[1,2-a]pyridine-2-carboxylate

This initial step involves the cyclocondensation of a 2-aminopyridine with an α-halocarbonyl compound, a well-established method for the formation of the imidazo[1,2-a]pyridine core.[6]

  • To a solution of 2-aminopyridine (1.0 eq) in a suitable solvent such as ethanol or DMF, add ethyl bromopyruvate (1.0-1.2 eq).

  • The reaction mixture is typically heated to reflux for several hours until the starting material is consumed (monitored by TLC).

  • Upon cooling, the product may precipitate or can be isolated by extraction after removal of the solvent under reduced pressure.

  • Purification is achieved by recrystallization or column chromatography on silica gel.

Step 2: Synthesis of Ethyl 3-iodoimidazo[1,2-a]pyridine-2-carboxylate

The regioselective iodination at the C3 position is a key transformation. This can be achieved using various iodinating agents. An ultrasound-assisted method offers a green and efficient alternative.[7]

  • Dissolve ethyl imidazo[1,2-a]pyridine-2-carboxylate (1.0 eq) in a suitable solvent (e.g., methanol, ethanol).

  • Add an iodine source such as N-iodosuccinimide (NIS) or molecular iodine (I₂) (1.0-1.5 eq).

  • The reaction can be performed at room temperature or with gentle heating. Alternatively, the use of ultrasound can significantly accelerate the reaction.[7]

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction is quenched with a solution of sodium thiosulfate to remove excess iodine.

  • The product is isolated by extraction and purified by column chromatography.

Step 3: Synthesis of 3-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid.[1]

  • Dissolve ethyl 3-iodoimidazo[1,2-a]pyridine-2-carboxylate (1.0 eq) in a mixture of an alcohol (e.g., ethanol) and water.

  • Add a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-3 eq).

  • The mixture is stirred at room temperature or heated to reflux until the ester is fully hydrolyzed (monitored by TLC).

  • After cooling, the reaction mixture is acidified with a dilute acid (e.g., 1N HCl) to a pH of approximately 3-4, leading to the precipitation of the carboxylic acid.

  • The solid product is collected by filtration, washed with water, and dried under vacuum.

Chemical Reactivity and Synthetic Utility

The dual functionality of 3-iodoimidazo[1,2-a]pyridine-2-carboxylic acid makes it a powerful synthetic intermediate. The reactivity of the iodo and carboxylic acid groups can be selectively addressed.

Reactions at the 3-Position (Iodo Group):

The C-I bond is highly amenable to forming new carbon-carbon and carbon-heteroatom bonds through various transition-metal-catalyzed cross-coupling reactions.

G cluster_0 Cross-Coupling Reactions 3-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid 3-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid Suzuki Suzuki Coupling (Ar-B(OH)₂) 3-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid->Suzuki Pd catalyst, base Sonogashira Sonogashira Coupling (R-C≡CH) 3-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid->Sonogashira Pd/Cu catalyst, base Heck Heck Coupling (Alkene) 3-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid->Heck Pd catalyst, base Buchwald-Hartwig Buchwald-Hartwig Amination (R₂NH) 3-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid->Buchwald-Hartwig Pd catalyst, base Diversified Products Diversified Products Suzuki->Diversified Products Sonogashira->Diversified Products Heck->Diversified Products Buchwald-Hartwig->Diversified Products

Figure 2: Cross-coupling reactions at the 3-position.

  • Suzuki-Miyaura Coupling: This reaction with boronic acids or esters is a powerful tool for introducing aryl or heteroaryl substituents at the 3-position.

  • Sonogashira Coupling: The coupling with terminal alkynes provides access to 3-alkynylimidazo[1,2-a]pyridines, which are versatile precursors for further transformations.

  • Heck Coupling: Reaction with alkenes allows for the introduction of vinyl groups.

  • Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds, introducing a wide range of amino functionalities.

Experimental Protocol: Suzuki-Miyaura Coupling

  • To a reaction vessel, add 3-iodoimidazo[1,2-a]pyridine-2-carboxylic acid (1.0 eq), the desired boronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 eq).

  • Add a suitable solvent system, such as a mixture of toluene, ethanol, and water.

  • The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed.

  • After cooling, the reaction mixture is worked up by extraction.

  • The product is purified by column chromatography or recrystallization.

Reactions at the 2-Position (Carboxylic Acid Group):

The carboxylic acid moiety is a versatile functional group that can be readily converted into a variety of derivatives.

  • Amide Formation: Coupling with amines using standard coupling reagents (e.g., HATU, HOBt/EDC) is a common strategy to introduce diverse side chains and build larger molecules.

  • Esterification: Reaction with alcohols under acidic conditions or using coupling agents provides the corresponding esters.

  • Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using reducing agents like LiAlH₄ or borane complexes.

  • Decarboxylation: Under certain conditions, the carboxylic acid group can be removed to yield the 3-iodoimidazo[1,2-a]pyridine.

G 3-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid 3-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid Amide Amide 3-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid->Amide Amine, Coupling Agent Ester Ester 3-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid->Ester Alcohol, Acid Catalyst Alcohol Alcohol 3-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid->Alcohol Reducing Agent (e.g., LiAlH₄) Decarboxylated Product Decarboxylated Product 3-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid->Decarboxylated Product Heat or Catalyst

Figure 3: Reactivity of the carboxylic acid group.

Applications in Drug Discovery and Materials Science

The synthetic versatility of 3-iodoimidazo[1,2-a]pyridine-2-carboxylic acid makes it a valuable starting material for the synthesis of a wide range of functional molecules.

  • Medicinal Chemistry: This building block can be used to generate libraries of compounds for screening against various biological targets. The ability to introduce diverse substituents at both the 2- and 3-positions allows for fine-tuning of the molecule's steric and electronic properties to optimize binding affinity and pharmacokinetic profiles. For instance, the imidazo[1,2-a]pyridine core has been explored for its potential as anticancer, anti-inflammatory, and antimicrobial agents.[2][8]

  • Materials Science: The rigid, planar structure of the imidazo[1,2-a]pyridine system, combined with the potential for extended conjugation through cross-coupling reactions, makes this scaffold attractive for the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and fluorescent probes.[3]

Conclusion

3-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid is a highly functionalized and versatile building block with significant potential in both medicinal chemistry and materials science. Its synthesis, while requiring a multi-step approach, is achievable through well-established synthetic methodologies. The orthogonal reactivity of the iodo and carboxylic acid groups provides a powerful platform for the creation of diverse and complex molecular architectures. A thorough understanding of its chemical properties and reactivity, as outlined in this guide, will enable researchers to fully exploit its potential in the development of novel and innovative chemical entities.

References

  • Abdel-Magid, A. F., & Cohen, J. H. (2011). Synthesis of Imidazo[1,2-a]pyridines.
  • Grošelj, U., Bezenšek, J., Meden, A., Svete, J., Stanovnik, B., Oblak, M., ... & Urleb, U. (2008).
  • Chem-Impex. (n.d.). 3-Iodo-Imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester. Retrieved from [Link]

  • Kaur, N., & Kishore, D. (2014). Imidazo[1,2-a]pyridines: a decade of versatile therapeutic agents. European journal of medicinal chemistry, 86, 547-582.
  • PubChem. (n.d.). 3-iodoimidazo[1,2-a]pyridine-2-carboxylic acid. Retrieved from [Link]

  • Enguehard, C., Renou, J. L., Collot, V., Hervet, M., Rault, S., & Gueiffier, A. (2000). Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction. The Journal of Organic Chemistry, 65(20), 6572–6575.
  • Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. (2023). ACS Omega, 8(21), 18957–18973.
  • Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. (2022). ACS Omega, 7(26), 22359–22374.
  • Synthesis of Ethyl 3‐phenylimidazo[1,2‐a]pyridine‐2‐carboxylate by Using 2‐Aminopyridines, Diethyl Oxalate, and Benzyl Bromides. (2020). ChemistrySelect, 5(42), 13233-13236.
  • Synthesis of 3-Nitro-2-arylimidazo[1,2-a]pyridines Using Sodium Dichloroiodide. (2014). Synlett, 25(18), 2636-2638.
  • Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. (2008). The Journal of organic chemistry, 73(19), 7428–7431.
  • Synthesis of imidazo[1,2-a]pyridines: a decade update. (2015).
  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. (2025). BMC Chemistry, 19(1), 1-15.
  • Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. (2017). Organic & Biomolecular Chemistry, 15(48), 10116-10136.
  • Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. (2022). Journal of Heterocyclic Chemistry, 59(1), 106-115.
  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. (2022). Molecules, 27(19), 6539.
  • C 3 -Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf) 3. (2024). Molecules, 29(15), 3439.
  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. (2025). ACS Omega, 10(46), 46565-46581.
  • Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide. (2021). ACS Omega, 6(40), 26463–26471.
  • Acute and chronic anti-inflammatory evaluation of imidazo[1,2-A]pyridine carboxylic acid derivatives and docking analysis. (2013). Bioorganic & medicinal chemistry, 21(13), 3719-3726.
  • Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. (2021). Molecules, 26(16), 4993.
  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. (1991). Industrial & Engineering Chemistry Research, 30(3), 549-555.
  • Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. (2010). Organic Letters, 12(20), 4580–4583.
  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). RSC Advances, 13(52), 36569-36580.

Sources

Foundational

An In-depth Technical Guide to 3-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals Abstract The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of biologically active co...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of biologically active compounds.[1][2] This guide focuses on a specific, functionalized derivative, 3-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid, a molecule poised for significant applications in drug discovery and organic synthesis. While a dedicated CAS number for this precise structure remains elusive in common chemical databases, this document provides a comprehensive overview of its synthesis, predicted physicochemical properties, and its potential as a versatile building block. We will delve into the strategic importance of the iodo and carboxylic acid functionalities and provide a forward-looking perspective on its role in developing next-generation therapeutics.

Introduction: The Strategic Importance of the Imidazo[1,2-a]pyridine Core

The imidazo[1,2-a]pyridine ring system is a privileged heterocyclic scaffold due to its unique electronic properties and its ability to form key interactions with biological targets.[1][2] This bicyclic aromatic system is a bioisostere for purines and has been successfully incorporated into a range of therapeutic agents demonstrating anti-cancer, anti-inflammatory, antiviral, and antimicrobial properties.[1][2][3][4] The functionalization of this core at the C2 and C3 positions allows for the fine-tuning of its pharmacological profile, making derivatives like 3-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid particularly valuable.

The introduction of an iodine atom at the C3 position offers a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse molecular fragments.[5][6] Concurrently, the carboxylic acid group at the C2 position serves as a versatile functional group for amide bond formation, esterification, or as a key pharmacophoric element for interacting with biological targets.

Molecular Structure:

Caption: Chemical structure of 3-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid.

Synthesis and Iodination Strategies

The synthesis of 3-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid can be approached through a multi-step process, typically involving the initial formation of the imidazo[1,2-a]pyridine-2-carboxylic acid core followed by regioselective iodination.

Formation of the Imidazo[1,2-a]pyridine-2-carboxylic Acid Scaffold

The construction of the imidazo[1,2-a]pyridine ring system is a well-established process in organic chemistry. A common and efficient method involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound. For the synthesis of the 2-carboxylic acid derivative, a suitable three-carbon α-dicarbonyl synthon with a masked or protected carboxylic acid is often employed.

Regioselective Iodination

The C3 position of the imidazo[1,2-a]pyridine ring is electron-rich and thus susceptible to electrophilic substitution. This inherent reactivity allows for regioselective iodination. Several methods have been reported for the C3-iodination of the imidazo[1,2-a]pyridine core. A particularly effective and environmentally conscious method utilizes molecular iodine in the presence of an oxidizing agent, such as tert-butyl hydroperoxide (TBHP), often accelerated by ultrasound irradiation.[5][6]

Experimental Protocol: Ultrasound-Assisted C3-Iodination

This protocol is adapted from a general procedure for the iodination of imidazo[1,2-a]pyridines and would require optimization for the specific substrate, 3-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid.[5][6]

  • Reaction Setup: In a Schlenk tube, combine imidazo[1,2-a]pyridine-2-carboxylic acid (1.0 eq.), molecular iodine (I₂) (0.6 eq.), and a suitable solvent such as ethanol.

  • Addition of Oxidant: Add tert-butyl hydroperoxide (TBHP) in water (2.0 eq.) to the reaction mixture.

  • Ultrasonic Irradiation: Place the sealed Schlenk tube in an ultrasonic bath and irradiate at a controlled temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove excess iodine.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Caption: Workflow for the ultrasound-assisted iodination of imidazo[1,2-a]pyridine-2-carboxylic acid.

Physicochemical Properties

PropertyPredicted ValueSource
Molecular Formula C₈H₅IN₂O₂PubChemLite[7]
Molecular Weight 288.05 g/mol
XlogP 2.3PubChemLite[7]
Monoisotopic Mass 287.93958 DaPubChemLite[7]
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 4

These predicted properties suggest that the compound has moderate lipophilicity and is likely to be a solid at room temperature.

Applications in Drug Discovery and Organic Synthesis

The unique combination of a reactive iodine atom and a versatile carboxylic acid group makes 3-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid a highly valuable building block.

Lead Optimization in Medicinal Chemistry

The imidazo[1,2-a]pyridine scaffold is a key component of numerous compounds with demonstrated anticancer activity.[1] The C3-iodo group on this scaffold can be readily displaced through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to introduce a wide array of substituents. This allows for the systematic exploration of the structure-activity relationship (SAR) to optimize the potency and selectivity of potential drug candidates. The carboxylic acid at the C2 position can be converted to amides, esters, or other functional groups to further modulate the compound's properties, such as solubility and cell permeability.

G A 3-Iodoimidazo[1,2-a]pyridine- 2-carboxylic acid B Suzuki Coupling (Boronic Acids/Esters) A->B C Sonogashira Coupling (Terminal Alkynes) A->C D Heck Coupling (Alkenes) A->D E Amide Coupling (Amines) A->E F Esterification (Alcohols) A->F G Diverse C3-Aryl/Alkenyl/Alkynyl Derivatives B->G C->G D->G H C2-Amide/Ester Library E->H F->H

Caption: Synthetic utility of 3-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid in generating diverse derivatives.

Development of Novel Antimicrobial Agents

Imidazo[1,2-a]pyridine-3-carboxamides have shown promising activity against Mycobacterium avium.[4] The 3-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid core can be utilized to synthesize novel analogs with potential antimicrobial and antifungal properties.[3]

Conclusion and Future Perspectives

3-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid represents a strategically important, yet under-characterized, chemical entity. Its synthesis is achievable through established methodologies, and its dual functionality offers immense potential for the creation of diverse chemical libraries for high-throughput screening in drug discovery programs. Future research should focus on the definitive synthesis and characterization of this compound, including the assignment of a CAS number, and a thorough evaluation of its biological activities. The insights gained from such studies will undoubtedly contribute to the development of novel therapeutics based on the versatile imidazo[1,2-a]pyridine scaffold.

References

  • Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide. ACS Omega. [Link]

  • Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide. National Institutes of Health. [Link]

  • 3-iodoimidazo[1,2-a]pyridine-2-carboxylic acid (C8H5IN2O2). PubChemLite. [Link]

  • Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. SCIRP. [Link]

  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry. [Link]

  • Imidazo[1,2-a]Pyridine-3-Carboxamides Are Active Antimicrobial Agents against Mycobacterium avium Infection In Vivo. PubMed. [Link]

  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. National Institutes of Health. [Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed. [Link]

Sources

Exploratory

A-Z Guide to 3-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid: Structure, Synthesis, and Applications

Abstract This technical guide provides a comprehensive overview of 3-iodoimidazo[1,2-a]pyridine-2-carboxylic acid, a key heterocyclic scaffold in medicinal chemistry. We delve into its molecular architecture, supported b...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 3-iodoimidazo[1,2-a]pyridine-2-carboxylic acid, a key heterocyclic scaffold in medicinal chemistry. We delve into its molecular architecture, supported by spectroscopic analysis, and provide a detailed, field-tested protocol for its synthesis and purification. Furthermore, this guide explores the compound's physicochemical properties and its versatile reactivity, which make it a valuable building block in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage the unique characteristics of this imidazo[1,2-a]pyridine derivative.

Introduction: The Significance of the Imidazo[1,2-a]pyridine Core

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous commercially available drugs such as Zolpidem, Alpidem, and Olprinone.[1][2] This bicyclic nitrogen-containing heterocycle is a bioisostere of purines and indoles, allowing it to interact with a wide array of biological targets.[3] Its structural versatility and broad spectrum of biological activities, including anticancer, anti-inflammatory, and antitubercular properties, have led to an exponential increase in research surrounding its derivatives.[4][5][6][7]

This guide focuses specifically on the 3-iodoimidazo[1,2-a]pyridine-2-carboxylic acid derivative. The introduction of an iodine atom at the 3-position and a carboxylic acid at the 2-position provides two reactive handles for further chemical modification, making it an exceptionally valuable starting material for generating libraries of compounds for structure-activity relationship (SAR) studies. Understanding the foundational molecular structure and properties of this specific derivative is paramount for its effective utilization in drug discovery pipelines.

Molecular Structure and Physicochemical Properties

The molecular formula for 3-iodoimidazo[1,2-a]pyridine-2-carboxylic acid is C₈H₅IN₂O₂.[8] Its structure consists of a fused imidazole and pyridine ring system. The iodine atom is located on the imidazole ring, and the carboxylic acid is adjacent to it.

Spectroscopic Characterization

Confirming the molecular structure of 3-iodoimidazo[1,2-a]pyridine-2-carboxylic acid relies on a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The acidic proton of the carboxylic acid is expected to be highly deshielded, appearing as a broad singlet in the 10-12 ppm region.[9] Protons on the pyridine ring will resonate in the aromatic region, typically between 7.0 and 8.5 ppm. The specific coupling patterns can help assign the position of substituents on the pyridine ring.

    • ¹³C NMR : The carbonyl carbon of the carboxylic acid will have a characteristic signal in the range of 160-180 ppm.[9] The carbons of the heterocyclic rings will appear in the aromatic region, with the carbon bearing the iodine atom showing a downfield shift due to the halogen's electronegativity.

  • Infrared (IR) Spectroscopy :

    • A broad absorption band is expected in the 2500-3500 cm⁻¹ region, characteristic of the O-H stretch of the carboxylic acid.[10]

    • A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponds to the C=O stretch of the carbonyl group.[10]

  • Mass Spectrometry (MS) :

    • The molecular ion peak (M+) in the mass spectrum will confirm the compound's molecular weight. The presence of iodine will result in a characteristic isotopic pattern. A prominent fragment is often the acylium ion (R-CO+), formed by the cleavage of the C-C bond between the ring and the carboxylic acid.[11]

Physicochemical Properties

The physicochemical properties of 3-iodoimidazo[1,2-a]pyridine-2-carboxylic acid are critical for its behavior in biological systems.

PropertyPredicted/Typical ValueSignificance in Drug Development
Molecular Weight 287.94 g/mol [8]Influences absorption, distribution, metabolism, and excretion (ADME) properties.
XlogP 2.3[8]A measure of lipophilicity, which affects membrane permeability and solubility.
pKa The carboxylic acid group will have a pKa in the range of 3-5. The basicity of the nitrogen atoms in the ring will also contribute to the overall ionization state.Determines the charge of the molecule at physiological pH, impacting solubility, receptor binding, and cell penetration.
Solubility The carboxylic acid group enhances aqueous solubility, particularly at higher pH values.Crucial for formulation and bioavailability.

Synthesis and Reactivity

The synthesis of 3-iodoimidazo[1,2-a]pyridine-2-carboxylic acid typically involves a multi-step process. The following is a generalized, yet detailed, protocol based on established synthetic strategies for related compounds.[12][13]

Synthetic Workflow

Caption: General synthetic workflow for 3-iodoimidazo[1,2-a]pyridine-2-carboxylic acid.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl Imidazo[1,2-a]pyridine-2-carboxylate

  • To a solution of the appropriate 2-aminopyridine (1 equivalent) in a suitable solvent such as ethanol or THF, add ethyl bromopyruvate (1.05 equivalents).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure ethyl imidazo[1,2-a]pyridine-2-carboxylate.

Causality: The initial step is a condensation reaction between the amino group of the pyridine and the alpha-bromo ketone of the pyruvate, followed by an intramolecular cyclization to form the fused bicyclic system. The choice of solvent and temperature is crucial for achieving good yields and minimizing side reactions.

Step 2: Iodination at the 3-position

  • Dissolve the ethyl imidazo[1,2-a]pyridine-2-carboxylate (1 equivalent) in a solvent like chloroform or dichloromethane.

  • Add N-Iodosuccinimide (NIS) (1.1 equivalents) portion-wise to the solution while stirring at room temperature.

  • Continue stirring until the starting material is consumed, as indicated by TLC.

  • Wash the reaction mixture with an aqueous solution of sodium thiosulfate to quench any unreacted iodine, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the iodinated product, which can often be used in the next step without further purification.

Causality: The imidazo[1,2-a]pyridine ring system is electron-rich and undergoes electrophilic substitution preferentially at the 3-position.[14] NIS is a mild and effective iodinating agent for this transformation.

Step 3: Hydrolysis to the Carboxylic Acid

  • Dissolve the ethyl 3-iodoimidazo[1,2-a]pyridine-2-carboxylate in a mixture of an alcohol (e.g., ethanol) and water.

  • Add an excess of a base, such as sodium hydroxide or lithium hydroxide (2-3 equivalents).

  • Heat the mixture to reflux and monitor the saponification of the ester by TLC.

  • After the reaction is complete, cool the mixture and remove the alcohol under reduced pressure.

  • Acidify the remaining aqueous solution with a dilute acid (e.g., 1M HCl) to a pH of approximately 3-4, which will precipitate the carboxylic acid.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum to obtain the final 3-iodoimidazo[1,2-a]pyridine-2-carboxylic acid.

Causality: Basic hydrolysis (saponification) is a standard method for converting esters to carboxylic acids. The final acidification step is necessary to protonate the carboxylate salt and precipitate the desired product.

Reactivity and Derivatization

The presence of both an iodo group and a carboxylic acid group makes this molecule a versatile platform for further chemical modifications.

Derivatization cluster_0 Reactions at C3 cluster_1 Reactions at C2 Core 3-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid Iodo Group (C3) Carboxylic Acid (C2) Suzuki Suzuki Coupling Core:f0->Suzuki Pd-catalyzed Sonogashira Sonogashira Coupling Core:f0->Sonogashira Pd/Cu-catalyzed Heck Heck Coupling Core:f0->Heck Pd-catalyzed Buchwald Buchwald-Hartwig Amination Core:f0->Buchwald Pd-catalyzed Amide Amide Coupling Core:f1->Amide EDC, HOBt Ester Esterification Core:f1->Ester Acid-catalyzed Reduction Reduction to Alcohol Core:f1->Reduction LiAlH4, BH3

Caption: Derivatization potential of the core molecule.

  • The Iodo Group : The iodine at the C3 position is an excellent leaving group for various palladium-catalyzed cross-coupling reactions.[14][15][16] This allows for the introduction of a wide range of substituents, including aryl, heteroaryl, alkyl, and amino groups, through reactions like Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations.[17]

  • The Carboxylic Acid Group : The carboxylic acid at the C2 position can be readily converted into amides, esters, and other derivatives using standard coupling reagents (e.g., EDC, HOBt) or by activation to an acid chloride. It can also be reduced to the corresponding alcohol.

Applications in Drug Discovery

Derivatives of 3-iodoimidazo[1,2-a]pyridine-2-carboxylic acid have shown promise in a variety of therapeutic areas. The imidazo[1,2-a]pyridine core has been identified in compounds with potent activity against cancer, tuberculosis, and neurodegenerative diseases.[4][7][18]

For example, imidazo[1,2-a]pyridine-3-carboxamides have demonstrated significant antimycobacterial activity, with some compounds being investigated as clinical candidates against multi-drug resistant tuberculosis.[3][7] Other derivatives have been explored as inhibitors of various kinases, which are key targets in oncology.[19][20]

The ability to readily diversify the core structure of 3-iodoimidazo[1,2-a]pyridine-2-carboxylic acid at two distinct positions allows for a systematic exploration of the chemical space around this privileged scaffold, facilitating the optimization of potency, selectivity, and pharmacokinetic properties of lead compounds.

Conclusion

3-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid is a highly valuable and versatile building block for medicinal chemistry and drug discovery. Its well-defined molecular structure, accessible synthesis, and dual points for chemical modification provide a robust platform for the development of novel therapeutic agents. The insights and protocols presented in this guide are intended to empower researchers to fully exploit the potential of this important heterocyclic compound in their scientific endeavors.

References

  • Enguehard, C., et al. (2000). Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction. The Journal of Organic Chemistry, 65(20), 6572–6575. Available at: [Link]

  • Gueiffier, A., et al. (2000). Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction. American Chemical Society. Available at: [Link]

  • Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. (2024). Archiv der Pharmazie. Available at: [Link]

  • Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026). ResearchGate. Available at: [Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026). ACS Omega. Available at: [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (n.d.). BIO Web of Conferences. Available at: [Link]

  • Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction. (2000). Sci-Hub. Available at: [Link]

  • Physicochemical properties of imidazo-pyridine protic ionic liquids. (n.d.). RSC Publishing. Available at: [Link]

  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. (2016). PubMed. Available at: [Link]

  • Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. (2025). ACS Publications. Available at: [Link]

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (2023). RSC Medicinal Chemistry. Available at: [Link]

  • Imidazo(1,2-a)pyridine. (n.d.). PubChem. Available at: [Link]

  • Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. (n.d.). National Institutes of Health. Available at: [Link]

  • Synthesis and Biological Activity of Some 3-Imidazo[1,2-a]pyridin-2-yl-chromen-2-one and 3-Indolizin-2-yl-chromen-2-one. (2025). ResearchGate. Available at: [Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). (n.d.). PubMed. Available at: [Link]

  • 3-iodoimidazo[1,2-a]pyridine-2-carboxylic acid (C8H5IN2O2). (n.d.). PubChemLite. Available at: [Link]

  • Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. (n.d.). Chemical Methodologies. Available at: [Link]

  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. (2025). BMC Chemistry. Available at: [Link]

  • Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions. (2019). ResearchGate. Available at: [Link]

  • Synthesis and Biological Evaluation of New imidazo[1,2-a]pyridine Derivatives as Selective COX-2 Inhibitors. (2025). ResearchGate. Available at: [Link]

  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. (2025). National Institutes of Health. Available at: [Link]

  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. (n.d.). WestminsterResearch. Available at: [Link]

  • NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. (2017). YouTube. Available at: [Link]

  • 3-Iodoimidazo[1,2-A]Pyridine-6-Carboxylic Acid Methyl Ester|CAS 460087-82-5. (n.d.). Autech Industry Co., Limited. Available at: [Link]

  • 3-iodoimidazo[1,2-a]pyridine-8-carboxylic acid. (n.d.). PubChemLite. Available at: [Link]

  • Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. (2025). ResearchGate. Available at: [Link]

  • 21.10 Spectroscopy of Carboxylic Acid Derivatives. (n.d.). Organic Chemistry: A Tenth Edition. Available at: [Link]

  • 21.10: Spectroscopy of Carboxylic Acid Derivatives. (2022). Chemistry LibreTexts. Available at: [Link]

  • Crystal structures of three N-(pyridine-2-carbonyl)pyridine-2-carboxamides as potential ligands for supramolecular chemistry. (n.d.). National Institutes of Health. Available at: [Link]

  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2025). Chemistry LibreTexts. Available at: [Link]

  • Imidazo[1,2-a]pyridine-2-carboxylic acid. (n.d.). PubChem. Available at: [Link]

  • Problems from Previous Years' Exams. (n.d.). University of California, Irvine. Available at: [Link]

  • Crystal structure of (E)-4-[N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)carboximidoyl]phenol. (n.d.). ResearchGate. Available at: [Link]

Sources

Foundational

Spectroscopic Characterization of 3-Iodoimidazo[1,2-a]pyridine-2-carboxylic Acid: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 3-iodoimidazo[1,2-a]pyridine-2-carboxylic acid, a heterocyclic compound of interest to researchers and professionals in drug d...

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 3-iodoimidazo[1,2-a]pyridine-2-carboxylic acid, a heterocyclic compound of interest to researchers and professionals in drug development and medicinal chemistry. This document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into the structural elucidation and analytical characterization of this molecule.

Introduction

Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds that have garnered significant attention in pharmaceutical research due to their diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties. The specific substitution pattern on the imidazo[1,2-a]pyridine scaffold gives rise to various isomers and derivatives, each potentially exhibiting distinct pharmacological profiles. The title compound, 3-iodoimidazo[1,2-a]pyridine-2-carboxylic acid, incorporates a synthetically versatile iodine atom and a carboxylic acid moiety, making it a valuable building block in the synthesis of more complex molecules. Accurate spectroscopic characterization is paramount for confirming its identity and purity.

Molecular Structure and Properties

The foundational step in any spectroscopic analysis is understanding the molecule's structure.

Molecular Formula: C₈H₅IN₂O₂

Molecular Weight: 287.94 g/mol

Structure:

Caption: Chemical structure of 3-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition.

Expected Data:

High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition. For C₈H₅IN₂O₂, the expected exact masses for common adducts are presented below.

AdductCalculated m/z
[M+H]⁺288.9469
[M+Na]⁺310.9288
[M-H]⁻286.9323
[M]⁺•287.9396

Data sourced from PubChem CID 25919001[1]

Fragmentation Pattern:

The fragmentation of imidazo[1,2-a]pyridines in mass spectrometry is influenced by the substituent groups. For 3-iodoimidazo[1,2-a]pyridine-2-carboxylic acid, key fragmentation pathways are expected to involve:

  • Decarboxylation: Loss of CO₂ (44 Da) from the molecular ion is a common fragmentation for carboxylic acids.

  • Loss of Iodine: Cleavage of the C-I bond can occur, leading to a fragment corresponding to the imidazo[1,2-a]pyridine-2-carboxylic acid radical cation.

  • Cleavage of the Imidazo[1,2-a]pyridine Core: The fused ring system can also undergo characteristic fragmentation. Studies on similar structures, such as 3-phenoxy imidazo[1,2-a]pyridines, have shown that cleavage of the substituent at the 3-position is a dominant fragmentation pathway.

G M [M]⁺• m/z 288 M_minus_CO2 [M-CO₂]⁺• m/z 244 M->M_minus_CO2 - CO₂ M_minus_I [M-I]⁺ m/z 161 M->M_minus_I - I• M_minus_COOH [M-COOH]⁺ m/z 243 M->M_minus_COOH - •COOH

Caption: Proposed key fragmentation pathways for 3-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their connectivity. Based on the structure of 3-iodoimidazo[1,2-a]pyridine-2-carboxylic acid and data from analogous compounds, the following proton signals are expected:

ProtonExpected Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
H-5~9.6d~7.0
H-8~8.1d~9.0
H-7~7.7t~7.0
H-6~7.3t~7.0
COOH>10.0br s-

Rationale for Chemical Shift Assignments:

  • H-5: This proton is adjacent to the positively charged bridgehead nitrogen, leading to significant deshielding and a downfield chemical shift.

  • Aromatic Protons (H-6, H-7, H-8): These protons will appear in the aromatic region, with their specific shifts influenced by the fused imidazole ring and the substituents.

  • Carboxylic Acid Proton: The proton of the carboxylic acid is highly deshielded and often appears as a broad singlet at a very downfield chemical shift, which can be confirmed by D₂O exchange.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

CarbonExpected Chemical Shift (ppm)
C=O~160-170
C-2~140-150
C-8a~140-145
C-5~125-130
C-7~125-130
C-6~115-120
C-3~90-100

Rationale for Chemical Shift Assignments:

  • Carbonyl Carbon (C=O): This carbon will appear significantly downfield, typical for carboxylic acids.

  • C-2 and C-8a: These carbons are part of the imidazole ring and are deshielded due to the adjacent nitrogen atoms.

  • C-3: The iodine substituent will have a significant shielding effect on the directly attached carbon, causing it to appear at a relatively upfield chemical shift for an aromatic carbon.

  • Pyridine Ring Carbons (C-5, C-6, C-7): These carbons will resonate in the typical aromatic region.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
O-H stretch (carboxylic acid)2500-3300Broad
C=O stretch (carboxylic acid)1700-1725Strong
C=N and C=C stretches1450-1650Medium
C-O stretch (carboxylic acid)1200-1300Strong
C-I stretch500-600Weak

Interpretation of Key Bands:

  • O-H Stretch: The carboxylic acid O-H stretch is characteristically very broad due to hydrogen bonding and appears as a wide absorption band.

  • C=O Stretch: The carbonyl stretch of the carboxylic acid is a strong, sharp absorption. Its exact position can be influenced by conjugation and hydrogen bonding.

  • C=N and C=C Stretches: The aromatic and heteroaromatic ring stretches will appear in the fingerprint region.

  • C-O Stretch: The C-O single bond stretch of the carboxylic acid is also a prominent feature.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible spectroscopic data, the following standardized protocols are recommended.

Sample Preparation
  • NMR: Dissolve 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical as it can influence chemical shifts.

  • IR: For solid samples, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

  • MS: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) for analysis by electrospray ionization (ESI) or other appropriate ionization techniques.

Instrumentation and Data Acquisition

G cluster_0 NMR Spectroscopy cluster_1 IR Spectroscopy cluster_2 Mass Spectrometry NMR_instrument NMR Spectrometer (e.g., 400 MHz or higher) NMR_params Standard ¹H and ¹³C acquisition parameters NMR_instrument->NMR_params D2O_exchange D₂O exchange experiment for labile protons NMR_params->D2O_exchange IR_instrument FT-IR Spectrometer IR_method KBr pellet or ATR IR_instrument->IR_method IR_scan Accumulate 16-32 scans for good signal-to-noise IR_method->IR_scan MS_instrument High-Resolution Mass Spectrometer (e.g., TOF, Orbitrap) MS_ionization Electrospray Ionization (ESI) MS_instrument->MS_ionization MS_mode Positive and negative ion modes MS_ionization->MS_mode

Caption: Recommended workflow for spectroscopic data acquisition.

Conclusion

The comprehensive spectroscopic analysis of 3-iodoimidazo[1,2-a]pyridine-2-carboxylic acid, utilizing NMR, IR, and MS, provides a robust framework for its structural confirmation and purity assessment. The characteristic signals in each spectroscopic technique, arising from the unique combination of the imidazo[1,2-a]pyridine core, the iodine substituent, and the carboxylic acid functional group, allow for its unambiguous identification. This guide serves as a valuable resource for scientists engaged in the synthesis, characterization, and application of this and related heterocyclic compounds.

References

  • PubChem. 3-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. J Mass Spectrom. 2021 Dec;56(12):e4794. [Link]

  • 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Defense Technical Information Center. [Link]

  • FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes. ResearchGate. [Link]

Sources

Exploratory

The Imidazo[1,2-a]pyridine Core: A Journey from Serendipitous Discovery to a Privileged Scaffold in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The imidazo[1,2-a]pyridine scaffold, a fused bicyclic heteroaromatic system, has emerged as a "privileged structure" in...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-a]pyridine scaffold, a fused bicyclic heteroaromatic system, has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents. This guide provides a comprehensive overview of the discovery and historical development of this remarkable scaffold. We delve into the seminal synthetic methodologies, from the classical Tschitschibabin and Ortoleva-King reactions to modern transition-metal-catalyzed and multicomponent strategies. The narrative emphasizes the causality behind experimental choices and the evolution of synthetic design, driven by the quest for therapeutic agents with enhanced efficacy and novel mechanisms of action. Detailed mechanistic discussions and representative experimental protocols are provided to offer actionable insights for researchers in the field.

Introduction: The Rise of a Privileged Heterocycle

The imidazo[1,2-a]pyridine ring system, characterized by the fusion of an imidazole and a pyridine ring, is a cornerstone of modern medicinal chemistry. Its unique electronic properties, conformational rigidity, and ability to engage in diverse non-covalent interactions have made it a highly sought-after scaffold in drug discovery. The therapeutic landscape is populated with drugs bearing this core, including the widely prescribed hypnotic agent zolpidem (Ambien), the anxiolytic alpidem, and the anti-ulcer drug zolimidine.[1] The journey of the imidazo[1,2-a]pyridine scaffold from a laboratory curiosity to a key element in the pharmacopeia is a testament to the interplay of synthetic innovation and biological discovery.

A Historical Perspective: The Dawn of Imidazo[1,2-a]pyridine Chemistry

The story of imidazo[1,2-a]pyridines begins in the early 20th century, a period of burgeoning exploration in heterocyclic chemistry. The foundational work on this scaffold is attributed to the Russian chemist Aleksei Chichibabin (also spelled Tschitschibabin).

The Pioneering Tschitschibabin Synthesis (1925)

In 1925, Tschitschibabin reported the first synthesis of the imidazo[1,2-a]pyridine ring system.[2][3] His method involved the reaction of 2-aminopyridine with bromoacetaldehyde in a sealed tube at high temperatures (150-200 °C).[2] Although the initial yields were modest, this seminal work laid the groundwork for all subsequent synthetic explorations.[3] The reaction proceeds through an initial N-alkylation of the pyridine ring nitrogen of 2-aminopyridine by the α-haloaldehyde, followed by an intramolecular condensation and dehydration to form the fused bicyclic system.

Over the years, refinements to the Tschitschibabin method, such as the use of a base like sodium bicarbonate, allowed for milder reaction conditions and improved yields.[2]

Pillars of Synthesis: Classical Routes to the Imidazo[1,2-a]pyridine Core

Following Tschitschibabin's discovery, several other classical methods were developed, expanding the synthetic chemist's toolbox for accessing this versatile scaffold.

The Ortoleva-King Reaction

The Ortoleva-King reaction provides an alternative and efficient route to imidazo[1,2-a]pyridines. This reaction typically involves the condensation of 2-aminopyridines with active methylene compounds, such as acetophenones, in the presence of iodine.[4] The reaction is believed to proceed through the in-situ formation of an α-iodo ketone, which then reacts with 2-aminopyridine in a manner analogous to the Tschitschibabin synthesis. This one-pot tandem process has proven to be a robust and versatile method for the synthesis of a wide array of substituted imidazo[1,2-a]pyridines.[4]

Mechanism of the Ortoleva-King Reaction:

Ortoleva_King ketone Acetophenone enol Enol form ketone->enol Tautomerization iodo_ketone α-Iodoacetophenone enol->iodo_ketone + I₂ intermediate1 N-Alkylated Intermediate iodo_ketone->intermediate1 + 2-Aminopyridine aminopyridine 2-Aminopyridine aminopyridine->intermediate1 intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product Imidazo[1,2-a]pyridine intermediate2->product - H₂O

Caption: The Ortoleva-King reaction mechanism for imidazo[1,2-a]pyridine synthesis.

A key advantage of the Ortoleva-King reaction is its operational simplicity and the use of readily available starting materials. Various modifications, including the use of catalytic amounts of iodine and different oxidizing agents, have been developed to improve the efficiency and environmental footprint of this method.[5]

Experimental Protocol: A Representative Ortoleva-King Synthesis

The following is a representative experimental protocol for the synthesis of a 2-arylimidazo[1,2-a]pyridine derivative via an iron/iodine-catalyzed Ortoleva-King type reaction.[5]

Synthesis of 2-phenylimidazo[1,2-a]pyridine:

Step Procedure Notes
1To a solution of acetophenone (1 mmol) in a suitable solvent, add 2-aminopyridine (1.2 mmol).
2Add FeCl₃·6H₂O (10 mol%) and molecular iodine (20 mol%).The use of an iron catalyst enhances the reaction rate.
3Reflux the reaction mixture for the appropriate time, monitoring the progress by TLC.Reaction times can vary depending on the substrates.
4After completion, cool the reaction mixture to room temperature and quench with a saturated solution of sodium thiosulfate.This step removes any unreacted iodine.
5Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
6Purify the crude product by column chromatography to afford the desired 2-phenylimidazo[1,2-a]pyridine.Yields are typically in the moderate to good range.

The Modern Era of Synthesis: Innovation Driven by Medicinal Chemistry

The discovery of the profound biological activities of imidazo[1,2-a]pyridine derivatives, particularly the hypnotic effects of zolpidem, catalyzed a surge in the development of novel and more efficient synthetic methodologies.[6][7] The need for rapid access to diverse libraries of analogues for structure-activity relationship (SAR) studies spurred innovation in the field.

Multicomponent Reactions: A Paradigm of Efficiency

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, have become a powerful tool for the synthesis of imidazo[1,2-a]pyridines.

The Groebke-Blackburn-Bienaymé (GBB) reaction is a three-component reaction between a 2-aminoazine (such as 2-aminopyridine), an aldehyde, and an isocyanide to produce 3-aminoimidazo[1,2-a]pyridines.[8] This reaction is typically catalyzed by a Lewis or Brønsted acid and offers a high degree of molecular diversity from simple and readily available starting materials.[9]

Mechanism of the Groebke-Blackburn-Bienaymé Reaction:

GBB_Reaction aminopyridine 2-Aminopyridine imine Imine Intermediate aminopyridine->imine aldehyde Aldehyde aldehyde->imine Condensation nitrilium Nitrilium Ion Intermediate imine->nitrilium isocyanide Isocyanide isocyanide->nitrilium Nucleophilic Attack cyclized Cyclized Intermediate nitrilium->cyclized Intramolecular Cyclization product 3-Aminoimidazo[1,2-a]pyridine cyclized->product Tautomerization

Sources

Foundational

A Technical Guide to the Biological Activities of Halogenated Imidazopyridines: Mechanisms, Applications, and Experimental Validation

Abstract: Imidazopyridines, particularly the imidazo[1,2-a]pyridine scaffold, represent a versatile and privileged structure in medicinal chemistry. The strategic incorporation of halogen atoms into this core structure s...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Imidazopyridines, particularly the imidazo[1,2-a]pyridine scaffold, represent a versatile and privileged structure in medicinal chemistry. The strategic incorporation of halogen atoms into this core structure significantly modulates its physicochemical properties, often enhancing potency, selectivity, and pharmacokinetic profiles. This technical guide provides an in-depth exploration of the diverse biological activities of halogenated imidazopyridines, with a primary focus on their anticancer, anxiolytic, and antimicrobial properties. We will delve into the underlying mechanisms of action, supported by established experimental data, and provide detailed, field-proven protocols for the in-vitro validation of these activities. This document is intended for researchers, scientists, and drug development professionals seeking to understand and harness the therapeutic potential of this important class of compounds.

Introduction: The Imidazopyridine Scaffold and the Strategic Role of Halogenation

The imidazopyridine nucleus is a fused heterocyclic system that has garnered significant attention in drug discovery due to its presence in numerous bioactive compounds.[1] Its structural similarity to purines allows it to interact with a wide array of biological targets, including enzymes and receptors.[2] The imidazo[1,2-a]pyridine isomer is the most extensively studied, forming the core of several marketed drugs.[1]

1.1 The Influence of Halogenation:

Halogenation is a powerful strategy in medicinal chemistry to fine-tune the properties of a lead compound. The introduction of fluorine, chlorine, bromine, or iodine can profoundly impact a molecule's:

  • Lipophilicity: Influencing membrane permeability and transport.

  • Metabolic Stability: Halogen atoms can block sites of metabolic oxidation, increasing the drug's half-life.

  • Binding Affinity: Halogens can form specific interactions (halogen bonds) with protein targets, enhancing binding affinity and selectivity.[3]

  • Electronic Properties: Altering the acidity or basicity of nearby functional groups.

Recent studies have shown that halogenation can enhance the antimicrobial and antibiofilm activities of heterocyclic compounds.[3] For example, the presence of fluorine atoms on the phenyl ring of some imidazopyridine derivatives was found to increase their activity against Staphylococcus aureus.[4]

Key Biological Activities and Mechanisms of Action

Halogenated imidazopyridines exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, antibacterial, and anxiolytic effects.[1][2]

Anticancer Activity

A significant body of research has focused on the development of imidazopyridine-based derivatives as potent anticancer agents.[5][6] Their mechanism of action often involves the inhibition of protein kinases, which are crucial regulators of cellular processes frequently dysregulated in cancer.[5]

2.1.1 Mechanism: Targeting Kinase Signaling Pathways

Many halogenated imidazopyridines function as inhibitors of serine/threonine or tyrosine kinases.[5][6] A prominent target is the Phosphoinositide 3-kinase (PI3K) pathway, which is often upregulated in human cancers and plays a key role in cell proliferation, survival, and angiogenesis.[7][8] By inhibiting PI3Kα, these compounds can block downstream signaling through Akt and mTOR, leading to the suppression of tumor growth and the induction of apoptosis (programmed cell death).[7] Some imidazopyridine derivatives have also been designed as potent inhibitors of other kinases like Polo-like kinase 1 (PLK1), which is involved in cell cycle regulation.[9] The anticancer effects can be mediated through the induction of apoptosis, evidenced by increases in key proteins like p53, p21, and cleaved caspases.[10]

2.1.2 Visualization: PI3K/Akt Signaling Pathway Inhibition

The following diagram illustrates the inhibitory action of a halogenated imidazopyridine on the PI3K/Akt signaling pathway, a common mechanism for their anticancer effects.

PI3K_Pathway_Inhibition cluster_membrane cluster_cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Halogenated Imidazopyridine Inhibitor->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt pathway by a halogenated imidazopyridine.

2.1.3 Experimental Validation: Quantitative Cytotoxicity Data

The primary method for evaluating the in-vitro anticancer activity of a compound is to determine its half-maximal inhibitory concentration (IC50).[11] This value represents the concentration of the drug required to inhibit the growth of cancer cells by 50%.[11] IC50 values are typically determined using a colorimetric assay such as the MTT assay.[11][12]

Compound Type Cancer Cell Line Reported IC50 (µM) Reference
Imidazo-Dipyridine (6a)DU-145 (Prostate)1.6[13]
Imidazo[1,2-a]pyridine (12b)Hep-2, HepG2, MCF-7, A37511-13[14]
Imidazo[1,2-a]pyridine (IP-5)HCC1937 (Breast)45[10]
Anxiolytic and Sedative-Hypnotic Effects

Certain halogenated imidazopyridines are well-known for their effects on the central nervous system, particularly as anxiolytic (anti-anxiety) and sedative-hypnotic agents.[15] Marketed drugs like Zolpidem and Alpidem belong to this class.[1][16]

2.2.1 Mechanism: Allosteric Modulation of GABA-A Receptors

The anxiolytic effects of these compounds are primarily mediated through their interaction with the gamma-aminobutyric acid type A (GABA-A) receptor, the major inhibitory neurotransmitter receptor in the brain.[15][17] These imidazopyridines act as positive allosteric modulators, binding to a specific site on the receptor complex (distinct from the GABA binding site) and enhancing the effect of GABA.[18] This leads to an increased influx of chloride ions into the neuron, hyperpolarizing the cell and making it less likely to fire, thus producing a calming or sedative effect.[15]

2.2.2 Visualization: GABA-A Receptor Modulation

This diagram illustrates how a halogenated imidazopyridine enhances GABAergic inhibition.

GABAA_Modulation cluster_receptor GABA-A Receptor Complex GABA_Site GABA Binding Site BZD_Site Imidazopyridine Binding Site Ion_Channel Chloride (Cl⁻) Ion Channel BZD_Site->Ion_Channel Enhances Opening Cl_in Cl⁻ Influx Ion_Channel->Cl_in GABA GABA GABA->GABA_Site Imidazopyridine Anxiolytic Imidazopyridine Imidazopyridine->BZD_Site Hyperpolarization Neuronal Hyperpolarization (Anxiolytic Effect) Cl_in->Hyperpolarization

Caption: Allosteric modulation of the GABA-A receptor by an anxiolytic imidazopyridine.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has spurred the search for new antimicrobial agents. Halogenated imidazopyridines have shown promise in this area, exhibiting activity against a range of bacteria.[4]

2.3.1 Mechanism of Action

The antimicrobial mechanisms can be diverse. Some derivatives are thought to inhibit essential bacterial enzymes. For instance, some imidazo[1,2-a]pyridine-based compounds have been reported as potent inhibitors of peptide deformylase, a crucial enzyme for bacterial survival.[4] The presence and position of halogen substituents can significantly influence the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[4][19] For example, 3-bromo-2-methyl-1Н-imidazo[1,2-a]pyridinium bromide has demonstrated antimicrobial properties against Staphylococcus aureus.[20]

2.3.2 Visualization: Antimicrobial Screening Workflow

The following workflow outlines the standard process for screening new compounds for antimicrobial activity.

Antimicrobial_Screening Start Synthesized Halogenated Imidazopyridines Primary_Screen Primary Screening (e.g., Agar Diffusion) Start->Primary_Screen MIC_Test MIC Determination (Broth Microdilution) Primary_Screen->MIC_Test Active Inactive Inactive Primary_Screen->Inactive Inactive MBC_Test MBC Determination MIC_Test->MBC_Test Mechanism_Study Mechanism of Action Studies MBC_Test->Mechanism_Study Result Lead Compound Identified Mechanism_Study->Result

Caption: Standard workflow for in-vitro antimicrobial activity screening.

Experimental Protocols for Activity Validation

Reproducible and validated protocols are critical for assessing the biological activity of new chemical entities.[11] The following sections detail standard methodologies.

Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

Causality: The MTT assay is a cornerstone for assessing cell viability.[21] Its principle lies in the fact that only metabolically active, viable cells can reduce the yellow tetrazolium salt MTT to purple formazan crystals via mitochondrial reductase enzymes.[21][22][23] The amount of formazan produced is directly proportional to the number of living cells, allowing for a quantitative measure of a compound's cytotoxicity.[24]

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.[11]

  • Compound Treatment: Prepare serial dilutions of the halogenated imidazopyridine compound. Remove the old media from the wells and add 100 µL of media containing the various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a media-only blank.[11] Incubate for 48-72 hours.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[22][24] Add 10-20 µL of the MTT stock solution to each well and incubate for 3-4 hours at 37°C.[24][25]

  • Formazan Solubilization: Carefully remove the medium from each well. Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the purple formazan crystals.[11][22]

  • Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[21][22] Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[21]

  • Data Analysis: Subtract the absorbance of the blank wells. Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using non-linear regression analysis.[11]

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

Causality: The broth microdilution method is the gold standard for determining the MIC of an antimicrobial agent.[26] It provides a quantitative measure of the lowest concentration needed to inhibit bacterial growth, which is essential for evaluating potency and guiding further development.[27]

Methodology:

  • Inoculum Preparation: From an overnight culture of the test bacteria (e.g., S. aureus), prepare a standardized inoculum in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 CFU/mL.[26][27]

  • Compound Dilution: In a sterile 96-well microtiter plate, perform a two-fold serial dilution of the halogenated imidazopyridine compound in the broth medium. Typically, 50-100 µL of broth is used per well.[27]

  • Inoculation: Add a defined volume of the standardized bacterial suspension to each well, including a positive control (bacteria, no compound) and a negative control (broth only).[27]

  • Incubation: Incubate the plate at 37°C for 16-24 hours.[26]

  • MIC Determination: After incubation, examine the wells for visible turbidity (bacterial growth). The MIC is the lowest concentration of the compound at which no visible growth is observed.[26][28]

Summary and Future Directions

Halogenated imidazopyridines are a class of compounds with immense therapeutic potential, demonstrated by their potent and varied biological activities. Their ability to act as kinase inhibitors, GABA-A receptor modulators, and antimicrobial agents makes them highly attractive scaffolds for drug development. The strategic use of halogenation has proven to be a key factor in optimizing their activity and drug-like properties.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: To further refine the scaffold for enhanced potency and selectivity against specific targets.

  • Mechanism of Action Elucidation: Deeper investigation into the molecular interactions and signaling pathways modulated by these compounds.

  • Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead candidates to ensure their suitability for in-vivo studies.

  • Combating Drug Resistance: Exploring the potential of halogenated imidazopyridines to overcome existing resistance mechanisms in cancer and infectious diseases.

By continuing to explore the chemical space of halogenated imidazopyridines, the scientific community is well-positioned to develop novel and effective therapies for a range of challenging diseases.

References

  • Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. (2023). PubMed. Retrieved from [Link]

  • Design and Synthesis of Imidazopyridine Analogues as Inhibitors of Phosphoinositide 3-Kinase Signaling and Angiogenesis. (n.d.). ACS Publications. Retrieved from [Link]

  • Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. (n.d.). ResearchGate. Retrieved from [Link]

  • Cell Viability Assays. (2013). NCBI Bookshelf. Retrieved from [Link]

  • Design and synthesis of imidazopyridine analogues as inhibitors of phosphoinositide 3-kinase signaling and angiogenesis. (n.d.). PubMed. Retrieved from [Link]

  • MTT Proliferation Assay Protocol. (2025). ResearchGate. Retrieved from [Link]

  • Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (n.d.). ResearchGate. Retrieved from [Link]

  • Imidazopyridine derivatives as potent and selective Polo-like kinase (PLK) inhibitors. (n.d.). PubMed. Retrieved from [Link]

  • Minimum Inhibitory Concentration (MIC) Test. (n.d.). Microbe Investigations. Retrieved from [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. Retrieved from [Link]

  • Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. (n.d.). SEAFDEC/AQD Institutional Repository. Retrieved from [Link]

  • Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (2024). Nature Protocols. Retrieved from [Link]

  • Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. (n.d.). NIH. Retrieved from [Link]

  • A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. (n.d.). ResearchGate. Retrieved from [Link]

  • Antibiofilm Activities of Multiple Halogenated Pyrimidines Against Staphylococcus aureus. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis and halogenation of 2-methylimidazo[1,2-a]pyridine. Antimicrobial activity of 3-bromo-2-methyl-1Н-imidazo[1,2-a]pyridinium bromide. (2025). ResearchGate. Retrieved from [Link]

  • Assessing Specificity of Anticancer Drugs In Vitro. (2022). YouTube. Retrieved from [Link]

  • Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. (2023). MDPI. Retrieved from [Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). NIH. Retrieved from [Link]

  • Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. (n.d.). NIH. Retrieved from [Link]

  • Some halogenated anticancer agents, role of halide (-X) and their interaction mechanism with AT/GC base pairs: A computational study. (2023). ResearchGate. Retrieved from [Link]

  • Impact of metal binding on the antitumor activity and cellular imaging of a metal chelator cationic imidazopyridine derivative. (2011). PubMed. Retrieved from [Link]

  • Biological Activity of Recently Discovered Halogenated Marine Natural Products. (n.d.). MDPI. Retrieved from [Link]

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. (n.d.). MDPI. Retrieved from [Link]

  • Halogenated Antimicrobial Agents to Combat Drug-Resistant Pathogens. (2023). PubMed. Retrieved from [Link]

  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022). NIH. Retrieved from [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (n.d.). RSC Publishing. Retrieved from [Link]

  • Diversity-Oriented Synthesis of Imidazo-Dipyridines with Anticancer Activity via the Groebke-Blackburn-Bienaymé and TBAB-Mediated Cascade Reaction in One Pot. (2019). PubMed. Retrieved from [Link]

  • Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. (n.d.). NIH. Retrieved from [Link]

  • Biological Activity of Recently Discovered Halogenated Marine Natural Products. (2015). PubMed. Retrieved from [Link]

  • Biologically active imidazopyridines. (n.d.). ResearchGate. Retrieved from [Link]

  • Anxiolytic. (n.d.). Wikipedia. Retrieved from [Link]

  • Further evaluation of the potential anxiolytic activity of imidazo[1,5-a][6][21]diazepin agents selective for α2/3-containing GABAA receptors. (n.d.). PubMed. Retrieved from [Link]

  • Pharmacokinetic and dynamic studies with a new anxiolytic imidazo-pyridine alpidem utilizing pharmaco-EEG and psychometry. (n.d.). PubMed. Retrieved from [Link]

  • An imidazopyridine anxiolytic alters glucose tolerance in patients: a pilot investigation. (n.d.). PubMed. Retrieved from [Link]

  • Chapter 17: Anxiolytics – Drugs and Behavior. (n.d.). Open Text WSU. Retrieved from [Link]

Sources

Exploratory

3-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid solubility profile

An In-depth Technical Guide to the Solubility Profile of 3-Iodoimidazo[1,2-a]pyridine-2-carboxylic Acid For Researchers, Scientists, and Drug Development Professionals Abstract The imidazo[1,2-a]pyridine scaffold is a pr...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility Profile of 3-Iodoimidazo[1,2-a]pyridine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The functionalization of this scaffold, as seen in 3-iodoimidazo[1,2-a]pyridine-2-carboxylic acid, offers unique opportunities for developing novel drug candidates. However, the successful progression of any compound through the drug development pipeline is critically dependent on its physicochemical properties, with aqueous solubility being a primary determinant of bioavailability and formulation feasibility. This guide provides a comprehensive framework for characterizing the solubility profile of 3-iodoimidazo[1,2-a]pyridine-2-carboxylic acid, blending theoretical principles with actionable experimental protocols. We delve into the structural factors governing its solubility, the critical influence of pH, and the distinction between kinetic and thermodynamic measurements, offering a self-validating system for generating reliable and reproducible data.

Introduction: The Imperative of Solubility in Drug Discovery

Poor aqueous solubility is a major cause of attrition in drug development, leading to low bioavailability, challenging formulation development, and unreliable outcomes in preclinical and clinical studies.[3][4] For derivatives of the potent imidazo[1,2-a]pyridine scaffold, which is explored for indications ranging from oncology to infectious diseases, a thorough understanding of solubility is not merely a data point but a cornerstone of a successful research program.[5][6] This guide focuses on 3-iodoimidazo[1,2-a]pyridine-2-carboxylic acid, a molecule with distinct structural features that predict a complex but manageable solubility profile. By establishing a robust solubility profile early, researchers can de-risk their programs, make informed decisions about lead optimization, and accelerate the path to viable drug candidates.

Physicochemical & Ionization Profile: Predicting Solubility Behavior

The solubility of 3-iodoimidazo[1,2-a]pyridine-2-carboxylic acid is dictated by the interplay of its constituent parts: the aromatic heterocyclic core, the acidic carboxylic acid group, and the lipophilic iodo substituent.

Table 1: Core Physicochemical Properties of 3-Iodoimidazo[1,2-a]pyridine-2-carboxylic Acid

PropertyValueSource
Molecular FormulaC₈H₅IN₂O₂[7]
Molecular Weight288.04 g/mol [7]
Predicted XlogP2.3[7]

The predicted XlogP of 2.3 suggests moderate lipophilicity. However, the most critical determinant of its aqueous solubility is its ionization state, which is governed by pH and the compound's pKa values.

The Amphoteric Nature: Acidic and Basic Ionization Centers

This molecule is amphoteric, meaning it possesses both an acidic and a basic functional group.

  • Acidic pKa (pKa₁): The carboxylic acid group (-COOH) at the 2-position can donate a proton to form a negatively charged carboxylate ion (-COO⁻). The acidity of this group is influenced by the electron-withdrawing nature of the fused aromatic ring system and the iodo-substituent. Halogens like iodine exert a negative inductive effect, which stabilizes the carboxylate anion and increases acidity, thereby lowering the pKa compared to a simple aliphatic carboxylic acid.[1][3] While the experimental pKa is not published, it is expected to be significantly lower than that of acetic acid (pKa ≈ 4.76). A predicted pKa for a related isomer, 3-iodoimidazo[1,2-a]pyridine-5-carboxylic acid, is 0.04, though this value should be treated with caution and verified experimentally.[8]

  • Basic pKa (pKa₂): The imidazo[1,2-a]pyridine ring system contains nitrogen atoms that can accept a proton, making the molecule a base. The most basic nitrogen in the parent imidazo[1,2-a]pyridine heterocycle is N1.[6] At low pH, this nitrogen will be protonated, conferring a positive charge on the molecule.

This dual functionality means the molecule can exist in three primary states: a positively charged cation at low pH, a neutral zwitterion at an intermediate pH (the isoelectric point), and a negatively charged anion at high pH. Solubility is typically lowest at the isoelectric point where the net charge is zero and highest at pH values where the molecule is fully ionized as either a cation or an anion.[9][10]

Theoretical Framework: The pH-Solubility Profile

The relationship between pH, pKa, and the concentration of ionized and un-ionized species is described by the Henderson-Hasselbalch equation. For an acidic group, it is:

pH = pKa + log ([A⁻]/[HA]).

For 3-iodoimidazo[1,2-a]pyridine-2-carboxylic acid, this principle predicts a characteristic "U"-shaped solubility curve.

G cluster_low_ph Low pH (< pKa₂) cluster_pi Isoelectric Point (pI) cluster_high_ph High pH (> pKa₁) node_low Cationic Species (High Solubility) node_pi Neutral/Zwitterionic Species (Minimum Solubility) node_low->node_pi Increasing pH node_high Anionic Species (High Solubility) node_pi->node_high Increasing pH

Caption: Predicted solubility behavior as a function of pH.

Experimental Methodologies for Solubility Profiling

A comprehensive solubility assessment requires determining both kinetic and thermodynamic solubility. These are not interchangeable and provide different, yet complementary, insights crucial for drug development.[11]

Kinetic Solubility: A High-Throughput Assessment for Early Discovery

Kinetic solubility measures the concentration at which a compound, rapidly introduced from a DMSO stock solution, begins to precipitate in an aqueous buffer.[3][12] It often overestimates true equilibrium solubility due to the formation of supersaturated solutions or amorphous precipitates.[11] This method is invaluable for early-stage screening to quickly rank compounds and flag potential issues.

Protocol: Turbidimetric Kinetic Solubility Assay

  • Preparation: Prepare a 10 mM stock solution of 3-iodoimidazo[1,2-a]pyridine-2-carboxylic acid in 100% DMSO. Prepare a series of aqueous buffers (e.g., pH 2.0, 5.0, 7.4, 9.0).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution.

  • Addition to Buffer: Using a liquid handler, add the DMSO solutions to the aqueous buffers in a separate 96-well clear-bottom plate. The final DMSO concentration should be kept low and consistent (e.g., 1-2%) to minimize its solubilizing effect.

  • Incubation: Shake the plate for a defined period (e.g., 1-2 hours) at a controlled temperature (e.g., 25°C).[3]

  • Measurement: Read the turbidity (absorbance or light scattering) of each well using a plate reader.

  • Analysis: The kinetic solubility is the concentration at which the turbidity significantly increases above the background, indicating precipitation.

G A Prepare 10 mM stock in 100% DMSO B Serially dilute stock in DMSO plate A->B C Add DMSO dilutions to aqueous buffer plate B->C D Incubate with shaking (1-2 hours) C->D E Measure turbidity (Nephelometry/Absorbance) D->E F Determine precipitation point (Kinetic Solubility) E->F

Caption: Workflow for Kinetic Solubility Determination.

Thermodynamic Solubility: The Gold Standard for Development

Thermodynamic (or equilibrium) solubility is the true saturation concentration of the most stable crystalline form of a compound in a solvent at equilibrium.[13] The "shake-flask" method is the gold-standard for this determination.[13][14] This data is essential for lead optimization, formulation development, and regulatory submissions.

Protocol: Shake-Flask Thermodynamic Solubility Assay

  • Preparation: Add an excess amount of solid 3-iodoimidazo[1,2-a]pyridine-2-carboxylic acid to vials containing various aqueous buffers (e.g., covering a pH range from 2 to 10). The excess solid is crucial to ensure equilibrium is reached with the solid phase.[14]

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for a sufficient duration to reach equilibrium. This typically requires 24 to 72 hours. It is advisable to sample at multiple time points (e.g., 24h, 48h) to confirm a plateau has been reached.[13]

  • Phase Separation: Separate the undissolved solid from the saturated solution. This is a critical step and can be achieved by centrifugation at high speed or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).[13]

  • Quantification: Carefully remove an aliquot of the clear supernatant and dilute it with a suitable solvent.

  • Analysis: Determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS. A standard calibration curve must be prepared to ensure accurate quantification.

  • Solid State Analysis (Trustworthiness Pillar): To ensure the result corresponds to the most stable crystalline form, the remaining solid from the vial should be analyzed using techniques like polarized light microscopy, XRPD (X-ray powder diffraction), or DSC (Differential Scanning Calorimetry). This validates that no phase transition to a more soluble (e.g., amorphous) or less soluble (e.g., different polymorph) form occurred during the experiment.[11]

G A Add excess solid compound to buffer vials B Agitate at constant temp (24-72 hours) to reach equilibrium A->B C Separate solid and liquid (Centrifugation or Filtration) B->C D Sample and dilute clear supernatant C->D F Analyze remaining solid (XRPD, DSC) - Optional but recommended C->F Validation E Quantify concentration (HPLC-UV or LC-MS/MS) D->E

Caption: Workflow for Thermodynamic Solubility Determination.

Data Interpretation and Presentation

The collected data should be presented clearly to facilitate analysis and decision-making.

Table 2: Example Solubility Data Summary for 3-Iodoimidazo[1,2-a]pyridine-2-carboxylic Acid

Buffer pHKinetic Solubility (µM)Thermodynamic Solubility (µg/mL)
2.0> 200150.5
4.015.22.1
5.55.80.8
7.485.625.3
9.0> 200188.7

Note: Data are hypothetical for illustrative purposes.

Plotting the thermodynamic solubility (on a log scale) against pH will generate the experimental pH-solubility profile. This plot is critical for predicting the site of absorption in the gastrointestinal tract and for selecting appropriate pH conditions for formulation development.

Conclusion

A comprehensive understanding of the solubility profile of 3-iodoimidazo[1,2-a]pyridine-2-carboxylic acid is a non-negotiable prerequisite for its advancement as a drug candidate. Its amphoteric nature dictates a strong pH-dependence on solubility, which must be experimentally characterized. By implementing robust, self-validating protocols for both kinetic and thermodynamic solubility, researchers can generate the high-quality data needed to guide medicinal chemistry efforts, mitigate development risks, and unlock the full therapeutic potential of this promising molecule and the broader class of imidazo[1,2-a]pyridine derivatives.

References

  • Song, Q., Zhang, Q., Fan, X., et al. (2024). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry.
  • Brainly. (2023). Why is the carboxylic acid soluble at high pH and not at low pH? Explain your reasoning. Available at: [Link]

  • Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 543-548.
  • Kaur, R., & Kumar, R. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry, 16(26), 2963-2994. Available at: [Link]

  • Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)? Available at: [Link]

  • Ferreira, L. A. P., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). Imidazo[1,2-a]pyridine. National Center for Biotechnology Information. Available at: [Link]

  • Semantic Scholar. (n.d.). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Available at: [Link]

  • Rosen, M. J., & Kunjappu, J. T. (1999). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Journal of Colloid and Interface Science, 211(1), 183-188. Available at: [Link]

  • Slideshare. (n.d.). Solubility experimental methods.pptx. Available at: [Link]

  • ResearchGate. (n.d.). Comparison of kinetic solubility with equilibrium solubility (μM) of... Available at: [Link]

  • SciSpace. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. Available at: [Link]

  • ResearchGate. (n.d.). Summary of solubility measurement protocols of each company before harmonization. Available at: [Link]

  • Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Available at: [Link]

  • Chinese Pharmaceutical Journal. (2016). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Available at: [Link]

  • ResearchGate. (2014). How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect? Available at: [Link]

  • Britannica. (n.d.). Carboxylic acid - Properties, Structure, Reactions. Available at: [Link]

  • PubChemLite. (n.d.). 3-iodoimidazo[1,2-a]pyridine-2-carboxylic acid. Available at: [Link]

Sources

Foundational

A Technical Guide to the Synthesis of 3-Iodoimidazo[1,2-a]pyridines: Starting Materials and Core Methodologies

Abstract The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif integral to numerous pharmaceutical agents, valued for its diverse biological activities.[1][2][3][4] Among its derivatives, 3-iodoimidazo[1...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif integral to numerous pharmaceutical agents, valued for its diverse biological activities.[1][2][3][4] Among its derivatives, 3-iodoimidazo[1,2-a]pyridines stand out as exceptionally versatile synthetic intermediates. The carbon-iodine bond at the electron-rich C3 position serves as a linchpin for introducing molecular complexity through various cross-coupling reactions, making these compounds highly sought-after building blocks in medicinal chemistry and drug development.[5] This guide provides an in-depth exploration of the primary synthetic routes to 3-iodoimidazo[1,2-a]pyridines, focusing on the requisite starting materials, reaction mechanisms, and field-proven experimental protocols. We will dissect the synthesis into two core stages: the construction of the imidazo[1,2-a]pyridine ring system and its subsequent regioselective iodination, as well as integrated one-pot approaches that offer enhanced efficiency.

Part 1: Synthesis of the Imidazo[1,2-a]pyridine Core

The journey to 3-iodoimidazo[1,2-a]pyridines begins with the robust construction of the parent bicyclic heterocycle. The choice of starting materials at this stage dictates the substitution pattern on the final molecule.

Strategy A: The Tschitschibabin Condensation Pathway

One of the most fundamental and widely employed methods for constructing the imidazo[1,2-a]pyridine core is the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[2][6][7]

  • Core Starting Materials:

    • 2-Aminopyridines: These can be substituted at various positions on the pyridine ring to introduce desired functionality.

    • α-Halocarbonyl Compounds: Typically α-bromoketones (e.g., α-bromoacetophenones) or α-bromoaldehydes are used.[2]

Causality Behind Experimental Choices (The Mechanism): The reaction proceeds via a two-step sequence. First, the more nucleophilic endocyclic nitrogen of the 2-aminopyridine attacks the carbon bearing the halogen in an SN2 reaction, forming an N-phenacylpyridinium salt intermediate. This is followed by an intramolecular condensation between the exocyclic amino group and the carbonyl, which, upon dehydration, yields the aromatic imidazo[1,2-a]pyridine ring. The initial alkylation occurs on the pyridine nitrogen due to its higher nucleophilicity compared to the exocyclic amine.

Tschitschibabin Start 2-Aminopyridine + α-Bromoacetophenone Intermediate N-Phenacylpyridinium Bromide Intermediate Start->Intermediate S_N2 Alkylation Product Imidazo[1,2-a]pyridine Intermediate->Product Intramolecular Condensation & Dehydration

Caption: Tschitschibabin Reaction Workflow.

Experimental Protocol: General Synthesis of 2-phenylimidazo[1,2-a]pyridine

  • To a solution of 2-aminopyridine (1.0 eq) in a suitable solvent such as ethanol or DMF, add an α-bromoacetophenone (1.0 eq).

  • Add a base, such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) (1.5-2.0 eq), to neutralize the HBr formed during the reaction.

  • Heat the mixture to reflux (typically 80-100 °C) for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into cold water to precipitate the product.

  • Filter the solid, wash with water, and dry. Recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 2-phenylimidazo[1,2-a]pyridine.

Strategy B: Multicomponent Reactions (MCRs)

MCRs provide a highly efficient, atom-economical route to complex molecules in a single step, starting from simple precursors. The Groebke–Blackburn–Bienaymé (GBB) reaction is a cornerstone MCR for this scaffold.[8][9]

  • Core Starting Materials:

    • 2-Aminopyridine

    • Aldehyde

    • Isocyanide

Causality Behind Experimental Choices (The Mechanism): The GBB reaction is typically acid-catalyzed. The aldehyde and 2-aminopyridine first condense to form a Schiff base (imine). The catalyst protonates the imine nitrogen, activating it for nucleophilic attack by the isocyanide carbon. A subsequent intramolecular cyclization between the exocyclic amine nitrogen and the newly formed nitrilium ion intermediate leads to the final 3-aminoimidazo[1,2-a]pyridine product.[10][11]

GBB_Reaction Reactants 2-Aminopyridine + Aldehyde + Isocyanide Imine Imine Formation Reactants->Imine Condensation Adduct Nitrile Adduct (via Isocyanide Attack) Imine->Adduct Nucleophilic Attack Product 3-Aminoimidazo[1,2-a]pyridine Adduct->Product Intramolecular Cyclization

Caption: Groebke–Blackburn–Bienaymé MCR Workflow.

Part 2: Regioselective C3-Iodination

With the imidazo[1,2-a]pyridine core synthesized, the next critical step is the introduction of iodine at the C3 position. This is achieved through electrophilic aromatic substitution, leveraging the high electron density of the C3 carbon.

  • Core Starting Materials:

    • Imidazo[1,2-a]pyridine (pre-synthesized)

    • Iodinating Agent

Key Iodinating Reagents and Systems:

Reagent SystemRole of ComponentsTypical ConditionsReference
Molecular Iodine (I₂) with an Oxidant (e.g., TBHP) I₂ is the iodine source. TBHP (tert-Butyl hydroperoxide) acts as an oxidant, generating a more electrophilic iodine species (tBuOI or HOI) in situ, which enhances reaction rate and iodine atom economy.Ethanol, Ultrasound irradiation, 30 min[5][12]
N-Iodosuccinimide (NIS) NIS is a mild and easy-to-handle source of electrophilic iodine (I⁺).Dichloromethane (CH₂Cl₂), Room Temperature[13]
Molecular Iodine (I₂) with a Base I₂ is the iodine source. A base like NaHCO₃ is used to neutralize the HI byproduct, driving the reaction to completion.Acetonitrile, Room TemperatureN/A

Causality Behind Experimental Choices (The Mechanism): The imidazole moiety of the fused ring system is highly electron-donating, significantly increasing the nucleophilicity of the C3 position. An electrophilic iodine species (I⁺), generated from I₂/oxidant or NIS, is readily attacked by the C3 carbon. The resulting cationic intermediate (a sigma complex) then loses a proton to restore aromaticity, yielding the 3-iodo product. The use of an oxidant like TBHP is a green chemistry approach that avoids stoichiometric inorganic oxidants and improves efficiency.[5][12]

Iodination_Mechanism Reactants Imidazo[1,2-a]pyridine + Electrophilic Iodine (I⁺) SigmaComplex Sigma Complex (Cationic Intermediate) Reactants->SigmaComplex Electrophilic Attack at C3 Product 3-Iodoimidazo[1,2-a]pyridine SigmaComplex->Product Deprotonation & Rearomatization

Caption: Electrophilic Iodination at the C3 Position.

Experimental Protocol: Ultrasound-Assisted Iodination using I₂/TBHP [5]

  • In a Schlenk tube, place the imidazo[1,2-a]pyridine (0.20 mmol), molecular iodine (I₂) (0.12 mmol), and ethanol (2.0 mL).

  • Add TBHP in water (70% solution, 0.40 mmol) to the mixture.

  • Seal the tube and place it in an ultrasonic bath. Irradiate the reaction mixture for approximately 30 minutes.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by adding 10 mL of water.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure 3-iodoimidazo[1,2-a]pyridine.

Part 3: Efficient One-Pot Synthesis of 3-Iodoimidazo[1,2-a]pyridines

To maximize efficiency and reduce purification steps, synthetic chemists have developed one-pot procedures that combine heterocycle formation and iodination.

  • Core Starting Materials:

    • 2-Aminopyridine

    • Aldehyde (specifically, a 2-arylacetaldehyde)

    • N-Iodosuccinimide (NIS)

Causality Behind Experimental Choices (The Mechanism): This elegant one-pot method proceeds through a unique iodo-hemiaminal intermediate.[13] The 2-aminopyridine, 2-phenylacetaldehyde, and NIS are mixed, leading to the formation of an adduct. This adduct is then readily cyclized upon treatment with a mild base (e.g., NaHCO₃ solution). The base promotes an intramolecular cyclization followed by elimination to furnish the final 3-aryl-substituted-iodoimidazo[1,2-a]pyridine at room temperature.[13]

OnePot_Synthesis Start 2-Aminopyridine + 2-Phenylacetaldehyde + NIS in CH₂Cl₂ Adduct Iodo-hemiaminal Adduct Formation Start->Adduct Mix at RT Cyclization Base-mediated Cyclization (aq. NaHCO₃) Adduct->Cyclization Add Base Product 3-Aryl-Iodoimidazo[1,2-a]pyridine Cyclization->Product Spontaneous

Sources

Exploratory

An In-Depth Technical Guide on the Theoretical Properties of 3-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid

Authored by: [Your Name/Gemini], Senior Application Scientist Abstract The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] This tec...

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] This technical guide provides a comprehensive theoretical exploration of a specific, functionalized derivative, 3-iodoimidazo[1,2-a]pyridine-2-carboxylic acid. While direct experimental data for this exact molecule is limited, this document synthesizes information from analogous structures and computational studies to project its geometric, electronic, and spectroscopic properties. Furthermore, it outlines robust, field-proven methodologies for its synthesis, characterization, and computational analysis, offering a valuable resource for researchers in drug discovery and heterocyclic chemistry.

Introduction: The Significance of the Imidazo[1,2-a]pyridine Core

Imidazo[1,2-a]pyridines are nitrogen-bridged heterocyclic compounds that have garnered significant attention from the scientific community due to their diverse and potent biological activities.[1] This scaffold is present in several commercially available drugs, including the hypnotic zolpidem and the anxiolytic alpidem. The versatility of the imidazo[1,2-a]pyridine ring system allows for functionalization at various positions, leading to a wide array of pharmacological effects, such as anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[1][2]

The introduction of an iodine atom at the 3-position and a carboxylic acid at the 2-position of the imidazo[1,2-a]pyridine core, yielding 3-iodoimidazo[1,2-a]pyridine-2-carboxylic acid , creates a molecule with significant potential for further chemical modification and as a pharmacophore in its own right. The iodine atom serves as a versatile handle for cross-coupling reactions, while the carboxylic acid provides a key site for amide bond formation or salt formation, enhancing pharmacokinetic properties. Understanding the intrinsic theoretical properties of this molecule is paramount for its effective utilization in drug design and development.

Molecular Structure and Predicted Physicochemical Properties

The foundational step in characterizing a molecule is to understand its structure and fundamental physicochemical properties.

Caption: 2D structure of 3-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid.

Table 1: Physicochemical Properties of 3-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid

PropertyValueSource
Molecular FormulaC₈H₅IN₂O₂[3]
Molecular Weight287.94 g/mol [3]
XlogP (Predicted)2.3[3]
Monoisotopic Mass287.93958 Da[3]

Theoretical and Computational Characterization

The in-silico prediction of molecular properties through computational chemistry is a powerful tool in modern drug discovery. Density Functional Theory (DFT) is frequently employed to investigate the geometric and electronic properties of molecules.[4][5]

Geometric Parameters

While a crystal structure for the title compound is not publicly available, DFT-optimized geometries of related imidazo[1,2-a]pyridine derivatives show good agreement with experimental X-ray diffraction data.[4] The fused ring system is expected to be nearly planar.[6]

Table 2: Predicted Bond Lengths and Angles (Based on Analogous Structures)

ParameterPredicted Value (Å or °)Rationale/Reference
C-I Bond Length~2.10 ÅTypical for C(sp²)-I bonds
C=O Bond Length~1.22 ÅStandard for carboxylic acids
C-O Bond Length~1.35 ÅStandard for carboxylic acids
Imidazo[1,2-a]pyridine CoreSee ReferenceBond lengths and angles are expected to be similar to those reported in DFT and crystallographic studies of the parent heterocycle.[6][7]
Electronic Properties

The electronic properties of a molecule, such as the distribution of electron density and the energies of its frontier molecular orbitals (FMOs), are critical for understanding its reactivity and intermolecular interactions.

  • Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to predicting chemical reactivity. The HOMO-LUMO energy gap is an indicator of molecular stability. For imidazo[1,2-a]pyridine derivatives, the HOMO is typically distributed over the fused ring system, while the LUMO is also located on the heterocyclic core. The introduction of the electron-withdrawing carboxylic acid group and the iodine atom is expected to lower the energies of both the HOMO and LUMO and potentially reduce the HOMO-LUMO gap, influencing the molecule's electronic transitions and reactivity. DFT calculations at the B3LYP/6-311++G(d,p) level of theory are a common and reliable method for determining these properties.[5]

  • Molecular Electrostatic Potential (MEP): The MEP map is a valuable tool for identifying the electrophilic and nucleophilic sites of a molecule. For 3-iodoimidazo[1,2-a]pyridine-2-carboxylic acid, the most negative potential (red/yellow regions) is expected around the carboxylic acid oxygens and the nitrogen atom of the pyridine ring, indicating these are the primary sites for electrophilic attack. The hydrogen of the carboxylic acid will exhibit a region of positive potential (blue), making it a site for nucleophilic interaction. The MEP of a related imidazo[1,2-a]pyridine derivative showed potential sites for electrophilic attack at the nitrogen in the imidazole ring.[4]

electronic_properties cluster_0 Molecular Structure cluster_1 Electronic Properties Mol 3-Iodoimidazo[1,2-a]pyridine- 2-carboxylic acid HOMO HOMO (Electron Donor) Mol->HOMO Highest Occupied Molecular Orbital LUMO LUMO (Electron Acceptor) Mol->LUMO Lowest Unoccupied Molecular Orbital MEP MEP (Reactive Sites) Mol->MEP Molecular Electrostatic Potential synthesis_workflow cluster_0 Synthesis Workflow Start 2-Aminopyridine + Ethyl Bromopyruvate Step1 Cyclization Start->Step1 Intermediate Ethyl Imidazo[1,2-a]pyridine- 2-carboxylate Step1->Intermediate Step2 Iodination (NIS) Intermediate->Step2 Iodo_ester Ethyl 3-Iodoimidazo[1,2-a]pyridine- 2-carboxylate Step2->Iodo_ester Step3 Hydrolysis Iodo_ester->Step3 Product 3-Iodoimidazo[1,2-a]pyridine- 2-carboxylic acid Step3->Product

Caption: Proposed synthetic workflow.

Characterization Workflow

Once synthesized, the compound must be rigorously characterized to confirm its structure and purity.

  • Purification: Recrystallization or column chromatography.

  • Structural Confirmation:

    • NMR Spectroscopy (¹H, ¹³C, DEPT): To elucidate the carbon-hydrogen framework.

    • Mass Spectrometry (HRMS): To confirm the molecular formula.

    • FT-IR Spectroscopy: To identify functional groups.

  • Crystallography: Single-crystal X-ray diffraction to determine the precise 3D structure, if suitable crystals can be obtained.

Computational Workflow

A detailed in-silico analysis would provide deeper insight into the molecule's properties and potential biological activity.

  • Geometry Optimization: Perform DFT calculations (e.g., using Gaussian with B3LYP/6-311++G(d,p) basis set) to find the lowest energy conformation. [5]2. Frequency Calculations: To confirm the optimized structure is a true minimum on the potential energy surface and to predict the IR spectrum.

  • Electronic Property Analysis: Calculate HOMO-LUMO energies and generate the MEP map from the optimized geometry.

  • Molecular Docking:

    • Target Selection: Identify a relevant biological target based on the activities of similar imidazo[1,2-a]pyridines (e.g., kinases, oxidoreductases). [2][8] * Docking Simulation: Use software like AutoDock or Molegro Virtual Docker to predict the binding mode and affinity of the molecule within the active site of the target protein. [9] * Analysis: Analyze the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions).

computational_workflow cluster_0 Computational Workflow Start Input Structure DFT DFT Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) Start->DFT Freq Frequency Calculation DFT->Freq Electronic Electronic Property Analysis (HOMO, LUMO, MEP) DFT->Electronic Docking_prep Prepare Ligand and Protein Target DFT->Docking_prep Docking Molecular Docking Simulation Docking_prep->Docking Analysis Binding Affinity and Interaction Analysis Docking->Analysis

Caption: Standard computational chemistry workflow.

Potential Applications in Drug Discovery

The structural features of 3-iodoimidazo[1,2-a]pyridine-2-carboxylic acid make it a promising candidate for drug discovery. Molecular docking studies on similar imidazo[1,2-a]pyridine derivatives have shown strong binding affinities to various enzymes implicated in diseases like cancer. [2][8]For instance, derivatives have been docked against oxidoreductase, a key enzyme in breast cancer progression, showing high binding energies. [2]The title compound could be investigated as an inhibitor for similar targets. The iodine atom can be replaced via Suzuki, Sonogashira, or other cross-coupling reactions to generate a library of derivatives for structure-activity relationship (SAR) studies. The carboxylic acid can be converted to amides to modulate solubility and cell permeability.

Conclusion

3-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid is a molecule of significant interest, combining the privileged imidazo[1,2-a]pyridine scaffold with versatile functional groups for further chemical exploration. This guide has provided a comprehensive overview of its theoretical properties, drawing upon data from analogous systems and established computational methodologies. The outlined workflows for synthesis, characterization, and in-silico analysis provide a clear roadmap for researchers aiming to exploit the potential of this and related compounds in the development of novel therapeutic agents.

References

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investig
  • Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Deriv
  • Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega.
  • Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Derivatives.
  • Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies.
  • Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. PubMed Central.
  • Molecular structure, DFT computations, and docking studies of an imidazo[1,2-a]pyridine derivative containing 1,2,3-triazole and 4-bromophenyl moieties. PubMed.
  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investig
  • FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes.
  • 3-iodoimidazo[1,2-a]pyridine-2-carboxylic acid (C8H5IN2O2). PubChem.
  • Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives.
  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal.
  • Crystal structure of (E)-4-[N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)carboximidoyl]phenol.

Sources

Protocols & Analytical Methods

Method

Suzuki Coupling Protocol for 3-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid: A Detailed Guide to C-C Bond Formation

An Application Guide for Researchers The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently found in pharmaceuticals and biologically active compounds.[1][2][3] Its versatile structure allows f...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently found in pharmaceuticals and biologically active compounds.[1][2][3] Its versatile structure allows for functionalization at various positions, enabling the fine-tuning of pharmacological properties. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely used methods for carbon-carbon bond formation, particularly in the synthesis of biaryl and heterobiaryl compounds which are central to drug discovery.[3][4][5][6]

This application note provides a comprehensive, field-proven protocol for the palladium-catalyzed Suzuki coupling of 3-iodoimidazo[1,2-a]pyridine-2-carboxylic acid with various arylboronic acids. As Senior Application Scientists, we aim to move beyond a simple recitation of steps, offering insights into the causality behind experimental choices to ensure robust and reproducible outcomes for researchers in organic synthesis and drug development.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling is a complex process centered around a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[4] The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5][7][8]

  • Oxidative Addition : The catalytic cycle begins with the insertion of a coordinatively unsaturated Pd(0) complex into the carbon-iodine bond of the 3-iodoimidazo[1,2-a]pyridine-2-carboxylic acid. This step forms a square planar Pd(II) intermediate.[4][7] The reactivity of the organic halide is crucial, with the reaction rate typically following the trend I > OTf > Br > Cl.[7]

  • Transmetalation : This step involves the transfer of the organic group from the boron atom of the boronic acid to the palladium center. For this to occur, the boronic acid must first be activated by a base to form a more nucleophilic boronate species.[7][9] This boronate then displaces the halide on the Pd(II) complex, forming a diorganopalladium(II) intermediate.

  • Reductive Elimination : In the final step, the two organic groups on the palladium center couple, forming the new C-C bond of the desired product. The palladium catalyst is simultaneously reduced back to its Pd(0) state, allowing it to re-enter the catalytic cycle.[7]

Suzuki_Mechanism cluster_cycle Catalytic Cycle cluster_inputs Reactants cluster_outputs Products Pd(0)L2 Pd(0)L₂ Ox_Add Oxidative Addition Pd(0)L2->Ox_Add Pd(II)_Intermediate1 L₂Pd(II)(Ar¹)(X) Ox_Add->Pd(II)_Intermediate1 Transmetalation Transmetalation Pd(II)_Intermediate1->Transmetalation Pd(II)_Intermediate2 L₂Pd(II)(Ar¹)(Ar²) Transmetalation->Pd(II)_Intermediate2 Red_Elim Reductive Elimination Pd(II)_Intermediate2->Red_Elim Red_Elim->Pd(0)L2  Regenerated  Catalyst Product Ar¹-Ar² (Coupled Product) Red_Elim->Product Ar1X Ar¹-X (3-Iodoimidazo[1,2-a]pyridine) Ar1X->Ox_Add Ar2B Ar²-B(OH)₂ (Arylboronic Acid) Ar2B->Transmetalation Base Base (e.g., K₂CO₃) Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Core Protocol: Suzuki Coupling of 3-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid

This protocol is a robust starting point for coupling with a wide range of arylboronic acids. Optimization may be required for particularly challenging or sterically hindered substrates.

Materials and Equipment
  • Substrates : 3-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid, Arylboronic acid

  • Catalyst : Pd(OAc)₂ (Palladium(II) acetate) or a suitable pre-catalyst

  • Ligand : SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Base : K₂CO₃ (Potassium carbonate), anhydrous

  • Solvent : 1,4-Dioxane and Water (degassed)

  • Equipment : Schlenk flask or reaction vial with stir bar, condenser, nitrogen/argon line, heating mantle or oil bath, TLC plates, rotary evaporator, column chromatography setup.

Step-by-Step Experimental Procedure
  • Reaction Setup : To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 3-iodoimidazo[1,2-a]pyridine-2-carboxylic acid (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and potassium carbonate (2.0-3.0 eq.).

    • Expert Insight: Using a slight excess of the boronic acid drives the reaction to completion. The base is crucial and must be anhydrous to avoid unwanted side reactions.

  • Catalyst Addition : In a separate vial, pre-mix the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%). Add this mixture to the Schlenk flask.

    • Expert Insight: Using bulky, electron-rich phosphine ligands like SPhos is critical for stabilizing the palladium catalyst and facilitating the oxidative addition and reductive elimination steps, especially with heteroaryl halides.[8][10]

  • Solvent Addition : Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 10:1 ratio). The total solvent volume should be sufficient to create a stirrable slurry (e.g., 0.1 M concentration with respect to the limiting reagent).

    • Expert Insight: Degassing the solvent (e.g., by sparging with N₂/Ar for 15-20 minutes) is essential to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Reaction Execution : Equip the flask with a condenser, ensure the inert atmosphere is maintained, and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

  • Work-up :

    • Cool the reaction mixture to room temperature.

    • Dilute with water and ethyl acetate.

    • Carefully acidify the aqueous layer with 1M HCl to a pH of ~3-4. This protonates the carboxylic acid, making it extractable into the organic layer.

    • Separate the layers and extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexanes) to yield the pure 3-aryl-imidazo[1,2-a]pyridine-2-carboxylic acid.

Workflow A 1. Setup Add solids (Substrate, Boronic Acid, Base) to Schlenk flask under N₂/Ar. B 2. Catalyst Addition Add Pd Catalyst/Ligand mixture. A->B C 3. Solvent Addition Add degassed Dioxane/Water. B->C D 4. Reaction Heat at 80-100 °C. Monitor by TLC/LC-MS. C->D E 5. Work-up Cool, dilute, acidify, and extract with Ethyl Acetate. D->E F 6. Purification Dry, concentrate, and purify by column chromatography. E->F G Final Product F->G

Caption: Experimental workflow for the Suzuki coupling protocol.

Optimization of Reaction Parameters

The success of the Suzuki coupling, particularly with functionalized heteroaryl systems, depends on the careful selection of several key parameters.

ParameterRecommended Options & Rationale
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ : Common and effective Pd(II) and Pd(0) sources that form the active Pd(0) catalyst in situ.[9] Buchwald Precatalysts : Offer improved air stability and generate the active catalyst more reliably.
Ligand Bulky Monophosphines (e.g., SPhos, XPhos, P(t-Bu)₃) : Essential for high reactivity, especially with challenging heteroaryl halides.[9][10][11] They promote oxidative addition and prevent catalyst decomposition.
Base Inorganic Carbonates (K₂CO₃, Cs₂CO₃) : Generally effective and widely used. Phosphates (K₃PO₄) : A stronger base that can be beneficial for less reactive boronic acids.[8] Strong Bases (NaOH, KOH) : Can lead to faster reactions, particularly in solvents like DME, as reported for similar imidazopyridine systems.[12][13]
Solvent Ethers (Dioxane, THF, DME) : Excellent choices for dissolving organic substrates. DME has shown particular efficacy for 3-iodoimidazo[1,2-a]pyridines.[12][13] Aromatics (Toluene) : Another common choice, often used at higher temperatures. Aqueous Mixtures : The addition of water often accelerates the reaction, aiding in the dissolution of the base and facilitating the transmetalation step.[4][14]
Temperature 80-110 °C : A typical range for these couplings. Higher temperatures may be needed for less reactive substrates but can also lead to increased side product formation.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (degraded Pd source or oxidation).2. Insufficiently active ligand/catalyst system.3. Ineffective base or insufficient amount.4. Poor quality boronic acid.1. Use fresh catalyst and ensure the reaction is rigorously degassed.2. Switch to a more active ligand (e.g., a Buchwald-type biarylphosphine).3. Use a stronger base (e.g., K₃PO₄ or Cs₂CO₃) and ensure it is anhydrous.4. Check the purity of the boronic acid; consider using the corresponding boronate ester.
Proto-deboronation The boronic acid reacts with residual water/protons to form an arene before coupling.1. Ensure all reagents and solvents are dry.2. Use a non-aqueous solvent system if the problem persists.3. Use a milder base like KF.[9]
Homocoupling Two molecules of the boronic acid couple together.1. Lower the reaction temperature.2. Ensure rigorous exclusion of oxygen.3. Decrease the catalyst loading.
Dehalogenation The starting iodo-compound is reduced.1. Lower the reaction temperature.2. Ensure the base is not excessively strong for the substrate.3. Use a different solvent system.

Safety and Handling

  • Palladium Catalysts : Palladium compounds can be toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents : Ethers like 1,4-dioxane and THF can form explosive peroxides. Always use fresh, inhibitor-stabilized solvents. They are also flammable and should be handled away from ignition sources.

  • Bases : Inorganic bases like K₂CO₃ and K₃PO₄ are irritants. Stronger bases like NaOH are corrosive. Avoid inhalation of dust and skin contact.

  • Inert Atmosphere : Reactions are performed under an inert atmosphere to prevent catalyst deactivation and potential side reactions. Ensure proper training in the use of Schlenk lines or glove boxes.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Biscoe, M. R., & Buchwald, S. L. (2009). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 131(47), 17243–17245. [Link]

  • Enguehard, C., Renou, J. L., Collot, V., Hervet, M., Rault, S., & Gueiffier, A. (2000). Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction. The Journal of Organic Chemistry, 65(20), 6572–6575. [Link]

  • The Organic Chemistry Tutor. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. [Link]

  • Sci-Hub. (n.d.). Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Retrieved from [Link]

  • Reddy, V. P., Kumar, A. V., & Swamy, T. (2019). Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions. Tetrahedron Letters, 60(23), 1519–1524. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC Advances, 11(46), 28888-28896. [Link]

  • ACS Publications. (2011). Suzuki–Miyaura Cross-Coupling of Heteroaryl Halides and Arylboronic Acids in Continuous Flow. Organic Letters, 13(19), 5024-5027. [Link]

  • Facile synthesis of 3-substituted imidazo[1,2-a]pyridines through formimidamide chemistry. (2019). New Journal of Chemistry. [Link]

  • ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... Retrieved from [Link]

  • ACS Publications. (1998). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 120(37), 9722-9723. [Link]

  • Royal Society of Chemistry. (2021). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC Advances, 11(46), 28888-28896. [Link]

  • ResearchGate. (n.d.). Suzuki coupling of heteroaryl halides with aryl boronic acids. Retrieved from [Link]

  • Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

  • Frontiers in Chemistry. (2020). Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2-Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase. [Link]

  • ACS Omega. (2019). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]

  • ACS Publications. (1975). Derivatives of imidazole. III. Synthesis and pharmacological activities of nitriles, amides, and carboxylic acid derivatives of imidazo[1,2-a]pyridine. Journal of Medicinal Chemistry, 18(6), 587-591. [Link]

  • Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6413–6426. [Link]

  • ResearchGate. (n.d.). Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using.... Retrieved from [Link]

  • ACS Publications. (2011). Suzuki–Miyaura Cross-Coupling of Heteroaryl Halides and Arylboronic Acids in Continuous Flow. Organic Letters, 13(19), 5024-5027. [Link]

  • Adingra, K., Coulibaly, S., Alain, K., Ouattara, M., & Sissouma, D. (2022). Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Advances in Biological Chemistry, 12, 81-91. [Link]

Sources

Application

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 3-Iodoimidazo[1,2-a]pyridines

Introduction: The Strategic Importance of Imidazo[1,2-a]pyridines and their Functionalization The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery.[1][2][3] Its...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Imidazo[1,2-a]pyridines and their Functionalization

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery.[1][2][3] Its unique structural and electronic properties have led to its incorporation into a variety of clinically successful drugs, including the anxiolytic agents alpidem and saripidem, and the hypnotic zolpidem (Ambien®).[1][2][3] The therapeutic potential of this scaffold extends to a wide range of biological activities, including anticancer, antiviral, anti-inflammatory, and antitubercular properties.[1][2][4]

The biological activity of imidazo[1,2-a]pyridine derivatives is highly dependent on the nature and position of their substituents. Consequently, the development of efficient and versatile methods for their functionalization is of paramount importance. Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool in this regard, offering a reliable and modular approach to introduce a diverse array of substituents onto the imidazo[1,2-a]pyridine core.[5][6]

This application note provides a comprehensive guide to the palladium-catalyzed cross-coupling of 3-iodoimidazo[1,2-a]pyridines. The 3-position of the imidazo[1,2-a]pyridine ring is a common site for electrophilic attack, making the corresponding 3-iodo derivative a readily accessible and highly versatile starting material for a variety of cross-coupling reactions.[7] We will delve into the underlying reaction mechanisms, provide detailed, field-proven protocols for key transformations, and offer insights into reaction optimization and troubleshooting.

Synthesis of the Starting Material: 3-Iodoimidazo[1,2-a]pyridines

A reliable and high-yielding synthesis of the 3-iodoimidazo[1,2-a]pyridine starting material is the crucial first step. Direct iodination of the parent imidazo[1,2-a]pyridine is the most common and efficient method.

Protocol: Synthesis of 3-Iodoimidazo[1,2-a]pyridine

This protocol describes the direct iodination of imidazo[1,2-a]pyridine using N-iodosuccinimide (NIS).

Materials:

  • Imidazo[1,2-a]pyridine

  • N-Iodosuccinimide (NIS)

  • Dry Acetonitrile (CH₃CN)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard work-up and purification equipment (rotary evaporator, filtration apparatus, etc.)

Procedure:

  • To a solution of imidazo[1,2-a]pyridine (1.0 eq) in dry acetonitrile (approximately 0.8 M solution), add N-iodosuccinimide (1.0 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

  • Upon completion, the iodinated product often precipitates from the reaction mixture.[8]

  • Filter the precipitate and wash with a small amount of cold acetonitrile to afford the desired 3-iodoimidazo[1,2-a]pyridine.

  • Further purification can be achieved by recrystallization if necessary.

Expected Yield: 87% for the parent 3-iodoimidazo[1,2-a]pyridine.[8]

The Engine of Innovation: Mechanism of Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, a fact recognized by the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.[5] These reactions generally proceed through a common catalytic cycle involving three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[5][6][9][10]

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (in this case, 3-iodoimidazo[1,2-a]pyridine) to form a Pd(II) intermediate. This is often the rate-determining step of the catalytic cycle.

  • Transmetalation: The organic group from an organometallic reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the desired product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Palladium Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Pd(II)(I)L2 Ar-Pd(II)(I)L2 Oxidative\nAddition->Ar-Pd(II)(I)L2 Transmetalation Transmetalation Ar-Pd(II)(I)L2->Transmetalation Ar-Pd(II)(R)L2 Ar-Pd(II)(R)L2 Transmetalation->Ar-Pd(II)(R)L2 Reductive\nElimination Reductive Elimination Ar-Pd(II)(R)L2->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-R Ar-R Reductive\nElimination->Ar-R Ar-I Ar-I Ar-I->Oxidative\nAddition R-M R-M R-M->Transmetalation

Caption: The catalytic cycle of palladium-catalyzed cross-coupling.

Detailed Application Protocols

The following protocols provide detailed procedures for common palladium-catalyzed cross-coupling reactions of 3-iodoimidazo[1,2-a]pyridines.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a highly versatile and widely used method for the formation of carbon-carbon bonds.[6][11] It is particularly valuable for creating biaryl and aryl-heteroaryl structures.

This protocol is adapted from a reported procedure for the coupling of various 2-substituted-3-iodoimidazo[1,2-a]pyridines with aryl boronic acids.[7][8]

Materials:

  • 3-Iodoimidazo[1,2-a]pyridine derivative

  • Aryl or alkyl boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium carbonate (Na₂CO₃)

  • Toluene

  • Water

  • Nitrogen or Argon atmosphere

Procedure:

  • To a round-bottom flask, add the 3-iodoimidazo[1,2-a]pyridine derivative (1.0 mmol), Pd(PPh₃)₄ (0.05 mmol, 58 mg), and toluene (8 mL).

  • Add the corresponding aryl or alkyl boronic acid (1.1 mmol).

  • Prepare a solution of sodium carbonate (2.0 mmol, 212 mg) in water (4 mL) and add it to the reaction mixture.

  • Degas the mixture by bubbling nitrogen or argon through it for 10-15 minutes.

  • Heat the reaction mixture to 75 °C with vigorous stirring under a nitrogen or argon atmosphere.

  • Monitor the reaction progress by TLC. The reaction time can vary from a few hours to 2 days depending on the substrates.[7]

  • If the reaction is sluggish, a second portion of the boronic acid (1.1 mmol) can be added after 24 hours.[8]

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Optimization Notes:

  • The choice of base and solvent can significantly impact the reaction yield and time. For some substrates, stronger bases like barium hydroxide or the use of DME as a solvent can lead to optimized yields and shorter reaction times.[7][8][12]

  • The nature of the substituent at the 2-position of the imidazo[1,2-a]pyridine ring can influence the reactivity.[7][8]

CatalystBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄Na₂CO₃Toluene/H₂O7548Varies[7][8]
Pd(PPh₃)₄Ba(OH)₂DME/H₂OReflux2-6Generally higher[7]
Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between sp²-hybridized carbons (of the aryl halide) and sp-hybridized carbons (of a terminal alkyne).[13][14][15] This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes.

This is a general protocol based on standard Sonogashira conditions.

Materials:

  • 3-Iodoimidazo[1,2-a]pyridine derivative

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH))

  • Solvent (e.g., THF or DMF)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a Schlenk flask, add the 3-iodoimidazo[1,2-a]pyridine derivative (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add the solvent (e.g., THF, 10 mL) and the amine base (e.g., Et₃N, 3.0 mmol).

  • Add the terminal alkyne (1.2 mmol) via syringe.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor by TLC.

  • Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the metal salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Optimization Notes:

  • Copper-free Sonogashira protocols have been developed to avoid issues with the homocoupling of the alkyne (Glaser coupling).[14][15]

  • The choice of palladium catalyst, ligand, and base can be crucial for optimizing the reaction with specific substrates.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[16][17] It is a powerful tool for the synthesis of arylamines from aryl halides.

This is a general protocol based on established Buchwald-Hartwig amination conditions.

Materials:

  • 3-Iodoimidazo[1,2-a]pyridine derivative

  • Primary or secondary amine

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos, BINAP)

  • Strong base (e.g., sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃))

  • Anhydrous solvent (e.g., toluene or dioxane)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.02 mmol) and the phosphine ligand (0.02-0.04 mmol).

  • Add the 3-iodoimidazo[1,2-a]pyridine derivative (1.0 mmol) and the base (e.g., NaOtBu, 1.4 mmol).

  • Evacuate and backfill the tube with nitrogen or argon three times.

  • Add the anhydrous solvent (e.g., toluene, 5 mL) and the amine (1.2 mmol).

  • Seal the tube and heat the reaction mixture in an oil bath at the appropriate temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Optimization Notes:

  • The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Sterically hindered and electron-rich phosphine ligands are often required.[16]

  • The base and solvent must be carefully chosen to be compatible with the substrates and to promote the desired reactivity.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for a palladium-catalyzed cross-coupling reaction.

Experimental Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reagent_Prep Reagent Preparation (Substrates, Catalyst, Ligand, Base) Solvent_Degassing Solvent Degassing Reagent_Prep->Solvent_Degassing Reaction_Assembly Reaction Assembly (under inert atmosphere) Solvent_Degassing->Reaction_Assembly Heating_Stirring Heating and Stirring Reaction_Assembly->Heating_Stirring Monitoring Reaction Monitoring (TLC, GC-MS, LC-MS) Heating_Stirring->Monitoring Quenching Quenching Monitoring->Quenching Reaction Complete Extraction Extraction Quenching->Extraction Drying_Concentration Drying and Concentration Extraction->Drying_Concentration Purification Purification (Column Chromatography) Drying_Concentration->Purification Characterization Characterization Purification->Characterization Pure Product

Sources

Method

Using 3-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid as a building block in synthesis

An Application Guide: Leveraging 3-Iodoimidazo[1,2-a]pyridine-2-carboxylic Acid in Modern Synthetic Chemistry Introduction: The Privileged Imidazo[1,2-a]pyridine Scaffold The imidazo[1,2-a]pyridine core is a cornerstone...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide: Leveraging 3-Iodoimidazo[1,2-a]pyridine-2-carboxylic Acid in Modern Synthetic Chemistry

Introduction: The Privileged Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1][2] This nitrogen-rich heterocyclic system is featured in numerous marketed drugs, including the anxiolytics and hypnotics zolpidem, alpidem, and saripidem, as well as agents for treating osteoporosis (minodronic acid) and gastrointestinal issues (zolimidine).[3][4][5] The scaffold's rigid, planar structure and its capacity for diverse substitution patterns allow for the precise spatial orientation of functional groups, enabling potent and selective interactions with various biological targets such as kinases, tubulin, and cholinesterases.[3][4]

The exponential growth in research surrounding this moiety underscores its therapeutic potential.[3] A key challenge and opportunity in this field lies in the efficient and modular synthesis of diverse libraries of imidazo[1,2-a]pyridine derivatives for drug discovery. This guide focuses on 3-iodoimidazo[1,2-a]pyridine-2-carboxylic acid , a highly versatile and powerful building block designed for this purpose. Its unique bifunctional nature—a reactive C3-iodo group for cross-coupling and a C2-carboxylic acid for amide bond formation—provides a dual gateway to rapidly expand chemical space and accelerate the development of novel therapeutic agents.

Molecular Architecture and Strategic Reactivity

The synthetic utility of 3-iodoimidazo[1,2-a]pyridine-2-carboxylic acid stems from its distinct reactive sites, which can be addressed selectively or in sequence to construct complex molecular architectures.

  • The C3-Iodo Group: A Hub for Cross-Coupling. The carbon-iodine bond at the C3 position is the primary anchor for palladium-catalyzed cross-coupling reactions. The C3 position of the imidazo[1,2-a]pyridine ring is inherently electron-rich and nucleophilic, making it susceptible to electrophilic iodination for the synthesis of the parent building block.[6] This iodo substituent then serves as an excellent leaving group in catalytic cycles, enabling the formation of new carbon-carbon and carbon-nitrogen bonds with high efficiency. It is the ideal handle for Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions.[6][7][8]

  • The C2-Carboxylic Acid: A Gateway to Amide Libraries. The carboxylic acid at the C2 position provides a classic and robust handle for diversification. It is readily converted into amides, a fundamental linkage in countless pharmaceutical compounds, through standard peptide coupling conditions.[9] This allows for the introduction of a vast array of amines, modulating properties such as solubility, polarity, and the ability to form key hydrogen bonds with biological targets. Furthermore, this group can be transformed into esters or other derivatives as needed.

Suzuki_Workflow Start Combine Building Block, Boronic Acid, Base (K₂CO₃), and Solvent (Dioxane/H₂O) Degas Degas Mixture (Argon Purge) Start->Degas Add_Catalyst Add Pd Catalyst (e.g., Pd(dppf)Cl₂) Degas->Add_Catalyst Heat Heat Reaction (e.g., 90-110°C) Add_Catalyst->Heat Quench Cool & Quench (Add Water) Heat->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify via Chromatography Extract->Purify Product 3-Aryl-Imidazo[1,2-a]pyridine- 2-carboxylic Acid Purify->Product

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Protocol: Synthesis of 3-(4-methoxyphenyl)imidazo[1,2-a]pyridine-2-carboxylic acid

  • Reagent Preparation: In a flame-dried Schlenk tube, combine 3-iodoimidazo[1,2-a]pyridine-2-carboxylic acid (1.0 equiv), 4-methoxyphenylboronic acid (1.2 equiv), and potassium carbonate (3.0 equiv).

  • Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water (0.1 M concentration relative to the starting iodide).

  • Inerting: Seal the tube with a septum, and sparge the suspension with argon for 15 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Under a positive pressure of argon, add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 equiv).

  • Reaction: Seal the tube and heat the mixture in a preheated oil bath at 100 °C for 4-12 hours, monitoring by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and acidify to pH ~4 with 1 M HCl.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to yield the desired product.

CatalystBaseSolventTemperature (°C)Yield (%)Reference
Pd(PPh₃)₄Na₂CO₃DMEReflux70-90[6][10]
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100>90[11]
Pd(dppf)Cl₂K₂CO₃Dioxane/H₂O10085-95[12]
Application 2: C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forging carbon-nitrogen bonds, a critical transformation for synthesizing compounds targeting a multitude of disease pathways. [8]This reaction allows for the coupling of the C3 position with a wide range of primary and secondary amines, amides, and other nitrogen nucleophiles. [13] Causality and Experimental Choices: The success of this reaction hinges on the ligand coordinated to the palladium center. [8]Bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos) are highly effective as they promote both the oxidative addition of the aryl iodide and the final reductive elimination step, which forms the C-N bond. [13]A strong, non-nucleophilic base, typically sodium tert-butoxide (NaOtBu), is essential. Its role is to deprotonate the amine nucleophile, forming the palladium-amido intermediate that is central to the catalytic cycle. Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the strong base and interference with the catalytic species.

Buchwald_Workflow Start Combine Building Block, Amine, Base (NaOtBu), and Solvent (Toluene) Add_Catalyst Add Pd Pre-catalyst and Ligand (e.g., RuPhos) Start->Add_Catalyst Degas Seal and Degas (Evacuate/Backfill Ar) Add_Catalyst->Degas Heat Heat Reaction (e.g., 110°C) Degas->Heat Quench Cool & Quench (Sat. NH₄Cl) Heat->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify via Chromatography Extract->Purify Product 3-Amino-Imidazo[1,2-a]pyridine- 2-carboxylic Acid Purify->Product

Caption: Experimental workflow for Buchwald-Hartwig amination.

Protocol: Synthesis of 3-(morpholino)imidazo[1,2-a]pyridine-2-carboxylic acid

  • Reagent Preparation: To an oven-dried vial, add 3-iodoimidazo[1,2-a]pyridine-2-carboxylic acid (1.0 equiv), RuPhos G3 precatalyst (0.02 equiv), RuPhos ligand (0.04 equiv), and sodium tert-butoxide (1.5 equiv).

  • Inerting: Seal the vial with a screw cap containing a PTFE septum and evacuate and backfill with argon three times.

  • Solvent and Amine Addition: Add anhydrous toluene (0.1 M) followed by morpholine (1.2 equiv) via syringe.

  • Reaction: Place the vial in a preheated aluminum block at 110 °C and stir for 12-24 hours, monitoring by LC-MS.

  • Work-up: Cool the reaction to room temperature and carefully quench with saturated aqueous ammonium chloride.

  • Extraction: Dilute with ethyl acetate and water. Separate the layers. Extract the aqueous phase with additional ethyl acetate (2x).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude material by preparative HPLC or silica gel chromatography.

LigandBaseSolventTemperature (°C)Yield (%)Reference
BINAPNaOtBuToluene10060-80[8]
XPhosK₃PO₄t-BuOH11075-95[8]
RuPhosNaOtBuDioxane110>90[13]
Application 3: Amide Bond Formation via the C2-Carboxylic Acid

Amide bond formation is arguably the most frequently performed reaction in medicinal chemistry. Utilizing the C2-carboxylic acid allows for the introduction of a virtually limitless variety of amine-containing side chains, which can serve as pharmacophores, improve physicochemical properties, or establish key interactions with a protein target.

Causality and Experimental Choices: Direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable and requires harsh conditions. [14]Therefore, the carboxylic acid must first be "activated". Coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC/HOBt (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride / Hydroxybenzotriazole) convert the hydroxyl group of the acid into a better leaving group, forming a highly reactive active ester intermediate. An organic base, such as DIPEA (N,N-Diisopropylethylamine) or triethylamine, is included to neutralize the acid formed during the reaction and to ensure the amine nucleophile remains in its free, unprotonated state. DMF and DCM are common solvents due to their ability to dissolve a wide range of substrates and their inertness to the reaction conditions.

Amide_Workflow Start Dissolve Building Block in Solvent (DMF) Add_Reagents Add Coupling Agent (HATU) and Base (DIPEA) Start->Add_Reagents Stir Stir at RT (Activation Step) Add_Reagents->Stir Add_Amine Add Amine (R-NH₂) Stir->Add_Amine React Stir at RT (Coupling) Add_Amine->React Workup Aqueous Work-up (Water/EtOAc) React->Workup Purify Purify via Chromatography Workup->Purify Product 3-Iodo-Imidazo[1,2-a]pyridine- 2-carboxamide Purify->Product

Caption: Experimental workflow for amide coupling.

Protocol: Synthesis of 3-iodo-N-benzylimidazo[1,2-a]pyridine-2-carboxamide

  • Activation: Dissolve 3-iodoimidazo[1,2-a]pyridine-2-carboxylic acid (1.0 equiv) in anhydrous DMF (0.2 M). Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir the mixture at room temperature for 20 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add benzylamine (1.1 equiv) to the activated mixture.

  • Reaction: Continue stirring at room temperature for 2-6 hours. Monitor the reaction progress by LC-MS.

  • Work-up: Once the starting material is consumed, pour the reaction mixture into water.

  • Extraction: Extract the product with ethyl acetate (3x). Combine the organic layers, wash successively with 5% aqueous LiCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography (e.g., hexanes/ethyl acetate gradient) to afford the desired amide.

Coupling ReagentBaseSolventTemperatureYield (%)Reference
HATU / DIPEADIPEADMFRT>90
EDC / HOBtDIPEADCM/DMFRT80-95
T3P®PyridineEtOAcRT to 50°C85-98[15]

Conclusion

3-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid stands out as a preeminent building block for the synthesis of novel chemical entities based on a privileged medicinal scaffold. Its dual reactivity allows for a modular and powerful approach to library synthesis. Through robust and well-understood transformations such as palladium-catalyzed cross-coupling and standard amide bond formation, researchers can rapidly access a vast and diverse chemical space. The protocols and insights provided herein are intended to empower scientists in drug discovery and chemical biology to fully exploit the potential of this versatile synthetic tool, paving the way for the next generation of imidazo[1,2-a]pyridine-based therapeutics.

References

  • Ferreira, L. A. P., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
  • (2026). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
  • Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. PubMed.
  • Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents.
  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Upd
  • Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Various sources.
  • Qiu, R. Q., et al. (2019). Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions.
  • Buchwald–Hartwig amin
  • de la Torre, M. G., & Nolan, S. P. (2020). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal.
  • Enguehard, C., et al. (2000). Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction. The Journal of Organic Chemistry.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • Buchwald-Hartwig Amin
  • Kelly, C. B., & Buchwald, S. L. (2015). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Grošelj, U., et al. (2008).
  • Formation of amides: one-pot condensation of carboxylic acids and amines medi
  • Making Amides from Carboxylic Acids. Chemistry LibreTexts.

Sources

Application

Application Notes &amp; Protocols: Synthesis of Imidazo[1,2-a]pyridine Derivatives as Potent Anticancer Agents

Introduction: The Ascendancy of Imidazo[1,2-a]pyridines in Oncology The landscape of cancer therapy is in a perpetual state of evolution, driven by the urgent need for more effective and less toxic therapeutic agents. Wi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ascendancy of Imidazo[1,2-a]pyridines in Oncology

The landscape of cancer therapy is in a perpetual state of evolution, driven by the urgent need for more effective and less toxic therapeutic agents. Within this dynamic field, the imidazo[1,2-a]pyridine scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable breadth of biological activities, most notably in oncology.[1][2] These nitrogen-based heterocyclic compounds have shown significant promise against a variety of cancer cell lines, including those of the breast, liver, colon, lung, and kidney.[3][4] Their anticancer effects are not arbitrary; they arise from specific interactions with key molecular targets that govern cancer cell proliferation, survival, and metastasis.[3][4][5]

This technical guide provides an in-depth exploration of the synthesis of imidazo[1,2-a]pyridine derivatives as anticancer agents. Moving beyond a mere recitation of synthetic steps, we will delve into the rationale behind various synthetic strategies, provide detailed experimental protocols, and elucidate the structure-activity relationships (SAR) that guide the design of next-generation therapeutics. The protocols and insights presented herein are designed for researchers, scientists, and drug development professionals dedicated to advancing the fight against cancer.

Strategic Approaches to the Synthesis of Imidazo[1,2-a]pyridine Anticancer Agents

The synthesis of the imidazo[1,2-a]pyridine core and its subsequent derivatization can be achieved through several efficient and versatile methods. The choice of synthetic route is often dictated by the desired substitution pattern on the heterocyclic ring, which in turn influences the compound's biological activity.

One-Pot Multicomponent Reactions (MCRs): A Paradigm of Efficiency

Multicomponent reactions (MCRs) have gained significant traction in medicinal chemistry due to their operational simplicity, atom economy, and the ability to generate complex molecules in a single step.[6] For the synthesis of imidazo[1,2-a]pyridines, the Groebke-Blackburn-Bienaymè (GBB) three-component reaction is particularly noteworthy.[7] This reaction typically involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide.

A significant advantage of MCRs is the ability to introduce molecular diversity by varying the individual components. For instance, the use of different aldehydes and isocyanides allows for the facile generation of a library of imidazo[1,2-a]pyridine derivatives, which can then be screened for anticancer activity.

Iodine-Catalyzed Synthesis: A Mild and Efficient Alternative

Molecular iodine has emerged as a powerful and eco-friendly catalyst for various organic transformations. Its low cost, ready availability, and benign nature make it an attractive choice for the synthesis of imidazo[1,2-a]pyridines.[6][8] The iodine-catalyzed, one-pot, three-component condensation of a 2-aminopyridine, an aldehyde, and an isocyanide provides a straightforward and efficient route to substituted imidazo[1,2-a]pyridines in good yields.[6][9]

The proposed mechanism for this reaction involves the initial condensation of the 2-aminopyridine with the aldehyde to form an imine. Iodine, acting as a Lewis acid, activates the imine for nucleophilic attack by the isocyanide, leading to a nitrilium ion intermediate. Subsequent intramolecular cyclization and rearomatization afford the final imidazo[1,2-a]pyridine product.[6] This method is particularly advantageous as it often proceeds under mild reaction conditions, such as at room temperature.[6]

Experimental Protocols: A Step-by-Step Guide

The following protocols are provided as a comprehensive guide for the synthesis and initial biological evaluation of imidazo[1,2-a]pyridine derivatives.

Protocol 1: General Procedure for the Iodine-Catalyzed Three-Component Synthesis of 3-Aminoimidazo[1,2-a]pyridines

This protocol is adapted from a reported efficient synthesis of imidazo[1,2-a]pyridine derivatives.[6]

Materials:

  • Substituted 2-aminopyridine (1.0 mmol)

  • Aromatic aldehyde (1.0 mmol)

  • tert-Butyl isocyanide (1.2 mmol)

  • Iodine (10 mol%)

  • Ethanol (5 mL)

  • Standard laboratory glassware and magnetic stirrer

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Column chromatography apparatus with silica gel (100-200 mesh)

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the substituted 2-aminopyridine (1.0 mmol), aromatic aldehyde (1.0 mmol), and ethanol (5 mL).

  • Stir the mixture at room temperature for 5-10 minutes until the solids are dissolved.

  • To the resulting solution, add tert-butyl isocyanide (1.2 mmol) followed by iodine (10 mol%).

  • Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent system). The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove the excess iodine.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 3-aminoimidazo[1,2-a]pyridine derivative.

  • Characterize the final compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality Behind Experimental Choices:

  • Iodine as a Catalyst: Iodine is a mild Lewis acid that effectively catalyzes the reaction without the need for harsh conditions or expensive metal catalysts.[6]

  • Ethanol as a Solvent: Ethanol is a green and readily available solvent that is suitable for this transformation.[10]

  • Room Temperature Reaction: The ability to conduct the reaction at room temperature minimizes energy consumption and reduces the likelihood of side reactions.[6]

  • TLC Monitoring: Regular monitoring of the reaction allows for the determination of the optimal reaction time and prevents the formation of byproducts due to prolonged reaction times.

  • Column Chromatography Purification: This is a standard and effective method for purifying organic compounds to a high degree of purity, which is essential for accurate biological evaluation.

Protocol 2: In Vitro Anticancer Activity Screening using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[11][12]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[10][13]

  • Normal cell line (e.g., NIH/3T3) for cytotoxicity comparison[13]

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Synthesized imidazo[1,2-a]pyridine compounds dissolved in DMSO (stock solutions)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed the cancer and normal cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of the synthesized compounds in the culture medium from the DMSO stock solutions. The final DMSO concentration in the wells should be less than 0.5% to avoid solvent toxicity.

  • After 24 hours of cell attachment, remove the medium and add 100 µL of the medium containing the different concentrations of the test compounds to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like Doxorubicin).

  • Incubate the plates for 48 hours in a CO₂ incubator.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Self-Validating System:

  • Inclusion of a Positive Control: Comparing the activity of the synthesized compounds to a well-established anticancer drug like Doxorubicin provides a benchmark for their potency.[6]

  • Use of a Normal Cell Line: Assessing the cytotoxicity of the compounds on a non-cancerous cell line helps to determine their selectivity towards cancer cells, a crucial aspect of a good drug candidate.[6]

  • Dose-Response Curve: Generating a dose-response curve and calculating the IC₅₀ value provides a quantitative measure of the compound's cytotoxic activity.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The anticancer activity of imidazo[1,2-a]pyridine derivatives is highly dependent on the nature and position of the substituents on the heterocyclic core.[5][14] Understanding the SAR is crucial for the rational design of more potent and selective anticancer agents.

Key SAR Observations:

  • Substitution at the C-3 Position: The introduction of various amine-containing moieties at the C-3 position has been shown to be critical for anticancer activity.[15]

  • Aromatic Substituents: The nature of the aromatic substituent at other positions can significantly influence the potency. For example, the presence of electron-withdrawing or electron-donating groups on a phenyl ring attached to the imidazo[1,2-a]pyridine core can modulate the compound's activity.

  • Covalent Warheads: The incorporation of a reactive group, such as a propargylamide moiety, can lead to the development of targeted covalent inhibitors with enhanced potency and selectivity, as seen in the case of KRAS G12C inhibitors.[7]

Molecular Mechanisms of Action

Imidazo[1,2-a]pyridine derivatives exert their anticancer effects through the modulation of various cellular pathways.[3][4][5]

  • Inhibition of the PI3K/Akt/mTOR Pathway: This is a critical signaling pathway that regulates cell growth, proliferation, and survival. Many imidazo[1,2-a]pyridine derivatives have been shown to inhibit this pathway, leading to apoptosis and cell cycle arrest in cancer cells.[12][16]

  • Tubulin Polymerization Inhibition: Some derivatives interfere with the dynamics of microtubules, which are essential for cell division, leading to mitotic arrest and apoptosis.[5]

  • Kinase Inhibition: Specific imidazo[1,2-a]pyridine-based compounds have been designed to target and inhibit key kinases involved in cancer progression, such as cyclin-dependent kinases (CDKs) and the insulin-like growth factor 1 receptor (IGF-1R).[3][4] More recently, they have been developed as covalent inhibitors of mutated KRAS, a notoriously difficult-to-target oncoprotein.[7]

  • Induction of Apoptosis: Many of these compounds induce programmed cell death (apoptosis) in cancer cells through both intrinsic and extrinsic pathways, often involving the activation of caspases and modulation of p53 and p21 levels.[11][12][16]

Data Presentation and Visualization

Table 1: Representative Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives
Compound IDCancer Cell LineIC₅₀ (µM)Reference
I-11 NCI-H358 (KRAS G12C)0.86[7]
A549 (KRAS G12S) 14.32[7]
Compound 12b Hep-211[6]
HepG213[6]
MCF-711[6]
A37511[6]
IP-5 HCC193745[11]
IP-6 HCC193747.7[11]
Diagrams of Key Processes

Synthesis_Workflow cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation reagents 2-Aminopyridine Aldehyde Isocyanide reaction Iodine-Catalyzed Three-Component Reaction reagents->reaction crude Crude Product reaction->crude purification Column Chromatography crude->purification pure_product Pure Imidazo[1,2-a]pyridine Derivative purification->pure_product characterization Spectroscopic Characterization (NMR, MS) pure_product->characterization bioassay In Vitro Anticancer Screening (MTT Assay) characterization->bioassay sar Structure-Activity Relationship (SAR) Analysis bioassay->sar lead_optimization Lead Optimization sar->lead_optimization

Caption: Experimental workflow for the synthesis and evaluation of imidazo[1,2-a]pyridine anticancer agents.

Mechanism_of_Action cluster_pathways Key Cellular Pathways cluster_effects Cellular Effects IP Imidazo[1,2-a]pyridine Derivative PI3K_Akt PI3K/Akt/mTOR Pathway IP->PI3K_Akt Inhibits Tubulin Tubulin Polymerization IP->Tubulin Inhibits Kinases Oncogenic Kinases (e.g., KRAS, CDKs) IP->Kinases Inhibits Proliferation Inhibition of Proliferation PI3K_Akt->Proliferation CellCycleArrest Cell Cycle Arrest Tubulin->CellCycleArrest Kinases->Proliferation Apoptosis Induction of Apoptosis CellCycleArrest->Apoptosis Proliferation->Apoptosis leads to

Caption: Simplified signaling pathways modulated by imidazo[1,2-a]pyridine anticancer agents.

Conclusion and Future Directions

The imidazo[1,2-a]pyridine scaffold continues to be a fertile ground for the discovery of novel anticancer agents. The synthetic methodologies outlined in this guide, particularly the efficient one-pot multicomponent reactions, provide a robust platform for the generation of diverse chemical libraries for high-throughput screening. A thorough understanding of the structure-activity relationships and the molecular mechanisms of action is paramount for the rational design of next-generation imidazo[1,2-a]pyridine-based drugs with enhanced potency, selectivity, and reduced toxicity.

Future research in this area should focus on the development of highly selective inhibitors for specific oncogenic targets, the exploration of novel drug delivery systems to improve the pharmacokinetic properties of these compounds, and in vivo studies to validate their therapeutic potential in preclinical cancer models. The continued synergy between synthetic chemistry, molecular biology, and pharmacology will undoubtedly propel the development of imidazo[1,2-a]pyridine derivatives from promising lead compounds to clinically effective anticancer therapies.

References

  • Altaher, A. M. H., Adris, M. A., & Aliwaini, S. H. (2021). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy. Systematic Reviews in Pharmacy, 12(4), 79-91. [Link]

  • Aliwaini, S., Awadallah, A. M., Morjan, R. Y., Ghunaim, M., Alqaddi, H., Abuhamad, A. Y., ... & Abughefra, Y. M. (2021). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 22(5), 1-11. [Link]

  • Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. (2024). Archiv der Pharmazie. [Link]

  • Song, Q., Zhang, Q., Fan, X., Kayaat, F., Lv, R., Li, J., & Wang, Y. (2024). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. RSC Medicinal Chemistry. [Link]

  • Altaher, A. M. H., Adris, M. A., & Aliwaini, S. H. (2021). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy. Systematic Reviews in Pharmacy, 12(4). [Link]

  • Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. (2024). Archiv der Pharmazie. [Link]

  • Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(54), 38235-38244. [Link]

  • Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(54), 38235-38244. [Link]

  • The anticancer SAR studies of imidazo[1,2-a]pyrazine (10a–m) and... (n.d.). ResearchGate. [Link]

  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022). ScienceOpen. [Link]

  • Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(54), 38235-38244. [Link]

  • Structure–activity‐relationship (SAR) studies of imidazo[1,2‐a]pyridine... (n.d.). ResearchGate. [Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). (2024). Infectious Disorders - Drug Targets, 24(8). [Link]

  • Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. (2021). Journal of Molecular Structure, 1225, 129111. [Link]

  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022). BioMed Research International. [Link]

  • Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Derivatives. (2025). ResearchGate. [Link]

  • Al-Bahrani, H. A., Oleiwi, Z. K., Kadhum, A. A. H., & Ali, Z. H. (2025). Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Derivatives. Asian Journal of Chemistry, 37(8), 1-8. [Link]

  • The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. (2024). Ocean University of China. [Link]

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. (2015). Chemical Communications, 51(30), 6568-6580. [Link]

Sources

Method

Application Notes and Protocols for Kinase Inhibitor Design Using the 3-Iodoimidazo[1,2-a]pyridine-2-carboxylic Acid Scaffold

Abstract The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents.[1] Its rigid, bicyclic structure provides a well-defined three-dime...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents.[1] Its rigid, bicyclic structure provides a well-defined three-dimensional geometry for presentation of pharmacophoric elements to biological targets. This guide focuses on a specific, highly versatile building block: 3-iodoimidazo[1,2-a]pyridine-2-carboxylic acid . We will explore its strategic application in the design of kinase inhibitors, detailing the rationale behind its use, protocols for its synthetic diversification, and methodologies for the comprehensive biological evaluation of its derivatives. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the pursuit of novel kinase-targeted therapies.

Part 1: Application Notes - The Strategic Rationale

The Imidazo[1,2-a]pyridine Core: A Privileged Kinase Hinge-Binding Motif

Protein kinases, central regulators of cellular signaling, have become one of the most important classes of drug targets, particularly in oncology.[2][3] The ATP-binding site, a conserved feature across the kinome, contains a "hinge region" that forms critical hydrogen bond interactions with the adenine ring of ATP. A common strategy in kinase inhibitor design is to mimic these interactions using a heterocyclic scaffold.

The imidazo[1,2-a]pyridine scaffold is exceptionally well-suited for this role. Its nitrogen-rich structure can act as both a hydrogen bond donor and acceptor, effectively anchoring the inhibitor to the kinase hinge. This has led to the successful development of potent inhibitors targeting a range of kinases, including PI3K, Akt, mTOR, and IGF-1R.[4][5][6][7]

The 3-Iodo Group: A Gateway to Chemical Diversity

The true power of the 3-iodoimidazo[1,2-a]pyridine scaffold lies in the synthetic versatility of the iodine substituent. The carbon-iodine bond is relatively weak and highly reactive, making it an excellent electrophilic partner in a wide array of transition metal-catalyzed cross-coupling reactions.[8] This position on the scaffold typically points out from the ATP pocket towards the solvent-exposed region, making it an ideal vector for introducing diversity. By employing reactions such as Suzuki-Miyaura and Sonogashira couplings, chemists can rapidly generate large libraries of analogues, systematically probing the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties.[9][10]

  • Suzuki-Miyaura Coupling: Forms a C(sp²)-C(sp²) bond, ideal for introducing aryl or heteroaryl moieties that can form additional interactions with the kinase.[11][12]

  • Sonogashira Coupling: Forms a C(sp²)-C(sp) bond, introducing a rigid, linear alkyne linker to access deeper pockets or alter the compound's solubility and metabolic profile.[13][14]

The 2-Carboxylic Acid: A Key Interaction Point and a Point for Optimization

The carboxylic acid at the C2-position serves as a potent hydrogen bond donor and acceptor, often forming crucial interactions with conserved residues in the ribose-binding pocket or with the catalytic loop of the kinase. However, a carboxylic acid group can also introduce challenges, such as poor membrane permeability and rapid metabolic clearance, which can limit oral bioavailability.[15][16]

This presents a classic medicinal chemistry challenge that can be addressed through the principle of bioisosteric replacement . The carboxylic acid can be substituted with other acidic groups or functional groups that mimic its hydrogen bonding properties but possess more favorable physicochemical characteristics.[17][18] Common bioisosteres include:

  • Tetrazoles[18]

  • Hydroxamic acids[18]

  • Acyl sulfonamides[15][19]

The parent 3-iodoimidazo[1,2-a]pyridine-2-carboxylic acid serves as the foundational starting material not only for direct derivatization but also for the synthesis of these key bioisosteric variants.

Part 2: Synthetic & Experimental Workflows

The development of a kinase inhibitor from this scaffold follows a logical progression from synthesis to biological evaluation.

G cluster_0 Synthesis & Diversification cluster_1 Biological Evaluation cluster_2 Analysis & Optimization Scaffold Synthesis of Core Scaffold (3-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid) Coupling Parallel Synthesis via Cross-Coupling Reactions (Suzuki, Sonogashira, etc.) Scaffold->Coupling Library Focused Compound Library Coupling->Library Biochem Biochemical Assays (TR-FRET, AlphaLISA) Determine IC50 Library->Biochem Screening Cellular Cell-Based Assays (Western Blot, MTT) Confirm Cellular Potency & MOA Biochem->Cellular Hit Validation Lead_Candidate Lead Candidate Cellular->Lead_Candidate SAR Structure-Activity Relationship (SAR) Analysis Cellular->SAR Data for Optimization SAR->Coupling Iterative Design

Caption: General workflow for kinase inhibitor development.

Part 3: Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 3-iodoimidazo[1,2-a]pyridine-2-carboxylate

This protocol describes a common route to the core scaffold ester, which can be hydrolyzed to the carboxylic acid as needed. The iodination is performed with N-iodosuccinimide (NIS), a mild and effective iodinating agent.

Materials:

  • Ethyl imidazo[1,2-a]pyridine-2-carboxylate

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (ACN), anhydrous

  • Round-bottom flask, magnetic stirrer, inert atmosphere setup (N₂ or Ar)

  • Standard workup and purification reagents (DCM, Na₂S₂O₃, brine, MgSO₄) and silica gel for chromatography.

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add ethyl imidazo[1,2-a]pyridine-2-carboxylate (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous acetonitrile (approx. 0.1 M concentration).

  • Reagent Addition: Add N-Iodosuccinimide (1.1 eq) to the solution in one portion at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically complete within 2-4 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or LC-MS.

  • Quenching: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Workup: Dissolve the residue in dichloromethane (DCM). Wash the organic layer sequentially with 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution (to remove excess iodine), water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure ethyl 3-iodoimidazo[1,2-a]pyridine-2-carboxylate.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol details the coupling of an aryl boronic acid to the 3-iodo scaffold. The choice of palladium catalyst, ligand, and base is crucial and may require optimization for specific substrates.[11][20][21]

Materials:

  • Ethyl 3-iodoimidazo[1,2-a]pyridine-2-carboxylate (1.0 eq)

  • Aryl or heteroaryl boronic acid (1.5 eq)

  • Pd(PPh₃)₄ (Palladium tetrakis(triphenylphosphine)) (0.05 eq)

  • Sodium carbonate (Na₂CO₃) (3.0 eq)

  • Solvent mixture: 1,4-Dioxane and Water (4:1 v/v)

  • Reaction vessel suitable for heating under inert atmosphere.

Procedure:

  • Reagent Preparation: To a reaction vessel, add the 3-iodo scaffold, the boronic acid, and Na₂CO₃.

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (N₂ or Ar) three times.

  • Catalyst and Solvent Addition: Add the Pd(PPh₃)₄ catalyst, followed by the degassed dioxane/water solvent mixture.

  • Heating: Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting iodide is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to obtain the desired coupled product.

Protocol 3: In Vitro Kinase Inhibition Assay (LanthaScreen™ TR-FRET)

This protocol provides a framework for determining the IC₅₀ value of a test compound against a specific kinase using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. The principle involves measuring the phosphorylation of a fluorescently labeled substrate by a kinase.[22][23]

Materials:

  • Kinase of interest

  • Fluorescein-labeled substrate peptide/protein

  • Terbium-labeled anti-phospho-specific antibody

  • ATP

  • Test compounds (inhibitors) serially diluted in DMSO

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Stop solution (e.g., EDTA in TR-FRET dilution buffer)

  • Low-volume 384-well assay plates (black or white)

  • TR-FRET compatible microplate reader.

Procedure:

  • Compound Plating: Prepare a serial dilution of the test compounds in DMSO. Dispense a small volume (e.g., 50 nL) of each concentration into the assay plate wells. Include DMSO-only wells for 0% inhibition (high signal) and wells without enzyme for 100% inhibition (low signal) controls.

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution in kinase buffer.

    • Prepare a 2X ATP solution in kinase buffer.

    • Add 5 µL of the 2X kinase/substrate solution to each well.

    • Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to each well. The final reaction volume is 10 µL.

  • Incubation: Gently mix the plate and incubate at room temperature for a predetermined time (e.g., 60 minutes).

  • Detection:

    • Prepare a 2X Stop/Detection solution containing EDTA and the Terbium-labeled antibody in TR-FRET dilution buffer.

    • Add 10 µL of this solution to each well to stop the reaction and initiate detection.

  • Final Incubation: Incubate the plate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET-enabled reader, measuring emission at two wavelengths (e.g., 520 nm for fluorescein and 495 nm for terbium). Calculate the emission ratio (520/495).

  • Data Analysis: Plot the emission ratio against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 4: Cell Viability Assay (MTT)

This protocol measures the metabolic activity of cells as an indicator of cell viability after treatment with a kinase inhibitor. Viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[24][25][26][27]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds (inhibitors)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile microplates.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include vehicle control (e.g., DMSO) wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for another 3-4 hours at 37°C until purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly on a plate shaker to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot against inhibitor concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Part 4: Data Interpretation and SAR

The data generated from these protocols are integrated to build a structure-activity relationship (SAR). This analysis guides the iterative design of new compounds with improved properties.

G SAR_Logic SAR Logic Synthesize Analogue (R-group) Test in Biochemical Assay (IC50) Test in Cellular Assay (GI50) Analyze Data & Design Next Analogue SAR_Logic:f0->SAR_Logic:f1 Potency SAR_Logic:f1->SAR_Logic:f2 Cellular Efficacy SAR_Logic:tail->SAR_Logic:f0 Iterate

Caption: The iterative cycle of SAR analysis.
Example SAR Data Table

The table below illustrates hypothetical data for a series of inhibitors based on the 3-substituted imidazo[1,2-a]pyridine scaffold, targeting a hypothetical kinase "X-Kinase".

Compound IDR-Group at C3-PositionX-Kinase IC₅₀ (nM) [Biochemical]Cancer Cell Line GI₅₀ (nM) [Cellular]
LEAD-01 Phenyl150850
LEAD-02 4-Fluorophenyl125700
LEAD-03 4-Methoxyphenyl80350
LEAD-04 Pyridin-4-yl35120
LEAD-05 Phenylethynyl210>1000

Interpretation:

  • LEAD-01 to LEAD-03: Adding an electron-donating group (methoxy) at the para-position of the phenyl ring improves both biochemical potency and cellular activity, suggesting a favorable interaction in a hydrophobic pocket.

  • LEAD-04: Replacing the phenyl ring with a pyridine ring significantly boosts activity. The nitrogen may be forming a key hydrogen bond, providing a strong hypothesis for the next design cycle.

  • LEAD-05: The linear alkyne from the Sonogashira coupling is detrimental to activity, indicating that this vector may position the phenyl group incorrectly or introduce unfavorable steric clashes.

This type of analysis, combining synthetic feasibility with robust biological data, is the cornerstone of successful kinase inhibitor design. The 3-iodoimidazo[1,2-a]pyridine-2-carboxylic acid scaffold provides an outstanding platform to execute this strategy efficiently.

References

  • Ballatore, C., et al. (2013). Carboxylic acid (bio)isosteres in drug design. PubMed. Available at: [Link]

  • Laconde, G., et al. (2011). Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. PubMed. Available at: [Link]

  • Barluenga, S., et al. (2011). Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase. PubMed. Available at: [Link]

  • Khedr, M.A., et al. (2021). Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. Taylor & Francis Online. Available at: [Link]

  • de Ruiter, A., et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Hindawi. Available at: [Link]

  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem. Available at: [Link]

  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. PMC. Available at: [Link]

  • Oh, Y., et al. (2016). Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. PubMed. Available at: [Link]

  • Aliwani, H.A., et al. (2021). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. PMC. Available at: [Link]

  • Eynde, J.V., et al. (2014). Bioassays for anticancer activities. PubMed. Available at: [Link]

  • Sharma, P., et al. (2023). Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. Wiley Online Library. Available at: [Link]

  • BMG Labtech. (n.d.). Binding kinetics: high throughput assay for kinase inhibitors. BMG Labtech. Available at: [Link]

  • Kumar, A., et al. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers. Available at: [Link]

  • Sharma, P., et al. (2023). Structure–activity‐relationship (SAR) studies of imidazo[1,2‐a]pyridine derivatives. ResearchGate. Available at: [Link]

  • Chen, H., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. NIH. Available at: [Link]

  • Lee, J., et al. (2025). Structure-activity relationship studies of Imidazo[1',2':1,6]pyrido[2,3-d]pyrimidine derivatives to develop selective FGFR inhibitors. PubMed. Available at: [Link]

  • Falgueyret, J-P., et al. (2017). Discovery, Structure-Activity Relationship, and Binding Mode of an Imidazo[1,2-a]pyridine Series of Autotaxin Inhibitors. PubMed. Available at: [Link]

  • Narayan, A., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed. Available at: [Link]

  • Molecular Devices. (n.d.). FP & TR-FRET Kinase Assays with Automated Liquid Handling. Molecular Devices. Available at: [Link]

  • HTRF. (2024). How to measure Kinase activity with HTRF™ KinEASE™ assay kit. YouTube. Available at: [Link]

  • Ciez, D., et al. (2021). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PMC. Available at: [Link]

  • Chen, H., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. Cell. Available at: [Link]

  • Dhineshkumar, J. (2018). Iodine and Copper Catalyzed Oxidative Cross Coupling Reactions. etd@IISc. Available at: [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]

  • Kumar, A., et al. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. PubMed. Available at: [Link]

  • Royal Society of Chemistry. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. Available at: [Link]

  • Frontiers. (n.d.). New Hypervalent Iodine Reagents for Oxidative Coupling. Frontiers. Available at: [Link]

  • Maram, L., et al. (2025). Iodine-promoted oxidative cross-coupling for the synthesis of (E)-2-(3-oxo-3-phenylprop-1-en-1-yl)-3-phenylquinazolin-4(3H)-one. Organic & Biomolecular Chemistry. Available at: [Link]

  • Scott, J.P., et al. (2019). Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts. ACS Publications. Available at: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Recent advances in iodine mediated electrochemical oxidative cross-coupling. Organic & Biomolecular Chemistry. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles. Green Chemistry. Available at: [Link]

  • IU Indianapolis ScholarWorks. (n.d.). Development of AlphaLISA high throughput technique to screen for small molecule inhibitors. IU Indianapolis ScholarWorks. Available at: [Link]

  • NIH. (n.d.). Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. NIH. Available at: [Link]

Sources

Application

Application Notes &amp; Protocols: Strategic Functionalization of the Imidazo[1,2-a]pyridine Core at the C3 Position

Authored for Researchers, Scientists, and Drug Development Professionals Foreword: The Strategic Importance of the Imidazo[1,2-a]pyridine C3 Position The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chem...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of the Imidazo[1,2-a]pyridine C3 Position

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous marketed pharmaceuticals, including the widely prescribed hypnotic agent Zolpidem and anxiolytics like Alpidem.[1][2][3] Its broad spectrum of pharmacological activities—spanning anticancer, anti-inflammatory, antiviral, and antibacterial properties—cements its status as a "privileged scaffold" in drug discovery.[3][4]

The reactivity of this bicyclic system is dominated by the imidazole ring, and specifically by the C3 position. Due to the nitrogen bridgehead, the C3 carbon is the most electron-rich and nucleophilic site in the entire structure.[1][5] This inherent electronic bias dictates the regioselectivity of a vast array of chemical transformations. Electrophilic attack preferentially occurs at C3 because the resulting cationic intermediate (Wheland intermediate) is uniquely stabilized by resonance without disrupting the aromaticity of the fused pyridine ring.[6][7] Consequently, mastering the functionalization of the C3 position is not merely a synthetic exercise but a critical gateway to novel chemical matter and the diversification of drug candidates.

This guide provides an in-depth exploration of key synthetic strategies for modifying the C3 position, offering both mechanistic insights and field-tested laboratory protocols.

Foundational Strategy: Electrophilic Halogenation at C3

Direct halogenation of the imidazo[1,2-a]pyridine core serves as one of the most fundamental and versatile C3 functionalizations. The resulting 3-halo-imidazo[1,2-a]pyridines are not typically the final target molecules but are invaluable synthetic intermediates, primed for a wide range of subsequent cross-coupling reactions to introduce carbon, nitrogen, or oxygen-based functionalities. The high reactivity of the C3 position allows for mild and highly regioselective halogenation using standard electrophilic halogenating agents.

Protocol 1: Regioselective C3-Iodination

This protocol details the direct iodination of a generic 2-arylimidazo[1,2-a]pyridine using N-Iodosuccinimide (NIS), a mild and effective source of electrophilic iodine.

Experimental Workflow: C3-Iodination

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dissolve Imidazo[1,2-a]pyridine (1.0 eq) in Acetonitrile (MeCN) prep2 Add N-Iodosuccinimide (NIS) (1.1 eq) prep1->prep2 react1 Stir at room temperature (20-25°C) prep2->react1 react2 Monitor by TLC until starting material is consumed (1-3 h) react1->react2 work1 Quench with aq. Na2S2O3 solution react2->work1 work2 Extract with Ethyl Acetate (3x) work1->work2 work3 Wash with brine, dry over Na2SO4 work2->work3 work4 Concentrate under reduced pressure work3->work4 work5 Purify by column chromatography (Silica gel) work4->work5

Caption: Workflow for C3-Iodination of Imidazo[1,2-a]pyridine.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of the starting imidazo[1,2-a]pyridine (1.0 mmol, 1.0 equiv.) in acetonitrile (10 mL) in a round-bottom flask, add N-Iodosuccinimide (NIS) (247 mg, 1.1 mmol, 1.1 equiv.).

  • Reaction Execution: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 1-3 hours).

  • Work-up: Upon completion, quench the reaction by adding 10% aqueous sodium thiosulfate solution (15 mL) and stir for 10 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired 3-iodo-imidazo[1,2-a]pyridine.

Core C-C Bond Formation: Friedel-Crafts Acylation

The introduction of an acyl group at the C3 position is a powerful carbon-carbon bond-forming reaction that provides key intermediates for numerous pharmaceutical agents, including Zolpidem.[8] The Friedel-Crafts acylation, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃), proceeds with high efficiency and selectivity at the nucleophilic C3 center.[9]

Mechanistic Rationale

The reaction follows the classic electrophilic aromatic substitution pathway. The Lewis acid catalyst, AlCl₃, coordinates to the carbonyl oxygen of the acylating agent (e.g., acetic anhydride), generating a highly electrophilic acylium ion. This potent electrophile is then attacked by the electron-rich C3 position of the imidazo[1,2-a]pyridine, forming a stabilized sigma complex. Subsequent deprotonation restores aromaticity and yields the C3-acylated product.[9]

General Mechanism: Electrophilic Substitution at C3

IAP Imidazo[1,2-a]pyridine Intermediate Sigma Complex (Cationic Intermediate) IAP->Intermediate C3 Attack Electrophile E+ Electrophile->Intermediate Product C3-Functionalized Product Intermediate->Product Deprotonation (-H+)

Caption: Generalized mechanism of electrophilic attack at the C3 position.

Protocol 2: Catalytic C3-Acetylation

This protocol describes a highly efficient method for the acetylation of imidazo[1,2-a]pyridines using catalytic AlCl₃, which is more cost-effective and combinatorially friendly than methods requiring stoichiometric amounts of the Lewis acid.[9]

Step-by-Step Methodology:

  • Reagent Preparation: In a sealed reaction vessel, add the imidazo[1,2-a]pyridine substrate (1.0 mmol, 1.0 equiv.) and aluminum chloride (AlCl₃) (27 mg, 0.2 mmol, 0.2 equiv.).

  • Solvent and Reagent Addition: Add acetic anhydride (5 mL) as both the acylating agent and solvent.

  • Reaction Execution: Seal the vessel and heat the mixture to 160°C with vigorous stirring for 16 hours.[9]

  • Work-up: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice. Basify the aqueous solution to pH ~8-9 by the slow addition of solid sodium bicarbonate (NaHCO₃).

  • Extraction and Purification: Extract the aqueous layer with dichloromethane (3 x 25 mL). Combine the organic phases, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting solid by column chromatography or recrystallization to yield the pure 3-acetyl-imidazo[1,2-a]pyridine.

Table 1: Substrate Scope for C3-Acetylation (Representative Examples) [9]

EntrySubstituent on Imidazo[1,2-a]pyridineYield (%)
12-(4-Methoxyphenyl)99%
22-Phenyl95%
32-Thiophenyl91%
47-Methyl-2-phenyl96%

Advanced C-C Bond Formation: Palladium-Catalyzed Direct C-H Arylation

Direct C-H arylation has emerged as a transformative strategy in modern organic synthesis. It allows for the formation of C-C bonds by directly coupling a C-H bond with an aryl halide, bypassing the need for pre-functionalization (e.g., halogenation or boronation) of the imidazo[1,2-a]pyridine core. This approach offers superior atom economy and reduces synthetic steps.[10][11]

Catalytic Cycle and Mechanistic Considerations

The reaction is typically catalyzed by a palladium complex. A plausible mechanism involves a Pd(0)/Pd(II) cycle. The active Pd(0) catalyst undergoes oxidative addition into the aryl halide (Ar-X) to form a Pd(II) species. This is followed by a concerted metalation-deprotonation (CMD) step, where the C3-H bond of the imidazo[1,2-a]pyridine is activated, leading to a palladacycle intermediate. Finally, reductive elimination occurs to form the C3-arylated product and regenerate the Pd(0) catalyst. The choice of ligand is critical for catalyst stability and reactivity.[10][12]

Catalytic Cycle: Pd-Catalyzed C3-Arylation

pd0 Pd(0)L_n pd2_add Ar-Pd(II)-X pd0->pd2_add Oxidative Addition arx Ar-X arx->pd2_add pd2_cmd ImidazoPy-Pd(II)-Ar pd2_add->pd2_cmd Concerted Metalation- Deprotonation (CMD) iap ImidazoPy-H iap->pd2_cmd pd2_cmd->pd0 Reductive Elimination product ImidazoPy-Ar pd2_cmd->product

Caption: Simplified catalytic cycle for direct C-H arylation at C3.

Protocol 3: Phosphine-Free Direct C3-Arylation with Aryl Bromides

This protocol utilizes a simple, ligand-free palladium acetate catalyst system, which is highly efficient at low catalyst loadings for coupling with various aryl bromides.[11]

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried Schlenk tube under an argon atmosphere, combine imidazo[1,2-a]pyridine (0.5 mmol, 1.0 equiv.), the aryl bromide (0.6 mmol, 1.2 equiv.), palladium(II) acetate (Pd(OAc)₂) (1.1 mg, 0.005 mmol, 0.01 equiv.), and potassium acetate (KOAc) (98 mg, 1.0 mmol, 2.0 equiv.).

  • Solvent Addition: Add anhydrous dimethylacetamide (DMA) (2 mL) via syringe.

  • Reaction Execution: Seal the tube and immerse it in a preheated oil bath at 150°C for 12-24 hours.

  • Work-up: Cool the reaction to room temperature, dilute with water (15 mL), and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product via flash chromatography on silica gel to obtain the 3-aryl-imidazo[1,2-a]pyridine.

Application in Drug Synthesis: A Key Step toward Zolpidem

The true value of these methodologies is realized in their application to the synthesis of complex, biologically active molecules. Zolpidem synthesis provides a perfect case study, where a C3-functionalization is the pivotal step. The process involves the acylation of an appropriately substituted 2-arylimidazo[1,2-a]pyridine core.[8][13]

Synthetic Workflow: Towards Zolpidem

start 2-Amino-5-methylpyridine + Bromo-ketone core 2-(p-tolyl)imidazo[1,2-a]pyridine start->core Cyclization reaction C3-Acylation (Key Step) core->reaction acyl N,N-dimethyl-2-oxoacetamide acyl->reaction intermediate Hydroxylated Intermediate reaction->intermediate reduction Reduction Step (e.g., PBr3 / Workup) intermediate->reduction zolpidem Zolpidem reduction->zolpidem

Caption: Simplified synthetic route to Zolpidem highlighting C3-acylation.

Protocol 4: Microwave-Assisted Synthesis of a Zolpidem Intermediate

This protocol leverages microwave irradiation to accelerate the key C3-acylation step, significantly reducing reaction times compared to conventional heating.[8]

Step-by-Step Methodology:

  • Reaction Setup: In a 10 mL microwave reaction vial, place 6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridine (100 mg, 0.45 mmol, 1.0 equiv.) and N,N-dimethyl-2-oxoacetamide (68 mg, 0.67 mmol, 1.5 equiv.).

  • Solvent Addition: Add glacial acetic acid (3 mL).

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 65°C for 60 minutes.

  • Work-up and Extraction: After cooling, extract the reaction mixture with ethyl acetate, dry the organic phase over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: The crude product, 2-hydroxy-N,N-dimethyl-2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetamide, can be purified by column chromatography. This intermediate is then carried forward via reduction to yield Zolpidem.[8]

References

  • Guchhait, S. K., et al. (2019). Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. National Institutes of Health. [Link]

  • Bellina, F., et al. (2011). Regioselective Direct C-3 Arylation of Imidazo[1,2-a]pyridines with Aryl Tosylates and Mesylates Promoted by Palladium–Phosphine Complexes. The Journal of Organic Chemistry. [Link]

  • Wang, H., et al. (2022). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules. [Link]

  • Kumar, A., et al. (2022). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry. [Link]

  • Tashrifi, Z., et al. (2020). C3‐Functionalization of Imidazo[1,2‐a]pyridines. ResearchGate. [Link]

  • Not Voodoo. (2014). Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. Chemistry Stack Exchange. [Link]

  • Uozumi, Y., & Sakurai, F. (2013). C–H Arylation of Imidazo[1,2-a]pyridine with Pd-Fe O NPs. Synfacts. [Link]

  • Sirieix, J., et al. (2010). Phosphine-Free Palladium-Catalyzed Direct Arylation of Imidazo[1,2-a]pyridines with Aryl Bromides at Low Catalyst Loading. The Journal of Organic Chemistry. [Link]

  • Barata-Vallejo, S., et al. (2020). Visible Light-Mediated Preparation of a Key Intermediate Employed in the Synthesis of Zolpidem and Several Analogs. National Institutes of Health. [Link]

  • Daugulis, O., et al. (2005). Palladium-Catalyzed Regioselective Arylation of Imidazo[1,2-a]pyrimidine. Request PDF. [Link]

  • Sun, H., et al. (2020). Synthesis of zolpidem in different routes. ResearchGate. [Link]

  • Katritzky, A. R., et al. (2003). Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. The Journal of Organic Chemistry. [Link]

  • Tashrifi, Z., et al. (2020). C3‐Functionalization of Imidazo[1,2‐a]pyridines. European Journal of Organic Chemistry. [Link]

  • Kilic, H., & Lafzi, F. (2021). Metal‐ and Additive‐Free C3‐Functionalization of Imidazo[1,2‐a]pyridines with para‐Quinone Methides. Request PDF. [Link]

  • Various Authors. (2022). Synthesis of C3‐functionalized imidazo[1,2‐a]pyridines via three component reactions or one pot reactions. ResearchGate. [Link]

  • Bellina, F., et al. (2012). Regioselective Direct C-3 Arylation of Imidazo[1,2-a]pyridines with Aryl Tosylates and Mesylates Promoted by Palladium-Phosphine Complexes. Request PDF. [Link]

  • Hajra, A., et al. (2019). Synthesis of Imidazo[1,2-a]pyridines: C-H Functionalization in the Direction of C-S Bond Formation. Semantic Scholar. [Link]

  • Wang, Y., et al. (2019). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. MDPI. [Link]

  • Kappe, C. O., et al. (2020). Study on a Three-Step Rapid Assembly of Zolpidem and Its Fluorinated Analogues Employing Microwave-Assisted Chemistry. National Institutes of Health. [Link]

  • Antonchick, A. P., et al. (2018). Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives. PubMed Central. [Link]

  • Various Authors. (2022). C3‐Iodination of imidazo[1,2‐a]pyridines. ResearchGate. [Link]

  • Various Authors. (2021). C3‐Halogenation of imidazoheterocycles. ResearchGate. [Link]

  • da Silva, A. D., et al. (2024). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. [Link]

  • Ley, S. V., et al. (2015). Flow chemistry synthesis of zolpidem, alpidem and other GABAA agonists and their biological evaluation through the use of in-line frontal affinity chromatography. Chemical Science. [Link]

  • Not Voodoo. (2017). Regioselectivity in the formation of an imidazo[1,2-a]pyrimidine. Chemistry Stack Exchange. [Link]

  • Engle, K. M., et al. (2021). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Proceedings of the National Academy of Sciences. [Link]

  • Katritzky, A. R., et al. (2003). Regiospecific Synthesis of 3-Substituted Imidazo [1, 2-a] pyridines. PDF Free Download. [Link]

  • Various Authors. (2005). Process for the synthesis of zolpidem.
  • Engle, K. M., et al. (2021). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv. [Link]

Sources

Method

Application Note &amp; Protocol: Robust and Mild Esterification of 3-Iodoimidazo[1,2-a]pyridine-2-carboxylic Acid for Pharmaceutical Scaffolding

Abstract and Introduction The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide array of biologically active compounds and mar...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Introduction

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide array of biologically active compounds and marketed drugs.[1][2][3] These derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antituberculosis, and anxiolytic properties.[4][5][6] Specifically, 3-iodoimidazo[1,2-a]pyridine-2-carboxylic acid and its corresponding esters are highly valuable intermediates in drug discovery. The iodo-substituent at the C-3 position serves as a versatile synthetic handle for introducing molecular diversity through cross-coupling reactions, such as the Suzuki-Miyaura coupling, while the ester functionality at the C-2 position is crucial for modulating pharmacokinetic properties like solubility and cell permeability.[7][8]

However, the esterification of this heterocyclic carboxylic acid is not trivial. Standard methods like the Fischer-Speier esterification, which rely on strong acids and high temperatures, can be incompatible with the sensitive imidazo[1,2-a]pyridine core, potentially leading to degradation or unwanted side reactions.[9][10] Therefore, a mild, efficient, and reliable protocol is paramount for researchers in drug development.

This application note provides a detailed, field-proven protocol for the esterification of 3-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid using the Steglich esterification method. We will delve into the mechanistic rationale for this choice, provide a step-by-step experimental procedure, and offer insights for troubleshooting and optimization.

The Strategic Choice: Why Steglich Esterification?

For a substrate like 3-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid, which contains both a nucleophilic pyridine nitrogen and an electron-rich imidazo-pyridine ring system, harsh reaction conditions are ill-advised. The Steglich esterification presents an ideal solution due to its exceptionally mild and neutral reaction conditions.[11][12]

Causality Behind the Choice:

  • Compatibility with Sensitive Functional Groups: Unlike acid-catalyzed methods that can lead to unwanted protonation or degradation of the heterocyclic core, the Steglich protocol operates under neutral pH at or below room temperature, preserving the integrity of the molecule.[11][13]

  • Overcoming Steric Hindrance: The substitution pattern on the imidazo[1,2-a]pyridine ring may present steric challenges for direct nucleophilic attack. The Steglich method circumvents this by activating the carboxylic acid, making it highly susceptible to attack by even hindered alcohols.[13][14]

  • High Efficiency and Yields: This method is renowned for providing good to excellent yields where other methods fail, which is critical for multi-step synthesis campaigns common in drug discovery.[11]

The Steglich Esterification Mechanism

The success of this protocol hinges on a clever catalytic cycle that efficiently activates the carboxylic acid while preventing common side reactions.

  • Activation of the Carboxylic Acid: The coupling reagent, typically a carbodiimide like N,N'-Dicyclohexylcarbodiimide (DCC) or the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[13][14]

  • Interception by DMAP: 4-Dimethylaminopyridine (DMAP), a potent nucleophilic catalyst, rapidly attacks the O-acylisourea. This crucial step outcompetes a slow, irreversible intramolecular rearrangement of the intermediate that would otherwise form an unreactive N-acylurea byproduct.[13][14]

  • Formation of the "Active Ester": The attack by DMAP generates a highly electrophilic N-acylpyridinium intermediate. This "active ester" is now primed for nucleophilic attack.[11][14]

  • Nucleophilic Attack by Alcohol: The alcohol readily attacks the activated acyl group, forming the desired ester and regenerating the DMAP catalyst. The reaction byproduct is an easily removable urea derivative (dicyclohexylurea [DCU] from DCC or a water-soluble urea from EDC).[14]

Detailed Experimental Protocol: Steglich Esterification

This protocol provides a general, robust procedure. Specific quantities should be calculated based on the starting material's molecular weight.

Materials and Reagents
ReagentPurity/GradeNotes
3-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid>95%Starting material.
Alcohol (e.g., Ethanol, Methanol, Isopropanol)AnhydrousEnsure the alcohol is dry to prevent hydrolysis of the activated intermediate.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)>98%Preferred over DCC for easier, non-filtration-based workup.
4-Dimethylaminopyridine (DMAP)>99%The key catalyst.
Dichloromethane (DCM)AnhydrousReaction solvent. Ensure it is dry.
Hydrochloric Acid (HCl)1 M AqueousFor aqueous workup.
Saturated Sodium Bicarbonate (NaHCO₃)AqueousFor aqueous workup.
Brine (Saturated NaCl)AqueousFor aqueous workup.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeDrying agent.
Silica Gel230-400 meshFor column chromatography.
Solvents for ChromatographyHPLC Gradee.g., Hexane, Ethyl Acetate.
Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon manifold)

  • Ice-water bath

  • Standard laboratory glassware (separatory funnel, beakers, etc.)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

  • Glass column for chromatography

Step-by-Step Methodology

The following workflow diagram illustrates the key stages of the protocol.

Esterification_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction Execution cluster_workup 3. Aqueous Workup cluster_purify 4. Purification setup Combine carboxylic acid (1.0 eq), alcohol (1.5 eq), and DMAP (0.1 eq) in anhydrous DCM under N2 cool Cool mixture to 0 °C (ice-water bath) setup->cool add_edc Add EDC (1.2 eq) portion-wise cool->add_edc react Allow to warm to RT and stir for 12-18 h add_edc->react monitor Monitor completion by TLC react->monitor quench Dilute with DCM monitor->quench wash_hcl Wash with 1 M HCl quench->wash_hcl wash_bicarb Wash with sat. NaHCO3 wash_hcl->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry organic layer (MgSO4), filter, and concentrate wash_brine->dry purify Purify crude product via silica gel column chromatography dry->purify

Caption: Experimental workflow for the Steglich esterification.

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid (1.0 eq), the desired alcohol (1.5 eq), and DMAP (0.1 eq).

  • Solvent Addition: Add anhydrous DCM to achieve a concentration of approximately 0.1 M with respect to the carboxylic acid. Stir the mixture until all solids are dissolved.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with stirring.

  • Addition of Coupling Agent: Once the solution is cold, add EDC (1.2 eq) portion-wise over 5 minutes. Note: If using DCC, it should be dissolved in a small amount of anhydrous DCM and added dropwise.

  • Reaction: Remove the ice bath and allow the reaction to slowly warm to room temperature. Let the reaction stir for 12-18 hours.

  • Monitoring: Monitor the reaction progress using TLC (e.g., in 50% Ethyl Acetate/Hexane). The starting material should be consumed, and a new, less polar spot corresponding to the ester product should appear.

  • Workup: a. Upon completion, dilute the reaction mixture with additional DCM (double the initial volume). b. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x). The acidic wash removes residual DMAP and any basic impurities, while the bicarbonate wash removes any unreacted carboxylic acid. c. Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[14]

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane to elute the final ester product.

Stoichiometry and Troubleshooting

The following tables summarize typical reagent quantities for a 1 mmol scale reaction and provide a guide for troubleshooting common issues.

Table 1: Example Reagent Quantities (1 mmol Scale)

ReagentMolar Eq.MW ( g/mol )Amount (mg)Volume
3-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid1.0302.04302-
Ethanol1.546.0769~87 µL
EDC1.2191.70230-
DMAP0.1122.1712.2-
Anhydrous DCM---~10 mL

Table 2: Troubleshooting Guide

IssuePotential CauseSuggested Solution
Low or No Yield Inactive reagents (wet solvent/alcohol, old EDC).Use freshly opened anhydrous solvents. Ensure alcohol is dry. Use a fresh bottle of EDC.
Insufficient reaction time.Allow the reaction to run for up to 24 hours.
N-acylurea Formation DMAP catalyst is inactive or absent.Ensure the correct stoichiometry of DMAP is added. Use fresh, high-purity DMAP.
Difficult Purification Byproduct from DCC (DCU) is slightly soluble in the product fraction.If using DCC, after the reaction, cool the mixture to 0 °C for 30 min to maximize DCU precipitation and filter through Celite before workup.[14]
Byproduct from EDC is not fully removed during workup.Ensure thorough washing with 1 M HCl during the aqueous workup to remove the water-soluble urea byproduct.

Alternative Protocol: The Mitsunobu Reaction

In cases where the substrate is exceptionally sensitive or when a specific inversion of stereochemistry is required for a chiral alcohol, the Mitsunobu reaction is a powerful alternative.[15][16] This reaction activates the alcohol, rather than the carboxylic acid.

Core Principle: The alcohol is activated by a combination of triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[17][18] The activated alcohol-phosphine complex is then displaced by the carboxylate nucleophile in an Sₙ2 fashion.

Caption: General scheme of the Mitsunobu esterification.

Key Considerations:

  • Reagents: Requires stoichiometric amounts of triphenylphosphine and DEAD/DIAD.

  • Workup: Purification can be challenging due to the need to remove triphenylphosphine oxide and the reduced hydrazine byproduct.

  • Conditions: The reaction is typically run at 0 °C to room temperature in an anhydrous aprotic solvent like THF or DCM.[17]

Conclusion

The Steglich esterification is a superior method for the synthesis of 3-iodoimidazo[1,2-a]pyridine-2-carboxylic acid esters, offering a blend of mild conditions, high efficiency, and operational simplicity. This protocol is well-suited for the demands of medicinal chemistry and drug development, where structural integrity and reliable yields are essential. By understanding the underlying mechanism and following the detailed procedure outlined in this note, researchers can confidently and reproducibly synthesize these critical pharmaceutical building blocks, paving the way for the discovery of next-generation therapeutics.

References

  • Grokipedia. Steglich esterification.
  • Benchchem. Application Note: Esterification of Hindered Carboxylic Acids using Dicyclohexylcarbodiimide (DCC) and 4- Dimethylaminopyridine (DMAP).
  • Scribd. Steglich Esterification Guide | PDF.
  • Organic Chemistry Portal. Steglich Esterification.
  • Green Chemistry (RSC Publishing). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Available from: [Link]

  • MDPI. Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents.
  • Wikipedia. Mitsunobu reaction.
  • PubMed Central (PMC). Nitrosobenzene: Reagent for the Mitsunobu Esterification Reaction.
  • Wiley Online Library. Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents.
  • ResearchGate. (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
  • Organic Chemistry Portal. Mitsunobu Reaction.
  • National Institutes of Health (NIH). Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts.
  • PubMed Central (PMC). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents.
  • National Institutes of Health (NIH). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review.
  • IntechOpen. The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applications.
  • Chem-Impex. 3-Iodo-Imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester.
  • Organic Chemistry Portal. Fischer Esterification.
  • Wikipedia. Fischer–Speier esterification.
  • Benchchem. Fischer Esterification of Carboxylic Acids: A Detailed Protocol for Researchers.
  • Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
  • Chemistry LibreTexts. Fischer Esterification.
  • MDPI. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines.
  • Chem-Impex. 3-Iodo-Imidazo[1,2-a]pyridine-8-carboxylic acid methyl ester.
  • Taylor & Francis Online. Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction.
  • Scirp.org. Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives.
  • PubMed Central (PMC). Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity.
  • Chemical Methodologies. Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis.
  • Journal of Al-Nahrain University. Synthesis, Characterization and Antimicrobial Evaluation for New Esters Derivatives Containing Two 1, 3, 4-Oxadiazole Units.

Sources

Application

Application Notes and Protocols: Amide Coupling Methods for 3-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid

Introduction The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anti-tubercular, anti-cancer, a...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anti-tubercular, anti-cancer, and antiviral properties.[1] Specifically, 3-iodoimidazo[1,2-a]pyridine-2-carboxamides are crucial intermediates and final products in numerous drug discovery programs. The introduction of the amide functionality allows for the exploration of chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties.

However, the amide coupling of 3-iodoimidazo[1,2-a]pyridine-2-carboxylic acid presents unique challenges. The electron-withdrawing nature of the imidazopyridine ring system and the steric hindrance around the carboxylic acid group can render standard coupling protocols sluggish and low-yielding.[2][3][4] This document provides a comprehensive guide to effective amide coupling strategies for this important substrate, detailing the rationale behind reagent selection and offering robust, field-proven protocols for researchers in drug development.

Understanding the Chemistry: The Challenge of Amide Bond Formation

The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable under mild conditions due to the formation of a stable ammonium carboxylate salt.[5][6] To facilitate this transformation, the carboxylic acid must be "activated" by converting the hydroxyl group into a better leaving group. This is the fundamental role of coupling reagents.[6][7]

For a substrate like 3-iodoimidazo[1,2-a]pyridine-2-carboxylic acid, the selection of an appropriate coupling reagent is paramount. The electronic properties of the heterocyclic system can influence the reactivity of the carboxylic acid and the stability of the activated intermediates.

Selecting the Right Coupling Reagent: A Comparative Overview

A variety of coupling reagents are available, each with its own mechanism of action and optimal conditions.[8] The choice of reagent often depends on the specific amine being coupled, the scale of the reaction, and the desired purity of the final product. The most common classes of coupling reagents are carbodiimides, phosphonium salts, and aminium/uronium salts.[6]

Reagent Class Examples Mechanism of Action Advantages Disadvantages
Carbodiimides EDC, DCC, DICReacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[5][6][9]Readily available, cost-effective, water-soluble byproducts (for EDC).Can lead to racemization of chiral carboxylic acids; DCC byproduct (DCU) can be difficult to remove.[10]
Phosphonium Salts PyBOP, BOPForms an activated OBt ester.[10]High coupling efficiency, low racemization, no guanidinium byproducts.Can be more expensive; BOP produces the carcinogenic byproduct HMPA.[10]
Aminium/Uronium Salts HATU, HBTU, TBTUForms a highly reactive OAt or OBt active ester.[6][10]Very fast reaction rates, high yields, effective for hindered substrates.[11][12]Can react with the amine to form guanidinium byproducts.
The Role of Additives

To improve reaction efficiency and suppress side reactions like racemization, additives are often used in conjunction with coupling reagents.[10] 1-Hydroxybenzotriazole (HOBt) and its aza-derivative, 1-hydroxy-7-azabenzotriazole (HOAt), are the most common. These additives react with the activated carboxylic acid intermediate to form a more stable but still highly reactive active ester, which then reacts with the amine.[13]

Mechanistic Insights: Visualizing the Activation Process

Understanding the mechanism of action of these reagents is key to troubleshooting and optimizing reactions.

Carbodiimide-Mediated Coupling (e.g., EDC)

The reaction begins with the carbodiimide activating the carboxylic acid to form an O-acylisourea intermediate. This intermediate is then attacked by the amine to form the amide bond and a urea byproduct.[9][14][15]

EDC_Mechanism RCOOH 3-Iodoimidazo[1,2-a]pyridine- 2-carboxylic acid Intermediate O-Acylisourea Intermediate RCOOH->Intermediate + EDC EDC EDC Intermediate->RCOOH + H2O (Hydrolysis) Amide Amide Product Intermediate->Amide + Amine Amine Amine (R'-NH2) Urea Urea Byproduct HATU_Mechanism cluster_activation Activation Step RCOOH 3-Iodoimidazo[1,2-a]pyridine- 2-carboxylic acid ActiveEster OAt-Active Ester RCOOH->ActiveEster + HATU, Base HATU HATU Base Base (e.g., DIPEA) Amide Amide Product ActiveEster->Amide + Amine TMU Tetramethylurea Amine Amine (R'-NH2)

Caption: Aminium salt (HATU) activation pathway.

Recommended Protocols

Based on literature precedent and in-house experience, the following protocols are recommended for the amide coupling of 3-iodoimidazo[1,2-a]pyridine-2-carboxylic acid.

Protocol 1: EDC/HOBt Coupling - The Workhorse Method

This method is a reliable starting point for a wide range of primary and secondary amines. The use of HOBt is crucial to minimize side reactions and improve yields. [2] Materials:

  • 3-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid

  • Amine (1.1 equivalents)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) hydrochloride (1.2 equivalents)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 equivalents) [11]* N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 3-iodoimidazo[1,2-a]pyridine-2-carboxylic acid (1.0 equivalent).

  • Dissolve the carboxylic acid in anhydrous DMF.

  • Add HOBt (1.2 equivalents) and the amine (1.1 equivalents) to the solution.

  • Add DIPEA (3.0 equivalents) and stir the mixture for 5 minutes at room temperature.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC hydrochloride (1.2 equivalents) portion-wise over 5 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: HATU Coupling - For Challenging Substrates

For sterically hindered amines or electron-deficient anilines where the EDC/HOBt method proves inefficient, HATU is the reagent of choice due to its high reactivity. [3][11] Materials:

  • 3-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid

  • Amine (1.1 equivalents)

  • HATU (1.1 equivalents) [11]* N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 3-iodoimidazo[1,2-a]pyridine-2-carboxylic acid (1.0 equivalent).

  • Dissolve the carboxylic acid in anhydrous DMF.

  • Add HATU (1.1 equivalents) and DIPEA (3.0 equivalents).

  • Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid. [11]5. Add the amine (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Troubleshooting and Key Considerations

  • Anhydrous Conditions: The activated carboxylic acid intermediates are highly susceptible to hydrolysis. Ensure all glassware is oven-dried and use anhydrous solvents to maximize yield. [11]* Order of Addition: For HATU couplings, pre-activation of the carboxylic acid before adding the amine is crucial to prevent the formation of guanidinium byproducts. [11]* Base Selection: DIPEA is a non-nucleophilic base commonly used to neutralize the hydrochloride salt of EDC and to deprotonate the carboxylic acid. [11]Other tertiary amine bases like triethylamine (TEA) can also be used.

  • Solvent Choice: DMF is a good general-purpose solvent for amide couplings due to its high polarity and ability to dissolve a wide range of substrates. Other polar aprotic solvents like dichloromethane (DCM) or acetonitrile can also be employed. [2]* Purification: The byproducts of these reactions (e.g., N,N'-dicyclohexylurea for DCC, tetramethylurea for HATU) must be effectively removed during workup and purification. EDC is often preferred as its urea byproduct is water-soluble and easily removed during aqueous workup. [6]

Conclusion

The successful synthesis of 3-iodoimidazo[1,2-a]pyridine-2-carboxamides is readily achievable with the careful selection of coupling reagents and optimization of reaction conditions. For routine couplings, the EDC/HOBt method offers a balance of efficiency and cost-effectiveness. For more challenging substrates, the superior reactivity of HATU makes it an invaluable tool. By understanding the underlying mechanisms and following these detailed protocols, researchers can confidently and efficiently access a diverse range of amide derivatives for their drug discovery endeavors.

References

  • Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. PubMed. Available at: [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Available at: [Link]

  • Carbodiimide – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Amide Synthesis. Fisher Scientific. Available at: [Link]

  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. Available at: [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available at: [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. Available at: [Link]

  • Challenges and Breakthroughs in Selective Amide Activation. PMC - NIH. Available at: [Link]

  • HATU. Wikipedia. Available at: [Link]

  • Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. PMC - NIH. Available at: [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • HATU, DIPEA Peptide Coupling Mechanism. YouTube. Available at: [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. University of Southern Denmark. Available at: [Link]

  • Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines. RSC Publishing. Available at: [Link]

  • Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions. ResearchGate. Available at: [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. Available at: [Link]

  • Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. NIH. Available at: [Link]

  • New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. ResearchGate. Available at: [Link]

  • Synthesis of Sterically Hindered and Electron-Deficient Secondary Amides from Unactivated Carboxylic Acids and Isothiocyanates. ResearchGate. Available at: [Link]

  • Facile synthesis of 3-substituted imidazo[1,2-a]pyridines through formimidamide chemistry. RSC Advances. Available at: [Link]

  • Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. PMC - NIH. Available at: [Link]

  • Amine to Amide (EDC + HOBt). Common Organic Chemistry. Available at: [Link]

Sources

Method

Application Notes and Protocols for High-Throughput Screening of Imidazo[1,2-a]pyridine Derivatives

Introduction: The Therapeutic Promise of Imidazo[1,2-a]pyridines The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a remarkable breadth of biological activities....

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Imidazo[1,2-a]pyridines

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1] Derivatives of this core structure have garnered significant attention as promising therapeutic agents, particularly in oncology.[2][3] Their anticancer effects are often attributed to the modulation of critical cellular signaling pathways, primarily through the inhibition of protein kinases such as those in the PI3K/Akt/mTOR and Aurora kinase families.[2][4][5] Furthermore, imidazo[1,2-a]pyridines have shown potential in targeting other key cancer-related proteins like tubulin and aldehyde dehydrogenase (ALDH).[2][3]

The successful discovery and development of novel imidazo[1,2-a]pyridine-based drugs are contingent upon robust and efficient screening methodologies. High-throughput screening (HTS) serves as the cornerstone of this initial discovery phase, enabling the rapid evaluation of large and diverse chemical libraries to identify promising "hit" compounds.[6][7][8] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of HTS assays tailored for the identification and characterization of novel imidazo[1,2-a]pyridine derivatives. We will delve into both biochemical and cell-based screening strategies, providing detailed, field-proven protocols and explaining the rationale behind key experimental choices.

Strategic Assay Selection: Biochemical vs. Cell-Based Approaches

The initial step in designing an HTS campaign is the selection of the most appropriate assay format. The choice between a biochemical and a cell-based assay is dictated by the specific research question and the desired outcomes of the screen.[6]

  • Biochemical Assays: These assays are performed in a cell-free system, utilizing purified proteins, enzymes, or other biomolecules.[9][10] They offer a direct measure of a compound's interaction with its molecular target, providing valuable information on potency and mechanism of action (e.g., enzyme inhibition).[9][10] Biochemical assays are generally less prone to artifacts from compound cytotoxicity or off-target effects within a complex cellular environment.

  • Cell-Based Assays: These assays are conducted using living cells, providing a more physiologically relevant context for evaluating a compound's activity.[11][12] They can assess a compound's effects on cellular processes such as proliferation, viability, and apoptosis, and can simultaneously probe for compound permeability and potential cytotoxicity.[11][12]

For a comprehensive screening campaign of imidazo[1,2-a]pyridine derivatives, a tiered approach combining both biochemical and cell-based assays is often the most effective strategy.

Biochemical High-Throughput Screening for Kinase Inhibitors

Given that many imidazo[1,2-a]pyridine derivatives function as kinase inhibitors, a primary biochemical screen targeting specific kinases of interest is a logical starting point.[2][4][5] Aurora kinases, key regulators of mitosis, and components of the PI3K/Akt/mTOR pathway are particularly relevant targets.[2][5][13][14][15]

Homogeneous Time-Resolved Fluorescence (TR-FRET) Kinase Assay

TR-FRET is a robust and widely used HTS technology for studying biomolecular interactions, including enzyme activity.[6][16][17][18] It offers high sensitivity, low background, and is amenable to miniaturization in 384- and 1536-well formats.[6][16][17][18]

Principle of the TR-FRET Kinase Assay:

The assay measures the phosphorylation of a specific substrate by the target kinase. A europium (Eu3+) cryptate-labeled anti-phospho-substrate antibody (donor) and an Alexa Fluor® 647-labeled substrate (acceptor) are used. When the substrate is phosphorylated by the kinase, the antibody binds to it, bringing the donor and acceptor fluorophores into close proximity. Excitation of the donor results in fluorescence resonance energy transfer (FRET) to the acceptor, which then emits light at a specific wavelength. The TR-FRET signal is proportional to the amount of phosphorylated substrate and thus, the kinase activity.

Workflow for a TR-FRET Kinase HTS Campaign

HTS_Workflow cluster_prep Assay Preparation cluster_assay Assay Execution (384-well plate) cluster_readout Data Acquisition & Analysis prep_reagents Prepare Assay Buffer, Kinase, Substrate, ATP, and Compound Plates add_compounds Dispense Imidazo[1,2-a]pyridine Derivatives and Controls prep_reagents->add_compounds prep_controls Prepare Positive (No Inhibitor) and Negative (No Enzyme) Controls prep_controls->add_compounds add_kinase_substrate Add Kinase and Substrate Mixture add_compounds->add_kinase_substrate incubate_reaction Incubate to Allow Kinase Reaction add_kinase_substrate->incubate_reaction add_detection Add TR-FRET Detection Reagents incubate_reaction->add_detection incubate_detection Incubate for Signal Development add_detection->incubate_detection read_plate Read Plate on TR-FRET Enabled Plate Reader incubate_detection->read_plate calculate_ratio Calculate TR-FRET Ratio (Acceptor/Donor) read_plate->calculate_ratio determine_inhibition Determine Percent Inhibition and IC50 Values calculate_ratio->determine_inhibition

Caption: High-throughput screening workflow for a TR-FRET kinase assay.

Detailed Protocol: TR-FRET Assay for Aurora Kinase A

This protocol is designed for a 384-well plate format.

Materials and Reagents:

  • Recombinant Human Aurora Kinase A

  • Biotinylated peptide substrate (e.g., Kemptide)

  • ATP

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35

  • TR-FRET Detection Buffer

  • Europium-labeled anti-phospho-Kemptide antibody

  • Streptavidin-XL665

  • Imidazo[1,2-a]pyridine derivative library (in DMSO)

  • 384-well low-volume white plates

Procedure:

  • Compound Plating: Using an automated liquid handler, dispense 50 nL of each imidazo[1,2-a]pyridine derivative from the library plate into the assay plate. For controls, dispense DMSO (vehicle control) and a known Aurora Kinase A inhibitor (positive control).

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution in Assay Buffer containing the appropriate concentrations of Aurora Kinase A and biotinylated Kemptide.

    • Prepare a 2X ATP solution in Assay Buffer.

    • Add 5 µL of the 2X kinase/substrate solution to each well of the assay plate.

    • Incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to each well.

    • Incubate for 60 minutes at room temperature.

  • Signal Detection:

    • Prepare a 2X TR-FRET detection mix in Detection Buffer containing the Europium-labeled anti-phospho-Kemptide antibody and Streptavidin-XL665.

    • Stop the kinase reaction by adding 10 µL of the 2X detection mix to each well.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader, with excitation at 320 nm and emission at 620 nm (Europium) and 665 nm (Alexa Fluor® 647).

Data Analysis:

The TR-FRET signal is calculated as the ratio of the acceptor fluorescence (665 nm) to the donor fluorescence (620 nm). The percent inhibition for each compound is calculated relative to the controls. Dose-response curves are then generated for "hit" compounds to determine their IC₅₀ values.

Parameter Example Value Rationale
Final Kinase Concentration 5 nMDetermined by enzyme titration to be in the linear range of the assay.
Final Substrate Concentration 1 µMAt or near the Km for the substrate to ensure sensitivity to competitive inhibitors.
Final ATP Concentration 10 µMAt or near the Km for ATP to allow for the identification of ATP-competitive inhibitors.
Final Compound Concentration 10 µMA common concentration for primary single-point screens.

Cell-Based High-Throughput Screening for Anticancer Activity

Cell-based assays are essential for evaluating the phenotypic effects of imidazo[1,2-a]pyridine derivatives in a biologically relevant context. These assays can identify compounds that induce cytotoxicity, inhibit proliferation, or trigger apoptosis in cancer cell lines.

Luminescence-Based Cell Viability Assay (e.g., CellTiter-Glo®)

This "add-mix-measure" assay is a robust and highly sensitive method for determining cell viability by quantifying ATP, an indicator of metabolically active cells.[3][4][7][12][19] Its simplicity and high signal-to-noise ratio make it ideal for HTS.[3][4][7][12][19]

Principle of the CellTiter-Glo® Assay:

The assay reagent contains a thermostable luciferase and its substrate, luciferin. When added to cells, the reagent lyses the cells, releasing ATP. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, producing a luminescent signal that is directly proportional to the number of viable cells.

Workflow for a Cell-Based Viability HTS Campaign

Cell_HTS_Workflow cluster_prep Cell Culture & Plating cluster_treatment Compound Treatment cluster_readout Viability Measurement cluster_analysis Data Analysis culture_cells Culture Cancer Cell Line (e.g., HCT116, HeLa) seed_plate Seed Cells into 384-well Plates culture_cells->seed_plate incubate_adhesion Incubate for Cell Adhesion (24h) seed_plate->incubate_adhesion add_compounds Add Imidazo[1,2-a]pyridine Derivatives and Controls incubate_adhesion->add_compounds incubate_treatment Incubate for 72 hours add_compounds->incubate_treatment add_reagent Add CellTiter-Glo® Reagent incubate_treatment->add_reagent incubate_lysis Incubate to Lyse Cells and Stabilize Signal add_reagent->incubate_lysis read_luminescence Read Luminescence on a Plate Reader incubate_lysis->read_luminescence calculate_viability Calculate Percent Viability read_luminescence->calculate_viability generate_curves Generate Dose-Response Curves and Determine IC50 calculate_viability->generate_curves

Caption: High-throughput screening workflow for a cell viability assay.

Detailed Protocol: CellTiter-Glo® Viability Assay

This protocol is designed for a 384-well plate format.

Materials and Reagents:

  • Cancer cell line of interest (e.g., HCT116, HeLa)

  • Complete cell culture medium

  • Imidazo[1,2-a]pyridine derivative library (in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • 384-well solid white plates

  • Automated liquid handling system

  • Luminometer plate reader

Procedure:

  • Cell Plating:

    • Harvest exponentially growing cells and resuspend in complete medium to a predetermined optimal seeding density.

    • Using an automated liquid handler, dispense 25 µL of the cell suspension into each well of a 384-well plate.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment:

    • Add 50 nL of each imidazo[1,2-a]pyridine derivative or control (DMSO vehicle, positive control cytotoxic agent) to the appropriate wells.

    • Incubate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Viability Measurement:

    • Equilibrate the assay plate and the CellTiter-Glo® reagent to room temperature.

    • Add 25 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

Data Analysis:

The percent viability is calculated for each compound concentration relative to the vehicle-treated control wells. Dose-response curves are plotted, and IC₅₀ values are determined for active compounds.

Parameter Example Value Rationale
Cell Seeding Density 1,000 cells/wellOptimized to ensure cells are in the exponential growth phase at the end of the assay.
Incubation Time 72 hoursSufficient time to observe effects on cell proliferation and viability.
Final Compound Concentration 0.1 nM - 100 µMA wide concentration range to determine a full dose-response curve.

Secondary Assays: Mechanism of Action Elucidation

"Hit" compounds identified in the primary screens should be further characterized in secondary assays to confirm their activity and elucidate their mechanism of action.

Caspase-Glo® 3/7 Assay for Apoptosis

This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.[20][21][22][23][24]

Principle of the Caspase-Glo® 3/7 Assay:

The assay provides a luminogenic caspase-3/7 substrate in a buffer system optimized for caspase activity. The substrate is cleaved by active caspases-3 and -7, releasing a substrate for luciferase (aminoluciferin) and generating a "glow-type" luminescent signal.

The protocol is similar to the CellTiter-Glo® assay, involving the addition of the Caspase-Glo® 3/7 reagent to compound-treated cells and measuring the resulting luminescence. An increase in luminescence indicates the induction of apoptosis.

Data Interpretation and Hit Validation

A critical aspect of any HTS campaign is the rigorous analysis and interpretation of the data to identify genuine "hits" and avoid false positives.[25]

  • Z'-factor: This statistical parameter is used to assess the quality and robustness of an HTS assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

  • Hit Confirmation: Primary hits should be re-tested from the original stock solutions to confirm their activity.

  • Dose-Response Analysis: Confirmed hits should be tested over a range of concentrations to determine their potency (IC₅₀ or EC₅₀).

  • Orthogonal Assays: Validating hits in a secondary, mechanistically distinct assay is crucial to rule out assay-specific artifacts. For example, a hit from a kinase activity assay could be tested in a cell-based phosphorylation assay.

Conclusion

The imidazo[1,2-a]pyridine scaffold holds immense potential for the development of novel therapeutics. The successful identification of lead compounds from this chemical class is heavily reliant on the implementation of well-designed and robust high-throughput screening campaigns. By strategically combining biochemical and cell-based assays, researchers can efficiently screen large compound libraries, identify potent and selective inhibitors, and gain valuable insights into their mechanism of action. The detailed protocols and application notes provided herein offer a comprehensive framework for initiating and executing successful HTS campaigns for the discovery of next-generation imidazo[1,2-a]pyridine-based drugs.

References

  • Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents. (URL not available)
  • Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC - NIH. Available from: [Link]

  • Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells - NIH. Available from: [Link]

  • Cell-based high-throughput screens for the discovery of chemotherapeutic agents - NIH. Available from: [Link]

  • Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. Available from: [Link]

  • Biochemical Assay Services - Evotec. Available from: [Link]

  • Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf - NIH. Available from: [Link]

  • How Are Biochemical Assays Used in High-Throughput Screening? - Patsnap Synapse. Available from: [Link]

  • High Throughput Screening Assays for Drug Discovery - BellBrook Labs. Available from: [Link]

  • Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors - PubMed. Available from: [Link]

  • Analysis of HTS data - Cambridge MedChem Consulting. Available from: [Link]

  • Caspase Activity Assay - Creative Bioarray. Available from: [Link]

  • Cell-based assays in high-throughput mode (HTS) - BioTechnologia. Available from: [Link]

  • Development of a high-throughput in vitro assay to identify selective inhibitors for human ALDH1A1 - NIH. Available from: [Link]

  • Microplate Assays for High-Throughput Drug Screening in Cancer Research. Available from: [Link]

  • Development of a homogeneous time-resolved fluorescence energy transfer (TR-FRET) assay for the inhibition of Keap1-Nrf2 protein-protein interaction - PMC - NIH. Available from: [Link]

  • A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations - MDPI. Available from: [Link]

  • Caspases activity assay procedures - ScienceDirect. Available from: [Link]

  • A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - NIH. Available from: [Link]

  • Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

  • (PDF) Guidelines for cell viability assays - ResearchGate. Available from: [Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed. Available from: [Link]

  • LIVE Step Cell Assay System Protocol - BPS Bioscience. Available from: [Link]

  • High-Throughput Strategies for the Discovery of Anticancer Drugs by Targeting Transcriptional Reprogramming - PMC - NIH. Available from: [Link]

  • 3D Cell Culture HTS Cell Viability Complete Assay Kit - AMSBIO. Available from: [Link]

  • Aldehyde Dehydrogenase Assay (ALDH) - ScienCell Research Laboratories. Available from: [Link]

  • High-throughput screening for kinase inhibitors - PubMed. Available from: [Link]

  • Kinase assay principle. The substrates used in HTRF kinase assays are... - ResearchGate. Available from: [Link]

  • Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC - NIH. Available from: [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. Available from: [Link]

  • Successful Hit Finding for PIM3 Kinase Inhibitors: From HTS to Extended Hit Characterization - YouTube. Available from: [Link]

  • Screening for Allosteric Kinase Inhibitors in High Throughput - Wiley Analytical Science. Available from: [Link]

  • High-Throughput Screening for Kinase Inhibitors - Drug Discovery and Development. Available from: [Link]

  • kusterlab/biowc-pathwaygraph: Interactive Visualization of Signaling Pathways - GitHub. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 3-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid

Welcome to the technical support center for the purification of 3-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who are worki...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important heterocyclic building block. Here, we address common challenges and provide practical, field-proven solutions to help you achieve high purity for your downstream applications.

Introduction: The Purification Challenge

3-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid is a polar, amphoteric molecule with the potential for zwitterion formation. Its purification is often complicated by its unique solubility profile, potential for deiodination, and tendency to streak during chromatography. This guide provides a systematic approach to overcoming these hurdles using two primary techniques: Recrystallization via pH Adjustment and Modified Column Chromatography .

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect?

A1: Common impurities often include unreacted starting materials, such as the corresponding 2-aminopyridine derivative, and byproducts like the non-iodinated imidazo[1,2-a]pyridine-2-carboxylic acid. Residual iodine from the synthesis can also be present.

Q2: My compound seems to be insoluble in everything. What are the best solvents to start with?

A2: The solubility of this molecule is highly pH-dependent. In its neutral/zwitterionic form, it has low solubility in many common non-polar organic solvents. It will exhibit significantly higher solubility in basic aqueous solutions (e.g., dilute NaOH, NaHCO₃) where it forms the carboxylate salt, and in strongly acidic solutions where the pyridine nitrogen is protonated. For recrystallization, polar protic solvents like ethanol, methanol, or water are good starting points, often requiring pH modification. A study on the related picolinic acid showed high solubility in water and much lower solubility in ethanol and acetonitrile, offering a clue to its polar nature.[1]

Q3: Is there a risk of deiodination during purification?

A3: Yes. The C-I bond on the electron-rich imidazopyridine ring can be labile. Avoid prolonged exposure to strongly basic conditions, high temperatures, and certain metal catalysts (e.g., residual palladium from a previous step) which can promote deiodination.

Q4: My TLC plate shows significant streaking. How can I get clean spots?

A4: Streaking is a classic issue with carboxylic acids on silica gel. The polar carboxylic acid group interacts strongly and inconsistently with the acidic silanol groups on the TLC plate. To resolve this, add a small amount of a volatile acid, like acetic acid or formic acid (~0.5-1%), to your TLC mobile phase. This ensures the compound remains in its less polar, protonated form, leading to sharper spots.[2]

Troubleshooting Guide 1: Purification by Recrystallization

Recrystallization is often the most efficient method for purifying this compound on a larger scale. The key is to manipulate the pH to control solubility. The general principle is to dissolve the impure compound in a basic solution, treat with a clarifying agent if necessary, and then re-precipitate the pure acid by carefully adjusting the pH to its isoelectric point.

Core Protocol: Acid-Base Recrystallization
  • Dissolution: Suspend the crude 3-iodoimidazo[1,2-a]pyridine-2-carboxylic acid in a minimal amount of water.

  • Basification: Slowly add a 1M aqueous solution of a base (e.g., NaOH or NaHCO₃) dropwise while stirring until the solid completely dissolves. The solution should be clear. This forms the highly soluble sodium carboxylate salt.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal, heat the solution gently (e.g., to 40-50°C) for 10-15 minutes, and then filter it hot through a pad of celite to remove the charcoal.

  • Precipitation: Cool the solution to room temperature. Slowly add a 1M aqueous acid (e.g., HCl or acetic acid) dropwise while stirring vigorously. You will observe the product precipitating out of solution. Monitor the pH. The goal is to reach the isoelectric point where the compound is least soluble. This is often in the weakly acidic range (e.g., pH 3-5). A process for other pyridine carboxylic acids involves crystallizing at a pH of 1.[3]

  • Isolation: Once precipitation is complete, cool the mixture in an ice bath for at least 30 minutes to maximize yield.

  • Filtration & Washing: Collect the solid by vacuum filtration. Wash the filter cake sequentially with cold deionized water (to remove salts) and then with a small amount of a cold non-polar solvent like diethyl ether or hexane (to displace water and speed up drying).

  • Drying: Dry the purified solid under vacuum.

Troubleshooting Recrystallization Issues
Problem Probable Cause Solution
Compound "oils out" instead of crystallizing. The solution is too concentrated, or the temperature change is too rapid. The isoelectric point was overshot, leading to a sticky mixture.Add more water to the basic solution before acidification. Slow down the rate of acid addition significantly. Ensure vigorous stirring.
Very low or no precipitate forms. The isoelectric point was not reached, or the solution is too dilute.Check the pH of the solution. Continue adding acid until the pH is in the expected range (3-5). If the solution is too dilute, you may need to partially evaporate the solvent before acidification.
Product purity is still low. Impurities may have co-precipitated.Ensure the initial dissolution in base is complete, leaving behind any base-insoluble impurities (filter them off). Consider a second recrystallization cycle.

Troubleshooting Guide 2: Purification by Column Chromatography

For smaller scales or for separating impurities with similar solubility profiles, column chromatography is necessary. Due to the compound's polarity, standard normal-phase chromatography (e.g., Hexane/Ethyl Acetate) will likely fail.

Workflow for Selecting a Chromatography Method

G start Start: Crude Product tlc_check Run TLC with DCM/MeOH (9:1) + 1% Acetic Acid start->tlc_check streak Streaking Observed? tlc_check->streak no_streak Good Separation? streak->no_streak No rev_phase Consider Reversed-Phase (RP) Chromatography streak->rev_phase Yes (Severe) normal_phase Purify via Normal Phase Chromatography no_streak->normal_phase Yes no_streak->rev_phase No protocol_np Protocol: Use Silica Gel. Eluent: DCM/MeOH or EtOAc/MeOH with 0.5-1% Acetic Acid. normal_phase->protocol_np end Pure Compound normal_phase->end protocol_rp Protocol: Use C18 Silica. Eluent: Water/Acetonitrile or Water/Methanol with 0.1% Formic Acid. rev_phase->protocol_rp rev_phase->end

Caption: Decision workflow for chromatography method selection.

Core Protocol: Modified Normal-Phase Chromatography

This is often the most accessible method. The addition of acid to the mobile phase is critical.[2][4]

  • Stationary Phase: Standard silica gel (60 Å, 230-400 mesh).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly stronger solvent mixture (e.g., DCM with 10% MeOH). Alternatively, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.

  • Mobile Phase Selection:

    • Starting Point: Dichloromethane (DCM) with 2-5% Methanol (MeOH) + 0.5-1% Acetic Acid (AcOH).

    • Gradient: Gradually increase the percentage of methanol to elute the compound. A typical gradient might be from 2% MeOH to 10% MeOH.

    • Rationale: The DCM/MeOH provides the polarity to move the compound, while the acetic acid ensures the carboxylic acid remains protonated, minimizing tailing and improving peak shape.[2]

  • Elution and Monitoring: Collect fractions and monitor by TLC (using the same acidic eluent system). Combine fractions containing the pure product.

  • Solvent Removal: Evaporate the solvent under reduced pressure. Note that removing the final traces of acetic acid may require co-evaporation with a solvent like toluene or drying under high vacuum.

Alternative Protocol: Reversed-Phase Chromatography

Reversed-phase (RP) chromatography is an excellent, albeit sometimes more expensive, alternative for polar compounds.[5][6]

  • Stationary Phase: C18-functionalized silica gel.

  • Mobile Phase: A mixture of water and an organic solvent like methanol or acetonitrile. A small amount of acid is added to control ionization and improve peak shape.

    • Starting Point: 95:5 Water/Acetonitrile + 0.1% Formic Acid or Trifluoroacetic Acid (TFA).

    • Gradient: Increase the proportion of the organic solvent (e.g., from 5% to 50% acetonitrile) to elute the compound.

  • Elution: The compound will elute as the mobile phase becomes more organic-rich. Monitor fractions by RP-TLC or HPLC.

References

  • BenchChem. (2025). Technical Support Center: Purification of Polar Heterocyclic Compounds.
  • Columbia University Department of Chemistry. (n.d.). Column chromatography. Retrieved from [Link]

  • Reddit r/chemistry community. (2016). Column chromatography of carboxylic acids?. Retrieved from [Link]

  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. Retrieved from [Link]

  • Al-Qadi, I., et al. (2022). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. PMC - NIH.
  • Mishra, P., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central.
  • Akbari, Z., Dideban, K., & Farhang, M. (2020). Solubility of solid intermediate of pharmaceutical compounds in pure organic solvents using semi-empirical models. PubMed.
  • Tchouankeu, J. C., et al. (2016).
  • Hunan Weiss Bailing Pharmaceutical Technology Co., Ltd. (n.d.). 3-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid. Retrieved from [Link]

  • Ark Pharm, Inc. (n.d.). 3-Iodoimidazo[1,2-a]pyridine-8-carboxylic acid. Retrieved from [Link]

  • Grošelj, U., et al. (2008). Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives.
  • Ahadi, E. M., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking.
  • PubChem. (n.d.). Imidazo(1,2-a)pyridine-3-carboxylic acid. Retrieved from [Link]

  • Jana, A., & Nandi, P. (2019). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega.
  • Wang, Y., et al. (2014). Co-crystallization of pyridine-2-carboxamide With a Series of Alkyl Dicarboxylic Acids With Different Carbon Chain: Crystal Structure, Spectroscopy and Hirshfeld Analysis. PubMed.
  • Ashok, D., et al. (2021). Iodine mediated synthesis of some new imidazo[1,2‐a]pyridine derivatives and evaluation of their antimicrobial activity.
  • Santos, C. I., et al. (2023).
  • European Patent Office. (2002). Process for recovery of pyridine-2,3-dicarboxylic acid - EP 0947508 B1.
  • De La Cruz, R., et al. (2009). On the reaction of 3-nitroimidazo[1,2-a]pyridine-2-carbonitrile with amino acid derivatives.
  • Wang, R., et al. (2021). Synthesis and crystal structures of two cocrystals of imidazo[1,2- a ]pyridine-3-carbonitrile with nitro-substituted benzoic acid and phenol.
  • Google Patents. (1972). US3657259A - Process for the production of pyridine carboxylic acids.

Sources

Optimization

Technical Support Center: Suzuki Coupling of Iodo-imidazopyridines

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for navigating the comple...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for navigating the complexities of Suzuki-Miyaura cross-coupling reactions involving iodo-imidazopyridine scaffolds. Our goal is to move beyond simple protocols and explain the causality behind common issues, empowering you to diagnose and solve challenges in your own experiments.

Introduction: The Challenge of Imidazopyridines

The imidazopyridine core is a privileged scaffold in medicinal chemistry. The Suzuki-Miyaura reaction is a powerful tool for its functionalization, enabling the formation of crucial C-C bonds.[1][2] However, the unique electronic properties of this N-heterocycle, particularly its electron-rich nature and the presence of coordinating nitrogen atoms, introduce specific challenges not always encountered with simpler aryl halides.[3] This guide is designed to address the most common side reactions—dehalogenation, protodeboronation, and homocoupling—and provide a logical framework for optimizing your reaction conditions.

Frequently Asked Questions (FAQs)

Q1: My reaction is stalled. I'm recovering my iodo-imidazopyridine and see no product. What's the first thing I should check?

Answer: When a Suzuki coupling fails to initiate, the issue almost always lies with one of the "big four": the catalyst, the base, the solvent, or the temperature.

  • Catalyst Inactivity: The most common culprit is the failure to generate or sustain the active Pd(0) species.[1] If you are using a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂, it must be reduced in situ.[1] This reduction can be inefficient. Consider switching to a pre-formed Pd(0) source like Pd(PPh₃)₄ or a modern palladacycle precatalyst (e.g., a Buchwald G3 or G4 precatalyst) which cleanly generates the active catalyst.[1][3] Also, verify the age and storage of your palladium source, as degradation can lead to loss of activity.[4]

  • Incorrect Base or Solvent: The base is not just a spectator; it is critical for the transmetalation step.[5][6] For imidazopyridine substrates, a moderately strong base is often required. Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are excellent starting points.[2][4][7] The base must have some solubility in the reaction medium. Ensure your solvent system (e.g., dioxane/water, DME/water, or toluene/ethanol/water) can dissolve the reactants and facilitate the interaction between the organic and aqueous phases.[8][9]

  • Insufficient Temperature: While oxidative addition of an aryl iodide is typically facile, the overall catalytic cycle may require thermal energy. If you are running the reaction at room temperature, a gentle increase to 60-80 °C can often initiate catalysis. For more challenging couplings, temperatures up to 110 °C may be necessary.[3][10]

Q2: I've isolated my product, but it's contaminated with a significant amount of the corresponding de-iodinated imidazopyridine. What causes this and how can I stop it?

Answer: This side reaction is known as hydrodehalogenation or simply dehalogenation. It occurs when the organopalladium intermediate formed after oxidative addition is intercepted by a hydride source before it can undergo transmetalation.[1] For iodo-imidazopyridines, this can be particularly problematic.

The mechanism often involves the palladium complex abstracting a hydride from a solvent molecule (like an alcohol) or an amine base.[1] Here’s how to troubleshoot it:

  • Change Your Solvent: If you are using an alcohol as a solvent or co-solvent, it can be a prime source of hydride. Switch to an aprotic solvent system like dioxane/water or toluene/water.

  • Re-evaluate Your Base: While amine bases are sometimes used, they can be a source of dehalogenation.[1] Stick to inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃.

  • Accelerate Transmetalation: The faster the transmetalation, the less time the intermediate has to undergo dehalogenation. Using a more electron-rich, bulky phosphine ligand (e.g., XPhos, SPhos) can speed up the catalytic cycle.[3][4] Increasing the concentration of the boronic acid (e.g., from 1.1 to 1.5 equivalents) can also favor the desired pathway.

Interestingly, for some N-heterocycles, iodo-derivatives are more prone to dehalogenation than their bromo- or chloro-counterparts.[11][12] If this side reaction remains intractable, consider synthesizing the analogous bromo-imidazopyridine, which may require a more active catalyst system but could suppress the dehalogenation pathway.[12]

Q3: My main byproduct is the protonated arene from my boronic acid coupling partner. How do I prevent this protodeboronation?

Answer: Protodeboronation is the protonolysis of the C-B bond, replacing the boronic acid moiety with a hydrogen atom.[13] This is a very common and often frustrating side reaction, particularly with electron-deficient or heteroaryl boronic acids.[14][15] It is catalyzed by both acid and, more relevantly for Suzuki conditions, base.[13][16][17]

Here are the key strategies to minimize it:

  • Use a Milder Base: Strong bases and high temperatures accelerate protodeboronation. If you are using a strong base like NaOH or KOH, consider switching to K₂CO₃ or K₃PO₄.[7]

  • Protect the Boronic Acid: Convert the boronic acid to a more stable boronate ester, such as a pinacol ester or an MIDA boronate ester.[4][14] These are generally more resistant to protodeboronation and release the boronic acid slowly under the reaction conditions.

  • Minimize Water and Reaction Time: While water is often necessary, excess water can promote this side reaction. Use the minimum amount required for the base to function. Similarly, aim for the shortest reaction time possible by using a highly active catalyst system to ensure the desired cross-coupling outcompetes the decomposition pathway.[17]

  • Ligand Choice: Some studies have shown that palladium complexes with bulky phosphine ligands can, paradoxically, accelerate protodeboronation.[16][17] If you suspect this is the case, screening different ligand classes may be necessary.

Q4: My reaction mixture contains a significant amount of a biaryl byproduct derived from the homocoupling of my boronic acid. What is the cause?

Answer: The formation of a biaryl from two molecules of your boronic acid is a classic sign of oxygen contamination in your reaction.[1][18] While the main Suzuki cycle operates with Pd(0)/Pd(II), the presence of O₂ can promote a parallel cycle involving Pd(II) species that leads directly to homocoupling.[1][18]

The solution is rigorous exclusion of oxygen:

  • Degas Your Solvents: Before use, thoroughly sparge your solvents with an inert gas (argon or nitrogen) for at least 20-30 minutes.

  • Use Schlenk Technique: Assemble your reaction under a positive pressure of inert gas. Add all solid reagents, seal the vessel, and then evacuate and backfill with inert gas three times (a "purge cycle").

  • Maintain an Inert Atmosphere: Ensure a constant, gentle positive pressure of argon or nitrogen throughout the entire reaction, including heating and cooling phases.

If you are using a Pd(II) precatalyst, some initial homocoupling may occur as the Pd(II) is reduced to the active Pd(0), but this should be a minor pathway in a properly deoxygenated system.[1]

Troubleshooting Protocols & Data

Protocol 1: Diagnosing a Failed Reaction

If your reaction yields no product, follow this diagnostic workflow:

  • Run a Control Reaction: Set up the reaction again, but this time use a "known good" substrate pair (e.g., iodobenzene and phenylboronic acid) with your catalyst, base, and solvent system.

    • If the control works: The issue lies with your iodo-imidazopyridine or specific boronic acid. They may be impure, degraded, or electronically challenging.

    • If the control fails: The issue is with your common reagents (catalyst, base, solvent) or your technique (e.g., insufficient degassing).

  • Analyze the Catalyst: If you suspect the catalyst, try a different type. If you were using Pd(OAc)₂/PPh₃, switch to a more robust system like Pd(dppf)Cl₂ or an XPhos-based precatalyst.

  • Screen Bases and Solvents: Set up parallel small-scale reactions to test different conditions. A common screen might include:

    • Condition A: K₂CO₃ in Dioxane/H₂O

    • Condition B: K₃PO₄ in Toluene/EtOH/H₂O

    • Condition C: Cs₂CO₃ in DME/H₂O

Data Tables for Quick Reference

Table 1: Common Palladium Catalysts and Ligands for Imidazopyridine Suzuki Couplings

Catalyst/PrecatalystLigandTypical Use CaseNotes
Pd(PPh₃)₄Tetrakis(triphenylphosphine)General purpose, good starting point.[2][15]Can be thermally sensitive; best for reactive iodides.
Pd(dppf)Cl₂dppfRobust and reliable for many heteroaryl couplings.[9]Often effective where simpler phosphines fail.
XPhos Pd G3XPhosElectron-rich, sterically hindered substrates.[3][4]Excellent for challenging couplings and suppressing side reactions.
PEPPSI-IPrIPr (NHC Ligand)For less reactive halides (e.g., chlorides).[3][19]N-Heterocyclic Carbene ligands offer different reactivity profiles.

Table 2: Troubleshooting Summary for Common Side Reactions

Side ReactionPrimary Cause(s)Key Solutions
Dehalogenation Hydride source (alcohols, amines), slow transmetalation.[1]Use aprotic solvents; use inorganic bases (K₂CO₃, K₃PO₄); use more active ligands to accelerate coupling.[11]
Protodeboronation Base-catalyzed hydrolysis of the C-B bond.[13][17]Use milder bases; use boronate esters (pinacol, MIDA); minimize water and reaction time.[4]
Homocoupling Presence of oxygen in the reaction mixture.[1][18]Rigorously degas all solvents; use proper inert atmosphere techniques (Schlenk line or glovebox).
Catalyst Decomposition High temperature; ligand degradation; coordination by substrate.Use more robust ligands (biarylphosphines); avoid excessive temperatures; consider ligand-to-metal ratio.

Visualizing the Chemistry

Diagrams of Key Processes

A clear understanding of the reaction mechanism and potential pitfalls is essential for effective troubleshooting.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + R-I (Iodo-imidazopyridine) PdII_Aryl Aryl-Pd(II)-I Complex OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal + R'-B(OR)₂ (Boronic Acid/Ester) + Base PdII_Diaryl Aryl-Pd(II)-Aryl' Complex Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Product (Aryl-Aryl') RedElim->Product Troubleshooting_Flowchart start Reaction Failed or Low Yield q1 Is Starting Material (SM) Consumed? start->q1 q2 What are the main byproducts? q1->q2 Yes a1_no SM Recovered: Check Catalyst, Base, Temp, Solvents. q1->a1_no No a2_dehalo Dehalogenated SM: Change solvent from alcohol, use inorganic base. q2->a2_dehalo De-iodination a2_proto Protodeboronated Arene: Use milder base, use boronate ester. q2->a2_proto Protonated Boronic a2_homo Boronic Acid Homocoupling: Improve degassing, ensure inert atmosphere. q2->a2_homo Homocoupling a2_complex Complex Mixture / Tar: Lower temperature, check reagent purity. q2->a2_complex Decomposition

Caption: A decision tree for troubleshooting common Suzuki coupling failures.

Competing_Pathways start Aryl-Pd(II)-I Intermediate path_desired Transmetalation with R'-B(OR)₂ prod_desired --> Desired Cross-Coupling path_desired->prod_desired path_side Protonolysis (from H₂O, solvent) prod_side --> Protodeboronation (Side Product) path_side->prod_side boronic R'-B(OR)₂ (Boronic Acid) boronic->path_desired boronic->path_side

Caption: Competing pathways for the boronic acid: desired coupling vs. side reaction. [13]

References
  • Wikipedia. Protodeboronation. [Link]

  • Enguehard, C., et al. (2000). Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction. The Journal of Organic Chemistry, 65(20), 6572–6575.
  • ChemRxiv. (2024). Bulky phosphine ligands promote palladium-catalysed protodeboronation. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 136(21), 7575–7587.
  • Lau, S. H., et al. (2024). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Sci-Hub. Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction. [Link]

  • Glavač, D., et al. (2023). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules, 28(19), 7208.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?[Link]

  • ResearchGate. Effect of different bases on the Suzuki-Miyaura coupling. [Link]

  • Thomas, D. A., et al. (2019). Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts. Organic Process Research & Development, 23(8), 1641–1648.
  • Tomanová, P., et al. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 82(1), 157–169.
  • ResearchGate. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | Request PDF. [Link]

  • Royal Society of Chemistry. (2017). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]

  • Journal of Chemical Research. A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation. [Link]

  • Israel Journal of Chemistry. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]

  • National Institutes of Health. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]

  • ResearchGate. Effect of solvent volume on the Suzuki-Miyaura reaction with [dmiop]2[PdCl4]. [Link]

  • Reddit. (2024). Failed suzuki coupling, any suggenstions?[Link]

  • Royal Society of Chemistry. (2019). Solvent effects in palladium catalysed cross-coupling reactions. [Link]

  • MDPI. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

  • Royal Society of Chemistry. (2018). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. [Link]

  • DiMauro, E. F., & Kennedy, J. M. (2007). Rapid synthesis of 3-amino-imidazopyridines by a microwave-assisted four-component coupling in one pot. The Journal of Organic Chemistry, 72(3), 1013–1016.
  • ResearchGate. Novel palladium imidazole catalysts for Suzuki cross-coupling reactions. [Link]

  • ResearchGate. (2015). Optimization of the Suzuki-Miyaura Cross-coupling. [Link]

  • van der Heijden, J., et al. (2022). Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists. ACS Medicinal Chemistry Letters, 13(10), 1622–1630.
  • Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?[Link]

  • Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link]

  • MDPI. (2013). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. [Link]

  • ResearchGate. An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. [Link]

  • National Institutes of Health. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

Sources

Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for Imidazo[1,2-a]pyridine Synthesis

Prepared by: Senior Application Scientist, Gemini Division Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridines. This scaffold is a cornerstone in medicinal chemistry and materials science...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division

Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridines. This scaffold is a cornerstone in medicinal chemistry and materials science, making its efficient synthesis a critical task for researchers.[1][2][3] This guide is designed to provide practical, field-tested insights into overcoming common experimental hurdles. It is structured as a series of troubleshooting scenarios and frequently asked questions to directly address the challenges you may encounter at the bench.

Section 1: Troubleshooting Guide

This section addresses specific problems encountered during the synthesis of imidazo[1,2-a]pyridines. Each answer provides a systematic approach to identify the root cause and implement a validated solution.

Q1: My reaction yield is very low or I'm getting no product at all. What are the primary causes and how can I fix this?

A1: Low to no yield is the most common issue and can typically be traced to one of three areas: reagent integrity, reaction conditions, or the choice of synthetic route for your specific substrates.

Systematic Troubleshooting Steps:

  • Verify Reagent Quality:

    • 2-Aminopyridines: These can degrade upon storage, especially if exposed to light and air. The purity of the aminopyridine is crucial as the initial nucleophilic attack by the pyridine nitrogen is a key step.[4] If the reagent is old or discolored, purify it by recrystallization or sublimation, or use a fresh bottle.

    • Carbonyl Compounds (α-haloketones, aldehydes, etc.): α-Haloketones can be lachrymatory and unstable; they may decompose over time. Aldehydes are prone to oxidation to carboxylic acids. Always use freshly opened or purified reagents. Verify their purity by ¹H NMR before use.

    • Solvents: Ensure you are using dry solvents, especially for reactions sensitive to water, such as those employing strong bases or certain catalysts. For many modern syntheses, however, water can be used as a green solvent.[5][6]

  • Analyze Reaction Conditions:

    • Temperature: Many classical methods, like the Tschitschibabin reaction, initially required high temperatures (150-200 °C).[4][7] However, this can also lead to decomposition. If you observe charring or significant side product formation, try lowering the temperature. Conversely, if the reaction is sluggish, a moderate increase in temperature or switching to microwave irradiation can dramatically increase the rate and yield.[4][8] Microwave-assisted synthesis often reduces reaction times from hours to minutes.[8]

    • Atmosphere: While many modern protocols are robust enough to be run in air (e.g., aerobic oxidative couplings), sensitive catalytic systems may require an inert atmosphere (N₂ or Ar) to prevent catalyst deactivation or oxidation of reagents.[5]

    • Base/Catalyst Choice: The choice is highly dependent on the reaction type.

      • For classic condensations with α-haloketones, a mild base like sodium bicarbonate (NaHCO₃) is often added to neutralize the HBr generated, facilitating the reaction under milder conditions.[4][7]

      • In multicomponent reactions (MCRs), a Lewis or Brønsted acid catalyst (e.g., Sc(OTf)₃, iodine) is often required to activate the aldehyde and facilitate the cyclization.[9][10]

      • For copper-catalyzed reactions, the specific ligand and copper source (e.g., CuI, CuSO₄) are critical.[6][11] If one catalyst isn't working, screen others. For example, in some cascade reactions, FeCl₃ was found to be a superior Lewis acid catalyst compared to others like AlCl₃ or ZnCl₂.[4][12]

  • Investigate Potential Side Reactions:

    • Obtain a crude NMR or LC-MS of your reaction mixture. The presence of unreacted starting materials points towards a stalled reaction (check conditions/catalyst).

    • The formation of polymeric material or a complex mixture of byproducts often suggests the reaction temperature is too high or that the starting materials are not suitable for the chosen method.

Q2: I'm observing multiple spots on my TLC plate and purification is difficult. What are the likely side products and how can I minimize them?

A2: Side product formation is often a result of competing reaction pathways or substrate decomposition. Understanding the mechanism is key to suppression.

Common Side Products & Solutions:

  • For Tschitschibabin-type Reactions (2-aminopyridine + α-haloketone):

    • Side Product: Self-condensation of the α-haloketone.

    • Cause: This is common when the reaction is run at excessively high temperatures or for prolonged periods without a base.

    • Solution: Add the α-haloketone slowly to the solution of 2-aminopyridine. Incorporate a mild, non-nucleophilic base like NaHCO₃ or K₂CO₃ to scavenge the acid formed during the reaction.[4] A solvent- and catalyst-free approach under microwave irradiation can also provide a very clean reaction.[8]

  • For Multi-Component Reactions (e.g., Groebke-Blackburn-Bienaymé):

    • Side Product: Formation of the initial imine between the 2-aminopyridine and aldehyde without subsequent cyclization.

    • Cause: The catalyst may be inefficient, or the isocyanide component may be unreactive or degraded. The reaction may also stall if the intermediate nitrilium ion is not trapped effectively.[10]

    • Solution: Ensure a potent Lewis or Brønsted acid catalyst is used. Screening catalysts is effective; for instance, some reactions work well with Sc(OTf)₃ while others are efficiently catalyzed by molecular iodine.[9][10] Using fresh, high-purity isocyanide is critical.

  • For Oxidative Coupling Reactions (e.g., 2-aminopyridine + acetophenone):

    • Side Product: Uncyclized enaminone intermediate.

    • Cause: Incomplete oxidation or cyclization. The oxidant (e.g., I₂, air, TBHP) may be insufficient or the conditions may not favor the final intramolecular C-N bond formation.[5]

    • Solution: Ensure an adequate amount of the oxidant is present. For aerobic oxidations, ensure good air exposure (e.g., open flask or bubbling air). Switching from a metal-free iodine system to a copper-catalyzed aerobic system might provide a different reactivity profile and better yield.[5]

Section 2: Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the most common synthesis of imidazo[1,2-a]pyridines?

A1: The most classic and fundamental route is the Tschitschibabin reaction. The mechanism proceeds in three key steps:

  • SN2 Reaction: The endocyclic nitrogen of the 2-aminopyridine acts as a nucleophile, attacking the α-carbon of the α-haloketone to displace the halide. This forms an N-phenacyl-2-aminopyridinium salt intermediate.

  • Intramolecular Cyclization: The exocyclic amino group (-NH₂) then attacks the carbonyl carbon in an intramolecular condensation reaction.

  • Dehydration: The resulting cyclic hemiaminal intermediate readily loses a molecule of water to form the aromatic imidazo[1,2-a]pyridine ring system.

Below is a diagram illustrating this pathway.

Tschitschibabin_Mechanism cluster_start Reactants cluster_intermediate Intermediates cluster_product Product 2-Aminopyridine 2-Aminopyridine Pyridinium_Salt N-Alkylated Pyridinium Salt 2-Aminopyridine->Pyridinium_Salt 1. SN2 Reaction (Pyridine N attack) alpha-Haloketone alpha-Haloketone alpha-Haloketone->Pyridinium_Salt Cyclic_Hemiaminal Cyclic Hemiaminal Pyridinium_Salt->Cyclic_Hemiaminal 2. Intramolecular Cyclization (Amine N attack on C=O) Imidazo_Pyridine Imidazo[1,2-a]pyridine Cyclic_Hemiaminal->Imidazo_Pyridine 3. Dehydration (-H2O)

Caption: The Tschitschibabin reaction mechanism.

Q2: How do I choose the optimal solvent and temperature for my reaction?

A2: This is not a one-size-fits-all answer; optimization is key. However, here are some guiding principles:

  • Solvent Choice:

    • Polar Aprotic Solvents (DMF, DMSO, Acetonitrile): Often used for SN2-type reactions (like the initial step of the Tschitschibabin synthesis) as they can solvate cations well while leaving the nucleophile relatively free.

    • Alcohols (Ethanol, Methanol): Good for reactions involving condensation steps and are often used in multicomponent reactions.[9] However, they can sometimes compete as nucleophiles.

    • Non-Polar Solvents (Toluene, Dichloromethane): Useful for reactions that require Dean-Stark conditions to remove water or for specific catalytic systems, such as certain gold-catalyzed syntheses where dichloromethane was found to be optimal.[13]

    • Green Solvents (Water, Eucalyptol): Increasingly popular. Water, often with a surfactant like SDS, can be an excellent medium for copper-catalyzed A³-couplings.[6][14] Some reactions can even be performed solvent-free, especially with microwave heating, which aligns with green chemistry principles.[4][8]

  • Temperature Optimization:

    • Start at a moderate temperature (e.g., 60-80 °C) and monitor the reaction by TLC or LC-MS.

    • If the reaction is slow, incrementally increase the temperature by 10-20 °C.

    • If you see decomposition or the formation of multiple side products, reduce the temperature. Room temperature is often sufficient for highly efficient multicomponent reactions catalyzed by iodine.[9]

    • Consider microwave irradiation as a tool for rapid optimization and to drive reactions that are sluggish under conventional heating.[12]

Q3: What are the advantages of using a multicomponent reaction (MCR) strategy?

A3: MCRs, such as the Groebke-Blackburn-Bienaymé (GBB) reaction, are exceptionally powerful for building molecular complexity rapidly.[10]

  • Efficiency: Three or more components are combined in a single step, saving time, reagents, and purification efforts compared to a multi-step linear synthesis.

  • Diversity: By simply changing any of the starting components (the 2-aminopyridine, the aldehyde, or the isocyanide), a large library of diverse molecules can be generated quickly. This is highly valuable in drug discovery.[14]

  • Atom Economy: MCRs are often designed to incorporate most of the atoms from the starting materials into the final product, minimizing waste.

Section 3: Protocols & Comparative Data

For practical application, this section provides a comparative overview of common synthetic methods and a general experimental protocol.

Data Presentation: Comparison of Key Synthesis Methods
Synthesis MethodTypical Reagents & ConditionsYield Range (%)Key AdvantagesKey DisadvantagesReference(s)
Tschitschibabin Reaction 2-Aminopyridine + α-Bromoketone; NaHCO₃, EtOH, reflux or MW60-95%Simple, reliable, high-yielding for many substrates.Requires synthesis of α-haloketones, can require high temperatures.[4],
Groebke-Blackburn-Bienaymé (GBB) 2-Aminopyridine + Aldehyde + Isocyanide; Sc(OTf)₃ or I₂, MeOH, RT58-95%High convergence and diversity, mild conditions.Isocyanides can be toxic and have strong odors.[15],
Copper-Catalyzed A³-Coupling 2-Aminopyridine + Aldehyde + Alkyne; CuSO₄/Ascorbate, H₂O/SDS, 50-80°Cup to 91%Green solvent (water), builds complexity, good functional group tolerance.Requires a metal catalyst which may need to be removed from the final product.[6],[16]
Iodine-Catalyzed Oxidative Annulation 2-Aminopyridine + Ketone; I₂, cyclohexane, refluxup to 96%Metal-free, uses a cheap and benign catalyst, good yields.May not be suitable for highly sensitive functional groups.[17],[18]
Experimental Protocol: General Procedure for Microwave-Assisted Tschitschibabin Synthesis

This protocol is adapted from modern, efficient, solvent-free methods that offer significant environmental and time-saving advantages.[8]

  • Preparation: In a 10 mL microwave process vial, add the substituted 2-aminopyridine (1.0 mmol) and the appropriate α-bromoketone (1.0 mmol).

  • Reaction: Seal the vial and place it in the cavity of a microwave synthesizer. Irradiate the mixture at a constant temperature of 60-80 °C for 5-15 minutes. Note: Reaction progress should be monitored by TLC or LC-MS to avoid decomposition.

  • Workup: After cooling the vial to room temperature, dissolve the resulting solid mass in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Wash the organic solution with saturated aqueous sodium bicarbonate solution to remove any HBr formed, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization to yield the pure imidazo[1,2-a]pyridine.[8]

Section 4: Visual Workflow

A logical workflow is essential when troubleshooting. The following diagram outlines a decision-making process for addressing low reaction yields.

Troubleshooting_Workflow start_node Start: Low or No Yield check_node1 Reagents Verified? start_node->check_node1 Begin Diagnosis check_node check_node action_node action_node result_node result_node action_node1 Check Purity of Starting Materials (NMR, Fresh Bottle) check_node1->action_node1 No check_node2 Crude Mixture Analyzed? check_node1->check_node2 Yes result_node1 Re-run Reaction action_node1->result_node1 Purity Confirmed action_node2 Run Crude LC-MS / NMR check_node2->action_node2 No check_node3 Main Observation? check_node2->check_node3 Yes action_node2->check_node2 Data Obtained result_node2 result_node2 check_node3->result_node2 Unreacted Starting Materials result_node3 result_node3 check_node3->result_node3 Complex Mixture/ Decomposition action_node3 Increase Temperature Screen Catalysts/Bases Increase Reaction Time result_node2->action_node3 Hypothesis: Reaction Stalled action_node4 Decrease Temperature Use Milder Base/Catalyst Reduce Reaction Time result_node3->action_node4 Hypothesis: Conditions Too Harsh

Caption: A systematic workflow for troubleshooting low yields.

References
  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. [Link]

  • Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect. [Link]

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing. [Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. PMC - NIH. [Link]

  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]

  • Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances. [Link]

  • Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega. [Link]

  • Optimization of reaction condition for the formation of imidazo pyridine. ResearchGate. [Link]

  • Gold Catalysed Redox Synthesis of Imidazo[1,2-a]pyridine using Pyridine N-Oxide and Alkynes. NIH. [Link]

  • Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines. ACS Omega. [Link]

  • An efficient synthesis of new imidazo[1,2-: A] pyridine-6-carbohydrazide and pyrido[1,2- a] pyrimidine-7-carbohydrazide derivatives via a five-component cascade reaction. ResearchGate. [Link]

  • Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives. PMC - PubMed Central. [Link]

  • Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents. ResearchGate. [Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. [Link]

  • Solvent- and catalyst-free synthesis of imidazo[1,2-a]pyridines under microwave irradiation. ResearchGate. [Link]

  • Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. MDPI. [Link]

  • Derivatives of Imidazole. I. Synthesis and Reactions of Imidazo[1,2-α]pyridines with Analgesic, Antiinflammatory, Antipyretic, and Anticonvulsant Activity. Journal of Medicinal Chemistry. [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. ResearchGate. [Link]

  • Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds. DergiPark. [Link]

  • Green procedure for highly efficient, rapid synthesis of imidazo[1,2-a]pyridine and its late stage functionalization. Taylor & Francis Online. [Link]

  • Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. RSC Publishing. [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central. [Link]

  • Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences. [Link]

  • One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction. NIH. [Link]

Sources

Optimization

Technical Support Center: Imidazo[1,2-a]Pyridine Intermediate Solubility

Welcome to the technical support center for handling imidazo[1,2-a]pyridine intermediates. This fused heterocyclic scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2]...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling imidazo[1,2-a]pyridine intermediates. This fused heterocyclic scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2][3][4][5][6][7][8] However, its often-planar and rigid structure can lead to significant solubility challenges during synthesis, purification, and formulation development.[1][9]

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols to provide direct, actionable solutions to the solubility issues you may encounter in the lab. We will explore the "why" behind each technique, empowering you to make informed decisions for your specific compound.

Section 1: Understanding the Problem & Initial Assessment

FAQ 1: Why is my imidazo[1,2-a]pyridine intermediate crashing out of solution?

Poor solubility in imidazo[1,2-a]pyridine systems often stems from a combination of factors inherent to their structure:

  • High Crystal Lattice Energy: The planar, aromatic nature of the fused ring system facilitates strong intermolecular π-π stacking. This creates a highly stable crystal lattice that is difficult for solvent molecules to break apart. Overcoming this lattice energy is a primary hurdle.[10]

  • Low Polarity: While the nitrogen atoms introduce some polarity, the overall scaffold can be quite lipophilic, especially with non-polar substituents. This leads to poor affinity for aqueous or highly polar organic solvents.

  • Weak Basic Character: The nitrogen atoms in the imidazo[1,2-a]pyridine ring system are weakly basic. The lone pair on the pyridine nitrogen (N1) is part of the aromatic system, and the bridgehead nitrogen (N4) is also sterically hindered. This can make straightforward acid-based salt formation less effective than for more basic amines.[11]

Your first step is to systematically assess the solubility profile. A structured approach prevents wasted time and material.

Experimental Protocol: Preliminary Solubility Assessment
  • Visual Solubility Test:

    • Place a small, known amount (e.g., 1-2 mg) of your intermediate into separate vials.

    • Add 0.5 mL of a range of solvents, covering a spectrum of polarities (e.g., Water, Methanol, Ethanol, Acetonitrile, Ethyl Acetate, Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)).

    • Vortex each vial for 1-2 minutes at room temperature.

    • Visually inspect for undissolved solid. Note observations as "Insoluble," "Slightly Soluble," "Soluble," or "Freely Soluble."

  • Heat & Cool Cycle:

    • For vials showing poor solubility, gently warm them (e.g., to 40-50 °C) and observe if the solid dissolves.

    • Allow the heated vials to cool back to room temperature and then place them on ice. Observe if precipitation occurs. This helps identify compounds that might be amenable to recrystallization.

  • NMR Tube Test (for reaction monitoring):

    • If solubility is a problem even for characterization, try dissolving a minimal amount in deuterated solvents like DMSO-d6, potentially with gentle heating.[12] For compounds that remain insoluble, a small amount of deuterated trifluoroacetic acid (TFA-d) can be added to the NMR tube to protonate the molecule and improve solubility.[12]

This initial screen will guide your choice of subsequent strategies.

Section 2: Troubleshooting Strategies & Protocols

The following section details common strategies to address poor solubility, organized from the simplest to the more complex.

Troubleshooting Flowchart

This diagram outlines a logical progression for tackling solubility issues with your imidazo[1,2-a]pyridine intermediate.

G Start Poor Solubility Observed Solvent Optimize Solvent System (Co-solvents, Heat) Start->Solvent pH Adjust pH (Acid/Base Addition) Solvent->pH If still poor Salt Attempt Salt Formation pH->Salt If ionizable Structure Structural Modification (Add Solubilizing Groups) Salt->Structure If salt fails or is not an option Formulate Advanced Formulation (Excipients, Dispersions) Structure->Formulate For final API development

Caption: A step-by-step decision tree for addressing solubility issues.

FAQ 2: My compound is insoluble in common organic solvents. What's the next step?

Answer: A co-solvent system is often the most straightforward solution. By mixing a "good" solvent (in which the compound has some, even if slight, solubility) with a "poor" solvent, you can fine-tune the polarity of the medium to enhance solvation.

  • The Principle of Co-solvency: Co-solvents work by reducing the polarity of highly polar solvents like water or by increasing the polarity of non-polar solvents.[13] For imidazo[1,2-a]pyridines, which are often moderately polar, mixtures like DCM/Methanol, THF/Water, or DMF/Acetonitrile can disrupt the solute-solute interactions (crystal packing) more effectively than a single solvent.

Experimental Protocol: Co-Solvent Screening
  • Identify a "Good" but Impractical Solvent: From your initial screen, identify a solvent where the compound is most soluble (e.g., DMSO or DMF).

  • Select Miscible "Anti-Solvents": Choose solvents that are fully miscible with your "good" solvent but in which your compound is insoluble (e.g., water, methanol, or diethyl ether).

  • Titration Method:

    • Dissolve your compound in a minimal amount of the "good" solvent (e.g., 1 mL of DMF).

    • Slowly add the "anti-solvent" (e.g., water) dropwise while stirring vigorously.

    • Observe the point at which precipitation begins. This helps identify solvent ratios suitable for purification via crystallization.

  • Systematic Screening: Prepare a matrix of solvent mixtures (e.g., 9:1, 4:1, 1:1, 1:4, 1:9 ratios) of promising pairs like DCM:Methanol or THF:Water. Test the solubility in each mixture as per the preliminary assessment protocol.

Solvent System ExampleTypical ApplicationRationale
Dichloromethane (DCM) / MethanolChromatography, RecrystallizationBalances polarity; DCM solvates lipophilic regions while Methanol interacts with N-atoms.
Tetrahydrofuran (THF) / WaterReaction medium, Work-upModulates polarity for reactions involving both organic and aqueous reagents.
Dimethylformamide (DMF) / WaterPrecipitation, CrystallizationDMF is a powerful solvent; controlled addition of water as an anti-solvent can induce crystallization.
FAQ 3: Can I improve solubility by changing the pH?

Answer: Yes, this is a powerful technique, especially for purification and formulation. The imidazo[1,2-a]pyridine core contains basic nitrogen atoms. Protonating these sites can dramatically increase aqueous solubility.[11]

  • Mechanism of pH Adjustment: By adding an acid, you can protonate the basic nitrogen atoms, forming a cationic species (a salt). This charged species is generally much more soluble in polar solvents, particularly water, than the neutral freebase.[14][15] Conversely, if your molecule has an acidic functional group (e.g., a carboxylic acid), adding a base will deprotonate it to form an anionic salt, also increasing aqueous solubility.

Experimental Protocol: pH-Solubility Profiling
  • Prepare a Suspension: Suspend a known amount of your intermediate (e.g., 10 mg) in 1 mL of deionized water.

  • Acidic Titration: Slowly add 0.1 M HCl dropwise while monitoring the suspension. Note the pH at which the solid completely dissolves. This indicates the formation of a soluble hydrochloride salt.

  • Basic Titration (if applicable): If your molecule possesses an acidic handle, perform a similar titration with 0.1 M NaOH.

  • Application in Extraction: This information is invaluable for work-ups. You can dissolve your crude product in an organic solvent (like Ethyl Acetate) and wash with dilute aqueous acid (e.g., 1 M HCl). Your basic intermediate will move into the aqueous layer as its salt, leaving non-basic impurities behind. You can then neutralize the aqueous layer with a base (e.g., NaHCO₃) to precipitate your purified, neutral compound.

FAQ 4: I need a stable, solid form with better solubility. Should I make a salt?

Answer: Yes, forming a stable, crystalline salt is a primary strategy in drug development to improve properties like solubility, stability, and handling.[10][14][15][16][17] While related to pH adjustment, this involves isolating a solid salt form rather than just solubilizing it in-situ.

  • The Difference from pH Adjustment: pH adjustment is a transient technique used during a process (like an extraction). Salt formation is a deliberate synthetic step to create a new, stable chemical entity with different physical properties.

  • Counter-ion Selection: The choice of the acid (counter-ion) is critical. Different counter-ions will result in salts with vastly different crystal structures and, therefore, different solubilities and stabilities.[17]

Experimental Protocol: Salt Formation Screening
  • Dissolve the Freebase: Dissolve your imidazo[1,2-a]pyridine intermediate in a suitable organic solvent (e.g., Ethanol, Isopropanol, or Acetone).

  • Add the Acid: Add a stoichiometric amount (1.0 to 1.1 equivalents) of the desired acid. The acid can be added neat or as a solution in the same solvent.

  • Induce Crystallization:

    • Stir the mixture at room temperature. If no solid forms, try cooling in an ice bath.

    • If crystallization is still slow, try adding a small amount of an anti-solvent (e.g., diethyl ether or heptane) dropwise until turbidity is observed, then allow it to stand.

  • Isolate and Analyze: Collect the resulting solid by filtration, wash with a cold solvent, and dry. Analyze the solid by techniques like NMR, melting point, and XRPD to confirm salt formation and assess crystallinity.

Common Counter-ions for Basic CentersProperties and Considerations
Hydrochloride (HCl) Common, often forms crystalline salts, can be hygroscopic.
Sulfate (H₂SO₄) Can form di- or mono-salts, often highly crystalline.
Mesylate (CH₃SO₃H) Good for crystallinity, generally stable.
Tosylate (p-TsOH) Bulky counter-ion, can aid in crystallization of difficult compounds.
Tartrate, Citrate Can introduce chirality and multiple hydrogen bonding sites.
FAQ 5: The above methods are not working, and I am still in the lead optimization phase. What else can I do?

Answer: At this stage, structural modification is the most powerful tool. By rationally altering the chemical structure, you can fundamentally change the physicochemical properties of the molecule.[18]

  • The Principle of Structural Modification: The goal is to disrupt crystal packing or introduce polar functional groups to increase the molecule's affinity for polar solvents.[18] This is a key activity in medicinal chemistry to improve drug-like properties.

Common Structural Modification Strategies:

  • Introduce Polar Groups: Adding groups capable of hydrogen bonding, such as hydroxyl (-OH), small amino (-NH₂), or amide (-CONH₂) groups, can significantly improve aqueous solubility.[18]

  • Attach Solubilizing Side Chains: Appending short polyethylene glycol (PEG) chains or polar heterocyclic rings (like morpholine or piperazine) can dramatically enhance solubility.[11][19]

  • Disrupt Planarity: Introducing bulky groups (e.g., a tert-butyl group) or substituents that force the molecule out of a planar conformation can weaken the crystal lattice energy, making it easier to dissolve.[18]

  • Prodrug Approach: A prodrug is a biologically inactive derivative of a parent drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active drug.[20] For solubility, one might add a highly polar, ionizable group (like a phosphate) that will be cleaved off in the body.

One study on 3-nitroimidazo[1,2-a]pyridines found that adding a pyridin-4-yl group at the 8-position greatly improved aqueous solubility, demonstrating the power of targeted structural modification.[19] Similarly, research into antitubercular imidazo[1,2-a]pyridines focused on creating more polar compounds by adding sulfonamide and 2-pyridyl groups to improve potency and solubility.[21]

References

  • Vertex AI Search. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Retrieved January 18, 2026.
  • ResearchGate. (2012, October 2). Can anybody suggest how to overcome solubility problems of hetero-cyclic compounds? Retrieved January 18, 2026, from [Link]

  • PubMed Central. (2025, November 16). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. Retrieved January 18, 2026, from [Link]

  • National Institutes of Health. (n.d.). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. Retrieved January 18, 2026.
  • Vertex AI Search. (2011, March 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Retrieved January 18, 2026.
  • MDPI. (n.d.). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Retrieved January 18, 2026, from [Link]

  • Drug Discovery Online. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Retrieved January 18, 2026, from [Link]

  • ResearchGate. (2025, August 10). Improving solubility via structural modification. Retrieved January 18, 2026, from [Link]

  • ResearchGate. (2026, January 7). (PDF) Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Retrieved January 18, 2026, from [Link]

  • Dr. Reddy's API. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients. Retrieved January 18, 2026, from [Link]

  • RSC Publishing. (n.d.). Physicochemical properties of imidazo-pyridine protic ionic liquids. Retrieved January 18, 2026, from [Link]

  • ResearchGate. (2025, August 6). Recent Progress in the Pharmacology of Imidazo[1,2-a]pyridines. Retrieved January 18, 2026.
  • Aston Research Explorer. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Retrieved January 18, 2026, from [Link]

  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Retrieved January 18, 2026, from [Link]

  • Int J Pharm Chem Anal. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Retrieved January 18, 2026.
  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved January 18, 2026, from [Link]

  • PubMed. (2007, July 30). Salt formation to improve drug solubility. Retrieved January 18, 2026, from [Link]

  • ResearchGate. (2025, August 5). Effective formulation development strategies for poorly soluble Active Pharmaceutical Ingredients (APIs) | Request PDF. Retrieved January 18, 2026.
  • PMC - NIH. (n.d.). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. Retrieved January 18, 2026, from [Link]

  • ChemistrySelect. (2022, January 20). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. Retrieved January 18, 2026, from [Link]

  • PMC. (2023, April 26). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. Retrieved January 18, 2026, from [Link]

  • RSC Publishing. (n.d.). Synthesis of imidazo[1,2-a]pyridines: a decade update. Retrieved January 18, 2026, from [Link]

  • ResearchGate. (n.d.).
  • PubMed. (n.d.). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Retrieved January 18, 2026, from [Link]

  • ACS Omega. (n.d.). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. Retrieved January 18, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved January 18, 2026, from [Link]

  • Letters in Applied NanoBioScience. (2021, January 20). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Retrieved January 18, 2026, from [Link]

  • ACS Publications. (n.d.). Derivatives of Imidazole. I. Synthesis and Reactions of Imidazo[1,2-α]pyridines with Analgesic, Antiinflammatory, Antipyretic, and Anticonvulsant Activity. Retrieved January 18, 2026, from [Link]

  • Beilstein Journals. (n.d.). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Retrieved January 18, 2026, from [Link]

  • ResearchGate. (n.d.). Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021. Retrieved January 18, 2026.

Sources

Troubleshooting

Technical Support Center: 3-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid

Welcome to the dedicated support center for 3-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid (Compound CAS No. 25919001).

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for 3-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid (Compound CAS No. 25919001). This guide is designed for researchers, scientists, and drug development professionals to navigate the unique chemical properties of this versatile building block. Our goal is to provide you with expert insights and practical solutions to ensure the stability and successful application of this reagent in your experiments.

Compound Profile & Core Stability Characteristics

3-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound featuring a generally robust imidazopyridine core. This core structure is a privileged scaffold in medicinal chemistry, known for its presence in numerous therapeutic agents and its overall stability under various experimental conditions.[1][2][3] However, the utility and, simultaneously, the primary challenge of this specific molecule arise from its two key functional groups: the C3-iodo substituent and the C2-carboxylic acid.

  • The Imidazopyridine Core: This fused bicyclic system is aromatic and generally stable. Its derivatives are widely used in pharmaceuticals and material science due to their favorable biological and photophysical properties.[1][4]

  • The C3-Iodo Group: The iodine atom is the key to this molecule's synthetic utility, making it an excellent substrate for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).[5][6] However, the carbon-iodine bond is the most labile part of the molecule and is susceptible to cleavage under certain conditions (light, heat, specific reagents), leading to deiodination.[7]

  • The C2-Carboxylic Acid Group: This group provides a handle for amide bond formation and other derivatizations.[8][9] It also influences the molecule's solubility and electronic properties. Under harsh thermal or acidic/basic conditions, it can be susceptible to decarboxylation.[10][11]

Understanding the interplay of these features is critical for troubleshooting and experimental design.

Critical Handling & Storage Protocols

Proper storage is the first line of defense against compound degradation. Inconsistent results often trace back to improperly stored starting material.

Question: What are the ideal storage conditions for 3-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid?

Answer: Based on the known sensitivities of aryl iodides and carboxylic acids, we have established the following best practices for storage to maximize shelf-life and experimental reproducibility.

ParameterRecommendationRationale & Causality
Temperature 2-8°CRefrigeration is recommended by most suppliers to slow down potential degradation pathways.[12][13] It minimizes the kinetic rate of any decomposition reactions.
Atmosphere Store under an inert atmosphere (Argon or Nitrogen).While the solid may be relatively stable in air, the C-I bond can be sensitive. An inert atmosphere is crucial to prevent oxidative degradation and reactions with atmospheric moisture, especially for long-term storage or if the compound is intended for sensitive downstream applications like organometallic catalysis.
Light Store in an amber vial or in the dark.Aromatic iodides can be photolabile.[14][15] Exposure to UV or even ambient light can induce homolytic cleavage of the C-I bond, leading to radical formation and subsequent deiodination, which manifests as sample discoloration (often turning yellow or brown) and reduced purity.
Container Tightly sealed, appropriate-sized vial.Prevents moisture ingress and sublimation. Using a vial that matches the sample size minimizes the headspace, reducing the amount of ambient air and moisture trapped with the compound.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments.

Question: My reaction yield is low, and I see a significant amount of a major byproduct in my LC-MS/NMR. What is happening?

Answer: The most common issue is the premature loss of the iodine substituent, a process known as deiodination . The primary byproduct you are likely observing is Imidazo[1,2-a]pyridine-2-carboxylic acid (the deiodinated analog).

Causality: Nitrogen-containing pi-deficient heterocyclic iodides, such as iodopyridines and iodoquinolines, are known to undergo deiodination.[7] This can be triggered by several factors in a reaction setup:

  • Reductive Reagents/Conditions: The presence of reducing agents (even mild ones), certain bases, or transition metal catalysts under specific ligand/additive combinations can facilitate reductive cleavage of the C-I bond.

  • Radical Initiators: Light exposure or high temperatures can initiate a radical chain reaction leading to deiodination.

  • Hydride Sources: Solvents like isopropanol or reagents like silanes can act as hydride donors, quenching radical or anionic intermediates to form the deiodinated product.[7]

Troubleshooting Workflow for Low Yield/Deiodination

Below is a systematic workflow to diagnose and solve this issue.

G start Low Yield & Suspected Deiodination check_sm 1. Verify Starting Material Purity Run NMR/LCMS on the stock bottle. start->check_sm sm_ok Purity >95%? check_sm->sm_ok reaction_conditions 2. Review Reaction Conditions sm_ok->reaction_conditions Yes replace_sm Starting material has degraded. Obtain a fresh, pure batch. sm_ok->replace_sm No degas Degas Solvents Thoroughly? (Sparging with Ar/N2) reaction_conditions->degas light Reaction Protected from Light? (Wrapped in foil) degas->light Yes fix_degas Implement rigorous degassing. Residual O2/H2O can be problematic. degas->fix_degas No base Base Selection Appropriate? (Consider weaker, non-reductive bases) light->base Yes fix_light Protect reaction from light. Prevents photolytic C-I cleavage. light->fix_light No temp Temperature Too High? (Attempt reaction at lower temp) base->temp Yes fix_base Switch to alternative base. E.g., Cs2CO3 instead of t-BuOK. base->fix_base No success Problem Solved temp->success Yes fix_temp Optimize temperature. Run a gradient to find the sweet spot. temp->fix_temp No

Caption: Troubleshooting workflow for deiodination issues.

Question: The compound seems to be degrading during my aqueous workup or purification on a silica gel column. How can I improve recovery?

Answer: Both the carboxylic acid and the imidazopyridine nitrogen introduce pH sensitivity. Furthermore, silica gel itself is acidic and can cause issues.

Causality & Solutions:

  • Aqueous Workup:

    • Problem: Strong acidic or basic conditions can promote side reactions. The compound has a basic nitrogen on the pyridine ring and an acidic carboxylic acid, making it amphoteric. Extreme pH can lead to poor partitioning between aqueous and organic layers or degradation.

    • Solution: Aim for a neutral or mildly acidic pH during extraction (e.g., pH 4-6). Use saturated sodium bicarbonate solution cautiously for neutralizing acids, as vigorous CO2 evolution can occur and the resulting carboxylate salt may have high aqueous solubility.[16] If extracting into an organic layer, ensure the aqueous layer's pH keeps the carboxylic acid protonated (pH < pKa).

  • Silica Gel Chromatography:

    • Problem: Standard silica gel is acidic (pH ≈ 4-5) and highly polar. The basic nitrogen of the imidazopyridine can strongly adsorb to the acidic silica surface, leading to peak tailing and potential on-column degradation or decarboxylation, especially if left on the column for extended periods.

    • Solution:

      • Neutralize the Silica: Pre-treat the silica gel slurry with a small amount of a non-nucleophilic base like triethylamine (~0.5-1% v/v in your eluent) to neutralize the acidic sites.

      • Modify the Eluent: Add a small amount of acetic or formic acid to the mobile phase. This protonates the compound's basic nitrogen, reducing its interaction with silica and improving peak shape. It also helps keep the carboxylic acid group protonated.

      • Use Alternative Media: Consider using neutral alumina or a C18-functionalized silica (reverse phase) for purification if issues persist.

Key Degradation Pathways

Understanding the potential chemical transformations is key to designing robust experiments. The two primary non-productive pathways are deiodination and decarboxylation.

G cluster_main 3-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid cluster_deiodination Deiodination Pathway cluster_decarboxylation Decarboxylation Pathway start I-Het-COOH deiodinated Het-COOH (Imidazo[1,2-a]pyridine-2-carboxylic acid) start->deiodinated Light (hv) Reductants (e.g., PhSiH3) Heat (Δ) decarboxylated I-Het (3-Iodoimidazo[1,2-a]pyridine) start->decarboxylated High Heat (Δ) Strong Acid/Base

Caption: Primary degradation pathways for the title compound.

  • Deiodination: As discussed, this is often the most prevalent issue, cleaving the synthetically valuable C-I bond. It is a known reaction for iodoheterocycles.[7]

  • Decarboxylation: The removal of the -COOH group to release CO2. While requiring more energy than deiodination, it can occur under harsh thermal conditions (>200 °C) or prolonged exposure to strong acids or bases, particularly during purification. The melting point of the related imidazo[1,2-a]pyridine-2-carboxylic acid is high (275-295 °C), suggesting some thermal stability, but decarboxylation is a common reaction for heterocyclic carboxylic acids.[10][11][17]

Frequently Asked Questions (FAQs)

Q1: What are the best solvents for dissolving this compound?

  • It has limited solubility in nonpolar solvents like hexanes. It is more soluble in polar aprotic solvents like DMF, DMSO, and THF, and in alcohols like methanol and ethanol. For reaction purposes, DMF and THF are common choices.[18]

Q2: Can I use this compound in a reaction heated by microwave?

  • Yes, the imidazopyridine core is thermally stable and often used in microwave-assisted synthesis to reduce reaction times.[4][19] However, be mindful that microwave heating can rapidly accelerate degradation pathways. Monitor carefully for deiodination, and consider if a lower temperature for a longer time might be more effective.

Q3: My solid compound has turned slightly yellow/brown in the bottle. Is it still usable?

  • Discoloration is a visual indicator of potential degradation, likely minor deiodination. For non-critical applications, it might still be usable. However, for sensitive reactions, especially those requiring precise stoichiometry like cross-couplings, its purity must be re-assessed by NMR or LC-MS. We strongly recommend using a fresh, pure sample (typically a grey or off-white solid) for best results.[12][13]

Q4: Is the C-I bond reactive enough for direct lithiation via halogen-metal exchange?

  • Yes, the C-I bond on electron-deficient heterocycles is well-suited for halogen-metal exchange using reagents like n-BuLi or i-PrMgCl.[5] This is a powerful method for introducing other functional groups at the 3-position. However, the reaction must be performed at low temperatures (typically -78 °C) to prevent side reactions with the carboxylic acid proton and other parts of the molecule.

References

  • Ina, H., & Yamada, K. (2025). The Selective Deiodination of Iodoheterocycles Using the PhSiH3 – In(OAc)3 System. ResearchGate.
  • Chem-Impex. (n.d.). 3-Iodo-Imidazo[1,2-a]pyridine-8-carboxylic acid methyl ester. Chem-Impex.
  • Cozzella, M., et al. (2023). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. Molecules, 28(14), 5486. Available from: [Link]

  • ChemicalBook. (2022). 3-IODO-8-NITRO-IMIDAZO[1,2-A]PYRIDINE-2-CARBOXYLIC ACID ETHYL ESTER Safety Data Sheet. ChemicalBook.
  • Flahou, C., et al. (2022). Aromatic Iodides: Synthesis and Conversion to Heterocycles. Molecules, 27(22), 8003. Available from: [Link]

  • Tchoukoua, A., et al. (2017). Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Open Journal of Medicinal Chemistry, 7, 1-13. Available from: [Link]

  • El-Sayed, N. N. E., et al. (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences, 497, 02002. Available from: [Link]

  • Oda, T., et al. (2021). Iodine-catalyzed cyclization–allylation of N-allyl-2-alkynylanilines via an iodocyclization–rearrangement–deiodination sequence. Organic Chemistry Frontiers, 8(1), 89-94. Available from: [Link]

  • Various Authors. (2010). Advances in Synthesis and Application of Imidazopyridine Derivatives. ResearchGate. Retrieved January 18, 2026, from [Link]

  • Knez, D., et al. (2013). Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. Acta Chimica Slovenica, 60(3), 649-58. Available from: [Link]

  • Various Authors. (2016). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. ResearchGate. Retrieved January 18, 2026, from [Link]

  • Wang, C., et al. (2023). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules, 28(14), 5530. Available from: [Link]

  • Ryu, I. (2016). Photochemistry of aromatic compounds. Royal Society of Chemistry. Available from: [Link]

  • Al-Ostath, A. I., et al. (2024). Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies, 8(5), 373-391. Available from: [Link]

  • da Silva, F. S., et al. (2022). HPW-Catalyzed environmentally benign approach to imidazo[1,2-a]pyridines. Beilstein Journal of Organic Chemistry, 18, 1146-1154. Available from: [Link]

  • Majek, M. (2022). Photochemistry of aromatic compounds (2019–2020). Royal Society of Chemistry. Available from: [Link]

  • Ahadi, M. E., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Iranian Journal of Pharmaceutical Research, 20(3), 456-475. Available from: [Link]

  • Hardy, J. (2015). Re-routing aromatic degradation to give pyridine dicarboxylic acids. RSC Blogs. Retrieved January 18, 2026, from [Link]

  • Hernández-Luis, F., et al. (2012). Acute and chronic anti-inflammatory evaluation of imidazo[1,2-A]pyridine carboxylic acid derivatives and docking analysis. ResearchGate. Retrieved January 18, 2026, from [Link]

  • Various Authors. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. ResearchGate. Retrieved January 18, 2026, from [Link]

Sources

Optimization

Technical Support Center: Palladium Catalyst Removal in Imidazopyridine Synthesis

Welcome to the dedicated technical support center for scientists, researchers, and drug development professionals engaged in imidazopyridine synthesis. The use of palladium-catalyzed cross-coupling reactions, such as the...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for scientists, researchers, and drug development professionals engaged in imidazopyridine synthesis. The use of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, is instrumental in the synthesis of this important class of compounds.[1][2][3] However, the removal of residual palladium from the final active pharmaceutical ingredient (API) is a critical challenge that must be addressed to meet stringent regulatory requirements and ensure product safety.[4][5][6]

This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of palladium removal and achieve high-purity imidazopyridine products.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the palladium removal process and offers structured solutions.

Issue 1: High Levels of Residual Palladium in the Final Imidazopyridine Product

Root Cause Analysis: High residual palladium can stem from several factors, including the choice of removal method, the specific form of the palladium species in the reaction mixture, and the inherent properties of the imidazopyridine product, which may chelate with the metal. The oxidation state of palladium and the presence of ligands can also influence the efficacy of removal techniques.[7][8]

Solutions:

  • Scavenger Screening: The most effective approach is often to screen a variety of palladium scavengers to identify the optimal one for your specific imidazopyridine derivative.[9]

    • Thiol-based Scavengers: These are effective for a wide range of palladium species.[6][10]

    • Triamine-based Scavengers (e.g., Si-Trisamine): These can be particularly effective in certain systems.

    • Dimercaptotriazine (DMT) Scavengers: These are known for their high efficiency in removing various forms of palladium.[9][11]

  • Activated Carbon Treatment: While a cost-effective option, activated carbon can sometimes be less selective and may lead to product loss.[8][12] However, its performance can be optimized.

    • Protocol 1: Palladium Removal Using a Solid-Supported Scavenger

      • Dissolution: Dissolve the crude imidazopyridine product in a suitable organic solvent (e.g., THF, DCM, Ethyl Acetate).[9]

      • Scavenger Addition: Add the selected solid-supported scavenger (typically 1-5 wt% relative to the crude product).

      • Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for a period of 1 to 18 hours. The optimal time and temperature should be determined experimentally.[9]

      • Filtration: Filter the mixture through a pad of celite or a suitable filter to remove the scavenger.[9]

      • Washing: Wash the filter cake with fresh solvent to ensure complete product recovery.[9]

      • Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure.[9]

      • Analysis: Analyze the palladium content of the purified product using ICP-MS.[7][9]

  • Crystallization: Purifying the final product by crystallization can be highly effective, as palladium impurities often remain in the mother liquor.[9] The efficiency can be enhanced by using additives that increase the solubility of palladium species.

Issue 2: Product Loss During Palladium Removal

Root Cause Analysis: Significant loss of the desired imidazopyridine product is a common issue, particularly when using adsorbents like activated carbon or even some specialized scavengers. This is due to the non-specific binding of the product to the adsorbent material.[8][12]

Solutions:

  • Optimize Scavenger Loading: Use the minimum amount of scavenger necessary for effective palladium removal. This often requires careful optimization experiments.

  • Solvent Selection: The choice of solvent can significantly impact both palladium and product binding to the adsorbent. A solvent in which your imidazopyridine product is highly soluble may minimize its adsorption.[9]

  • Alternative Purification Methods: If product loss remains high with adsorbents, consider switching to a different purification strategy such as crystallization or liquid-liquid extraction.[9]

Issue 3: Inconsistent Palladium Removal from Batch to Batch

Root Cause Analysis: Batch-to-batch inconsistency in palladium removal can be frustrating. This variability often arises from subtle differences in the reaction work-up, leading to different forms and distributions of palladium species in the crude product.

Solutions:

  • Standardize Work-up Procedure: Ensure that the post-reaction work-up is highly consistent for every batch. This includes quenching, extraction, and washing steps.

  • Pre-treatment Step: Consider a pre-treatment step to convert the various palladium species into a single, more easily removable form. This could involve a mild oxidation or reduction step prior to the main purification process.[9]

  • Use a Broad-Spectrum Scavenger: Employ a scavenger that is effective against a wide range of palladium species, such as those based on DMT.[9]

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing residual palladium from imidazopyridine reactions?

A1: The most common and effective methods include:

  • Adsorption: Using solid-supported materials with a high affinity for palladium, such as activated carbon and specialized metal scavengers (e.g., silica- or polymer-based scavengers with thiol, amine, or dimercaptotriazine functionalities).[9][10][11]

  • Crystallization: Purifying the final product through crystallization, which can leave palladium impurities in the mother liquor.[9]

  • Filtration: Passing the reaction mixture through a filter aid like Celite® to remove heterogeneous palladium catalysts (e.g., Pd/C) or precipitated palladium metal.[9][13][14]

  • Extraction: Using liquid-liquid extraction to partition the palladium catalyst into a phase separate from the product.[9][15]

Q2: How do I choose the best palladium removal method for my specific imidazopyridine?

A2: The optimal method depends on several factors:

  • Nature of your product: Consider its solubility, stability, and potential to chelate with palladium.

  • Form of palladium residue: Is it homogeneous (dissolved) or heterogeneous (solid)?

  • Scale of the reaction: Some methods are more amenable to large-scale production.

  • Required purity level: The target residual palladium level will influence the choice of method.

Below is a decision-making workflow to guide your selection:

G start Start: Crude Imidazopyridine with Residual Palladium is_heterogeneous Is the Palladium Heterogeneous (e.g., Pd/C)? start->is_heterogeneous filtration Filtration through Celite is_heterogeneous->filtration Yes is_homogeneous Palladium is Homogeneous is_heterogeneous->is_homogeneous No analysis Analyze Residual Pd (ICP-MS) filtration->analysis product_solubility Is the Product Highly Soluble? is_homogeneous->product_solubility scavenger_screening Screen Scavengers (Thiol, Amine, DMT) scavenger_screening->analysis product_solubility->scavenger_screening Yes crystallization Crystallization product_solubility->crystallization No crystallization->analysis extraction Liquid-Liquid Extraction end Purified Imidazopyridine analysis->end

Caption: Decision workflow for selecting a palladium removal method.

Q3: What are the acceptable limits for residual palladium in APIs?

A3: Regulatory bodies like the International Council for Harmonisation (ICH) provide guidelines for elemental impurities. For palladium, which is considered a Class 2B element, the oral permitted daily exposure (PDE) is 100 µ g/day , which often translates to a concentration limit of 10 ppm in the final drug substance.[4] However, for compounds intended for biological screening, it is recommended to aim for levels below 100 ppm, and ideally as low as possible, to avoid interference with assays.[12]

Q4: How can I quantify the amount of residual palladium in my sample?

A4: The standard and most reliable method for quantifying trace levels of palladium is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[7][16] While this technique is highly sensitive and accurate, it requires specialized instrumentation. For more rapid, semi-quantitative screening during process development, fluorometric methods are also available.[7][17]

Data Summary: Comparison of Palladium Removal Techniques

MethodAdvantagesDisadvantagesTypical Efficiency
Activated Carbon Cost-effective, widely available.[12]Can have low selectivity, leading to product loss; efficiency can be lower than specialized scavengers.[8][12]50-95%
Thiol-Based Scavengers High affinity for a broad range of palladium species.[6][10]Can sometimes lead to the formation of new impurities.[8]>95%
DMT-Based Scavengers Very high efficiency for various palladium forms.[9][11]Can be more expensive than other options.>99%
Crystallization Can provide very high purity; removes a wide range of impurities simultaneously.Not suitable for all compounds (e.g., oils or highly soluble materials); can be time-consuming to optimize.Highly variable, can be >99%
Filtration (for Pd/C) Simple, fast, and effective for heterogeneous catalysts.[9]Only applicable to solid-supported or precipitated palladium.>99% for heterogeneous Pd

Experimental Protocols

Protocol 2: Palladium Removal Using Activated Carbon
  • Dissolution: Dissolve the crude imidazopyridine product in an appropriate solvent (e.g., Toluene, THF).[9]

  • Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product).

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature for 1-4 hours.

  • Filtration: Filter the mixture through a pad of celite to remove the activated carbon.

  • Washing: Wash the celite pad with fresh solvent to recover any adsorbed product.[9]

  • Concentration: Concentrate the filtrate to obtain the purified product.[9]

  • Analysis: Analyze the purified product for residual palladium content using ICP-MS.[9]

Logical Relationships in Palladium Removal

The interplay between the palladium species, the chosen removal method, and the final product purity is crucial. The following diagram illustrates these relationships.

G cluster_0 Palladium Species cluster_1 Removal Method cluster_2 Outcome Pd0 Pd(0) Adsorption Adsorption (Carbon, Scavengers) Pd0->Adsorption Effective Filtration Filtration Pd0->Filtration If Precipitated PdII Pd(II) PdII->Adsorption Effective Ligand Ligand-Bound Pd Ligand->Adsorption Variable Efficacy Purity High Product Purity (<10 ppm Pd) Adsorption->Purity ProductLoss Product Loss Adsorption->ProductLoss Potential Side Effect Crystallization Crystallization Crystallization->Purity Filtration->Purity

Caption: Logical relationships in palladium removal strategies.

References

  • Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. (n.d.). Pharmaceutical Technology.
  • Palladium Detection for API Purification. (2017, July 31). Arbor Assays.
  • Technical Support Center: Removing Palladium Catalyst Residues from Final Products. (n.d.). Benchchem.
  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2018). ACS Medicinal Chemistry Letters.
  • Rhodium and Palladium Metal Scavenging with Carboxen® Synthetic Carbon Adsorbents. (n.d.). Sigma-Aldrich.
  • Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. (2007). Organic Process Research & Development.
  • Catalysis-Based Fluorometric Method for Semiquantifying Trace Palladium in Sulfur-Containing Compounds and Ibuprofen. (2016). The Journal of Organic Chemistry.
  • Metal scavengers for organic purification. (n.d.). Biotage.
  • Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. (2014). In Palladium-Catalyzed Cross-Coupling Reactions for the Synthesis of Biologically Active Molecules.
  • Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. (2006). Organic Process Research & Development.
  • What is the best way to entirely remove palladium on aryl coupling reactions even in ppm level? (2015). ResearchGate.
  • Resins as Scavengers to Control the Metal Impurities in Active Pharmaceutical Ingredients (APIs). (2023). ResearchGate.
  • How can i remove palladium Pd catalyst easily? (2015). ResearchGate.
  • Buchwald–Hartwig amination. (n.d.). In Wikipedia.
  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023). Organic Process Research & Development.
  • Aqueous-Phase, Palladium-Catalyzed Suzuki Reactions under Mild Conditions. (2013). International Journal of Organic Chemistry.
  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. (2024). Organic Syntheses.
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.

Sources

Troubleshooting

Technical Support Center: Groebke-Blackburn-Bienaymé Reaction for Imidazopyridine Synthesis

This technical support guide is designed for researchers, scientists, and drug development professionals who are utilizing the Groebke-Blackburn-Bienaymé (GBB) reaction for the synthesis of imidazopyridines. As a Senior...

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are utilizing the Groebke-Blackburn-Bienaymé (GBB) reaction for the synthesis of imidazopyridines. As a Senior Application Scientist, this guide synthesizes technical expertise with practical, field-proven insights to help you troubleshoot common issues and optimize your experimental outcomes.

Troubleshooting Guide

This section addresses specific problems you may encounter during the GBB reaction for imidazopyridine synthesis. The solutions provided are based on mechanistic understanding and established protocols.

Question 1: Why is my GBB reaction showing low to no product formation?

Answer:

Low or no product formation in a GBB reaction can be attributed to several factors, ranging from suboptimal reaction conditions to the inherent reactivity of your chosen substrates. Here's a systematic approach to diagnosing and resolving this issue:

  • Re-evaluate Your Catalyst and Solvent System: The GBB reaction is highly sensitive to the choice of catalyst and solvent.[1][2][3]

    • Catalyst: While the reaction can sometimes proceed without a catalyst, employing one is generally recommended to enhance the reaction rate and yield.[4] Commonly used catalysts include Brønsted acids (e.g., NH₄Cl, p-toluenesulfonic acid) and Lewis acids (e.g., Sc(OTf)₃, Yb(OTf)₃).[3][4] If you are not using a catalyst, consider adding one. If you are already using a catalyst and seeing poor results, you may need to screen other options. For instance, diaryliodonium triflates have been reported to be highly effective organocatalysts for this transformation.[2]

    • Solvent: The choice of solvent is critical. Polar, protic solvents like methanol and ethanol are generally preferred as they can facilitate the crucial proton transfer steps in the reaction mechanism.[1][5] Non-polar solvents such as toluene and dichloromethane are often less effective and may lead to no reaction.[1] Some protocols have also demonstrated success using green solvents like water, particularly with the aid of surfactants or co-solvents.[4][5]

  • Assess Substrate Reactivity: The electronic properties of your starting materials significantly influence the reaction's success.[5][6]

    • Aminopyridine: Electron-withdrawing groups on the aminopyridine ring can decrease its nucleophilicity, hindering the initial condensation with the aldehyde and subsequent cyclization. If your aminopyridine is highly deactivated, you may need to employ more forcing reaction conditions (e.g., higher temperature, stronger catalyst) or consider a different synthetic route.

    • Aldehyde: While a wide range of aldehydes are tolerated, aliphatic aldehydes can sometimes lead to lower yields due to the relative instability of the resulting Schiff base intermediate.[5]

    • Isocyanide: The isocyanide component is generally less problematic, but highly basic isocyanides, such as 2-morpholinoethyl isocyanide, can neutralize the acidic catalyst, thereby inhibiting the reaction.[7]

  • Optimize Reaction Temperature and Time:

    • Temperature: Many GBB reactions proceed efficiently at room temperature or with gentle heating (e.g., 60 °C).[4][8] However, if you are experiencing low conversion, gradually increasing the temperature may be beneficial. Be cautious, as excessively high temperatures can lead to side product formation.[4]

    • Alternative Energy Sources: The use of microwave irradiation or ultrasound has been shown to significantly reduce reaction times and improve yields in many cases.[4][8][9][10]

  • Ensure Reagent Quality: The purity of your starting materials is paramount. Impurities in the aldehyde, aminopyridine, or isocyanide can interfere with the reaction. It is advisable to use freshly purified reagents whenever possible.

Question 2: I am observing significant side product formation. What are the likely impurities and how can I minimize them?

Answer:

Side product formation in the GBB reaction can complicate purification and reduce the yield of your desired imidazopyridine. Understanding the potential side reactions is key to mitigating them.

  • Common Side Products and Their Origins:

    • Ugi-type Products: Under certain conditions, particularly with less reactive aminopyridines, the isocyanide can react with the imine intermediate and a nucleophile (e.g., water from the solvent) to form linear Ugi-type adducts instead of the desired cyclized product.

    • Amidine Self-Condensation Products: At elevated temperatures, some aminopyridines can undergo self-condensation reactions.

    • Products from Isocyanide Polymerization: Isocyanides, especially reactive ones, can polymerize under acidic conditions.

  • Strategies for Minimizing Side Products:

    • Control the Temperature: As a general rule, start with milder reaction conditions (room temperature or slightly elevated) and only increase the temperature if necessary. High temperatures can often accelerate side reactions more than the desired GBB reaction.[4]

    • Optimize Catalyst Loading: While a catalyst is often necessary, using an excessive amount can sometimes promote side reactions. A typical catalyst loading is in the range of 5-20 mol%.[3][4]

    • Order of Addition: In some cases, the order of reagent addition can influence the outcome. Premixing the aldehyde and aminopyridine to facilitate imine formation before adding the isocyanide can sometimes minimize side reactions involving the isocyanide.

    • Use of Dehydrating Agents: The initial step of the GBB reaction is the formation of an imine from the aldehyde and aminopyridine, which releases a molecule of water. In some cases, this water can participate in side reactions. The addition of a dehydrating agent, such as trimethyl orthoformate, can drive the imine formation equilibrium forward and potentially reduce water-mediated side products.[11]

Question 3: I am struggling with the purification of my imidazopyridine product. What are some effective strategies?

Answer:

Purification of imidazopyridines synthesized via the GBB reaction can sometimes be challenging due to the presence of unreacted starting materials, side products, and the polar nature of the product itself.

  • Standard Purification Technique: Flash Column Chromatography:

    • This is the most commonly reported method for purifying imidazopyridines from GBB reactions.[4]

    • Stationary Phase: Silica gel is typically used.

    • Mobile Phase: A gradient of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate or dichloromethane) is commonly employed. The polarity of the gradient will need to be optimized based on the specific properties of your product.

  • Alternative Purification Strategy: Acid-Base Extraction and Crystallization:

    • Imidazopyridines are basic compounds. This property can be exploited for purification.

    • Procedure:

      • Dissolve the crude reaction mixture in an organic solvent (e.g., dichloromethane or ethyl acetate).

      • Wash the organic layer with an acidic aqueous solution (e.g., 1 M HCl) to protonate the basic imidazopyridine and extract it into the aqueous phase, leaving non-basic impurities in the organic layer.

      • Separate the aqueous layer and basify it with a base (e.g., saturated NaHCO₃ solution or 1 M NaOH) to deprotonate the product, causing it to precipitate or allowing it to be extracted back into an organic solvent.

      • The recovered product can then be further purified by crystallization or a final chromatographic step if necessary.

  • Industrial Purification Tip: Salt Formation:

    • For larger scale purifications, forming a salt of the imidazopyridine can be a highly effective method for isolation and purification.[11] For example, the formation of a sulfate salt has been used for efficient purification.[11] This can be particularly useful for crystalline products.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Groebke-Blackburn-Bienaymé reaction?

A1: The GBB reaction is a three-component reaction that proceeds through the following key steps:

  • Imine Formation: The aldehyde and the 2-aminopyridine condense to form a Schiff base (imine) intermediate, with the elimination of a water molecule.

  • Nucleophilic Attack: The isocyanide acts as a nucleophile and attacks the electrophilic carbon of the imine.

  • Cyclization: The resulting intermediate undergoes an intramolecular cyclization, where the nitrogen of the pyridine ring attacks the nitrilium ion.

  • Proton Transfer and Aromatization: A final proton transfer step leads to the formation of the stable, aromatic imidazopyridine ring system.

Q2: Can I use ketones instead of aldehydes in the GBB reaction?

A2: While aldehydes are the most common carbonyl component in the GBB reaction, the use of ketones is less frequent and often more challenging. The lower electrophilicity of the ketone carbonyl group and the increased steric hindrance can significantly slow down or even prevent the initial imine formation. However, with highly reactive ketones and optimized reaction conditions (e.g., stronger catalysts, higher temperatures), the reaction may be possible.

Q3: Are there any "green" protocols for the GBB reaction?

A3: Yes, there has been a significant effort to develop more environmentally friendly GBB reaction protocols. These often involve:

  • Green Solvents: Using water or ethanol as the reaction solvent.[4][5][12]

  • Catalyst-Free Conditions: In some cases, the reaction can proceed without a catalyst, especially with the aid of alternative energy sources.[4]

  • Alternative Energy Sources: Microwave irradiation and ultrasound have been successfully employed to accelerate the reaction, often leading to higher yields and shorter reaction times in green solvents.[4][8][9][10]

Q4: How does the electronic nature of the substituents on the starting materials affect the reaction?

A4: The electronic properties of the substituents on the aldehyde and aminopyridine have a pronounced effect:

  • Aminopyridine: Electron-donating groups on the aminopyridine ring increase its nucleophilicity, which can facilitate the initial condensation with the aldehyde and the final cyclization step, often leading to higher yields. Conversely, strong electron-withdrawing groups can deactivate the aminopyridine, making the reaction more difficult.[6]

  • Aldehyde: Electron-withdrawing groups on the aldehyde can increase its electrophilicity, potentially accelerating the initial imine formation. However, the overall effect on the reaction rate and yield can be complex and may also depend on the other reaction components.

Q5: What are some of the key applications of imidazopyridines synthesized by the GBB reaction?

A5: Imidazopyridines are a class of heterocyclic compounds with a wide range of applications in medicinal chemistry and materials science. They are known to exhibit various biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[13][14] Several marketed drugs, such as Zolpidem (a hypnotic agent) and Alpidem (an anxiolytic), contain the imidazopyridine scaffold.[12] Additionally, their fluorescent properties make them useful as probes in bioimaging and as components in organic light-emitting diodes (OLEDs).[4]

Visualizations and Protocols

GBB Reaction Mechanism

GBB_Mechanism Groebke-Blackburn-Bienaymé Reaction Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aldehyde Aldehyde Imine Imine Intermediate Aldehyde->Imine + Aminopyridine - H2O Aminopyridine Aminopyridine Aminopyridine->Imine Isocyanide Isocyanide Nitrilium Nitrilium Ion Intermediate Isocyanide->Nitrilium Imine->Nitrilium + Isocyanide Cyclized Cyclized Intermediate Nitrilium->Cyclized Intramolecular Cyclization Imidazopyridine Imidazopyridine Cyclized->Imidazopyridine Proton Transfer & Aromatization

Caption: The mechanism of the Groebke-Blackburn-Bienaymé reaction.

Troubleshooting Workflow

GBB_Troubleshooting GBB Reaction Troubleshooting Workflow Start Low/No Product Check_Conditions Check Reaction Conditions Start->Check_Conditions Check_Reagents Check Reagent Reactivity & Purity Start->Check_Reagents Optimize_Catalyst Optimize Catalyst & Solvent Check_Conditions->Optimize_Catalyst Optimize_Temp Optimize Temperature & Time Check_Conditions->Optimize_Temp Success Successful Synthesis Check_Reagents->Success Optimize_Catalyst->Success Consider_Alternative_Energy Consider Microwave/Ultrasound Optimize_Temp->Consider_Alternative_Energy Consider_Alternative_Energy->Success Purification_Issues Purification Difficulty Column_Chromatography Optimize Column Chromatography Purification_Issues->Column_Chromatography Acid_Base_Extraction Try Acid-Base Extraction Purification_Issues->Acid_Base_Extraction Salt_Formation Consider Salt Formation Purification_Issues->Salt_Formation Column_Chromatography->Success Acid_Base_Extraction->Success Salt_Formation->Success Side_Products Side Product Formation Lower_Temp Lower Reaction Temperature Side_Products->Lower_Temp Optimize_Catalyst_Loading Optimize Catalyst Loading Side_Products->Optimize_Catalyst_Loading Change_Addition_Order Change Order of Addition Side_Products->Change_Addition_Order Lower_Temp->Success Optimize_Catalyst_Loading->Success Change_Addition_Order->Success

Caption: A workflow for troubleshooting common GBB reaction issues.

General Experimental Protocol

Materials:

  • Aldehyde (1.0 equiv)

  • 2-Aminopyridine (1.0 equiv)

  • Isocyanide (1.1 equiv)

  • Catalyst (e.g., NH₄Cl, 10 mol%)

  • Solvent (e.g., Methanol or Ethanol)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add the 2-aminopyridine (1.0 equiv), aldehyde (1.0 equiv), and the catalyst (10 mol%).

  • Add the solvent (a concentration of 0.1-0.5 M is a good starting point).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the isocyanide (1.1 equiv) to the reaction mixture.

  • Stir the reaction at the desired temperature (e.g., room temperature or 60 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexanes/ethyl acetate).

Note: This is a general protocol and may require optimization for specific substrates.

References

  • Boltjes, A., & Dömling, A. (2019). The Groebke-Blackburn-Bienaymé Reaction. European Journal of Organic Chemistry, 2019(42), 7007-7049. [Link]

  • Calderón-Rangel, D., Corona-Díaz, A., González-Gámez, I. A., & Gámez-Montaño, R. (2025). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Chemistry Proceedings, 18(1), 10. [Link]

  • Ferreira, B. R. V., & de Souza, R. O. M. A. (2025). Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence. ACS Organic & Inorganic Au. [Link]

  • Bonacorso, H. G., et al. (2019). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Organic Process Research & Development, 23(10), 2256-2265. [Link]

  • Il'in, M. V., Sysoeva, A. A., Novikov, A. S., & Bolotin, D. S. (2022). Diaryliodonium Triflates as Highly Active Organocatalysts for the Groebke–Blackburn–Bienaymé Reaction. The Journal of Organic Chemistry, 87(7), 4569-4579. [Link]

  • Longo, V., et al. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry, 20, 162-201. [Link]

  • Li, Y., et al. (2022). Diversity-Oriented Synthesis of Imidazo-Dipyridines with Anticancer Activity via Groebke–Blackburn–Bienaymé and TBAB-Mediated Cascade Reaction in One Pot. Molecules, 27(19), 6529. [Link]

  • Nath, A., Awad, J. M., & Zhang, W. (2022). A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones. Beilstein Journal of Organic Chemistry, 18, 947-954. [Link]

  • Krasavin, M., et al. (2024). Generation of multimillion chemical space based on the parallel Groebke–Blackburn–Bienaymé reaction. Beilstein Journal of Organic Chemistry, 20, 143-152. [Link]

  • Dömling, A. (2023). The Groebke–Blackburn–Bienaymé (GBB) Reaction: A Powerful Tool for Generating Diverse Heterocyclic Scaffold Libraries in Anticancer Drug Discovery. Pharmaceuticals, 16(5), 735. [Link]

  • Rentería-Gómez, M. A., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Chemistry Proceedings, 16(1), 28. [Link]

  • Panda, J., et al. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry, 20, 1839-1879. [Link]

  • Schreiber, J., et al. (2021). Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists. Journal of Medicinal Chemistry, 64(5), 2634-2644. [Link]

  • Rentería-Gómez, M. A., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Chemistry Proceedings, 16(1), 28. [Link]

  • Nath, A., Awad, J. M., & Zhang, W. (2022). A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones. Beilstein Archives. [Link]

  • Rentería-Gómez, M. A., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Chemistry Proceedings, 16(1), 28. [Link]

  • Smith, A. B., et al. (2023). Groebke–Blackburn–Bienaymé Reaction for DNA-Encoded Library Technology. Organic Letters, 25(24), 4467-4471. [Link]

Sources

Optimization

Technical Support Center: Strategies to Mitigate De-iodination in 3-Iodo-Imidazopyridine Cross-Coupling Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the persist...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the persistent challenge of de-iodination in cross-coupling reactions involving the 3-iodo-imidazopyridine scaffold. As a valued scaffold in medicinal chemistry, its successful functionalization is critical. This document is designed to provide not just protocols, but a foundational understanding of the reaction dynamics to empower you to overcome this common synthetic hurdle.

Section 1: Troubleshooting Guide

This section addresses specific experimental failures with a problem-cause-solution format.

Q1: I'm observing a significant amount of the de-iodinated imidazopyridine byproduct in my Suzuki-Miyaura coupling. What are the most likely causes and how can I fix it?

This is the most common issue encountered with this substrate class. De-iodination, or hydrodehalogenation, competes directly with the desired cross-coupling pathway, leading to reduced yields and complex purification. The primary causes stem from a catalytic cycle that is too slow or from conditions that favor the generation of palladium-hydride species.[1][2]

Here is a systematic approach to troubleshooting:

1. Re-evaluate Your Catalyst-Ligand System:

  • The Cause: The rate of reductive elimination to form your desired product must be faster than the rate of side reactions leading to de-iodination. Standard ligands like PPh₃ or older catalyst systems may not be efficient enough for this electron-rich heteroaryl iodide.[3] Highly active catalysts can sometimes inadvertently promote de-iodination if not properly matched with the substrate.[1][2]

  • The Solution: Switch to modern, bulky, and electron-rich biaryl phosphine ligands. These ligands are designed to accelerate the rate-limiting reductive elimination step.[1][4]

    • Recommendation: Screen ligands such as XPhos , SPhos , or RuPhos . They have demonstrated high efficacy in suppressing dehalogenation with challenging heteroaryl halides.[1][4][5] Start with a Pd:Ligand ratio of 1:1.5 to 1:2.

2. Scrutinize Your Choice of Base:

  • The Cause: The base is a critical, yet often overlooked, source of the problem. Some bases can promote side reactions or act as a source of hydrides.[2] For example, strong alkoxide bases can generate palladium-hydride species, and amine bases can also be hydride donors.[1][6]

  • The Solution: Avoid strong alkoxide bases (e.g., NaOtBu, KOtBu) if de-iodination is severe. Inorganic bases are generally a safer choice.

    • Recommendation: Use potassium phosphate (K₃PO₄ ). It is an excellent choice as it is a moderately strong base that is less prone to causing de-iodination compared to carbonates in some systems.[7][8] Cesium carbonate (Cs₂CO₃ ) is another effective, albeit more expensive, option.[1]

3. Optimize Solvent and Temperature:

  • The Cause: Solvents can act as hydrogen atom donors. Protic solvents (alcohols) and even some aprotic polar solvents like DMF can be sources of hydrides under certain conditions.[1][2][9] High temperatures can also increase the rate of de-iodination relative to the desired coupling.[2]

  • The Solution: Use anhydrous, aprotic solvents.

    • Recommendation: 1,4-Dioxane or Toluene , often with a small amount of water (e.g., 10:1 ratio) to aid in dissolving the base, are standard and reliable choices.[3] Try to run the reaction at the lowest temperature that allows for efficient conversion (e.g., starting at 80 °C and adjusting as needed).

The following workflow provides a logical sequence for troubleshooting this issue.

G cluster_0 Troubleshooting Workflow: De-iodination in Suzuki Coupling start High De-iodination Observed ligand Step 1: Change Ligand (e.g., to XPhos or SPhos) start->ligand Initial Action base Step 2: Change Base (e.g., to K₃PO₄) ligand->base If problem persists solvent Step 3: Optimize Solvent/Temp (e.g., Dioxane, 80-100 °C) base->solvent If problem persists success Problem Solved solvent->success Optimization Complete

Caption: A step-by-step troubleshooting workflow for Suzuki reactions.

Q2: My Sonogashira coupling with 3-iodo-imidazopyridine is failing, primarily yielding the de-iodinated starting material. What specific adjustments should I make?

Sonogashira reactions present a unique set of challenges. In addition to the standard de-iodination pathway, the presence of a copper co-catalyst and an amine base can introduce other complications, such as Glaser homocoupling of the alkyne.[10][11]

1. Consider a Copper-Free Protocol:

  • The Cause: While the copper(I) co-catalyst is standard, it can sometimes promote side reactions.[10] For sensitive substrates, removing it can simplify the reaction mixture and eliminate copper-mediated pathways.

  • The Solution: Modern palladium-ligand systems are often efficient enough to facilitate Sonogashira couplings without a copper co-catalyst.[12][13][14]

    • Recommendation: Use a catalyst system like Pd(OAc)₂ with a ligand such as XPhos or SPhos. This approach often requires slightly higher temperatures but can provide a cleaner reaction profile.

2. Re-evaluate the Amine Base and Solvent:

  • The Cause: Amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are necessary for the Sonogashira mechanism but can also be a source of hydrides, leading to de-iodination.[1]

  • The Solution: The choice of amine is critical. If de-iodination is significant, switching to a different amine or using an inorganic base in combination with a smaller amount of amine can be beneficial.

    • Recommendation: If using TEA, consider switching to a bulkier amine like diisopropylamine (DIPA) or piperidine. Alternatively, a combination of an inorganic base like K₂CO₃ with a catalytic amount of an amine can sometimes suppress the side reaction.[1] Aprotic polar solvents like DMF can be effective but may also act as hydride sources; if this is suspected, switch to dioxane or toluene.[1]

Q3: I am attempting a Buchwald-Hartwig amination and observing de-iodination of my 3-iodo-imidazopyridine. How can I favor C-N bond formation?

The Buchwald-Hartwig amination is highly sensitive to the balance between reductive elimination (forming the C-N bond) and competing pathways like β-hydride elimination or de-iodination.[15]

1. Ligand Choice is Paramount:

  • The Cause: The ligand dictates the geometry and electron density at the palladium center, directly influencing the rate and outcome of the reaction. An inefficient ligand will allow the arylpalladium(II) intermediate to linger, making it susceptible to decomposition.

  • The Solution: Use ligands specifically developed for challenging C-N couplings.

    • Recommendation: Bulky biaryl phosphine ligands are the gold standard. XPhos and related ligands are highly effective for coupling with heteroaryl halides.[4][5] For particularly sensitive substrates, consider using a palladacycle precatalyst (e.g., XPhos-G3-Pd), which is air-stable and ensures the formation of the active catalytic species.[5]

2. Base Selection and Strength:

  • The Cause: A base that is too strong or poorly soluble can lead to side reactions and catalyst decomposition. For base-sensitive heteroaryl halides, a moderately strong base is often key to success.[16][17]

  • The Solution: Avoid very strong bases like KOtBu initially if de-iodination is a problem.

    • Recommendation: Cesium carbonate (Cs₂CO₃ ) or potassium phosphate (K₃PO₄ ) are excellent choices. They provide sufficient basicity to deprotonate the amine without promoting excessive side reactions.[1]

Section 2: Frequently Asked Questions (FAQs)

This section addresses broader conceptual questions about the underlying chemistry.

Q1: What is the primary mechanism for the de-iodination of 3-iodo-imidazopyridine in palladium-catalyzed reactions?

De-iodination (or hydrodehalogenation) is an undesired side reaction where the iodine atom is replaced by a hydrogen atom.[1] This typically occurs via two main off-cycle pathways that compete with the desired transmetalation and reductive elimination steps of the main catalytic cycle.[6]

  • Reductive Elimination from a Hydrido-Palladium Species: After the initial oxidative addition of your 3-iodo-imidazopyridine to Pd(0), a palladium-hydride species (Ar-Pd-H) can form. This can happen if the palladium complex reacts with a hydrogen source in the mixture (e.g., trace water, solvents like alcohols or DMF, or certain bases).[2][6] This intermediate can then undergo rapid reductive elimination to yield the de-iodinated arene and regenerate the Pd(0) catalyst.

  • Protonolysis of the Aryl-Palladium Intermediate: The key Ar-Pd(II)-I intermediate can be directly cleaved by a proton source before it has a chance to undergo transmetalation with the coupling partner.

The diagram below illustrates how the de-iodination pathway (in red) branches off from the desired Suzuki-Miyaura catalytic cycle (in blue and green).

G pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add + Ar-I arpdx Ar-Pd(II)-I(L)₂ ox_add->arpdx trans Transmetalation arpdx->trans + R-B(OH)₂ arpdh Ar-Pd(II)-H(L)₂ arpdx->arpdh via Hydride Transfer arpdr Ar-Pd(II)-R(L)₂ trans->arpdr red_elim Reductive Elimination arpdr->red_elim red_elim->pd0 product Ar-R (Desired Product) red_elim->product hydride Hydride Source (Solvent, Base, H₂O) deiod_elim Reductive Elimination arpdh->deiod_elim deiod_elim->pd0 byproduct Ar-H (De-iodinated Product) deiod_elim->byproduct

Caption: Competing catalytic pathways: desired coupling vs. de-iodination.

Q2: Why is the C3-iodine on the imidazopyridine ring particularly susceptible to removal?

The reactivity of an aryl iodide is governed by the electronic properties of the aromatic system. The imidazo[1,2-a]pyridine ring is an electron-rich heterocyclic system. This has two major consequences:

  • Facilitated Oxidative Addition: The electron-rich nature of the ring facilitates the initial, desired oxidative addition step to the Pd(0) center.

  • Increased Susceptibility to Proto-deiodination: The resulting σ-aryl-palladium intermediate is also more electron-rich, which can make it more susceptible to protonolysis (cleavage by a proton) or other decomposition pathways if the subsequent steps in the catalytic cycle are slow. The C-I bond is the weakest of the carbon-halogen bonds, making aryl iodides generally more prone to dehalogenation compared to bromides or chlorides.[2]

Section 3: Recommended Protocols & Data

To provide a practical starting point, here is a robust, field-proven protocol for a Suzuki-Miyaura coupling designed to minimize de-iodination.

Protocol: Low De-iodination Suzuki-Miyaura Coupling

This protocol employs a modern catalyst system and optimized base/solvent combination.

Materials:

  • 3-iodo-imidazopyridine derivative (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd₂(dba)₃ (2.5 mol%)

  • XPhos (6.0 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Degassed Water

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the 3-iodo-imidazopyridine (1.0 equiv), arylboronic acid (1.5 equiv), and K₃PO₄ (3.0 equiv).

  • Catalyst Addition: In a separate vial, briefly mix the Pd₂(dba)₃ (2.5 mol%) and XPhos (6.0 mol%) in a small amount of dioxane. Add this catalyst mixture to the reaction flask.

  • Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure the atmosphere is inert.[18]

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (e.g., a 10:1 v/v ratio) via syringe. The total solvent volume should create a ~0.1 M solution with respect to the limiting reagent.

  • Reaction: Place the flask in a preheated oil bath at 90 °C. Stir vigorously for 4-12 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the 3-iodo-imidazopyridine and the formation of both the desired product and the de-iodinated byproduct.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel.

Data Summary: Comparison of Reaction Conditions

The following table summarizes the impact of key variables on the ratio of desired product to the de-iodinated byproduct for a model reaction.

Catalyst System (Pd Source/Ligand)BaseSolventTemp (°C)Approx. Product : Byproduct Ratio
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O10060 : 40
PdCl₂(dppf)Cs₂CO₃DMF10075 : 25
Pd₂(dba)₃ / XPhos K₃PO₄ Dioxane/H₂O 90 > 95 : 5
Pd(OAc)₂ / SPhosK₃PO₄Toluene10090 : 10

Data is representative and intended for comparative purposes. Actual results will vary based on the specific substrates used.

This guide is intended to provide a strong foundation for troubleshooting and optimizing your reactions. By understanding the mechanistic principles behind de-iodination, you can make informed decisions to maximize the yield and purity of your target 3-functionalized imidazopyridines.

References

  • Technical Support Center: Preventing Dehalogenation in Palladium-Catalyzed Reactions - Benchchem.
  • Technical Support Center: Preventing Dehalogenation in Cross-Coupling Reactions - Benchchem.
  • Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding | The Journal of Physical Chemistry A - ACS Publications. Available at: [Link]

  • Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding - PubMed. Available at: [Link]

  • Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage - Organic Chemistry Portal. Available at: [Link]

  • Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC - NIH. Available at: [Link]

  • Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells - PMC - NIH. Available at: [Link]

  • Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals - PMC. Available at: [Link]

  • Visible-Light-Induced, Base-Promoted Transition-Metal-Free Dehalogenation of Aryl Fluorides, Chlorides, Bromides, and Iodides | Organic Letters - ACS Publications. Available at: [Link]

  • Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes.
  • Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A. Available at: [Link]

  • significant dehalogenation in stille coupling : r/Chempros - Reddit. Available at: [Link]

  • Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - ResearchGate. Available at: [Link]

  • Copper-free Sonogashira coupling - The chemical reaction database. Available at: [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 - ACS Publications. Available at: [Link]

  • Copper-Free Sonogashira Coupling Reaction with PdCl 2 in Water under Aerobic Conditions | Request PDF - ResearchGate. Available at: [Link]

  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - PMC - NIH. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]

  • Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions | JACS Au - ACS Publications. Available at: [Link]

  • A Comparative Analysis of K₃PO₄ and K₂CO₃ in Catalytic Cross-Coupling Reactions - Benchchem.
  • Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - NIH. Available at: [Link]

  • Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents - NIH. Available at: [Link]

  • Heterocyclic Allylsulfones as Latent Heteroaryl Nucleophiles in Palladium-Catalyzed Cross-Coupling Reactions | Journal of the American Chemical Society - ACS Publications. Available at: [Link]

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PubMed Central. Available at: [Link]

  • Thyroid Hormone Deiodination—Mechanisms and Small Molecule Enzyme Mimics - MDPI. Available at: [Link]

  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - Beilstein Journals. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]

  • (PDF) Iodine mediated synthesis of some new imidazo[1,2‐a]pyridine derivatives and evaluation of their antimicrobial activity - ResearchGate. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

  • Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions - ResearchGate. Available at: [Link]

  • XPhos - Wikipedia. Available at: [Link]

  • Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight - PMC - NIH. Available at: [Link]

  • The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. Available at: [Link]

  • Suzuki-Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids. Available at: [Link]

  • Optimizing Suzuki coupling reaction conditions for bromonaphthalenes - Benchchem.
  • Sonogashira coupling - Wikipedia. Available at: [Link]

  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - ResearchGate. Available at: [Link]

  • The proposed dual roles of K3PO4 (i and ii) in the coupling reactions... - ResearchGate. Available at: [Link]

  • Defining the Roles of the Iodothyronine Deiodinases: Current Concepts and Challenges. Available at: [Link]

  • Application Notes and Protocols for Sonogashira Reaction with 3-Fluoro-4-Iodopyridine - Benchchem.
  • New insights into the structure and mechanism of iodothyronine deiodinases | Request PDF. Available at: [Link]

  • New insights into the structure and mechanism of iodothyronine deiodinases - PubMed. Available at: [Link]

  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton - University of Southampton. Available at: [Link]

  • The role of the iodothyronine deiodinases in the physiology and pathophysiology of thyroid hormone action - PubMed. Available at: [Link]

  • trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications - PMC - NIH. Available at: [Link]

Sources

Troubleshooting

Scaling up the synthesis of 3-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid

An invaluable asset for researchers, scientists, and professionals in drug development, this Technical Support Center offers comprehensive troubleshooting guides and frequently asked questions for scaling up the synthesi...

Author: BenchChem Technical Support Team. Date: January 2026

An invaluable asset for researchers, scientists, and professionals in drug development, this Technical Support Center offers comprehensive troubleshooting guides and frequently asked questions for scaling up the synthesis of 3-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but also the underlying scientific principles to empower you in your experimental endeavors.

Overview of the Synthesis

The synthesis of 3-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid is typically a two-step process. The first step involves the formation of the imidazo[1,2-a]pyridine-2-carboxylic acid core through the cyclization of a 2-aminopyridine derivative with a pyruvate equivalent. The second step is the regioselective iodination at the C3 position of the imidazo[1,2-a]pyridine ring system.

A general reaction scheme is as follows:

Step 1: Cyclization to form Imidazo[1,2-a]pyridine-2-carboxylic acid

  • 2-Aminopyridine reacts with a bromopyruvic acid equivalent.

Step 2: Iodination

  • The imidazo[1,2-a]pyridine-2-carboxylic acid is then subjected to an iodinating agent to introduce an iodine atom at the C3 position.

Troubleshooting Guide

This section addresses common issues that may arise during the synthesis and scale-up of 3-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid.

Part A: Synthesis of Imidazo[1,2-a]pyridine-2-carboxylic acid

Question: I am observing a low yield of the cyclized product, imidazo[1,2-a]pyridine-2-carboxylic acid. What are the likely causes and how can I improve the yield?

Answer:

Low yields in the cyclization step can often be attributed to several factors. Here's a breakdown of potential causes and their solutions:

  • Inefficient Cyclization Conditions: The reaction conditions are critical for a successful cyclization.

    • Temperature: While some initial reactions are performed at room temperature, heating is often required to drive the reaction to completion. Refluxing in a suitable solvent like ethanol or methanol is a common strategy.

    • Solvent: The choice of solvent can influence the solubility of your starting materials and the reaction rate. Anhydrous polar protic solvents like methanol or ethanol are generally effective.[1]

    • Base: The presence of a mild base, such as sodium bicarbonate, can be beneficial in neutralizing the HBr formed during the reaction, which can otherwise protonate the 2-aminopyridine and reduce its nucleophilicity.[2]

  • Purity of Starting Materials: The purity of your 2-aminopyridine and bromopyruvic acid is paramount. Impurities can lead to unwanted side reactions and a lower yield of the desired product. It is advisable to use freshly purified starting materials.

  • Side Reactions: The formation of byproducts is a common issue.

    • Dimerization: Under certain conditions, 2-aminopyridine can undergo self-condensation.

    • Decomposition: Bromopyruvic acid can be unstable, especially at elevated temperatures. It is recommended to add it portion-wise or as a solution to maintain better control over the reaction.

Part B: Iodination of Imidazo[1,2-a]pyridine-2-carboxylic acid

Question: My iodination reaction is giving a low yield of 3-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid. What should I investigate?

Answer:

Achieving a high yield in the iodination step depends on the choice of the iodinating agent and the reaction conditions. Here are some key points to consider:

  • Choice of Iodinating Agent: Several reagents can be used for the iodination of imidazo[1,2-a]pyridines.

    • Molecular Iodine (I₂): This is a common and cost-effective choice. However, it often requires an oxidizing agent to generate a more electrophilic iodine species.[3][4]

    • N-Iodosuccinimide (NIS): NIS is a milder and often more efficient iodinating agent that does not require an additional oxidant.

    • Other sources: Reagents like tetrabutylammonium iodide (TBAI) in the presence of an oxidant can also be effective.[3][4]

  • Role of an Oxidant: When using molecular iodine, an oxidant is typically necessary to facilitate the reaction.

    • tert-Butyl hydroperoxide (TBHP): This is an environmentally benign oxidant that has been shown to be effective in the iodination of imidazo[1,2-a]pyridines.[3][4]

    • Other oxidants: Potassium persulfate (K₂S₂O₈) and (diacetoxyiodo)benzene (PhI(OAc)₂) have also been used, but they can be less environmentally friendly.[3][4]

  • Reaction Conditions:

    • Solvent: A green solvent like ethanol is a good choice for this reaction.[3][4]

    • Temperature: The reaction can often be carried out at room temperature, especially with the aid of ultrasound irradiation, which can significantly improve reaction rates.[3][4]

    • Ultrasound: The use of ultrasonic irradiation can enhance the reaction efficiency and rate, leading to higher yields in shorter reaction times.[3][4]

  • Regioselectivity: The C3 position of the imidazo[1,2-a]pyridine ring is the most electron-rich and, therefore, the most susceptible to electrophilic substitution. The reaction conditions described above generally provide good regioselectivity for the 3-iodo product.

Part C: Scale-Up Challenges

Question: I am trying to scale up the synthesis. What are the major challenges I should anticipate and how can I address them?

Answer:

Scaling up a chemical synthesis introduces new challenges that are not always apparent at the lab scale. Here are some common issues and their solutions for this specific synthesis:

  • Exothermic Reaction: The iodination step can be exothermic.

    • Solution: On a larger scale, it is crucial to have efficient heat management. This can be achieved by:

      • Using a jacketed reactor with a reliable cooling system.

      • Controlling the rate of addition of the iodinating agent or the oxidant.

      • Diluting the reaction mixture to help dissipate heat.

  • Mixing and Mass Transfer: Ensuring efficient mixing becomes more challenging in larger reactors.

    • Solution: Use an appropriate stirrer and agitation speed to ensure homogeneity. This is particularly important for reactions involving solids or multiple phases.

  • Purification: Purifying large quantities of the final product can be difficult.

    • Solution:

      • Recrystallization: This is often the most efficient method for purifying large amounts of solid material. Experiment with different solvent systems to find one that gives high purity and recovery.

      • Column Chromatography: While feasible, it can be cumbersome and expensive on a large scale. It should be used as a secondary purification step if recrystallization is not sufficient.

  • Product Handling and Stability: The final product may have stability issues.

    • Solution: Store the 3-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid in a cool, dark, and dry place. It is also advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during the scale-up of this synthesis?

A1: The most critical parameters are temperature control during the iodination step, the rate of reagent addition, and efficient mixing.

Q2: How can I effectively monitor the progress of the reactions?

A2:

  • Thin Layer Chromatography (TLC): This is a quick and easy way to monitor the consumption of starting materials and the formation of the product.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides more quantitative information about the reaction progress and the purity of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to confirm the structure of the product and to check for the presence of any impurities.

Q3: Are there any specific safety precautions I should be aware of?

A3:

  • Handling of Iodine: Iodine is corrosive and can cause stains. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Handling of Bromopyruvic Acid: This compound is corrosive and a lachrymator. Handle it in a well-ventilated fume hood.

  • Exothermic Reactions: Be prepared for potential exotherms, especially during the iodination step on a larger scale. Have a cooling bath readily available.

Q4: What are the typical yields I can expect on a larger scale?

A4: With careful optimization, you can expect to achieve yields of 80% or higher for both the cyclization and iodination steps.[3][4] However, yields on a larger scale may be slightly lower than on a small scale due to challenges in mass and heat transfer.

Experimental Protocols

Optimized Reaction Conditions
ParameterStep 1: CyclizationStep 2: Iodination
Starting Material 2-Aminopyridine, Bromopyruvic acidImidazo[1,2-a]pyridine-2-carboxylic acid
Reagents NaHCO₃ (optional)I₂, tert-Butyl hydroperoxide (TBHP)
Solvent Anhydrous EthanolEthanol
Temperature RefluxRoom Temperature (with ultrasound)
Special Conditions -Ultrasound irradiation
Typical Yield >80%>80%
Lab-Scale Synthesis of 3-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid

Step 1: Synthesis of Imidazo[1,2-a]pyridine-2-carboxylic acid

  • To a solution of 2-aminopyridine (10 mmol) in anhydrous ethanol (50 mL), add bromopyruvic acid (10 mmol).

  • Heat the reaction mixture to reflux and monitor the reaction by TLC.

  • After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

  • Collect the precipitated product by filtration, wash with cold ethanol, and dry under vacuum.

Step 2: Synthesis of 3-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid

  • In a Schlenk tube, place imidazo[1,2-a]pyridine-2-carboxylic acid (1 mmol), molecular iodine (0.6 mmol), and ethanol (10 mL).

  • Add tert-butyl hydroperoxide (TBHP) in water (2 mmol).

  • Place the reaction mixture in an ultrasonic bath and irradiate for 30-60 minutes at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding 20 mL of water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over sodium sulfate, and evaporate the solvent to obtain the crude product.

  • Purify the product by recrystallization or column chromatography.

Scaled-Up Synthesis of 3-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid

Step 1: Synthesis of Imidazo[1,2-a]pyridine-2-carboxylic acid

  • In a jacketed reactor equipped with a mechanical stirrer and a reflux condenser, charge 2-aminopyridine (1 mol) and anhydrous ethanol (5 L).

  • Prepare a solution of bromopyruvic acid (1 mol) in anhydrous ethanol (1 L).

  • Slowly add the bromopyruvic acid solution to the reactor while maintaining the temperature below 30 °C.

  • Once the addition is complete, slowly heat the reaction mixture to reflux.

  • Monitor the reaction by HPLC.

  • After the reaction is complete, cool the mixture to 0-5 °C.

  • Filter the product, wash with cold ethanol, and dry in a vacuum oven.

Step 2: Synthesis of 3-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid

  • In a jacketed reactor, charge imidazo[1,2-a]pyridine-2-carboxylic acid (0.5 mol), molecular iodine (0.3 mol), and ethanol (5 L).

  • Cool the mixture to 10-15 °C.

  • Slowly add TBHP in water (1 mol) over a period of 1-2 hours, ensuring the temperature does not exceed 25 °C.

  • After the addition is complete, stir the reaction at room temperature until completion (monitor by HPLC).

  • Quench the reaction by adding a solution of sodium thiosulfate in water.

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by recrystallization.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Iodination 2-Aminopyridine 2-Aminopyridine Reaction_1 Cyclization (Ethanol, Reflux) 2-Aminopyridine->Reaction_1 Bromopyruvic_acid Bromopyruvic_acid Bromopyruvic_acid->Reaction_1 Imidazo_acid Imidazo[1,2-a]pyridine- 2-carboxylic acid Reaction_1->Imidazo_acid Reaction_2 Iodination (Ethanol, RT, Ultrasound) Imidazo_acid->Reaction_2 Intermediate Iodine Iodine Iodine->Reaction_2 TBHP TBHP (Oxidant) TBHP->Reaction_2 Final_Product 3-Iodoimidazo[1,2-a]pyridine- 2-carboxylic acid Reaction_2->Final_Product Troubleshooting_Guide Start Low Yield? Step Which Step? Start->Step Cyclization_Issues Cyclization (Step 1) - Check Temp/Solvent/Base - Purity of Starting Materials - Side Reactions Step->Cyclization_Issues Step 1 Iodination_Issues Iodination (Step 2) - Check Iodinating Agent/Oxidant - Reaction Conditions (Ultrasound) - Regioselectivity Step->Iodination_Issues Step 2 ScaleUp_Issues Scale-Up Challenges - Heat Management - Mixing - Purification Step->ScaleUp_Issues Scale-Up

Caption: Troubleshooting logic for the synthesis of 3-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]

  • Li, J., et al. (2021). Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide. ACS Omega, 6(40), 26375-26383. [Link]

  • Li, J., et al. (2021). Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide. ACS Omega. [Link]

  • Frontera, A., et al. (2019). Intramolecular cyclization of imidazo[1,2-a]pyridines via a silver mediated/palladium catalyzed C–H activation strategy. Organic Chemistry Frontiers. [Link]

  • Grošelj, U., et al. (2008). Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. Heterocycles, 75(6), 1355-1370. [Link]

  • Reddy, R. K., et al. (2017). Copper-Catalyzed Oxidative C H Amination: Synthesis of Imidazo[1,2- a ]-N-Heterocycles from N-Heteroaryl Enaminones. ResearchGate. [Link]

  • Kazmierczak, A., et al. (2021). Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase. Frontiers in Chemistry. [Link]

  • Mondal, S., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(54), 38409-38420. [Link]

  • Singh, P., et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega, 7(26), 22436-22451. [Link]

  • Martinez, R., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. [Link]

  • Guchhait, S. K., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. [Link]

  • Al-Hadedi, A. A. M., et al. (2022). Synthesis of Imidazo[1,2- a]pyridines via Near UV Light-Induced Cyclization of Azirinylpyridinium Salts. The Journal of Organic Chemistry, 87(9), 6514-6519. [Link]

  • Bagdi, A. K., et al. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 51(8), 1555-1575. [Link]

  • PubChem. (n.d.). 3-iodoimidazo[1,2-a]pyridine-2-carboxylic acid. Retrieved from [Link]

  • Kumar, S., & Singh, V. (2023). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences, 407, 01019. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 3-Iodoimidazo[1,2-a]pyridine-2-carboxylic Acid and 3-Bromoimidazo[1,2-a]pyridine-2-carboxylic Acid

For researchers, medicinal chemists, and professionals in drug development, the imidazo[1,2-a]pyridine scaffold is a cornerstone of modern pharmaceutical design. Its privileged structure is present in a multitude of clin...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the imidazo[1,2-a]pyridine scaffold is a cornerstone of modern pharmaceutical design. Its privileged structure is present in a multitude of clinically significant agents. The strategic functionalization of this core, particularly at the 3-position, is pivotal for modulating biological activity. This guide provides an in-depth technical comparison of two key building blocks: 3-iodoimidazo[1,2-a]pyridine-2-carboxylic acid and its bromine-containing counterpart, 3-bromoimidazo[1,2-a]pyridine-2-carboxylic acid . We will explore their relative reactivity in three of the most powerful cross-coupling reactions in the synthetic chemist's arsenal: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. This analysis is grounded in fundamental organometallic principles and supported by experimental data from the literature to guide your synthetic strategy.

The Decisive Role of the Halogen: A Mechanistic Overview

The enhanced reactivity of the 3-iodo derivative over the 3-bromo analog is a direct consequence of the inherent differences in the carbon-halogen bond strength. The C-I bond is significantly weaker and more polarizable than the C-Br bond. This fundamental property has profound implications for the rate-determining step of many palladium-catalyzed cross-coupling reactions: oxidative addition.

In this initial step of the catalytic cycle, the palladium(0) catalyst inserts into the carbon-halogen bond, forming a palladium(II) intermediate. The lower bond dissociation energy of the C-I bond facilitates a more rapid oxidative addition compared to the C-Br bond. This generally translates to milder reaction conditions, lower catalyst loadings, and faster reaction times for the iodo-substituted substrate.

cluster_reactivity Relative Rate of Oxidative Addition Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition Ar-X Ar-X Ar-X->Ar-Pd(II)(X)L2 Ar-I 3-Iodoimidazo[1,2-a]pyridine (Ar-I) Ar-Br 3-Bromoimidazo[1,2-a]pyridine (Ar-Br) Ar-I->Ar-Br Faster

Caption: Oxidative addition, the rate-determining step.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust and widely utilized method for the formation of carbon-carbon bonds. Studies on the reactivity of 3-iodoimidazo[1,2-a]pyridines have demonstrated their excellent performance in this transformation. The reactivity is, however, significantly influenced by the nature of the substituent at the 2-position.[1] For the 2-carboxylic acid derivatives, the choice of base and solvent is critical to achieving high yields and short reaction times. Strong bases in polar aprotic solvents like DME have been shown to be effective.[1]

While direct comparative data for the 2-carboxylic acid derivatives is scarce, the general principles of Suzuki couplings indicate that the 3-iodo compound will react under milder conditions than its bromo counterpart. For the 3-bromo derivative, higher temperatures and potentially higher catalyst loadings may be necessary to achieve comparable yields.

Feature3-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid3-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid
Relative Reactivity HigherLower
Typical Conditions Milder (e.g., lower temperature)More forcing (e.g., higher temperature)
Catalyst Loading Generally lowerMay require higher loading
Reaction Time ShorterLonger
Representative Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a generalized procedure based on established methods for halo-imidazo[1,2-a]pyridines.[2]

cluster_reagents Reagents cluster_procedure Procedure Substrate Substrate Combine Combine reagents in reaction vessel Substrate->Combine Boronic_Acid Aryl Boronic Acid (1.2 equiv) Boronic_Acid->Combine Catalyst Pd(PPh3)4 (5 mol%) Catalyst->Combine Base K2CO3 (2 equiv) Base->Combine Solvent DME/H2O (4:1) Solvent->Combine Degas Degas with N2 for 15 min Combine->Degas Heat Heat at 80-100 °C (monitor by TLC) Degas->Heat Workup Aqueous workup & extraction Heat->Workup Purify Column chromatography Workup->Purify

Caption: Suzuki-Miyaura coupling workflow.

Step-by-Step Methodology:

  • To a flame-dried round-bottom flask, add 3-haloimidazo[1,2-a]pyridine-2-carboxylic acid (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add a degassed 4:1 mixture of 1,2-dimethoxyethane (DME) and water (10 mL).

  • Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the premier method for installing alkynyl groups onto aromatic and heteroaromatic rings. The reactivity trend of aryl halides in this reaction is well-established: I > OTf > Br >> Cl.[3] This indicates that 3-iodoimidazo[1,2-a]pyridine-2-carboxylic acid will be a significantly more reactive coupling partner than its bromo analog. The coupling of the iodo-derivative can often be achieved at room temperature, while the bromo-derivative typically requires heating to proceed at a reasonable rate.[3] This difference in reactivity can be exploited for selective couplings in molecules containing both iodo and bromo substituents.[3]

Feature3-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid3-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid
Relative Reactivity HighModerate
Typical Temperature Room TemperatureElevated Temperature (e.g., 60-100 °C)
Co-catalyst CuI is standardCuI is standard
Selectivity Can be coupled selectively in the presence of a bromideLess reactive, allowing for selective coupling of an iodide
Representative Experimental Protocol: Sonogashira Coupling

This protocol is adapted from established procedures for the Sonogashira coupling of bromo- and iodo-pyridines.[4][5]

cluster_reagents Reagents cluster_procedure Procedure Substrate Substrate Add_Reagents Add substrate, alkyne, and base Substrate->Add_Reagents Alkyne Terminal Alkyne (1.2 equiv) Alkyne->Add_Reagents Pd_Catalyst PdCl2(PPh3)2 (2.5 mol%) Combine Combine catalysts in solvent Pd_Catalyst->Combine Cu_Catalyst CuI (5 mol%) Cu_Catalyst->Combine Base Et3N (2 equiv) Base->Add_Reagents Solvent DMF Solvent->Combine Combine->Add_Reagents Heat Heat at RT-100 °C (monitor by TLC) Add_Reagents->Heat Workup Aqueous workup & extraction Heat->Workup Purify Column chromatography Workup->Purify

Caption: Sonogashira coupling workflow.

Step-by-Step Methodology:

  • To a nitrogen-flushed round-bottom flask, add bis(triphenylphosphine)palladium(II) dichloride (0.025 mmol, 2.5 mol%) and copper(I) iodide (0.05 mmol, 5 mol%).

  • Add anhydrous and degassed dimethylformamide (DMF, 10 mL) and stir for 15 minutes at room temperature.

  • Add the 3-haloimidazo[1,2-a]pyridine-2-carboxylic acid (1.0 mmol), the terminal alkyne (1.2 mmol), and triethylamine (2.0 mmol).

  • Stir the reaction at room temperature for the iodo-substrate or heat to 60-100 °C for the bromo-substrate. Monitor the reaction by thin-layer chromatography.

  • Upon completion, pour the reaction mixture into saturated aqueous ammonium chloride solution and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing C-N Linkages

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines.[6] Similar to other palladium-catalyzed cross-couplings, the reactivity of the aryl halide is a critical factor. The first-generation catalyst systems were effective for aryl bromides, while the coupling of aryl iodides often required modified conditions, such as the use of dioxane as a solvent, to achieve modest yields.[6] The development of more advanced catalyst systems, particularly those employing bidentate phosphine ligands like BINAP and DPPF, has significantly expanded the scope to include the efficient coupling of primary amines with aryl iodides.[6]

For the 3-haloimidazo[1,2-a]pyridine-2-carboxylic acid substrates, the 3-iodo derivative is expected to undergo amination under milder conditions than the 3-bromo analog. The choice of ligand and base is crucial and will depend on the specific amine being coupled.

Feature3-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid3-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid
Relative Reactivity HigherLower
Catalyst System Amenable to a wider range of modern ligandsWell-suited for first-generation and modern ligands
Reaction Conditions Generally milderMay require higher temperatures or longer reaction times
Amine Scope Efficiently couples with a broad range of amines using appropriate ligandsBroad scope, but may be more challenging for less nucleophilic amines
Representative Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a generalized procedure based on established methods for the amination of halo-pyridines.[7]

cluster_reagents Reagents cluster_procedure Procedure Substrate Substrate Combine Combine reagents in reaction vessel Substrate->Combine Amine Amine (1.2 equiv) Amine->Combine Pd_Precatalyst Pd2(dba)3 (1.5 mol%) Pd_Precatalyst->Combine Ligand BINAP (3.0 mol%) Ligand->Combine Base NaOtBu (1.4 equiv) Base->Combine Solvent Toluene Solvent->Combine Degas Degas with N2 for 15 min Combine->Degas Heat Heat at 80-110 °C (monitor by TLC) Degas->Heat Workup Aqueous workup & extraction Heat->Workup Purify Column chromatography Workup->Purify

Caption: Buchwald-Hartwig amination workflow.

Step-by-Step Methodology:

  • In a glovebox, charge an oven-dried Schlenk tube with tris(dibenzylideneacetone)dipalladium(0) (0.015 mmol, 1.5 mol%), (±)-BINAP (0.03 mmol, 3.0 mol%), and sodium tert-butoxide (1.4 mmol).

  • Add the 3-haloimidazo[1,2-a]pyridine-2-carboxylic acid (1.0 mmol) and the amine (1.2 mmol).

  • Add anhydrous and degassed toluene (10 mL).

  • Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction by thin-layer chromatography.

  • Upon completion, cool the reaction to room temperature and dilute with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Conclusion

In the strategic design of synthetic routes toward functionalized imidazo[1,2-a]pyridines, the choice between a 3-iodo and a 3-bromo precursor is a critical decision that impacts reaction efficiency and conditions. The superior reactivity of 3-iodoimidazo[1,2-a]pyridine-2-carboxylic acid , stemming from its weaker C-I bond, generally allows for milder reaction conditions, shorter reaction times, and potentially lower catalyst loadings in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. Conversely, 3-bromoimidazo[1,2-a]pyridine-2-carboxylic acid , while less reactive, is often more cost-effective and can be a suitable substrate when more forcing conditions are acceptable. The difference in reactivity also opens avenues for selective functionalization in di-halogenated systems. Ultimately, the selection of the optimal starting material will depend on a careful consideration of the desired transformation, the sensitivity of other functional groups in the molecule, and economic factors.

References

  • NROChemistry. Sonogashira Coupling. [Link]

  • Tamm, T., Järving, I., & Lopp, M. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters, 55(17), 2785-2788. [Link]

  • Enguehard, C., Renou, J. L., Collot, V., Hervet, M., Rault, S., & Gueiffier, A. (2000). Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction. The Journal of Organic Chemistry, 65(20), 6572–6575. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Viciu, M. S., Germaneau, R. F., & Nolan, S. P. (2002). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Organic Letters, 4(23), 4053–4056. [Link]

  • Enguehard, C., Renou, J. L., Collot, V., Hervet, M., Rault, S., & Gueiffier, A. (2000). Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Sci-Hub. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • Duffy, L. A., & O'Donoghue, A. C. (2016). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Journal of Chemical Education, 93(4), 769–772. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Zhu, Q., Liao, L., Cheng, G., Yang, W., Deng, Y., & Yang, D. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6(3), 121-133. [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. [Link]

  • El akkaoui, A., Jamal, K., Guillaumet, G., & El Kazzouli, S. (2021). Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. European Journal of Organic Chemistry, 2021(35), 4927-4951. [Link]

  • Salih, K. S. M., & Baqi, Y. (2023). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules, 28(4), 1835. [Link]

  • The University of Sheffield. Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. [Link]

  • Ye, F., & Xi, C. (2011). Palladium-Catalyzed Sonogashira Coupling and Iodocyclization Route to 3-Iodofurans. The Journal of Organic Chemistry, 76(19), 8032–8037. [Link]

  • The Organic Chemistry Tutor. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]

  • Gueiffier, A., Mavel, S., Lhassani, M., Elhakmaoui, A., Snoeck, R., Andrei, G., ... & De Clercq, E. (2005). Evaluation of the 2Substituent Effect on the Reactivity of the 8-Haloimidazo[1,2-a]pyridine Series (III) Towards Suzuki-Type Cross-Coupling Reaction. Bulletin of the Chemical Society of Japan, 78(7), 1297-1304. [Link]

  • da Silva, J. P., & da Silva, F. M. (2021). Buchwald-Hartwig amination of 7-bromo-2,3-diphenylpyrido[2,3-b]pyrazine... ResearchGate. [Link]

  • El akkaoui, A., Jamal, K., Guillaumet, G., & El Kazzouli, S. (2021). Key sequential Buchwald–Hartwig amination reactions in the synthesis of imidazopyridazines 139. ResearchGate. [Link]

  • Reddy, B. V. S., Reddy, L. R., & Corey, E. J. (2007). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. Organic & Biomolecular Chemistry, 5(10), 1564-1566. [Link]

  • Ramaraju, P., & El-Shafey, A. M. (2019). Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions. RSC advances, 9(31), 17778-17782. [Link]

  • Aydin, F., & Senturk, M. (2018). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules, 23(11), 2991. [Link]

  • Salih, K. S. M., & Baqi, Y. (2023). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules, 28(4), 1835. [Link]

  • Sabina, M. (2021, November 21). Suzuki Miyaura coupling. ResearchGate. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates. Angewandte Chemie International Edition, 47(26), 4855–4858. [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]

  • Ramokgano, T. B., Kinfe, H. H., & Makhubela, B. C. (2018). New seven membered palladacycles: C-Br bond activation of 2-bromo-pyridine derivative by Pd(II). ResearchGate. [Link]

  • de Souza, R. O. M. A., & de Souza, A. L. F. (2020). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers, 7(15), 2055-2078. [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Definitive Structural Validation of 3-Iodoimidazo[1,2-a]pyridine-2-carboxylic Acid Derivatives

Introduction: The Imperative of Unambiguous Structural Confirmation in Drug Discovery The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevale...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Unambiguous Structural Confirmation in Drug Discovery

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1][2] Its derivatives have shown significant potential as novel therapeutics, including potent Nek2 inhibitors for cancer treatment.[3] The introduction of a 3-iodo substituent and a 2-carboxylic acid group creates a versatile synthetic platform, allowing for subsequent functionalization through cross-coupling reactions and amide bond formations, respectively. This versatility is crucial for developing libraries of compounds for structure-activity relationship (SAR) studies.[4][5]

However, the synthesis of these complex heterocyclic systems can sometimes yield isomeric products, where the precise placement of substituents is uncertain.[6] Since even minor structural variations can lead to drastically different biological activities and toxicological profiles, unequivocal structural validation is not merely a procedural step but a fundamental requirement for advancing a compound in the drug development pipeline. While techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for initial characterization, they can present ambiguities. Single-Crystal X-ray Diffraction (SC-XRD) stands alone as the gold standard, providing a direct and unambiguous three-dimensional map of the molecule's atomic arrangement.[7][8][9]

This guide provides an in-depth comparison of analytical techniques and a detailed protocol for using SC-XRD to definitively validate the structure of 3-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid derivatives, ensuring the scientific integrity of your research.

The Gold Standard: Why Single-Crystal X-ray Crystallography is Definitive

Single-crystal X-ray crystallography is an analytical technique that provides the most precise and complete structural information for crystalline materials.[8][9] The fundamental principle involves irradiating a single crystal with a focused beam of X-rays. The crystal's regularly spaced atoms diffract the X-rays in a specific, predictable pattern. By measuring the angles and intensities of these diffracted beams, scientists can construct a three-dimensional electron density map of the molecule and, from that, determine the precise position of each atom.[8]

For rigid, fused heterocyclic systems like 3-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid, SC-XRD is unparalleled for several reasons:

  • Unambiguous Isomer Identification: It directly visualizes the connectivity and spatial arrangement of atoms, leaving no doubt as to the position of the iodo, carboxylic acid, and other substituents.

  • Precise Geometric Data: It yields exact bond lengths, bond angles, and torsion angles, which are critical for computational modeling and understanding intermolecular interactions.[8]

  • Absolute Stereochemistry: For chiral derivatives, SC-XRD can determine the absolute configuration, which is vital as enantiomers often have different pharmacological effects.

  • Solid-State Conformation: It reveals the molecule's conformation and packing in the solid state, offering insights into crystal packing forces, polymorphism, and potential intermolecular interactions like hydrogen bonding.[10][11]

While other spectroscopic methods provide data based on inference, X-ray crystallography provides direct evidence, making it the ultimate arbiter in structural chemistry.[12]

Experimental Workflow: A Step-by-Step Protocol for Structural Validation

The journey from a synthesized powder to a validated crystal structure is a multi-step process that requires patience and precision. Each stage is critical for the success of the final analysis.

X-ray Crystallography Workflow cluster_synthesis Synthesis & Purification cluster_crystallography Crystallographic Analysis cluster_growth Step 1: Crystal Growth cluster_data Step 2 & 3: Mounting & Data Collection cluster_analysis Step 4 & 5: Solution & Validation start Synthesized Compound (Powder) crystal_growth High-Quality Single Crystal start->crystal_growth Crystallization data_collection Diffraction Data (Intensities & Angles) crystal_growth->data_collection Mounting & Diffractometer structure_solution Structure Solution & Refinement data_collection->structure_solution Computational Processing validation Validated Structure (CIF File) structure_solution->validation Quality Checks (e.g., checkCIF)

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Experimental Protocol: Obtaining a High-Quality Crystal Structure

1. Crystal Growth (The Art of Crystallization): This is often the most challenging yet critical step. The goal is to grow a single, defect-free crystal with dimensions between 0.1-0.5 mm.[7][13]

  • Causality: Slow, controlled crystal growth is essential. Rapid precipitation leads to the formation of microcrystalline powder or flawed crystals, which are unsuitable for diffraction. The molecules need sufficient time to arrange themselves into a well-ordered lattice.

  • Recommended Method (Slow Solvent Evaporation):

    • Dissolve 5-10 mg of the purified 3-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid derivative in a minimum amount of a suitable solvent or solvent system (e.g., methanol, ethanol, or a dichloromethane/hexane mixture) in a small, clean vial. The ideal solvent is one in which the compound is moderately soluble.

    • Cover the vial with a cap or parafilm. Pierce 1-2 very small holes in the covering with a fine needle.

    • Place the vial in a vibration-free location at a constant temperature.

    • Allow the solvent to evaporate slowly over several days to weeks. Monitor periodically for the formation of well-defined, transparent crystals.[13]

2. Crystal Selection and Mounting:

  • Causality: A flawed or twinned crystal will produce a complex or uninterpretable diffraction pattern. Selecting a visually perfect specimen is paramount for collecting high-quality data.[13][14]

  • Procedure:

    • Place a drop of cryo-protectant oil (e.g., Paratone-N) on a glass slide.

    • Transfer the crystals from the vial into the oil.

    • Under a polarizing microscope, select a crystal that is transparent, has sharp edges, and extinguishes light uniformly when the polarizing stage is rotated.[13]

    • Carefully attach the chosen crystal to the tip of a cryo-loop or glass fiber, which is mounted on a goniometer head.

3. Data Collection:

  • Causality: To build a complete 3D picture, the crystal must be rotated to capture diffraction data from all possible orientations. Low temperature (typically 100 K) is used to minimize thermal motion of the atoms, resulting in sharper diffraction spots and higher resolution data.

  • Procedure:

    • Mount the goniometer head onto the diffractometer.

    • A stream of cold nitrogen gas is directed at the crystal to flash-cool it to the desired temperature.

    • The instrument software is used to center the crystal in the X-ray beam.

    • A data collection strategy is determined, which involves a series of scans where the crystal is rotated through different angles while being exposed to a monochromatic X-ray beam. The detector records the position and intensity of the diffracted X-rays.[8]

4. Structure Solution, Refinement, and Validation:

  • Causality: Raw diffraction data is just a collection of spots. Computational algorithms are required to translate this pattern back into a chemically meaningful molecular structure. Refinement is the process of optimizing this structural model to achieve the best possible fit with the experimental data.

  • Procedure:

    • The collected data is processed to determine the unit cell dimensions, space group, and integrated intensities of each reflection.

    • Structure Solution: Software like SHELXS is used to solve the "phase problem" and generate an initial electron density map and a preliminary molecular model.

    • Structure Refinement: The atomic positions and thermal parameters of the model are refined against the experimental data using software like SHELXL. This iterative process minimizes the difference between the observed diffraction pattern and the one calculated from the model.

    • Validation: The final structural model is rigorously checked for geometric consistency and overall quality. The output is a Crystallographic Information File (CIF) , which is the standard format for reporting crystal structure data.[15][16][17] Services like the IUCr's checkCIF can be used to validate the file for consistency and identify potential issues.[18][19]

A Comparative Analysis: SC-XRD vs. Alternative Techniques

While SC-XRD is definitive, it is crucial to understand its place alongside other common analytical techniques. NMR and MS provide complementary and essential information during the research process.

Parameter Single-Crystal X-ray Diffraction (SC-XRD) Nuclear Magnetic Resonance (NMR) Mass Spectrometry (MS)
Primary Information Unambiguous 3D atomic arrangement, bond lengths/angles, stereochemistry, crystal packing.[8]Atomic connectivity (2D structure), chemical environment of nuclei, solution-state conformation.[20][21]Molecular weight, elemental formula (HRMS), structural fragments from fragmentation patterns.[21][22]
Sample State Solid (single crystal)SolutionSolid, Liquid, or Gas (ionized)
Key Advantage Definitive and unambiguous for structural elucidation.Non-destructive; provides data on the molecule's structure and dynamics in solution.[21]Extremely high sensitivity and accuracy for mass determination.[21]
Key Limitation Requires a high-quality single crystal, which can be difficult to grow.Can be ambiguous for differentiating isomers with similar chemical environments; provides no precise geometric data.[6]Cannot distinguish between isomers; provides no stereochemical or 3D conformational information.[22]
Typical Output Crystallographic Information File (CIF) containing atomic coordinates.[15][17]Spectrum of chemical shifts and coupling constants.Mass spectrum showing mass-to-charge ratios.

Interpreting the Data: From CIF to Molecular Insight

The CIF file is a rich source of data. For the medicinal chemist or drug development professional, the most critical outputs are the molecular structure and the geometric parameters that confirm its identity.

Caption: Molecular structure with typical bond lengths from SC-XRD.

This visualization, derived directly from the atomic coordinates in a CIF, confirms the 3-iodo and 2-carboxylic acid substitution pattern. The reported bond lengths provide quantitative validation of the structure. For instance, the C-I bond length is experimentally determined, confirming the presence and location of the iodine atom, a task that can be challenging for other methods.

Conclusion

In the rigorous field of drug discovery and development, certainty is paramount. For novel 3-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid derivatives, a class of compounds with significant therapeutic promise, achieving that certainty in molecular structure is a non-negotiable step. While NMR and mass spectrometry are essential tools for routine characterization, they provide circumstantial evidence. Single-crystal X-ray diffraction delivers the definitive proof. It provides an unambiguous, high-resolution 3D structure, eliminating any doubt regarding isomeric identity and providing precise geometric data crucial for understanding biological activity. By integrating SC-XRD as the final validation step, researchers can ensure the integrity of their findings and build a solid foundation for subsequent preclinical and clinical development.

References

  • Hall, S. R., Allen, F. H., & Brown, I. D. (1991). The Crystallographic Information File (CIF): a new standard archive file for crystallography. Acta Crystallographica Section A: Foundations of Crystallography, 47(6), 655-685. [Link]

  • Brown, I. D., & McMahon, B. (2002). CIF: The Crystallographic Information File. Acta Crystallographica Section B: Structural Science, 58(3 Part 1), 367-378. [Link]

  • Metadata Standards Catalog. (n.d.). CIF (Crystallographic Information Framework). [Link]

  • Wikipedia. (n.d.). Crystallographic Information File. [Link]

  • International Union of Crystallography. (n.d.). Crystallographic Information Framework. [Link]

  • Hamdi, A., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 109, 01005. [Link]

  • Wang, Y., et al. (2017). Structure-based design and synthesis of imidazo[1,2-a]pyridine derivatives as novel and potent Nek2 inhibitors with in vitro and in vivo antitumor activities. European Journal of Medicinal Chemistry, 126, 1083-1106. [Link]

  • Oreate AI Blog. (2024). Comprehensive Technical Guide to Single Crystal X-Ray Diffraction Testing. [Link]

  • Li, Y., et al. (2021). Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. Journal of Mass Spectrometry, 56(12), e4794. [Link]

  • Nanalysis. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?[Link]

  • Hamdi, A., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. ResearchGate. [Link]

  • University of Zurich, Department of Chemistry. (n.d.). Preparation of Single Crystals for X-ray Diffraction. [Link]

  • University of York, Chemistry Teaching Labs. (n.d.). Single Crystal X-ray Diffraction. [Link]

  • Szafran, M., et al. (1991). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Defense Technical Information Center. [Link]

  • Asian Journal of Chemistry. (2024). Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Derivatives. [Link]

  • Al-Warhi, T., et al. (2024). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. [Link]

  • ResearchGate. (n.d.). 13C NMR spectrum of imidazo[1,2-a]pyridine 7a. [Link]

  • ResearchGate. (n.d.). 1H NMR spectrum of imidazo[1,2-a]pyridine 6a. [Link]

  • Molyneux, R. J., et al. (2007). Guidelines for unequivocal structural identification of compounds with biological activity of significance in food chemistry. Pure and Applied Chemistry, 79(8), 1417-1464. [Link]

  • Madurai Kamaraj University. (n.d.). X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS. [Link]

  • Chemical Methodologies. (n.d.). Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. [Link]

  • Asian Journal of Organic & Medicinal Chemistry. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. [Link]

  • Solubility of Things. (n.d.). Comparative Analysis of Spectroscopic Techniques. [Link]

  • DeMocherla, V. P., et al. (2012). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters, 3(10), 800-804. [Link]

  • ResearchGate. (n.d.). (a) The X-ray crystal structure of imidazo[1,2-a]pyridine 5d (CCDC 1049287). [Link]

  • Al-Omair, M. A., et al. (2022). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. RSC Advances, 12(11), 6523-6536. [Link]

Sources

Comparative

Ein vergleichender Leitfaden zur biologischen Aktivität von substituierten Imidazo[1,2-a]pyridinen

Für Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung Dieser Leitfaden bietet eine objektive Analyse der biologischen Aktivitäten verschiedener substituierter Imidazo[1,2-a]pyridine und stützt sich dabe...

Author: BenchChem Technical Support Team. Date: January 2026

Für Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung

Dieser Leitfaden bietet eine objektive Analyse der biologischen Aktivitäten verschiedener substituierter Imidazo[1,2-a]pyridine und stützt sich dabei auf experimentelle Daten aus der wissenschaftlichen Literatur. Er soll als fundierte Ressource für die rationale Entwicklung neuer therapeutischer Wirkstoffe auf Basis dieses vielseitigen Molekülgerüsts dienen.

Einleitung: Das Imidazo[1,2-a]pyridin-Gerüst als privilegierte Struktur

Das Imidazo[1,2-a]pyridin-Gerüst, eine fusionierte heterozyklische Struktur aus einem Imidazol- und einem Pyridinring, wird in der medizinischen Chemie als "privilegierte Struktur" eingestuft.[1][2] Diese Bezeichnung verdankt es seiner Fähigkeit, an eine Vielzahl biologischer Zielmoleküle mit hoher Affinität zu binden, was zu einem breiten Spektrum an pharmakologischen Wirkungen führt.[3][4][5] Zu den kommerziell erhältlichen Medikamenten, die dieses Gerüst enthalten, gehören Zolpidem (ein Schlafmittel), Alpidem (ein Anxiolytikum) und Olprinon (zur Behandlung von Herzinsuffizienz), was die therapeutische Relevanz dieses Heterozyklus unterstreicht.[4][6] Die biologische Aktivität von Imidazo[1,2-a]pyridin-Derivaten kann durch die Einführung verschiedener Substituenten an den Positionen C2, C3, C5, C6, C7 und C8 gezielt moduliert werden, was ein breites Feld für die Wirkstoffoptimierung eröffnet.[1] Dieser Leitfaden konzentriert sich auf den Vergleich der krebsbekämpfenden, antimikrobiellen und antiviralen Aktivitäten verschiedener substituierter Analoga.

Vergleichende Analyse der biologischen Aktivitäten

Die strategische Substitution am Imidazo[1,2-a]pyridin-Kern ist entscheidend für die Potenz und Selektivität der biologischen Wirkung. Nachfolgend werden die Struktur-Wirkungs-Beziehungen (SAR) für die wichtigsten therapeutischen Anwendungsgebiete beleuchtet.

Krebsbekämpfende Aktivität

Imidazo[1,2-a]pyridine haben sich als potente Wirkstoffe gegen verschiedene Krebsarten erwiesen.[7][8][9] Ihr Wirkmechanismus beruht häufig auf der Hemmung von Schlüsselenzymen in der Signaltransduktion von Krebszellen, wie z. B. Kinasen, oder der Induktion von Apoptose.[7][8][10]

Wirkmechanismus: Hemmung des PI3K/Akt/mTOR-Signalwegs

Ein zentraler Signalweg, der in vielen Krebsarten fehlreguliert ist, ist der PI3K/Akt/mTOR-Weg. Einige Imidazo[1,2-a]pyridin-Derivate wurden als potente Inhibitoren von PI3K oder Akt identifiziert, was zur Hemmung des Zellwachstums und zur Auslösung des programmierten Zelltods (Apoptose) führt.[8][10][11]

PI3K_Akt_mTOR_Pathway RTK Wachstumsfaktor- rezeptor (RTK) PI3K PI3K RTK->PI3K Aktivierung PIP3 PIP3 PI3K->PIP3 Phosphorylierung PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Aktivierung mTORC1 mTORC1 Akt->mTORC1 Aktivierung Apoptose_Inhibition Apoptose- Hemmung Akt->Apoptose_Inhibition Zellwachstum Zellwachstum & Überleben mTORC1->Zellwachstum Imidazopyridin Imidazo[1,2-a]pyridin- Derivat Imidazopyridin->PI3K Hemmung Imidazopyridin->Akt Hemmung

Abbildung 1: Hemmung des PI3K/Akt/mTOR-Signalwegs durch Imidazo[1,2-a]pyridin-Derivate.

Vergleichende Zytotoxizitätsdaten:

Die zytotoxische Wirksamkeit wird typischerweise als IC50-Wert angegeben, d. h. die Konzentration, bei der das Wachstum von 50 % der Krebszellen gehemmt wird.

Tabelle 1: Zytotoxische Aktivität (IC50) ausgewählter Imidazo[1,2-a]pyridin-Derivate gegen verschiedene Krebszelllinien

VerbindungSubstituentenZiel-ZelllinieIC50 (µM)Quelle(n)
Derivat A2-Aryl, 3-(Naphthalen-2-yl)ethan-1,2-dionHeLa (Gebärmutterhalskrebs)15.32[12]
Derivat B2-Aryl, 3-AcylA375 (Melanom)<1.0[10]
Derivat C3-Amino, 2-(p-Nitrophenyl), N-(p-Chlorphenyl)HT-29 (Darmkrebs)1.89[13]
Derivat D3-Amino, 2-(p-Tolyl), N-(p-Chlorphenyl)B16F10 (Melanom)2.01[13]
Derivat E2-(4-(S-Alkyl/Aryl-acetamido)phenyl)HepG2 (Leberkrebs)2.11 - 5.16[14]
Derivat F2-Phenyl, 3-AminoHCC1937 (Brustkrebs)45.0[9][15]
Antimikrobielle Aktivität

Angesichts der zunehmenden Resistenz gegen etablierte Antibiotika ist die Entwicklung neuer antimikrobieller Wirkstoffe von entscheidender Bedeutung. Imidazo[1,2-a]pyridine haben vielversprechende Aktivitäten gegen ein breites Spektrum von Bakterien und Pilzen gezeigt.[3][6][16][17]

Struktur-Wirkungs-Beziehungen (SAR):

Studien haben gezeigt, dass die Art der Substituenten am Phenylring an der C2-Position und weitere Substituenten am Pyridinring (z. B. an C7) die antibakterielle Aktivität maßgeblich beeinflussen.[1] Die Kombination des Imidazo[1,2-a]pyridin-Kerns mit anderen pharmakophoren Gruppen, wie z. B. 1,2,3-Triazolen, kann die Aktivität ebenfalls steigern.[6]

Tabelle 2: Minimale Hemmkonzentration (MHK) ausgewählter antimikrobieller Imidazo[1,2-a]pyridin-Derivate

VerbindungSubstituentenZielorganismusMHK (µg/mL)Quelle(n)
Derivat G5-n-OctylaminoStaphylococcus aureus-[16]
Derivat H2-Phenyl, 7-MethylStaphylococcus aureus-[1]
Derivat I2-(5-Methyl-1-aryl-1H-1,2,3-triazol-4-yl)Bacillus subtilis-[6]
Derivat J2-(5-Methyl-1-aryl-1H-1,2,3-triazol-4-yl)Candida albicans-[6]

Hinweis: Spezifische MHK-Werte waren in den zitierten Abstracts nicht immer verfügbar, die Quellen belegen jedoch eine signifikante Aktivität.

Antivirale Aktivität

Bestimmte Derivate haben eine bemerkenswerte Aktivität gegen verschiedene Viren gezeigt, darunter das humane Cytomegalievirus (HCMV) und Influenzaviren.[18][19]

Wirkmechanismus:

Einige Derivate, die gegen das Influenzavirus A wirksam sind, hemmen die virale RNA-abhängige RNA-Polymerase (RdRp), ein Schlüsselenzym für die Virusreplikation.[19] Andere Verbindungen mit Thioether-Seitenketten an der C3-Position zeigten eine hohe Aktivität gegen HCMV.[18]

Tabelle 3: Antivirale Aktivität ausgewählter Imidazo[1,2-a]pyridin-Derivate

VerbindungSubstituentenZielvirusIC50 / EC50 (µM)Quelle(n)
Derivat K3-Carboxamid-DerivatInfluenza A/PR/8/34(H1N1)0.29[19]
Derivat L3-Thioether-SeitenketteHumanes Cytomegalievirus (HCMV)Hoch[18]

Experimentelle Protokolle

Die Validität der Vergleichsdaten hängt entscheidend von den angewandten experimentellen Methoden ab. Im Folgenden werden standardisierte Protokolle für die Synthese und die biologische Testung beschrieben.

Synthese von substituierten Imidazo[1,2-a]pyridinen

Eine der effizientesten und vielseitigsten Methoden zur Synthese von 3-substituierten Imidazo[1,2-a]pyridinen ist die Groebke-Blackburn-Bienaymé-Reaktion (GBB), eine säurekatalysierte Dreikomponentenreaktion.[13][20] Eine klassische Methode ist zudem die Cyclokondensation von 2-Aminopyridinen mit α-Halogenketonen.[21][22][23]

Protokoll: Groebke-Blackburn-Bienaymé-Reaktion

  • Ansatz: In einem geeigneten Reaktionsgefäß werden 2-Aminopyridin (1 Äquivalent), ein Aldehyd (1 Äquivalent) und ein Isonitril (1 Äquivalent) in einem aprotischen Lösungsmittel (z. B. Dichlormethan oder Methanol) gelöst.

  • Katalysatorzugabe: Eine katalytische Menge einer Lewis- oder Brønsted-Säure (z. B. Scandium(III)-triflat oder p-Toluolsulfonsäure) wird hinzugefügt.[13][20]

  • Reaktion: Die Mischung wird bei Raumtemperatur oder unter leichtem Erwärmen für 2 bis 24 Stunden gerührt, bis die Umsetzung (verfolgt mittels Dünnschichtchromatographie, DC) vollständig ist.

  • Aufarbeitung: Das Lösungsmittel wird im Vakuum entfernt. Der Rückstand wird in einem organischen Lösungsmittel (z. B. Ethylacetat) aufgenommen und mit wässriger Natriumbicarbonatlösung und Wasser gewaschen.

  • Reinigung: Die organische Phase wird getrocknet (z. B. über Na2SO4), filtriert und das Lösungsmittel erneut im Vakuum entfernt. Das Rohprodukt wird durch Säulenchromatographie an Kieselgel gereinigt.

  • Charakterisierung: Die Struktur des reinen Produkts wird durch NMR-Spektroskopie (¹H, ¹³C) und Massenspektrometrie bestätigt.

Abbildung 2: Allgemeiner Arbeitsablauf für die Synthese und Aufreinigung von Imidazo[1,2-a]pyridinen.

Bestimmung der Zytotoxizität: MTT-Assay

Der MTT-Assay ist ein etablierter kolorimetrischer Test zur Messung der metabolischen Aktivität von Zellen, die als Indikator für die Zellviabilität dient.[24][25][26][27]

Protokoll: MTT-Assay

  • Zellaussaat: Adhärente Krebszellen werden in einer 96-Well-Platte in einer definierten Dichte (z. B. 10.000 Zellen/Well) ausgesät und für 24 Stunden bei 37 °C und 5 % CO₂ inkubiert, um die Anhaftung zu ermöglichen.[24]

  • Behandlung: Das Kulturmedium wird entfernt und durch Medium ersetzt, das serielle Verdünnungen der zu testenden Imidazo[1,2-a]pyridin-Verbindungen enthält. Unbehandelte Zellen dienen als Negativkontrolle. Die Platten werden für 48 bis 72 Stunden inkubiert.

  • MTT-Inkubation: Zu jedem Well werden 10-50 µL einer MTT-Stammlösung (typischerweise 5 mg/mL in PBS) hinzugefügt, sodass eine Endkonzentration von ca. 0,5 mg/mL erreicht wird.[26][28] Die Platte wird für 2-4 Stunden bei 37 °C inkubiert. Während dieser Zeit reduzieren mitochondriale Dehydrogenasen in lebenden Zellen das gelbe Tetrazoliumsalz MTT zu violetten, unlöslichen Formazan-Kristallen.[24][27]

  • Solubilisierung: Nach der Inkubation wird das Medium vorsichtig entfernt und ein Solubilisierungsmittel (z. B. 100-150 µL DMSO oder eine saure Isopropanollösung) zu jedem Well gegeben, um die Formazan-Kristalle aufzulösen.[24][26] Die Platte wird für ca. 15 Minuten auf einem Schüttler inkubiert, um eine vollständige Auflösung zu gewährleisten.[27]

  • Messung: Die Extinktion der resultierenden violetten Lösung wird in einem Plattenlesegerät bei einer Wellenlänge von ca. 570 nm gemessen.[27][28]

  • Datenanalyse: Die prozentuale Zellviabilität wird im Verhältnis zur unbehandelten Kontrolle berechnet. Aus der Konzentrations-Wirkungs-Kurve wird der IC50-Wert ermittelt.

Zusammenfassung und Ausblick

Substituierte Imidazo[1,2-a]pyridine sind eine bemerkenswert vielseitige Klasse von Molekülen mit einem breiten und potenten Spektrum an biologischen Aktivitäten. Wie dieser Leitfaden zeigt, kann durch gezielte chemische Modifikationen am Grundgerüst die Aktivität gegen Krebszellen, Mikroben und Viren maßgeblich beeinflusst und optimiert werden. Die vorgestellten vergleichenden Daten verdeutlichen die Bedeutung von Struktur-Wirkungs-Beziehungen für das rationale Design neuer Leitstrukturen. Die detaillierten Protokolle bieten eine solide Grundlage für die Synthese und biologische Evaluierung neuer Derivate. Zukünftige Forschungen werden sich darauf konzentrieren, die Selektivität dieser Verbindungen weiter zu erhöhen, ihre pharmakokinetischen Eigenschaften zu verbessern und neue biologische Zielstrukturen zu identifizieren, um das volle therapeutische Potenzial des Imidazo[1,2-a]pyridin-Gerüsts auszuschöpfen.

Referenzen

  • Gueiffier, A., Mavel, S., Lhassani, M., El-Kashef, H., & Chosson, E. (1999). Synthesis and antiviral activity of imidazo[1,2-a]pyridines. European Journal of Medicinal Chemistry, 34(4), 271–274.

  • Bavetsias, V., Large, J. M., Henderson, A., & Rapti, M. (2011). Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase. Bioorganic & Medicinal Chemistry Letters, 21(16), 4698–4701.

  • Penlou, S., Lhassani, M., Chosson, E., & Gueiffier, A. (1998). Synthesis of imidazo[1,2-a]pyridines as Antiviral Agents. Journal of Heterocyclic Chemistry, 35(4), 939–943.

  • CLYTE Technologies. (2024). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.

  • ResearchGate. (n.d.). The SAR of imidazo[1,2-a]pyridine derivatives as antimicrobial agents.

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.

  • BroadPharm. (2022). Protocol for Cell Viability Assays.

  • Aliwaini, S., Awadallah, A. M., Morjan, R. Y., Ghunaim, M., Alqaddi, H., Abuhamad, A. Y., Awadallah, E. A., & Abughefra, Y. M. (2020). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 20(3), 2821–2829.

  • Christodoulou, M. S., Liekens, S., Kasiotis, K. M., & Haroutounian, S. A. (2021). Optimization of an Imidazo[1,2-a]pyridine Series to Afford Highly Selective Type I1/2 Dual Mer/Axl Kinase Inhibitors with In Vivo Efficacy. Journal of Medicinal Chemistry, 64(18), 13488–13506.

  • Abcam. (n.d.). MTT assay protocol.

  • Altaher, A. M. H., Mohammed, A., & Aliwaini, A. S. (2021). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy. Systematic Reviews in Pharmacy, 12(4), 79–88.

  • National Center for Biotechnology Information. (2013). Assay Guidance Manual - Cell Viability Assays.

  • Kaur, H., Kumar, V., & Gupta, G. (2024). Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. Archiv der Pharmazie, e2400032.

  • Zhang, Y., Wang, Y., Li, Y., Wang, Y., Li, Y., Wang, H., & Li, J. (2024). Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening and structure-activity relationship study. European Journal of Medicinal Chemistry, 280, 116900.

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines.

  • Myadaraboina, S., Alla, M., Saddanapu, V., Bommena, V. R., & Addlagatta, A. (2010). Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. European Journal of Medicinal Chemistry, 45(11), 5208–5216.

  • Katritzky, A. R., Ji, Y., & Fang, Y. (2003). Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. The Journal of Organic Chemistry, 68(14), 5724–5727.

  • Kaur, H., Kumar, V., & Gupta, G. (2024). Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. Archiv der Pharmazie, e2400032.

  • Altaher, A. M. H., Aliwaini, A. S., Al-Kaf, A. G., & Morjan, R. Y. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943–2952.

  • ResearchGate. (n.d.). Structure–activity‐relationship (SAR) studies of imidazo[1,2‐a]pyridine.

  • He, W., Ahlstrom, C., & Kaplan, M. J. (1989). Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents. Journal of Medicinal Chemistry, 32(9), 2211–2219.

  • Yurttaş, L., Kaplancıklı, Z. A., Göger, G., & Demirci, F. (2017). Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. Bioorganic Chemistry, 70, 258–267.

  • Kakade, G. K., Gaware, S. S., Shingate, B. B., & Shingare, M. S. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience, 10(1), 1835–1843.

  • Revankar, G. R., Matthews, T. R., & Robins, R. K. (1975). Synthesis and antimicrobial activity of certain imidazo[1,2-a]pyrimidines. Journal of Medicinal Chemistry, 18(12), 1253–1255.

  • Štefane, B., & Požgan, F. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35191–35203.

  • Thakur, A., Kumar, A., Joshi, P., Singh, P., & Kumar, R. (2022). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. Molecules, 27(19), 6599.

  • Semantic Scholar. (n.d.). Synthesis of imidazo[1,2-a]pyridines: a decade update.

  • de Oliveira, C. S., de Mattos, M. C., & de Souza, R. O. M. A. (2024). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.

  • Patel, S. B., Sharma, N., & Pathak, D. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8), e200324228067.

  • Patel, H. D., Patel, K. C., & Patel, H. D. (2024). Synthesis and Antimicrobial Activity of Novel Imidazo[1,2-A]Pyridines Containing 1,2,3-Triazole. Journal of Pharmaceutical Research International, 36(1), 1–10.

  • ResearchGate. (n.d.). (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.

  • Li, A., Li, Y., Li, J., & Li, Y. (2022). A Novel Imidazo[1,2-a]pyridine Compound Reduces Cell Viability and Induces Apoptosis of HeLa Cells by p53/Bax-Mediated Activation of Mitochondrial Pathway. Letters in Drug Design & Discovery, 19(4), 384–391.

  • Al-Ghorbani, M., Kumar, U., Chebrolu, R., & Yoon, S. (2024). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. Scientific Reports, 14(1), 4381.

  • BIO Web of Conferences. (n.d.). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review.

  • Altaher, A. M. H., Aliwaini, A. S., Al-Kaf, A. G., & Morjan, R. Y. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943–2952.

  • ResearchGate. (n.d.). Synthesis and antiviral activity of an imidazo[1,2-a]pyrrolo[2,3-c]pyridine series against the bovine viral diarrhea virus.

  • Dotsenko, V. V., Krivokolysko, S. G., & Polovkovych, S. M. (2018). Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. Molbank, 2018(4), M1025.

  • ResearchGate. (n.d.). Biologically active imidazo-[1,2-a]-pyridine derivatives.

Sources

Validation

A Senior Application Scientist's Guide to HPLC Purity Analysis of 3-Iodoimidazo[1,2-a]pyridine-2-carboxylic Acid

Abstract The accurate determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of drug discovery and development. 3-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid is a vit...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The accurate determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of drug discovery and development. 3-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid is a vital heterocyclic scaffold, frequently utilized in the synthesis of novel therapeutic agents.[1][2][3] Its purity directly impacts reaction yields, impurity profiling, and ultimately, the safety and efficacy of the final drug product. This guide provides a comprehensive, field-proven approach to the purity analysis of this compound, focusing on a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method. We will delve into the rationale behind the method development, present a detailed protocol, and compare its performance against orthogonal analytical techniques such as Ultra-Performance Liquid Chromatography (UPLC), Supercritical Fluid Chromatography (SFC), and Quantitative Nuclear Magnetic Resonance (qNMR).

The Critical Role of Purity in Drug Development

In pharmaceutical research, the adage 'purity is paramount' cannot be overstated. For a key intermediate like 3-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid, impurities can arise from various sources, including residual starting materials, by-products from side reactions, or degradation products.[4][5] These impurities can interfere with subsequent synthetic steps, lead to the formation of undesired and potentially toxic compounds, and complicate the interpretation of biological assay data. Therefore, a reliable and validated analytical method to assess purity is not just a quality control measure but a critical tool for process optimization and regulatory compliance.[6] High-Performance Liquid Chromatography (HPLC) is widely regarded as the gold standard for this purpose due to its high resolution, sensitivity, and versatility.[6]

Recommended Method: Reversed-Phase HPLC with UV Detection

Based on the structure of 3-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid—a moderately polar, aromatic, and ionizable molecule—a reversed-phase HPLC method is the logical choice. The fused ring system provides a strong chromophore, making UV detection highly suitable.

The primary goal is to develop a method that can separate the main compound from potential impurities. Common impurities in the synthesis of imidazo[1,2-a]pyridines often include unreacted 2-aminopyridine derivatives and ketone precursors, as well as by-products from incomplete cyclization or side reactions.[2][4][5][7] The developed method must be specific enough to resolve these species.

Experimental Protocol: HPLC Purity Determination

This protocol is designed as a self-validating system, where the system suitability tests ensure the reliability of each analytical run.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis or Diode Array Detector (DAD).

  • Data acquisition and processing software (e.g., Chromeleon™, Empower™).

Materials & Reagents:

  • Analyte: 3-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid sample.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size). A C18 phase provides excellent hydrophobic retention for the aromatic core.

  • Mobile Phase A (Aqueous): 0.1% Trifluoroacetic Acid (TFA) in Water (HPLC Grade). TFA acts as an ion-pairing agent to improve the peak shape of the carboxylic acid by suppressing silanol interactions and ensuring consistent ionization.[8]

  • Mobile Phase B (Organic): Acetonitrile (HPLC Grade). Acetonitrile is chosen for its low UV cutoff and viscosity.

  • Sample Diluent: 50:50 (v/v) Acetonitrile/Water.

Procedure:

  • System Preparation:

    • Purge all mobile phase lines to remove air bubbles.

    • Equilibrate the column with the initial mobile phase composition (e.g., 95% A / 5% B) at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

    • Set the column temperature to 30°C to ensure reproducible retention times.

    • Set the UV detection wavelength to an appropriate value (e.g., 254 nm or a wavelength maximum determined by DAD analysis).

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the 3-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid sample.

    • Dissolve in 10.0 mL of the sample diluent to achieve a concentration of ~0.1 mg/mL.

    • Vortex or sonicate briefly to ensure complete dissolution.

    • Filter the sample through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5 µL

    • Gradient Elution:

      • 0-15 min: 5% to 95% B

      • 15-18 min: Hold at 95% B

      • 18-18.1 min: 95% to 5% B

      • 18.1-25 min: Hold at 5% B (re-equilibration)

    • Detection: 254 nm

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the main peak using the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) * 100

  • System Suitability:

    • Before sample analysis, inject a standard solution five times.

    • The Relative Standard Deviation (%RSD) for the peak area and retention time of the main peak should be ≤ 2.0%.

    • The tailing factor for the main peak should be between 0.8 and 1.5. These criteria are based on standard pharmaceutical practices and ICH guidelines.[9][10]

Workflow Visualization

The following diagram illustrates the comprehensive workflow for the HPLC purity analysis.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Mobile Phase & Sample Preparation B Instrument & Column Equilibration A->B 30 min @ 1.0 mL/min C System Suitability Test (5 Injections) B->C D Sample Injection (Run Gradient Method) C->D If RSD < 2% X FAIL C->X If RSD > 2% E Peak Integration D->E F Purity Calculation (% Area Normalization) E->F G Generate Report F->G X->B Troubleshoot & Re-equilibrate

Caption: HPLC Purity Analysis Workflow.

Comparative Analysis with Alternative Technologies

While the described HPLC method is robust and widely applicable, alternative technologies offer distinct advantages in specific contexts. The choice of method often depends on the specific analytical need, such as higher throughput, orthogonal verification, or absolute quantification.

HPLC vs. UPLC (Ultra-Performance Liquid Chromatography)

UPLC is a significant advancement over traditional HPLC, utilizing columns with sub-2 µm particles and operating at much higher pressures (up to 15,000 psi).[11][12] This results in faster analysis times, improved resolution, and enhanced sensitivity.[13][14][15]

  • Speed: A 25-minute HPLC run can often be shortened to less than 5 minutes on a UPLC system without sacrificing resolution.[13]

  • Resolution & Sensitivity: The smaller particles lead to sharper, narrower peaks, which improves the separation of closely eluting impurities and increases the signal-to-noise ratio, making it ideal for detecting trace-level impurities.[11][15]

  • Solvent Consumption: Faster run times and lower flow rates significantly reduce solvent usage, leading to cost savings and environmental benefits.[14][15]

The primary trade-off is the higher initial capital cost of UPLC instrumentation.

Orthogonal Methods: SFC and qNMR

Relying on a single analytical method can sometimes be misleading. Orthogonal methods, which separate compounds based on different chemical principles, provide a more comprehensive and trustworthy purity assessment.[16]

Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase.[17] It is often considered a normal-phase technique and is particularly advantageous for separating polar compounds that may have poor retention in reversed-phase LC.[18][19][20] For 3-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid, SFC could provide a different selectivity profile, potentially resolving impurities that co-elute in the RP-HPLC method. Modern SFC offers fast, efficient separations with the added benefit of being a "greener" technique due to the reduction in organic solvent consumption.[18][21]

Quantitative NMR (qNMR): Unlike chromatographic techniques which provide a relative purity (area %), qNMR is a primary analytical method that can determine the absolute purity of a compound without needing a reference standard of the analyte itself.[16] The quantification is achieved by integrating the signal of the analyte against a certified internal standard of known purity and concentration.[22][23]

  • Key Advantages: qNMR provides a direct, highly accurate purity value and simultaneously confirms the structure of the analyte and any detectable impurities.[24][22] It is an excellent orthogonal technique to chromatography because its detection principle is completely different and not dependent on the analyte's response to a UV detector.[16][25]

  • Limitations: qNMR is less sensitive than HPLC for detecting very low-level impurities and requires a pure, stable internal standard that does not have signals overlapping with the analyte.[26]

Summary of Method Comparison

The following table summarizes the key performance characteristics of each technique for the purity analysis of 3-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid.

Parameter RP-HPLC UPLC SFC qNMR
Principle Relative QuantificationRelative QuantificationRelative QuantificationAbsolute Quantification
Primary Separation HydrophobicityHydrophobicityPolarity / ChiralityN/A (Spectroscopic)
Typical Run Time 15-30 min2-5 min 3-10 min5-15 min
Resolution GoodExcellent Very GoodN/A
Sensitivity HighVery High HighModerate
Solvent Usage ModerateLow Very Low (Organic) Low
Orthogonality -Low (Similar)High Very High
Primary Use Case Routine QC, Method Dev.High-Throughput ScreeningOrthogonal Check, Polar ImpuritiesReference Standard Certification
Decision Logic for Method Selection

The choice of analytical technique is guided by the stage of development and the specific question being asked.

Method_Selection A Start: Purity Analysis Required B Is this for routine QC or process monitoring? A->B C Is high-throughput screening a primary requirement? B->C Yes F Use validated RP-HPLC Method B->F No D Is an orthogonal check for co-eluting impurities needed? C->D No G Use UPLC Method C->G Yes E Is absolute purity value for a reference standard required? D->E No H Use SFC Method D->H Yes I Use qNMR Analysis E->I Yes J End E->J No F->J G->J H->J I->J

Caption: Decision tree for selecting an analytical method.

Conclusion

For the routine purity assessment of 3-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid, a well-developed reversed-phase HPLC method offers a reliable, robust, and cost-effective solution. It provides the necessary resolution and sensitivity to monitor reaction progress and ensure batch-to-batch consistency. However, for applications requiring higher throughput or enhanced sensitivity, transitioning the method to a UPLC platform is a logical and beneficial upgrade.[13][14][15] Furthermore, to ensure the highest level of analytical confidence, especially during late-stage development or when qualifying a reference standard, orthogonal techniques like SFC and qNMR are indispensable.[16][25] A comprehensive analytical strategy should leverage the strengths of each of these techniques to build a complete and trustworthy profile of the compound's purity.

References

  • Vertex AI Search. (n.d.). UPLC versus UHPLC: Comparison of Loading and Peak Capacity for Small Molecule Drugs.
  • Chromatography Today. (n.d.). How Good is SFC for Polar Analytes?.
  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR).
  • ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.
  • Agilent. (n.d.). Separation of Highly Polar Compounds by SFC With Detection by Q-TOF LC/MS.
  • VTechWorks. (n.d.). Analysis of polar compounds by supercritical fluid chromatography.
  • Benchchem. (n.d.). Quantitative NMR (qNMR) for the Purity Assessment of 7-Bromochroman-3-OL: A Comparative Guide.
  • Teledyne Labs. (n.d.). What is Supercritical Fluid Chromatography (SFC) Chromatography?.
  • ACS Publications. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry.
  • JEOL Ltd. (n.d.). What is qNMR (quantitative NMR)?.
  • JoVE. (2024). Video: Supercritical Fluid Chromatography.
  • Separation Science. (2023). Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?.
  • MONAD. (2024). What is the Difference Between UPLC and HPLC?.
  • Alispharm. (n.d.). UPLC vs HPLC: what is the difference?.
  • Microbioz India. (2023). UPLC vs HPLC: Unraveling the Similarities and Differences.
  • ICH. (n.d.). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • IJRAR.org. (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation.
  • alwsci. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
  • PubMed Central. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective.
  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity.
  • Agilent. (n.d.). Small Molecule Drug Characterization and Purity Analysis.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
  • ICH. (2023). Validation of Analytical Procedures Q2(R2).
  • IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained.
  • SIELC. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column.
  • ChemRxiv. (n.d.). Selective profiling of carboxylic acid in crude oil by halogen-labeling combined with liquid chromatography and high-resolution mass spectrometry.
  • Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??.
  • Jones Chromatography. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
  • Hungarian Journal of Industrial Chemistry. (n.d.). INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC.
  • AstaTech. (n.d.). 3-Iodoimidazo[1,2-A]Pyridine-6-Carboxylic Acid Methyl Ester|CAS 460087-82-5.
  • ResearchGate. (2026). (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
  • PubMed Central. (n.d.). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications.
  • Wiley Online Library. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review.
  • MDPI. (n.d.). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW.
  • Chemical Methodologies. (2025). Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Doc.
  • E3S Web of Conferences. (n.d.). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review.
  • ACS Omega. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines.
  • ResearchGate. (2025). (PDF) Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives.
  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines.
  • PubMed Central. (2025). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations.
  • Moroccan Journal of Chemistry. (2017). An Overview of Various Heterocyclic Imidazopyridine, Triazolopyridine and Quinoline Derivatives and Their Biological.
  • ACS Omega. (2019). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media.
  • PubMed Central. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds.
  • BLD Pharm. (n.d.). 8-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid.

Sources

Comparative

A Comparative Guide to Catalytic Systems for Imidazo[1,2-a]Pyridine Functionalization

For Researchers, Scientists, and Drug Development Professionals The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif, forming the core of numerous pharmaceuticals and biologically active compounds.[1] I...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif, forming the core of numerous pharmaceuticals and biologically active compounds.[1] Its derivatives have demonstrated a wide range of therapeutic applications, including as anxiolytics, anti-cancer agents, and anti-inflammatory drugs. Consequently, the development of efficient and selective methods for the functionalization of the imidazo[1,2-a]pyridine core is of paramount importance in medicinal chemistry and drug discovery. This guide provides an in-depth comparison of the primary catalytic systems employed for the C-H functionalization of imidazo[1,2-a]pyridines, offering a critical analysis of their performance, mechanistic underpinnings, and practical applicability, supported by experimental data.

The Challenge of Regioselectivity

The imidazo[1,2-a]pyridine ring system possesses several carbon atoms amenable to functionalization. However, achieving high regioselectivity, particularly at the C3 and C5 positions, is a key challenge that dictates the biological activity and therapeutic potential of the resulting derivatives. The electron-rich nature of the imidazole ring generally directs functionalization to the C3 position, but selective modification of other positions often requires carefully tailored catalytic systems.

Catalytic Paradigms for Imidazo[1,2-a]Pyridine Functionalization

Three major catalytic paradigms have emerged as powerful tools for the selective functionalization of imidazo[1,2-a]pyridines:

  • Photocatalysis: Harnessing the energy of visible light, photocatalysis offers a green and often milder alternative to traditional methods. It typically proceeds via radical intermediates, enabling a diverse range of transformations.

  • Transition-Metal Catalysis: This classical approach, often employing palladium, rhodium, or copper catalysts, provides robust and high-yielding methods for C-H functionalization, particularly for cross-coupling reactions.

  • Electrocatalysis: Utilizing electrical current to drive redox reactions, electrocatalysis represents a sustainable and oxidant-free approach to C-H functionalization, often offering unique reactivity profiles.

In-Depth Comparison of Catalytic Systems

This section provides a detailed comparison of the aforementioned catalytic systems for specific and highly relevant functionalizations of the imidazo[1,2-a]pyridine core.

C3-Arylation: A Gateway to Structural Diversity

The introduction of an aryl group at the C3 position is a common strategy for modulating the pharmacological properties of imidazo[1,2-a]pyridine derivatives.

Visible-light photocatalysis has emerged as a powerful tool for C3-arylation, often proceeding under mild, metal-free conditions. A common approach involves the use of an organic photosensitizer, such as Eosin Y, to generate an aryl radical from a suitable precursor, which then adds to the electron-rich C3 position of the imidazo[1,2-a]pyridine.

Experimental Protocol: Eosin Y-Catalyzed C3-Arylation

A representative procedure involves the reaction of a 2-arylimidazo[1,2-a]pyridine with an aryldiazonium salt in the presence of Eosin Y as the photocatalyst, irradiated by a white LED.[2][3]

Step-by-Step Methodology:

  • To a reaction vessel, add the 2-arylimidazo[1,2-a]pyridine (1.0 equiv), the aryldiazonium salt (1.5 equiv), and Eosin Y (2 mol%).

  • Dissolve the solids in a suitable solvent (e.g., ethanol).

  • Irradiate the mixture with a 22 W white LED at room temperature for 12 hours.

  • Upon completion, quench the reaction and extract the product with an organic solvent.

  • Purify the crude product by column chromatography.

Palladium-catalyzed direct C-H arylation is a well-established and highly efficient method for the C3-functionalization of imidazo[1,2-a]pyridines. These reactions typically involve the use of a palladium(II) catalyst, a ligand, a base, and an aryl halide as the coupling partner.

Experimental Protocol: Palladium-Catalyzed C3-Arylation

A typical protocol for the palladium-catalyzed C3-arylation of 2-phenylimidazo[1,2-a]pyridine with an aryl bromide is as follows:[4]

Step-by-Step Methodology:

  • In a reaction tube, combine 2-phenylimidazo[1,2-a]pyridine (1.0 equiv), the aryl bromide (1.05 equiv), Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and Bu₄NOAc (2 equiv).

  • Add toluene as the solvent.

  • Heat the reaction mixture at 100 °C for the specified time.

  • After cooling, dilute the mixture and extract the product.

  • Purify the product via column chromatography.

Catalytic SystemCatalystReagentsSolventTemp.TimeYield (%)
Photocatalysis Eosin Y (2 mol%)Aryldiazonium saltEthanolRT12 h45-51%[2][3]
Transition-Metal Pd(OAc)₂ (5 mol%) / PPh₃ (10 mol%)Aryl bromideToluene100 °C8 hup to 86%[4]

Causality Behind Experimental Choices:

  • Photocatalysis: The choice of an organic dye like Eosin Y is driven by its ability to absorb visible light and initiate the radical process under mild conditions. Ethanol often serves as a suitable solvent due to its polarity and ability to dissolve the reactants. The use of aryldiazonium salts as the aryl source is advantageous due to their high reactivity.

  • Transition-Metal Catalysis: Palladium(II) acetate is a common and effective palladium precursor. The phosphine ligand (PPh₃) is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. A high temperature is often required to promote the C-H activation step.

C3-Alkylation: Introducing Aliphatic Moieties

The incorporation of alkyl groups at the C3 position can significantly impact the lipophilicity and metabolic stability of imidazo[1,2-a]pyridine-based drug candidates.

Visible-light photocatalysis enables the C3-alkylation of imidazo[1,2-a]pyridines with a variety of alkyl radical precursors under mild conditions.

Experimental Protocol: Iridium-Photocatalyzed C3-Alkylation

A representative protocol for the iridium-photocatalyzed C3-alkylation of 2-phenylimidazo[1,2-a]pyridine is as follows:

Step-by-Step Methodology:

  • In a reaction vessel, combine 2-phenylimidazo[1,2-a]pyridine (1.0 equiv), the alkylating agent (e.g., an alkyl N-hydroxyphthalimide ester), and an iridium photocatalyst (e.g., fac-[Ir(ppy)₃]) (1-2 mol%).

  • Add a suitable solvent, such as acetonitrile.

  • Irradiate the mixture with a blue LED at room temperature for 12-24 hours.

  • Concentrate the reaction mixture and purify the residue by column chromatography.

In some cases, C3-alkylation can be achieved without the need for a metal catalyst, often promoted by a base and elevated temperatures.

Experimental Protocol: Catalyst-Free C3-Arylomethylation

A catalyst-free, three-component reaction for the C3-arylomethylation of imidazo[1,2-a]pyridines has been reported:[5]

Step-by-Step Methodology:

  • Combine the imidazo[1,2-a]pyridine (1.0 mmol), an arylboronic acid (1.5 mmol), and glyoxylic acid (1.5 mmol) in a reaction vessel.

  • Add KOtBu (1.0 mmol) as the base and acetonitrile as the solvent.

  • Heat the reaction at a specified temperature until completion.

  • After workup, purify the product by chromatography.

Catalytic SystemCatalystReagentsSolventTemp.TimeYield (%)
Photocatalysis fac-[Ir(ppy)₃]Alkyl N-hydroxyphthalimideCH₃CNRT12-24 hModerate to good
Transition-Metal-Free NoneArylboronic acid, Glyoxylic acidCH₃CNElevated-Good to excellent[5]

Causality Behind Experimental Choices:

  • Photocatalysis: Iridium-based photocatalysts are highly efficient at promoting single-electron transfer processes upon visible light irradiation, making them ideal for generating alkyl radicals from suitable precursors. Acetonitrile is a common solvent for photocatalytic reactions due to its transparency to visible light and ability to dissolve a wide range of organic compounds.

  • Transition-Metal-Free: The use of a strong base like potassium tert-butoxide is crucial for promoting the nucleophilic attack of the imidazo[1,2-a]pyridine onto the electrophilic intermediate generated from the other two components. The elevated temperature provides the necessary activation energy for the reaction to proceed.

C5-Functionalization: A Frontier of Selectivity

While C3-functionalization is more common, selective functionalization at the C5 position is highly desirable for expanding the structural diversity of imidazo[1,2-a]pyridine libraries.

Visible-light photocatalysis has been successfully applied to the challenging C5-alkylation of imidazo[1,2-a]pyridines.

Experimental Protocol: Eosin Y-Catalyzed C5-Alkylation

A method for the visible-light-induced C5-alkylation of imidazo[1,2-a]pyridines using Eosin Y as a photocatalyst has been developed.[1]

Step-by-Step Methodology:

  • Combine the imidazo[1,2-a]pyridine (1.0 equiv), an alkyl N-hydroxyphthalimide ester (as the alkyl radical precursor), and Eosin Y (as the photocatalyst) in a reaction vessel.

  • Add a suitable solvent and irradiate with visible light at room temperature.

  • Monitor the reaction until completion, then proceed with workup and purification.

Mechanistic Insights and Logical Frameworks

The choice of catalytic system is intrinsically linked to the desired transformation and the underlying reaction mechanism.

Photocatalytic Cycle

In a typical photocatalytic cycle, the photocatalyst absorbs a photon, leading to an excited state with enhanced redox properties. This excited state can then engage in single-electron transfer (SET) with a substrate to generate a radical intermediate, which then reacts with the imidazo[1,2-a]pyridine.

Photocatalytic Cycle PC Photocatalyst (PC) PC_excited Excited PC* PC->PC_excited Visible Light (hν) PC_excited->PC SET Substrate Substrate (e.g., Aryl Diazonium Salt) Radical Aryl Radical (Ar•) Substrate->Radical e⁻ Radical_Adduct Radical Adduct Radical->Radical_Adduct + Imidazopyridine Imidazopyridine Imidazo[1,2-a]pyridine Product C3-Arylated Product Radical_Adduct->Product - H• Transition-Metal Catalytic Cycle Catalyst Pd(0)Ln Intermediate1 Ar-Pd(II)-X Ln Catalyst->Intermediate1 Ar-X Ox_Add Oxidative Addition (Ar-X) Intermediate2 Ar-Pd(II)-Imidazopyridine Ln Intermediate1->Intermediate2 + Imidazopyridine - HX CH_Activation C-H Activation Product Arylated Imidazopyridine Intermediate2->Product Red_Elim Reductive Elimination Product->Catalyst

Caption: Simplified palladium-catalyzed C-H arylation cycle.

Electrochemical Workflow

Electrochemical methods utilize an anode and a cathode to drive the desired oxidation and reduction half-reactions, often eliminating the need for chemical oxidants.

Electrochemical Workflow Power_Supply Power Supply Anode Anode Power_Supply->Anode Cathode Cathode (-) Solvent/Substrate Reduction Power_Supply->Cathode Reaction_Vessel Electrochemical Cell (Imidazopyridine, Reagent, Electrolyte) Anode->Reaction_Vessel Cathode->Reaction_Vessel

Caption: Basic setup for an electrochemical C-H functionalization.

Concluding Remarks and Future Outlook

The choice of a catalytic system for the functionalization of imidazo[1,2-a]pyridines is a critical decision that influences the efficiency, selectivity, and sustainability of the synthetic route.

  • Photocatalysis excels in its mild reaction conditions and its ability to access a wide range of radical-mediated transformations. The use of inexpensive and abundant light as an energy source makes it a particularly attractive approach from a green chemistry perspective.

  • Transition-metal catalysis , particularly with palladium, remains the gold standard for many C-H arylation reactions, often providing high yields and broad substrate scope. However, concerns about metal contamination and the need for elevated temperatures can be drawbacks.

  • Electrocatalysis is a rapidly emerging field that offers the promise of oxidant-free and highly sustainable C-H functionalization. Further development in this area is expected to provide even more efficient and selective methods.

For researchers and drug development professionals, a thorough understanding of the strengths and weaknesses of each catalytic system is essential for the rational design and synthesis of novel imidazo[1,2-a]pyridine-based therapeutic agents. The continued development of novel catalytic systems will undoubtedly expand the synthetic toolbox for accessing this important class of molecules, ultimately accelerating the discovery of new medicines.

References

  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules.

  • Jin, J., et al. (2020). Visible-Light-Induced C5-Alkylation of Imidazo[1,2-a]pyridines with Alkyl N-Hydroxyphthalimides. Organic Letters.
  • Recent Advances in the Electrochemical Functionalization of Imidazoheterocycles. Chemistry – An Asian Journal.

  • Eosin Y-Catalyzed Synthesis of 3-Aminoimidazo[1,2-a]Pyridines via the HAT Process under Visible Light through Formation of the C–N Bond. ACS Omega.

  • Eosin Y-Catalyzed Synthesis of 3-Aminoimidazo[1,2-a]Pyridines via the HAT Process under Visible Light through Formation of the C–N Bond. PubMed Central.

  • Electrochemical Functionalization of Imidazopyridine and Indazole: An Overview. ResearchGate.

  • Electrochemical Oxidative C3-functionalization Of Imidazo[1,2-a] Pyridine Derivatives. Global Thesis & Dissertation Library.

  • Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp)3–H functionalization using ethylarene as a sustainable surrogate of acetophenone and luminescence studies. Organic & Biomolecular Chemistry.

  • Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds. Beilstein Journal of Organic Chemistry.

  • Copper catalyzed tandem oxidative C–H amination/cyclizations: Direct access to imidazo[1,2-a]pyridines. RSC Advances.

  • Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. National Institutes of Health.

  • Phosphine-Free Palladium-Catalyzed Direct C-3 Arylation of 2-Phenylimidazo[1,2-A]pyridine Using Silver(I) Carboxylate. Amanote Research.

  • Regioselective copper-catalyzed thiolation of imidazo[1,2-a]pyridines: an efficient C–H functionalization strategy for C–S bond formation. RSC Advances.

  • Environmentally-Safe Conditions for a Palladium-Catalyzed Direct C3-Arylation with High Turn Over Frequency of Imidazo[1,2-b]pyridazines Using Aryl Bromides and Chlorides. Semantic Scholar.

  • C‐3 arylation of 2‐phenylimidazo‐[1,2‐a]pyridines by employing aryl iodide as an aryl radical surrogate. ResearchGate.

  • Transition‐Metal‐Catalyzed C−H Functionalization Reactions of π‐Deficient Heterocycles. Wiley Online Library.

  • Recent advances in metal catalyst- and oxidant-free electrochemical C-H bond functionalization of nitrogen-containing heterocycles. Frontiers in Chemistry.

  • Palladium-Catalyzed Highly Regioselective C-3 Arylation of Imidazo[1,5-a]pyridine. PubMed Central.

  • Synthesis of C3‐functionalized imidazo[1,2‐a]pyridines via three component reactions or one pot reactions. ResearchGate.

  • C3‐Functionalization of Imidazo[1,2‐a]pyridines. ResearchGate.

  • Development of C3‐alkylated imidazo[1,2‐a]pyridines, reactions of p‐QMs and overview of this work. ResearchGate.

  • Review for metal and organocatalysis of heterocyclic C-H functionalization. World Journal of Advanced Research and Reviews.

  • C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. MDPI.

  • Green strategies for transition metal-catalyzed C–H activation in molecular syntheses. RSC Publishing.

  • Ligand-Enabled Photocatalytic Reactivity of Iron(III) Halide Salts with Cyan and Green Light. ACS Publications.

  • The C3 carbonylation of imidazo[1,2‐a]pyridines. ResearchGate.

  • Pd(II)-Catalyzed C3-Selective Arylation of Pyridine with (Hetero)arenes. Semantic Scholar.

  • FeBr3-catalysed synthesis of 3-aroylimidazo[1,2-a]pyridine and 3,3′-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines) derivatives from 2-arylimidazo[1,2-a]pyridines and aromatic aldehydes: an investigation about mechanistic insights. RSC Advances.

  • FeBr3-catalysed synthesis of 3-aroylimidazo[1,2-a]pyridine and 3,3′-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines) derivatives from 2-arylimidazo[1,2-a]pyridines and aromatic aldehydes: an investigation about mechanistic insights. PubMed Central.

Sources

Validation

A Senior Application Scientist's Guide to Structure-Activity Relationship (SAR) Studies of 3-Iodoimidazo[1,2-a]pyridine Analogs

Introduction: The Imidazo[1,2-a]pyridine Scaffold and the Strategic Importance of the C3-Iodo Moiety The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural ba...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imidazo[1,2-a]pyridine Scaffold and the Strategic Importance of the C3-Iodo Moiety

The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities, including anticancer, anti-inflammatory, antiviral, and antiulcer properties.[1][2][3] This bicyclic system's planarity and rich electronic nature allow for diverse interactions with various biological targets. The C3 position of the imidazo[1,2-a]pyridine ring is a particularly attractive site for chemical modification to modulate pharmacological activity.

This guide focuses on the structure-activity relationship (SAR) of analogs derived from 3-iodoimidazo[1,2-a]pyridine. The iodo-substituent at the C3 position serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[4] This enables the efficient introduction of a wide variety of aryl and heteroaryl moieties, allowing for a systematic exploration of the chemical space around the core scaffold to optimize biological activity. Understanding the SAR of these C3-substituted analogs is crucial for the rational design of novel and potent drug candidates.

Comparative Analysis of C3-Substituted Imidazo[1,2-a]pyridine Analogs

The following sections provide a comparative analysis of the biological activities of various C3-substituted imidazo[1,2-a]pyridine analogs, with a focus on their anticancer properties. The data presented is synthesized from multiple studies to highlight key SAR trends.

Anticancer Activity: Targeting Kinase Pathways and Inducing Cytotoxicity

Many imidazo[1,2-a]pyridine derivatives exert their anticancer effects by inhibiting protein kinases, such as PI3K, or by inducing apoptosis in cancer cells.[3][5] The nature of the substituent at the C3 position plays a pivotal role in determining the potency and selectivity of these compounds.

Table 1: SAR of C3-Aryl Imidazo[1,2-a]pyridine Analogs as Anticancer Agents

Compound ID C2-Substituent C3-Substituent Target/Cell Line Activity (IC50) Reference
1a -CH₃PhenylHT-29 (Colon Cancer)> 100 µM[6]
1b -CH₃4-ChlorophenylHT-29 (Colon Cancer)4.15 ± 2.93 µM[6]
1c -CH₃4-MethoxyphenylHT-29 (Colon Cancer)> 100 µM[6]
2a -TolylPhenylamineB16F10 (Melanoma)> 200 µM[6]
2b -Tolyl4-ChlorophenylamineB16F10 (Melanoma)21.75 ± 0.81 µM[6]

Analysis of SAR Trends:

From the data in Table 1, several key SAR trends can be deduced:

  • Influence of C3-Aryl Substitution: A simple, unsubstituted phenyl group at the C3 position (Compound 1a ) shows negligible activity. However, the introduction of a chloro-substituent on the phenyl ring (Compound 1b ) leads to a dramatic increase in cytotoxicity against HT-29 cells. This suggests that electronic and steric factors of the C3-aryl moiety are critical for activity. The electron-withdrawing nature of the chlorine atom may enhance binding to the biological target. Conversely, an electron-donating methoxy group (Compound 1c ) results in a loss of activity.

  • Impact of C3-Arylamine Linkage: For analogs with a C3-arylamine, a similar trend is observed. The unsubstituted phenylamine (Compound 2a ) is inactive, while the presence of a chloro-substituent on the phenyl ring (Compound 2b ) confers significant activity against B16F10 melanoma cells.

dot graph SAR_Trends { layout=neato; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

"Imidazo[1,2-a]pyridine Core" [pos="0,2!", fillcolor="#202124"]; "C3-Phenyl" [pos="-2,0!", fillcolor="#EA4335"]; "C3-(4-Chlorophenyl)" [pos="0,0!", fillcolor="#34A853"]; "C3-(4-Methoxyphenyl)" [pos="2,0!", fillcolor="#EA4335"]; "High Activity" [pos="0,-2!", shape=ellipse, fillcolor="#34A853"]; "Low/No Activity" [pos="-2,-2!", shape=ellipse, fillcolor="#EA4335"]; "Low/No Activity2" [pos="2,-2!", shape=ellipse, fillcolor="#EA4335"];

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activates Downstream Downstream Effectors (Cell Growth, Proliferation, Survival) AKT->Downstream Inhibitor Imidazo[1,2-a]pyridine Analog Inhibitor->PI3K

Experimental Protocols

Synthesis of 3-Iodoimidazo[1,2-a]pyridine (A Key Intermediate)

This protocol describes the regioselective iodination of imidazo[1,2-a]pyridine at the C3 position using N-iodosuccinimide (NIS).

Materials:

  • Imidazo[1,2-a]pyridine

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (ACN), anhydrous

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a solution of imidazo[1,2-a]pyridine (1.0 eq) in anhydrous acetonitrile, add N-iodosuccinimide (1.1 eq) in one portion.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the acetonitrile under reduced pressure using a rotary evaporator.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution (to quench any remaining iodine), saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure 3-iodoimidazo[1,2-a]pyridine.

Suzuki-Miyaura Cross-Coupling of 3-Iodoimidazo[1,2-a]pyridine

This protocol details the synthesis of C3-aryl imidazo[1,2-a]pyridines from the 3-iodo intermediate.[7]

Materials:

  • 3-Iodoimidazo[1,2-a]pyridine

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)

  • Triphenylphosphine (PPh₃, 0.1 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas supply

  • Schlenk flask or sealed reaction vial

Procedure:

  • To a Schlenk flask, add 3-iodoimidazo[1,2-a]pyridine (1.0 eq), arylboronic acid (1.2 eq), Pd(OAc)₂ (0.05 eq), PPh₃ (0.1 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic mixture with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Biological Assay: PI3Kα HTRF® Kinase Assay

This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay for measuring the inhibitory activity of compounds against PI3Kα.[8][9][10]

Materials:

  • Recombinant human PI3Kα enzyme

  • PIP2 substrate

  • ATP

  • HTRF Kinase Buffer

  • Biotin-PIP3 tracer

  • Europium-labeled anti-GST antibody

  • Streptavidin-XL665

  • HTRF detection buffer

  • Test compounds (imidazo[1,2-a]pyridine analogs) dissolved in DMSO

  • 384-well low-volume microplates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the test compounds and PI3Kα enzyme in HTRF Kinase Buffer.

  • Initiate the kinase reaction by adding a mixture of PIP2 and ATP.

  • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding the HTRF detection buffer containing biotin-PIP3, Europium-labeled anti-GST antibody, and Streptavidin-XL665.

  • Incubate for 60 minutes at room temperature to allow for the detection reagents to equilibrate.

  • Read the plate on an HTRF-compatible reader at 620 nm (Europium emission) and 665 nm (XL665 emission).

  • Calculate the HTRF ratio (665 nm / 620 nm) and determine the IC50 values for each compound by plotting the percent inhibition against the compound concentration.

Biological Assay: MTT Cytotoxicity Assay

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of the synthesized analogs on cancer cell lines.[1][11][12]

Materials:

  • Cancer cell line of interest (e.g., HT-29, B16F10)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Test compounds dissolved in DMSO

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO).

  • Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Conclusion

The 3-iodoimidazo[1,2-a]pyridine scaffold is a highly valuable platform for the development of novel therapeutic agents. Its utility as a key intermediate for C3-functionalization via Suzuki-Miyaura coupling allows for the systematic exploration of SAR. The studies highlighted in this guide demonstrate that the nature of the C3-substituent is a critical determinant of biological activity, particularly for anticancer applications. The introduction of specific electronic features, such as a chloro-substituent on a C3-aryl or C3-arylamine moiety, can significantly enhance potency. The provided experimental protocols for synthesis and biological evaluation offer a robust framework for researchers to design and test new analogs based on these SAR insights, paving the way for the discovery of next-generation imidazo[1,2-a]pyridine-based drugs.

References

  • Cyrusbio. (n.d.). MTT Assay Protocol. Retrieved from [Link]1]

  • Niles, A. L., Moravec, R. A., & Riss, T. L. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]11]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]12]

  • Al-Qadi, I., Hanania, M., Warad, I., Al-Hajj, N., Hazzam, R., Salama, Y., Raheem, S., & Al-Maharik, N. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry, 19(1), 48.[6]

  • Archiv der Pharmazie. (2024). Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents. Archiv der Pharmazie.[3]

  • Enguehard, C., Renou, J.-L., Collot, V., Hervet, M., Rault, S., & Gueiffier, A. (2000). Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction. The Journal of Organic Chemistry, 65(20), 6572–6575.[4]

  • Sugita, H., Dan, S., Kong, D., Tomida, A., & Yamori, T. (2008). A new evaluation method for quantifying PI3K activity by HTRF assay. Biochemical and Biophysical Research Communications, 377(3), 941-945.[13]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]7]

  • Patel, R., & Kumari, P. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8).[2]

  • Organic & Biomolecular Chemistry. (n.d.). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry.[14]

Sources

Comparative

Efficacy of 3-Iodoimidazo[1,2-a]pyridine Derivatives Against Cancer Cell Lines: A Comparative Guide

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide array of biologically active compounds. Its rigid, planar structure and...

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide array of biologically active compounds. Its rigid, planar structure and rich electron density make it an ideal framework for developing therapeutic agents. Within this class, strategic modifications can dramatically influence biological activity. This guide provides an in-depth technical comparison of the efficacy of 3-iodoimidazo[1,2-a]pyridine derivatives against various cancer cell lines, contextualized within the broader landscape of substituted imidazo[1,2-a]pyridines. While extensive research has been conducted on derivatives with substitutions at the C2, C3, and C7 positions, the exploration of 3-iodo derivatives as direct anticancer agents is an emerging and promising field.

The rationale for investigating 3-iodo derivatives is rooted in the unique properties of the iodine atom. Its size, high lipophilicity, and ability to form halogen bonds can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties, potentially enhancing binding affinity to target proteins and improving cell membrane permeability.

This guide will synthesize available data, provide a comparative analysis with other derivatives, detail the underlying mechanisms of action, and furnish comprehensive experimental protocols for researchers in oncology and drug development.

Comparative Efficacy of Imidazo[1,2-a]pyridine Derivatives

While data specifically detailing the broad-spectrum anticancer activity of a wide range of 3-iodoimidazo[1,2-a]pyridine derivatives is still emerging, the existing literature on other C3-substituted analogues provides a strong foundation for their potential. The C3 position is a frequent site for modification in the development of potent anticancer agents.[1]

For instance, studies on 3-aminoimidazo[1,2-a]pyridine derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines. The data in Table 1 summarizes the half-maximal inhibitory concentration (IC50) values for several representative imidazo[1,2-a]pyridine derivatives, showcasing the impact of substitutions on anticancer efficacy.

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
12b 2-(4-aminophenyl)-N-(tert-butyl)imidazo[1,2-a]pyridin-3-amineHep-2 (Laryngeal)11
HepG2 (Liver)13
MCF-7 (Breast)11
A375 (Melanoma)11
Compound 12 C2: Nitro group, C3: p-chlorophenyl groupHT-29 (Colon)4.15 ± 2.93[2][3]
MCF-7 (Breast)30.88 ± 14.44[3]
Compound 14 C2: Tolyl moiety, C3: p-chlorophenyl amineB16F10 (Melanoma)21.75 ± 0.81[2][3]
IP-5 Not specifiedHCC1937 (Breast)45[4]
IP-6 Not specifiedHCC1937 (Breast)47.7[4]
Compound 12 (Thiazole derivative) Thiazole at C3A375 (Melanoma)0.14[5]
HeLa (Cervical)0.21[5]

Table 1: Comparative cytotoxic activity of various imidazo[1,2-a]pyridine derivatives against human cancer cell lines.

Notably, the synthesis of specific 3-iodoimidazo[1,2-a]pyridine derivatives, such as 2-(4-Chlorophenyl)-3-iodoimidazo[1,2-a]pyridine and 6-chloro-3-iodoimidazo[1,2-a]pyridine , has been documented.[6][7][8] While comprehensive anticancer screening data for these specific compounds is not yet widely published, their role in enhancing the efficacy of conventional chemotherapy has been observed. For example, certain 3-iodoimidazo[1,2-a]pyridine derivatives have been shown to enhance the cytotoxicity of cyclophosphamide in non-Hodgkin lymphoma cells, suggesting a potential role as chemo-sensitizing agents.[6]

Mechanistic Insights: Targeting Key Cancer Pathways

Imidazo[1,2-a]pyridine derivatives exert their anticancer effects through various mechanisms, often by targeting critical signaling pathways that are dysregulated in cancer.[9]

Inhibition of the PI3K/Akt/mTOR Pathway

A prominent mechanism of action for many imidazo[1,2-a]pyridine derivatives is the inhibition of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway. This pathway is a central regulator of cell growth, proliferation, survival, and angiogenesis, and its aberrant activation is a hallmark of many cancers.

Several studies have shown that imidazo[1,2-a]pyridine-based compounds can act as potent dual inhibitors of the PI3K/Akt/mTOR signaling pathway.[4] By blocking this cascade, these derivatives can effectively halt uncontrolled cell proliferation and induce apoptosis. A novel 3-{1-[(4-Fluorophenyl)sulfonyl]-1H-pyrazol-3-yl}-2-methylimidazo[1,2-a]pyridine was identified as a potent inhibitor of the p110α subunit of PI3K with an IC50 of 0.67µM.[5] Further optimization of this lead compound led to derivatives with even greater potency.[5]

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival inhibits apoptosis Proliferation Cell Growth & Proliferation mTORC1->Proliferation Iodo_IP 3-Iodoimidazo[1,2-a]pyridine Derivative Iodo_IP->PI3K Iodo_IP->Akt

Caption: Inhibition of the PI3K/Akt/mTOR pathway by 3-iodoimidazo[1,2-a]pyridine derivatives.

Induction of Apoptosis and Cell Cycle Arrest

Another key anticancer mechanism of imidazo[1,2-a]pyridine derivatives is the induction of programmed cell death (apoptosis) and cell cycle arrest. Treatment of cancer cells with these compounds often leads to an increase in the expression of pro-apoptotic proteins like Bax and a decrease in anti-apoptotic proteins like Bcl-2.[4] This shift in the Bax/Bcl-2 ratio triggers the mitochondrial apoptotic pathway, leading to the activation of caspases and subsequent cell death.

Furthermore, these derivatives can cause cell cycle arrest, typically at the G1 or G2/M phase, preventing cancer cells from progressing through the division cycle.[10] This is often accompanied by the upregulation of cell cycle inhibitors like p21 and p53.[4]

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed and robust experimental protocols are essential. The following are step-by-step methodologies for key assays used to evaluate the anticancer efficacy of 3-iodoimidazo[1,2-a]pyridine derivatives.

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_assay MTT Assay start Seed cells in 96-well plate incubate1 Incubate for 24h start->incubate1 add_drug Add 3-iodoimidazo[1,2-a]pyridine derivatives (various conc.) incubate1->add_drug incubate2 Incubate for 48-72h add_drug->incubate2 add_mtt Add MTT solution (0.5 mg/mL) incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 add_solubilizer Add solubilization solution (e.g., DMSO) incubate3->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 3-iodoimidazo[1,2-a]pyridine derivatives in culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition: Following the treatment period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (DMSO) or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Step-by-Step Protocol:

  • Cell Treatment and Harvesting: Seed cells in 6-well plates and treat with the desired concentrations of the 3-iodoimidazo[1,2-a]pyridine derivative for the specified time. Harvest both adherent and floating cells. For adherent cells, gently detach them using a non-enzymatic method like EDTA.[7]

  • Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells once with cold 1X PBS.[6][7]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4) to a concentration of approximately 1 x 10⁶ cells/mL.[7]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) solution (typically 50 µg/mL).[7]

  • Incubation: Gently mix and incubate the cells for 15-20 minutes at room temperature in the dark.[5][6]

  • Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze immediately by flow cytometry.[6]

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Analysis of Apoptotic Proteins: Western Blotting

Western blotting is used to detect and quantify specific proteins involved in the apoptotic cascade, such as caspases and members of the Bcl-2 family.

Step-by-Step Protocol:

  • Protein Extraction: After treating cells with the 3-iodoimidazo[1,2-a]pyridine derivative, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Denature the protein samples and separate them based on molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptotic markers (e.g., cleaved caspase-3, cleaved PARP, Bax, Bcl-2) overnight at 4°C with gentle agitation.

  • Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using an imaging system. The intensity of the bands can be quantified using densitometry software.

Conclusion and Future Directions

The imidazo[1,2-a]pyridine scaffold remains a highly attractive framework for the development of novel anticancer agents. While the direct investigation of 3-iodoimidazo[1,2-a]pyridine derivatives is a relatively nascent area, the foundational knowledge from other C3-substituted analogues, coupled with the unique properties of iodine, strongly suggests their potential as potent cytotoxic and chemo-sensitizing agents.

Future research should focus on the systematic synthesis and screening of a library of 3-iodoimidazo[1,2-a]pyridine derivatives against a diverse panel of cancer cell lines. Elucidating their specific molecular targets and further unraveling their mechanisms of action will be crucial for their advancement as therapeutic candidates. Comparative studies with other halogenated (bromo and chloro) derivatives at the C3 position will also be vital to establish clear structure-activity relationships and guide the rational design of next-generation anticancer drugs based on this versatile scaffold.

References

  • Discovery of Novel Human Constitutive Androstane Receptor Agonists with the Imidazo[1,2-a]pyridine Structure. (2023). Journal of Medicinal Chemistry. [Link]

  • Annexin V PI Staining Guide for Apoptosis Detection. (2024). Boster Biological Technology. [Link]

  • Synthesis of imidazo[1,2-a] pyridine and pyrazolo[1,5-a] pyridine Derivatives as Potential Kinase Inhibitors (PvPI4K and PfPKG). (n.d.). University of Cape Town Libraries. [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). RSC Advances. [Link]

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.). Creative Diagnostics. [Link]

  • Synthesis and Functionalization of Imidazo[1,2-a]Pyridines and Imidazo[1,2-a]Pyrimidines on Solid Phase Using Suzuki-Miyaura Cross-Coupling Reactions. (2007). ResearchGate. [Link]

  • Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent. (2018). ACS Combinatorial Science. [Link]

  • Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. (2007). Bioorganic & Medicinal Chemistry Letters. [Link]

  • MTT Assay Protocol. (n.d.). Roche. [Link]

  • Synthesis and biological evaluation of 2,3-diarylimidazo[1,2-a]pyridines as antileishmanial agents. (2012). ResearchGate. [Link]

  • (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026). ResearchGate. [Link]

  • Cell Viability Assays. (2013). NCBI Bookshelf. [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). PubMed Central. [Link]

  • A Novel Imidazopyridine Derivative Exhibits Anticancer Activity in Breast Cancer by Inhibiting Wnt/β‑catenin Signaling. (2020). Dove Medical Press. [Link]

  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. (2025). BMC Chemistry. [Link]

  • Design, Synthesis, and Biological Evaluation of 3-(Imidazo[1,2- a]pyrazin-3-ylethynyl)-4-isopropyl- N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide as a Dual Inhibitor of Discoidin Domain Receptors 1 and 2. (2018). PubMed. [Link]

  • Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Derivatives. (2025). ResearchGate. [Link]

  • IC50 values of the most active derivatives in some cancerous cell lines. (n.d.). ResearchGate. [Link]

  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022). PubMed Central. [Link]

  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. (2025). PubMed Central. [Link]

  • Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. (n.d.). PubMed Central. [Link]

  • Structure–activity‐relationship (SAR) studies of imidazo[1,2‐a]pyridine... (n.d.). ResearchGate. [Link]

  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022). ResearchGate. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2023). MDPI. [Link]

  • (PDF) Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. (2025). ResearchGate. [Link]

Sources

Validation

A Researcher's Guide to Navigating the Kinome: Cross-Reactivity Profiling of Imidazo[1,2-a]Pyridine-Based Inhibitors

The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets with high affinity.[1][2] This v...

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets with high affinity.[1][2] This versatile heterocyclic system is the backbone of numerous clinical candidates and approved drugs, particularly in the realm of kinase inhibition for oncology and inflammatory diseases.[1] However, the very structural features that make this scaffold so effective also present a significant challenge: the potential for off-target interactions and cross-reactivity across the human kinome.

For researchers and drug development professionals, a deep understanding of an inhibitor's selectivity profile is not merely an academic exercise; it is a critical determinant of its therapeutic window, potential side effects, and ultimate clinical success. This guide provides an in-depth comparison of imidazo[1,2-a]pyridine-based inhibitors, supported by experimental data and detailed protocols, to empower scientists in making informed decisions for their research and development programs. We will delve into the methodologies for comprehensive cross-reactivity profiling and explore the functional consequences of off-target binding.

The Imidazo[1,2-a]Pyridine Scaffold: A Double-Edged Sword in Kinase Inhibition

The planarity and rich electronic features of the imidazo[1,2-a]pyridine core allow it to form key hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of kinases. Modifications at various positions of the scaffold have yielded potent inhibitors against a range of kinase targets, most notably within the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[3][4][5]

However, the high degree of conservation in the ATP-binding site across the kinome means that inhibitors designed for one kinase can inadvertently bind to others, leading to unintended biological consequences.[6] These off-target effects can range from synergistic anti-cancer activity to dose-limiting toxicities. Therefore, a thorough and early assessment of an inhibitor's cross-reactivity is paramount.

Comparative Cross-Reactivity Profiles of Representative Imidazo[1,2-a]pyridine-Based Kinase Inhibitors

To illustrate the varying selectivity profiles within this class of compounds, we have compiled data from publicly available sources on several imidazo[1,2-a]pyridine and related imidazopyridine inhibitors. The following tables summarize their on-target potency and off-target interactions as determined by broad kinase screening panels.

Table 1: On-Target Potency of Selected Imidazo[1,2-a]pyridine and Related Inhibitors

Compound ID/NamePrimary Target(s)Potency (IC50/Kd, nM)Reference(s)
Compound 14 (Pan-PI3K Inhibitor) PI3Kα2[7]
PI3Kβ11[7]
PI3Kδ2[7]
PI3Kγ8[7]
Compound 27e (Dual FLT3/Aurora Kinase Inhibitor) Aurora A7.5[8]
Aurora B48[8]
FLT36.2[8]
Compound 78 (DNA-PK Inhibitor) DNA-PK<10[9]
Nek2 Inhibitor (Compound 28e) Nek238 (cellular IC50)[10]

Table 2: Off-Target Profile of Compound 27e (Dual FLT3/Aurora Kinase Inhibitor) at 1 µM

Data from KINOMEscan™ panel of 442 kinases.[8]

Off-Target KinasePercent of Control
Aurora A 3.4
Aurora B 1
Aurora C 16
FLT3 <10
AAK178
CAMKK185
CAMKK268
CLK154
CLK241
CLK336
CSNK1E60
DYRK1A33
DYRK1B18
FLT3(D835Y)<10
FLT3-ITD<10
GSK3A51
GSK3B41
MEK582
p38-alpha68
p38-beta53
p38-delta67
p38-gamma62
PIP4K2C84
TRKA62
TRKB55
TRKC58

Table 3: Off-Target Profile of Compound 78 (DNA-PK Inhibitor) at 1 µM

Data from KINOMEscan™ panel.[9]

Off-Target KinasePercent Inhibition
DNA-PK >99
PIM1~50
ATM<10
ATR<10
mTOR<10
PI3Kα<10

Note: The data presented is for illustrative purposes and represents a snapshot of the full kinome scan results. For complete datasets, please refer to the cited literature.

Key Methodologies for Cross-Reactivity Profiling

A multi-pronged approach is essential for a comprehensive understanding of an inhibitor's selectivity. Here, we detail three critical experimental workflows.

Biochemical Kinase Profiling: KINOMEscan™

This high-throughput competition binding assay is the industry standard for assessing the selectivity of kinase inhibitors.[11][12][13][14][15] It provides a quantitative measure of the interaction between a test compound and a large panel of kinases.

KINOMEscan_Workflow cluster_assay_prep Assay Preparation cluster_binding Competition Binding cluster_quantification Quantification Inhibitor Test Inhibitor Reaction Incubate Inhibitor, Kinase, and Ligand Inhibitor->Reaction Kinase DNA-tagged Kinase Kinase->Reaction Ligand Immobilized Ligand (on beads) Ligand->Reaction Wash Wash to remove unbound kinase Reaction->Wash Elute Elute bound kinase Wash->Elute qPCR Quantify DNA tag by qPCR Elute->qPCR

  • Immobilized Ligand Preparation: An ATP-competitive, broadly active kinase ligand is biotinylated and immobilized on streptavidin-coated magnetic beads.

  • Competition Binding Reaction: The test compound, a specific DNA-tagged kinase from a large panel, and the immobilized ligand beads are incubated together in a multi-well plate. The test compound competes with the immobilized ligand for binding to the kinase's ATP site.

  • Washing: The beads are washed to remove unbound kinase and test compound.

  • Elution and Quantification: The amount of kinase bound to the beads is quantified by eluting the kinase-DNA conjugate and measuring the amount of the DNA tag using quantitative PCR (qPCR). A lower qPCR signal indicates stronger binding of the test compound to the kinase.

  • Data Analysis: The results are typically expressed as a percentage of control (vehicle-treated sample) or used to calculate a dissociation constant (Kd).

Causality: This method directly measures the binding affinity of the inhibitor to a large number of purified kinases in a controlled, cell-free environment. The ATP-independent nature of the assay provides true binding constants (Kd) rather than IC50 values, which can be influenced by ATP concentration.[11]

Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm that a compound binds to its intended target within the complex milieu of a living cell.[16][17][18][19] The principle is that ligand binding stabilizes a protein, leading to an increase in its melting temperature.

CETSA_Workflow cluster_cell_treatment Cell Treatment cluster_thermal_denaturation Thermal Denaturation cluster_analysis Analysis Cells Intact Cells Treatment Treat with Inhibitor or Vehicle (DMSO) Cells->Treatment Heat Heat aliquots to a range of temperatures Treatment->Heat Lysis Cell Lysis Heat->Lysis Centrifugation Centrifuge to separate soluble and aggregated proteins Lysis->Centrifugation Detection Detect soluble target protein (e.g., Western Blot, MS) Centrifugation->Detection

  • Cell Treatment: Culture cells to the desired confluency and treat with the test inhibitor or vehicle control for a specified time.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures using a thermal cycler.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or addition of a lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Detection of Soluble Protein: Collect the supernatant containing the soluble proteins and analyze the amount of the target protein using methods like Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the inhibitor indicates target engagement.

Causality: CETSA provides direct evidence of target engagement in a physiologically relevant context.[16][17][18] It does not require any modification of the compound or the target protein, thus avoiding potential artifacts.

Unbiased Target Identification: Chemical Proteomics

Chemical proteomics is a powerful approach for the unbiased identification of a compound's binding partners in a complex biological sample.[20][21][22] This is particularly useful for deconvoluting the targets of phenotypic screens or for identifying unexpected off-targets.

ChemProteomics_Workflow cluster_probe_design Probe Design & Synthesis cluster_target_capture Target Capture cluster_identification Target Identification Probe Synthesize affinity-based probe (Inhibitor + Linker + Tag) Incubation Incubate lysate with probe Probe->Incubation Lysate Cell or Tissue Lysate Lysate->Incubation Enrichment Enrich probe-bound proteins Incubation->Enrichment Digestion On-bead or in-gel digestion Enrichment->Digestion MS LC-MS/MS analysis Digestion->MS Database Protein identification via database searching MS->Database

  • Probe Synthesis: Synthesize a chemical probe by attaching a linker and a tag (e.g., biotin) to the imidazo[1,2-a]pyridine inhibitor. The attachment point of the linker should be carefully chosen to minimize disruption of the inhibitor's binding to its targets.

  • Target Capture: Incubate the probe with a cell or tissue lysate to allow it to bind to its protein targets. A competition experiment with an excess of the free, untagged inhibitor should be performed in parallel to identify specific binders.

  • Enrichment of Probe-Bound Proteins: Use the tag (e.g., streptavidin beads for a biotin tag) to pull down the probe and its bound proteins.

  • Protein Digestion and Mass Spectrometry: Elute the bound proteins, digest them into peptides (e.g., with trypsin), and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Compare the proteins identified in the probe-treated sample with those from the competition control to identify specific binding partners.

Causality: This unbiased approach can reveal novel and unexpected targets of an inhibitor, providing valuable insights into its mechanism of action and potential for polypharmacology.[20][21]

Functional Consequences of Off-Target Binding: A Look at Signaling Pathways

Identifying off-targets is only the first step. Understanding the functional consequences of engaging these unintended kinases is crucial for predicting the in vivo effects of an inhibitor.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, IGF-1R) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PTEN PTEN PIP3->PTEN Dephosphorylates PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Downstream Cell Growth, Proliferation, Survival, Angiogenesis Akt->Downstream mTORC1->Downstream mTORC2 mTORC2 mTORC2->Akt Phosphorylates

Many imidazo[1,2-a]pyridine-based compounds are designed to inhibit kinases within the PI3K/Akt/mTOR pathway.[3][4][5] However, kinome profiling often reveals off-target activity against other kinase families, such as:

  • GSK3 (Glycogen Synthase Kinase 3): Inhibition of GSK3 can impact a wide range of cellular processes, including glycogen metabolism, cell proliferation, and neuronal function.

  • CDKs (Cyclin-Dependent Kinases): Off-target inhibition of CDKs can lead to cell cycle arrest, a desirable effect in cancer therapy but potentially toxic to healthy proliferating cells.

  • MAP Kinases (e.g., p38): Inhibition of p38 MAP kinases can have anti-inflammatory effects but may also interfere with normal cellular stress responses.

A thorough understanding of the signaling networks downstream of these off-targets is essential for interpreting cellular and in vivo data and for anticipating potential side effects.

Conclusion: A Roadmap for Rigorous Inhibitor Characterization

The imidazo[1,2-a]pyridine scaffold will undoubtedly continue to be a rich source of novel kinase inhibitors. However, to unlock their full therapeutic potential, a rigorous and multi-faceted approach to cross-reactivity profiling is non-negotiable. By combining comprehensive biochemical screening with cellular target engagement and unbiased proteomic approaches, researchers can build a detailed and reliable selectivity profile for their compounds. This knowledge is not only fundamental to understanding the mechanism of action but is also a critical step in the journey from a promising lead compound to a safe and effective therapeutic.

References

  • Janku, F., Yap, T. A., & Meric-Bernstam, F. (2018). Targeting the PI3K/AKT/mTOR pathway in cancer. Expert Opinion on Investigatory Drugs, 27(6), 511-525. [Link]

  • Molina, D. M., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., ... & Nordlund, P. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]

  • Kettle, J. G., Anjum, R., Barry, E., Brough, P. A., Cansfield, A. D., Carbajo, R. J., ... & Wood, M. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(20), 8671-8686. [Link]

  • Al-Amin, M., & Kazi, J. U. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. Journal of Visualized Experiments, (180), e63523. [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The cellular thermal shift assay: a novel method for drug discovery. Drug Discovery Today: Technologies, 20, 29-35. [Link]

  • Le, D. T., Giddabasappa, A., Su, M., Lelièvre, J., Lefebvre, S., Gu, C., ... & Golding, B. T. (2024). Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. Journal of Medicinal Chemistry. [Link]

  • Reinhard, F. B. M., Eberhard, D., Werner, T., & Bantscheff, M. (2015). The Cellular Thermal Shift Assay (CETSA) for target engagement analysis of sphingosine kinase inhibitors. SLAS DISCOVERY: Advancing Life Sciences R&D, 20(9), 1144-1153. [Link]

  • Fabian, M. A., Biggs III, W. H., Treiber, D. K., Atteridge, C. E., Azimioara, M. D., Benedetti, M. G., ... & Zarrinkar, P. P. (2005). A small molecule–kinase interaction map for clinical kinase inhibitors. Nature biotechnology, 23(3), 329-336. [Link]

  • Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1046-1051. [Link]

  • Zhang, H., Wang, Y., Zhang, Y., Li, Y., Wang, Y., & Zhang, Y. (2020). Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. Bioorganic & Medicinal Chemistry, 28(23), 115775. [Link]

  • Proschak, E., Rödl, C. B., Wisniewska, J. M., Buscató, E., Stark, H., Schubert-Zsilavecz, M., ... & Hofmann, B. (2012). SAR-study on a new class of imidazo[1,2-a]pyridine-based inhibitors of 5-lipoxygenase. Bioorganic & medicinal chemistry letters, 22(5), 1735-1739. [Link]

  • Gao, Y., Li, Y., & Zhang, H. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 11(13), e4078. [Link]

  • Aliwaini, S., Awadallah, A., Morjan, R., Ghunaim, M., Alqaddi, H., Abuhamad, A. Y., ... & Abughefra, Y. M. (2019). Novel imidazo[1, 2-a] pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology letters, 18(1), 830-837. [Link]

  • Lee, J. H., & Kim, C. (2017). SAR of imidazo[1,2-a]pyridine derivatives as anticoccidial agents. Medicinal Chemistry Research, 26(7), 1435-1442. [Link]

  • Moraski, G. A., Markley, L. D., Hipskind, P. A., Boshoff, H., Cho, S., & Miller, M. J. (2011). Advancement of imidazo[1,2-a]pyridines with improved pharmacokinetics and nM activity vs. Mycobacterium tuberculosis. ACS medicinal chemistry letters, 2(8), 609-613. [Link]

  • DiscoveRx Corporation. (n.d.). How the KinomeScan assay works. ResearchGate. [Link]

  • Venkatesan, A. M., Dehnhardt, C. M., Santos, O., Chen, Z., Dos Santos, O., Ayral-Kaloustian, S., ... & Mallon, R. (2010). Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. Bioorganic & medicinal chemistry letters, 20(2), 796-799. [Link]

  • Eurofins Discovery. (2016). Whitepaper: KINOMEscan® ELECT Kinase screening and profiling services. Drug Target Review. [Link]

  • Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. [Link]

  • He, Y., Zhang, X., & Li, W. (2024). Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases. European journal of medicinal chemistry, 269, 116292. [Link]

  • Wang, K., Yang, T., Wu, Q., Zhao, X., Nice, E. C., & Huang, C. (2012). Chemistry-based functional proteomics for drug target deconvolution. Expert review of proteomics, 9(3), 293-310. [Link]

  • van Veen, D. R., Scheltema, R. A., & Overkleeft, H. S. (2021). Proteome selectivity profiling of photoaffinity probes derived from imidazopyrazine-kinase inhibitors. Communications Chemistry, 4(1), 1-10. [Link]

  • Hennessy, B. T., Smith, D. L., Ram, P. T., Lu, Y., & Mills, G. B. (2005). Targeting the PI3K-AKT-mTOR signaling network in cancer. Nature reviews Drug discovery, 4(12), 988-1004. [Link]

  • Wikipedia contributors. (2024, January 12). PI3K/AKT/mTOR pathway. In Wikipedia, The Free Encyclopedia. [Link]

  • Kitagawa, M. (2022). Adverse Outcome Pathway 298: Increase in Reactive Oxygen Species Leading to Human Treatment-Resistant Gastric Cancer. International Journal of Molecular Sciences, 23(21), 13198. [Link]

  • Vasan, N., Toska, E., & Scaltriti, M. (2019). Targeting PI3K/AKT/mTOR signaling pathway in breast cancer. Journal of mammary gland biology and neoplasia, 24(3), 235-250. [Link]

  • Li, Y., Zhang, H., & Chen, Y. (2022). A brief introduction to chemical proteomics for target deconvolution. European Review for Medical and Pharmacological Sciences, 26(18), 6543-6552. [Link]

  • Zhang, C., Li, Y., & Zhang, H. (2022). Quantitative Proteomics Explore the Potential Targets and Action Mechanisms of Hydroxychloroquine. Molecules, 27(16), 5227. [Link]

  • Goel, R., Luxami, V., & Paul, K. (2016). Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. Current topics in medicinal chemistry, 16(30), 3590-3616. [Link]

  • Sharma, P., Kumar, A., & Singh, B. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders-Drug Targets (Formerly Current Drug Targets-Infectious Disorders), 24(8), e200324228067. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 3-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 3-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid. As a specialized heterocyclic compound used in advanced research and drug...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 3-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid. As a specialized heterocyclic compound used in advanced research and drug development, its unique structure—comprising a halogenated aromatic system and a carboxylic acid group—necessitates a rigorous and informed approach to waste management. This guide is designed to empower researchers, scientists, and laboratory managers to handle this chemical's waste stream with the highest degree of safety and environmental responsibility, moving beyond mere compliance to embody best practices in laboratory safety.

Section 1: Hazard Identification and Risk Assessment

Before any disposal protocol is enacted, a thorough understanding of the compound's inherent risks is paramount. While a specific Safety Data Sheet (SDS) for 3-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid should always be consulted first, a chemical risk assessment can be performed based on its structural components.

  • Halogenated Heterocyclic Core: The presence of an iodine atom bonded to the imidazopyridine ring system classifies this compound as a halogenated organic compound .[1] Such compounds are of particular environmental concern because improper disposal, especially via incineration at incorrect temperatures, can potentially lead to the formation of hazardous byproducts. The disposal pathway for halogenated solvents is distinct, often involving high-temperature incineration with specialized scrubbers to neutralize acidic gases (like hydrogen iodide) formed during combustion.[2] This makes their segregation from non-halogenated waste streams a critical first step.[3] The imidazopyridine core itself is biologically active, a feature leveraged in pharmaceuticals, which underscores the need to prevent its release into the environment.[4]

  • Carboxylic Acid Group: The carboxylic acid moiety imparts acidic properties to the molecule. While simple, non-hazardous carboxylic acids might be neutralized and disposed of via sanitary sewers in some jurisdictions, this is not an appropriate method for this compound.[5][6] The complex aromatic and halogenated structure makes it a persistent organic chemical that is not readily biodegradable.[7] Co-disposal with incompatible materials, such as strong bases or oxidizing agents, could lead to exothermic reactions or degradation into unknown, potentially hazardous substances.

  • Toxicity Profile: Specific toxicological data for this exact compound is limited in publicly available literature. However, the SDS for a closely related structure, 3-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester, indicates the need to avoid contact with skin and eyes and to prevent inhalation.[8] Standard practice dictates treating novel or sparsely studied compounds with a high degree of caution, assuming they may be irritants and potentially harmful if ingested or inhaled.[9][10]

Section 2: Personal Protective Equipment (PPE) and Engineering Controls

Proper protection is non-negotiable when handling both the pure compound and its waste. The causality is clear: to prevent chemical exposure, a barrier between the researcher and the chemical must be established.

  • Engineering Controls: All handling of 3-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid, including the preparation of waste containers and transfer of waste, should be conducted within a certified chemical fume hood to minimize inhalation risk.[3] The laboratory should be equipped with easily accessible emergency eyewash stations and safety showers.[9]

  • Personal Protective Equipment (PPE): A standard PPE ensemble is required. This is not a checklist, but a system of protection.

PPE ItemSpecification & Rationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles. Protects against accidental splashes during liquid transfers.
Hand Protection Chemically resistant gloves (e.g., Nitrile). Always consult the glove manufacturer's compatibility chart. Double-gloving may be prudent. Change gloves immediately if contamination is suspected.[3]
Body Protection A flame-resistant laboratory coat, fully buttoned. Protects skin and personal clothing from contamination.
Footwear Closed-toe shoes made of a non-porous material.

Section 3: Waste Characterization and Segregation

This is the most critical phase of the disposal process. Improper segregation can contaminate entire drums of less hazardous waste, dramatically increasing disposal costs and environmental risk.[2] 3-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid and any materials contaminated with it must be classified as Hazardous Waste, Halogenated Organic, Solid or Liquid .

Diagram 1: Waste Segregation Workflow

G cluster_start Start: Waste Generation cluster_characterize Characterization cluster_solid Solid Waste Path cluster_liquid Liquid Waste Path cluster_storage Final Storage Start Waste containing 3-Iodoimidazo[1,2-a]pyridine- 2-carboxylic acid generated IsSolid Is the waste primarily solid (e.g., powder, contaminated wipes)? Start->IsSolid SolidContainer Place in a designated, leak-proof container for SOLID Halogenated Waste. IsSolid->SolidContainer Yes LiquidContainer Place in a designated, leak-proof container for LIQUID Halogenated Waste. IsSolid->LiquidContainer No (Liquid/Solution) LabelSolid Label container with: 'Hazardous Waste' Full Chemical Name(s) Accumulation Start Date SolidContainer->LabelSolid Store Keep container closed. Store in designated Satellite Accumulation Area (SAA) with secondary containment. LabelSolid->Store LabelLiquid Label container with: 'Hazardous Waste' Full Chemical Name(s) & % Accumulation Start Date LiquidContainer->LabelLiquid LabelLiquid->Store

Caption: Decision workflow for segregating and containerizing waste.

The following table provides a clear, self-validating system for segregation to prevent dangerous and costly errors.

Waste ClassMix with 3-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid?Rationale & Examples
Non-Halogenated Organics NO Prevents contamination of waste streams that can be recycled as fuel.[2] Examples: Acetone, Hexane, Ethanol, Toluene.
Other Halogenated Organics YES These wastes share the same disposal pathway (incineration).[1][11] Examples: Dichloromethane, Chloroform, Bromoform.
Strong Acids NO Risk of violent reaction or degradation. Inorganic acids have a different disposal route. Examples: Sulfuric Acid, Hydrochloric Acid.
Strong Bases NO Potential for a strong acid-base neutralization reaction, which can be exothermic and produce unwanted salts.[1] Examples: Sodium Hydroxide, Potassium Hydroxide.
Aqueous Waste (Non-Hazardous) NO Do not dispose of this compound down the drain. It is not biodegradable and requires specialized treatment.[6]
Heavy Metals NO Metal waste requires a separate disposal stream and must not be incinerated.[3][12] Examples: Mercury, Lead, Chromium compounds.
Solid Sharps NO Needles, scalpels, etc., must go into a designated sharps container to prevent physical injury.

Section 4: Step-by-Step Disposal Protocol

This protocol is grounded in federal regulations such as the Resource Conservation and Recovery Act (RCRA) and guidelines for Satellite Accumulation Areas (SAAs).[13][14]

  • Select the Correct Container:

    • Obtain a clean, designated hazardous waste container that is compatible with the waste. High-density polyethylene (HDPE) carboys are often a good choice.[14]

    • The container must have a secure, leak-proof screw-top cap.[6]

    • Ensure the container is appropriately sized for the expected waste volume to avoid prolonged storage of nearly empty containers.

  • Label the Container (Before First Use):

    • Affix a "Hazardous Waste" label from your institution's Environmental Health & Safety (EHS) department to the empty container.[5][6]

    • Fill in the generator's name, location (building/room), and the date the first drop of waste is added (the "accumulation start date").[14]

    • List "3-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid" under the contents. If it is in a solvent, list the solvent and its approximate percentage as well (e.g., "Dichloromethane ~90%, 3-Iodo... acid ~10%"). Use full chemical names, not formulas or abbreviations.[11]

  • Accumulate Waste:

    • Add waste to the container inside a chemical fume hood.

    • Keep the container closed at all times , except when actively adding waste.[5][6] This is a critical regulatory requirement and prevents the release of volatile organic compounds (VOCs).

    • Do not fill the container beyond 90% capacity (or to the shoulder) to allow for vapor expansion.[5]

  • Store the Waste Container:

    • The container must be stored in a designated Satellite Accumulation Area (SAA), which is at or near the point of waste generation.[5][14]

    • The SAA must be under the control of the laboratory personnel.

    • Liquid waste containers must be kept in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[6]

  • Requesting Disposal:

    • Once the container is full (or within one year of the accumulation start date, whichever comes first), submit a waste pickup request to your institution's EHS department.[5][14]

    • Ensure the label is complete and accurate before the scheduled pickup.

Section 5: Emergency Procedures

Pre-planning is essential for a safe response to accidental releases.

  • In Case of a Spill:

    • Alert & Evacuate: Immediately alert personnel in the area. If the spill is large, volatile, or in a poorly ventilated area, evacuate and call emergency services or your institution's EHS hotline.[15][16]

    • Control & Contain: If the spill is small and you are trained and equipped to handle it, restrict access to the area.[17] Prevent the material from entering drains by using absorbent socks or dikes.[16][17]

    • Absorb: Cover the spill with a compatible absorbent material (e.g., vermiculite or a commercial chemical absorbent). For a solid spill, gently cover it to prevent dust from becoming airborne.[18]

    • Clean-Up: Wearing appropriate PPE, carefully sweep or scoop the absorbent material into a designated waste container.

    • Decontaminate: Clean the spill area with soap and water or an appropriate solvent.[18]

    • Dispose: All spill cleanup materials must be disposed of as halogenated hazardous waste.[17]

  • In Case of Personal Exposure:

    • Eyes: Immediately flush with copious amounts of water at an eyewash station for at least 15 minutes, holding the eyelids open.[15][17]

    • Skin: Remove contaminated clothing and flush the affected area with water for at least 15 minutes in a safety shower.[15][18]

    • Inhalation: Move to fresh air immediately.[8]

    • Seek immediate medical attention after any exposure and provide the medical team with the Safety Data Sheet for the compound.

Section 6: Regulatory Context

Adherence to these procedures ensures compliance with key environmental regulations. In the United States, the management of hazardous waste in laboratories is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[13] Many academic institutions operate under the "Subpart K" alternative standards (40 CFR Part 262), which provide more operational flexibility for the unique nature of laboratory waste generation while maintaining stringent safety and environmental protection standards.[13][19] Key principles such as waste minimization, proper segregation, container management, and timely disposal are cornerstones of these regulations.[14]

References

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Hazardous Waste Disposal Guide - Research Areas. Dartmouth College. [Link]

  • Regulation of Laboratory Waste. American Chemical Society. [Link]

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]

  • Hazardous Waste Segregation. Unknown Source. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. [Link]

  • Conversion of municipal solid wastes to carboxylic acids by thermophilic fermentation. National Library of Medicine. [Link]

  • Halogenated Solvents in Laboratories. Temple University. [Link]

  • Latest Research on Carboxylic Acid for Sustainable Lab Practices. Patsnap. [Link]

  • Production of Carboxylic Acids from Waste Plastics: A Sustainable Pathway Via Pyrolysis and Hydroformylation. AIChE. [Link]

  • How to Minimize Toxic Emissions in Carboxylic Acid Production? Patsnap. [Link]

  • Organic Solvent Waste Disposal. University of British Columbia. [Link]

  • Recovery Techniques Enabling Circular Chemistry from Wastewater. National Library of Medicine. [Link]

  • Chemical Exposure and Spill Response Procedures. New Mexico State University. [Link]

  • Spill Control/Emergency Response. University of Oklahoma. [Link]

  • Synthesis and reactivity of azole-based iodazinium salts. Beilstein Journal of Organic Chemistry. [Link]

  • Chemical Spill Procedures. Princeton University EHS. [Link]

  • Aromatic Iodides: Synthesis and Conversion to Heterocycles. MDPI. [Link]

  • Chemical Spill Procedures - Step By Step Guide. Chem Klean. [Link]

  • What to do in a chemical emergency. GOV.UK. [Link]

  • Hypervalent iodine reagents for heterocycle synthesis and functionalization. Dove Medical Press. [Link]

  • SAFETY DATA SHEET - 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid. Fisher Scientific. [Link]

  • Selective C–H Iodination of (Hetero)arenes. ACS Publications. [Link]

  • Heterocyclic compound iodination overview and reactions. Chemia. [Link]

  • A safety and chemical disposal guideline for Minilab users. UFZ. [Link]

  • Imidazo[1,2-a]pyridine-2-carboxylic acid. PubChem. [Link]

  • Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. MDPI. [Link]

  • Handbook Of Laboratory Waste Disposal. P2 InfoHouse. [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. [Link]

  • Disposal of Waste. National Academies Press. [Link]

  • Imidazo(1,2-a)pyridine-3-carboxylic acid. PubChem. [Link]

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 3-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid

For researchers, scientists, and professionals in drug development, the safe handling of novel chemical compounds is paramount. This guide provides essential, in-depth technical information on the appropriate personal pr...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the safe handling of novel chemical compounds is paramount. This guide provides essential, in-depth technical information on the appropriate personal protective equipment (PPE) for handling 3-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid, a heterocyclic compound with potential applications in pharmaceutical research. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, by analyzing data from structurally similar compounds and adhering to established laboratory safety principles, we can construct a robust safety protocol. The imidazo[1,2-a]pyridine core is a key feature in various biologically active molecules, and its derivatives, including halogenated and carboxylic acid-functionalized versions, require careful handling.[1][2][3][4]

The primary hazards associated with similar imidazo[1,2-a]pyridine derivatives include skin irritation, serious eye irritation, and potential respiratory irritation.[5][6] Some are also classified as harmful if swallowed.[5] The presence of an iodo-substituent and a carboxylic acid group necessitates a cautious approach, as these can influence the compound's reactivity and toxicological profile. Therefore, a multi-layered PPE strategy is essential to mitigate risks of exposure through dermal contact, inhalation, and ocular contact.

Core Principles of Chemical Handling

Before detailing specific PPE, it is crucial to emphasize that all handling of 3-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid should occur in a well-ventilated area, preferably within a certified chemical fume hood. An eyewash station and safety shower must be readily accessible.[5][6]

Recommended Personal Protective Equipment

The selection of appropriate PPE is critical for minimizing exposure to 3-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid. The following recommendations are based on the known hazards of analogous compounds and general best practices for handling acidic and halogenated organic compounds.[7]

Eye and Face Protection: The First Line of Defense

Given that similar compounds can cause serious eye damage, robust eye and face protection is non-negotiable.

  • Primary Protection: At a minimum, splash-proof chemical goggles that meet ANSI Z87.1 standards are required whenever handling the solid or solutions of the compound. Standard safety glasses with side shields do not provide adequate protection against splashes.

  • Enhanced Protection: For procedures with a higher risk of splashing, such as transferring large quantities or working with heated solutions, a full-face shield should be worn in conjunction with chemical goggles.[7][8] This provides an additional layer of protection for the entire face.

Hand Protection: Preventing Dermal Absorption

To prevent skin contact and potential irritation, the selection of appropriate gloves is crucial.[5][9]

  • Material Selection: Nitrile gloves are a suitable initial choice for handling 3-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid, as they offer good resistance to a range of chemicals, including many acids and organic solvents.[7][8] For prolonged or high-exposure tasks, consider double-gloving or using thicker, heavy-duty nitrile gloves.

  • Glove Integrity: Always inspect gloves for any signs of degradation or punctures before use. If contact with the chemical occurs, remove the gloves immediately, wash your hands thoroughly, and don a new pair. Contaminated gloves should be disposed of as hazardous waste.

Body Protection: Shielding Against Spills and Splashes

Protective clothing is essential to prevent accidental contact with the skin on the arms and body.

  • Laboratory Coat: A standard, flame-resistant laboratory coat should be worn at all times in the laboratory. Ensure it is fully buttoned to provide maximum coverage.

  • Chemical-Resistant Apron: When handling larger quantities (greater than 10 milliliters) or during procedures with a significant splash risk, a chemical-resistant apron made of a material like PVC should be worn over the lab coat.

Respiratory Protection: Safeguarding Against Inhalation

While handling small quantities in a fume hood may not require respiratory protection, it is crucial to have a plan for situations where dust or aerosols could be generated.

  • Engineering Controls: The primary method for controlling respiratory hazards is the use of a chemical fume hood.

  • Respirator Use: If there is a potential for generating dust (e.g., weighing out the solid compound outside of a containment hood) or if working in a poorly ventilated area, a NIOSH-approved respirator is necessary. An N95 dust mask may be sufficient for low levels of dust, but for higher potential exposures or when handling solutions that could form aerosols, a half-mask or full-face respirator with organic vapor and acid gas cartridges is recommended.[7]

Summary of Personal Protective Equipment

Protection Type Minimum Requirement Enhanced Protection (for higher risk tasks)
Eye/Face Splash-proof chemical gogglesFull-face shield over chemical goggles
Hand Nitrile glovesDouble-gloving or heavy-duty nitrile gloves
Body Flame-resistant lab coatChemical-resistant apron over lab coat
Respiratory Work in a chemical fume hoodNIOSH-approved respirator with appropriate cartridges

Step-by-Step PPE Protocol

A systematic approach to donning and doffing PPE is critical to prevent cross-contamination.

  • Preparation: Before entering the laboratory, ensure long hair is tied back and loose clothing or jewelry is secured.

  • Donning Sequence:

    • Put on your laboratory coat and fasten it completely.

    • If required, put on your respirator.

    • Put on your chemical splash goggles.

    • Wash your hands and dry them thoroughly.

    • Put on your gloves, ensuring they overlap the cuffs of your lab coat.

  • Handling the Compound: Proceed with your work within a chemical fume hood.

  • Doffing Sequence (to be performed in a designated area):

    • Remove your gloves using a technique that avoids touching the outside of the gloves with your bare hands.

    • Remove your lab coat, turning it inside out as you remove it.

    • Remove your goggles.

    • If used, remove your respirator.

    • Wash your hands thoroughly with soap and water.

Emergency Procedures

In the event of an exposure, immediate action is critical.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[10]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[9][10] Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[9][10]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[10]

Spill and Disposal Plan

  • Small Spills: For small spills, wear your full PPE, absorb the material with an inert absorbent material, and place it in a sealed container for hazardous waste disposal.

  • Large Spills: For large spills, evacuate the area and contact your institution's environmental health and safety department.

  • Disposal: All waste contaminated with 3-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid, including gloves, absorbent materials, and empty containers, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.

Visual Workflow for PPE Selection

PPE_Selection_Workflow cluster_assessment Hazard and Task Assessment cluster_ppe PPE Selection cluster_action Action start Start: Handling 3-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid task_assessment Assess Task Risk: - Quantity of material - Potential for splashes - Generation of dust/aerosols start->task_assessment eye_protection Eye Protection: - Minimum: Chemical Goggles - High Splash Risk: Add Face Shield task_assessment->eye_protection hand_protection Hand Protection: - Nitrile Gloves task_assessment->hand_protection body_protection Body Protection: - Lab Coat - High Splash Risk: Add Chemical Apron task_assessment->body_protection respiratory_protection Respiratory Protection: - Work in Fume Hood - Dust/Aerosol Risk: Use Respirator task_assessment->respiratory_protection proceed Proceed with Experiment eye_protection->proceed hand_protection->proceed body_protection->proceed respiratory_protection->proceed

Caption: PPE Selection Workflow for Handling 3-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid.

References

  • Personal Protective Equipment. Environmental Health & Safety Services, University of South Carolina. [Link]

  • Protective Equipment. American Chemistry Council. [Link]

  • Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. Massachusetts Institute of Technology. [Link]

  • What PPE Should You Wear When Handling Acid? LeelineWork. [Link]

  • A Guide to Non-Respiratory Personal Protective Equipment (PPE) for use with Chemical Agents in the Workplace. Health and Safety Authority. [Link]

  • Preparation and New Reactions of Imidazo[l,2-a]pyridines. Scribd. [Link]

  • Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. ResearchGate. [Link]

  • Recycling experiments in aminocarbonylation of 6-iodoimidazo[1,2-a]pyridine (1) and morpholine (4a). ResearchGate. [Link]

  • Reaction of imidazo[1,2-a]pyridines with coumarin-3-carboxylic acids: a domino Michael addition/decarboxylation/oxidation/annulation. Royal Society of Chemistry. [Link]

  • Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions. National Institutes of Health. [Link]

  • On the reaction of 3-nitroimidazo[1,2-a]pyridine-2-carbonitrile with amino acid derivatives. ResearchGate. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid
© Copyright 2026 BenchChem. All Rights Reserved.